Methyl D-mannopyranoside
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Mannosides - Methylmannosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-BWSJPXOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316036 | |
| Record name | Methyl D-mannoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51023-63-3 | |
| Record name | Methyl D-mannoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51023-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmannoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl D-mannoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl D-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of Methyl Mannosides in Cellular Biology: A Technical Guide for Researchers
Abstract
Methyl mannosides, synthetic derivatives of the monosaccharide mannose, have emerged as indispensable tools in the exploration of complex cellular processes. Their ability to act as specific and competitive inhibitors of mannose-binding proteins, known as lectins, has provided researchers with a powerful means to dissect the intricate roles of carbohydrate-protein interactions in cell adhesion, signaling, and host-pathogen recognition. This in-depth technical guide provides a comprehensive overview of the biological significance of methyl mannosides, detailing their mechanisms of action and providing field-proven experimental protocols for their application in research and drug development. We will explore the causality behind experimental designs, ensuring a thorough understanding of how these simple molecules can unlock complex biological questions.
Introduction: The Language of Sugars and the Significance of Mannose
Cells are adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. This "sugar coat" is not merely a passive structural feature but a dynamic interface that mediates a vast array of cellular communication events.[1][2] Mannose, a C-2 epimer of glucose, is a key monosaccharide found in the N-linked glycans of many cell surface glycoproteins.[2] These mannose residues serve as recognition motifs for a class of carbohydrate-binding proteins called lectins.[3][4] The specific interaction between mannose and its cognate lectins governs a multitude of physiological and pathological processes, including immune responses, inflammation, and microbial pathogenesis.[2][5]
Methyl mannosides, particularly methyl α-D-mannopyranoside, are structurally simple analogs of mannose where the anomeric hydroxyl group is replaced by a methyl group.[6] This modification renders them resistant to enzymatic cleavage by glycosidases while preserving their ability to bind to mannose-specific lectins.[1] This key characteristic makes them ideal probes and competitive inhibitors for studying mannose-mediated biological events.
Core Mechanism of Action: Competitive Inhibition of Mannose-Binding Lectins
The primary biological role of methyl mannosides in a research context stems from their function as competitive inhibitors of mannose-binding lectins.[6][7] Lectins possess specific carbohydrate recognition domains (CRDs) that bind to mannose residues on glycoproteins with a defined affinity.[3] Methyl mannosides, by mimicking the structure of mannose, can occupy these binding sites, thereby preventing the lectin from interacting with its natural carbohydrate ligands.
This competitive inhibition is a concentration-dependent process. By introducing an excess of methyl mannoside into an experimental system, researchers can effectively block mannose-specific interactions and observe the functional consequences. This principle forms the basis for a wide range of assays designed to investigate the roles of mannose-binding proteins in cellular processes.
Diagram: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of lectin-mannose binding by methyl mannoside.
Applications in Elucidating Cellular Functions
The utility of methyl mannosides spans a broad spectrum of biological research, from fundamental cell biology to the development of novel therapeutics.
Investigating Cell Adhesion
Many cell-cell and cell-matrix adhesion processes are mediated by mannose-binding lectins on the cell surface.[8][9] For instance, the adhesion of certain immune cells to the endothelium during inflammation involves mannose-specific interactions. Methyl mannosides can be employed to disrupt these interactions and assess the role of mannose-dependent adhesion in these processes.[8]
Experimental Protocol: Cell Adhesion Inhibition Assay
This protocol outlines a typical experiment to investigate the role of mannose-specific interactions in cell adhesion to a protein-coated surface.
1. Plate Coating: a. Coat the wells of a 96-well microtiter plate with a solution of a mannosylated protein (e.g., mannan or a specific glycoprotein) overnight at 4°C. b. Wash the wells three times with phosphate-buffered saline (PBS) to remove any unbound protein. c. Block non-specific binding sites by incubating the wells with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature. d. Wash the wells again three times with PBS.
2. Cell Preparation: a. Culture the cells of interest to the desired confluency. b. Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. This allows for quantification of adherent cells. c. Resuspend the labeled cells in an appropriate cell culture medium.
3. Inhibition Assay: a. Prepare a series of dilutions of methyl α-D-mannopyranoside in the cell culture medium. A typical concentration range would be from 1 mM to 100 mM. Include a negative control with no methyl mannoside. b. Pre-incubate the labeled cells with the different concentrations of methyl mannoside for 30 minutes at 37°C. This allows the inhibitor to bind to the cell surface lectins. c. Add the pre-incubated cell suspensions to the protein-coated wells of the microtiter plate. d. Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
4. Quantification of Adhesion: a. Gently wash the wells with PBS to remove non-adherent cells. The number of washes should be optimized to minimize detachment of adherent cells while effectively removing the non-adherent population. b. Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is directly proportional to the number of adherent cells.
5. Data Analysis: a. Calculate the percentage of adhesion for each concentration of methyl mannoside relative to the control (no inhibitor). b. Plot the percentage of adhesion against the concentration of methyl mannoside to generate an inhibition curve. From this curve, the IC50 value (the concentration of inhibitor that causes 50% inhibition of adhesion) can be determined.
Causality Behind Experimental Choices:
-
Why use a mannosylated protein for coating? This provides a specific surface for mannose-dependent cell adhesion to occur.
-
Why block with BSA? This prevents non-specific binding of cells to the plastic surface of the well, ensuring that the observed adhesion is primarily due to the specific interaction with the coated protein.
-
Why pre-incubate cells with methyl mannoside? This ensures that the inhibitor has sufficient time to bind to the mannose-binding sites on the cells before they have a chance to adhere to the plate.
-
Why use a fluorescent label? This provides a sensitive and quantitative method to measure the number of adherent cells.
Diagram: Cell Adhesion Inhibition Workflow
Caption: Workflow for a cell adhesion inhibition assay using methyl mannoside.
Probing Host-Pathogen Interactions
Many pathogens, including bacteria and viruses, utilize mannose-binding lectins on their surfaces to adhere to and invade host cells.[1] A prime example is the FimH adhesin on the type 1 pili of uropathogenic Escherichia coli (UPEC), which binds to mannosylated uroplakin proteins on the surface of bladder epithelial cells, a critical step in the pathogenesis of urinary tract infections (UTIs).[10][11]
Methyl mannosides have been instrumental in studying and inhibiting these interactions.[10][12] They can prevent bacterial adhesion to host cells and even displace already bound bacteria.[10] This has paved the way for the development of mannoside-based anti-adhesion therapies as a novel strategy to combat bacterial infections without the use of traditional antibiotics.[13][14] Similarly, the entry of certain viruses, such as HIV and SARS-CoV-2, into host cells can be mediated by interactions with mannose-binding lectins like DC-SIGN, and mannose derivatives have shown potential in inhibiting these processes.[1][15]
Table: Examples of Pathogen Lectins and their Inhibition by Mannosides
| Pathogen | Lectin/Adhesin | Host Receptor | Role in Pathogenesis | Inhibition by Methyl Mannosides |
| Escherichia coli (UPEC) | FimH | Uroplakins | Adhesion to bladder epithelium, invasion | Potent inhibition of adhesion and biofilm formation[10][11][16] |
| Pseudomonas aeruginosa | LecA, LecB | Various glycoproteins | Biofilm formation, adhesion to host tissues | Inhibition of biofilm formation[1] |
| Candida albicans | Als proteins | Host cell surface mannans | Adhesion to epithelial and endothelial cells | Reduction in adhesion and biofilm formation |
| Human Immunodeficiency Virus (HIV) | gp120 | DC-SIGN | Viral entry into dendritic cells | Inhibition of viral transmission[1][15] |
| SARS-CoV-2 | Spike protein | DC-SIGN | Viral entry and transmission | Potential for inhibition of viral entry[1] |
Therapeutic Potential and Drug Development
The ability of methyl mannosides and their derivatives to specifically block pathogenic adhesion has made them attractive candidates for drug development, particularly in the fight against antibiotic-resistant bacteria.[17][18][19]
Anti-Adhesion Therapy for Urinary Tract Infections
As previously mentioned, FimH antagonists are a promising class of therapeutics for UTIs.[10][13] By preventing the initial attachment of UPEC to the bladder wall, these compounds can prevent the establishment of an infection. This "anti-virulence" approach is advantageous as it does not kill the bacteria directly, thereby exerting less selective pressure for the development of resistance compared to traditional antibiotics.[13] Numerous synthetic mannoside derivatives with improved affinity and pharmacokinetic properties are currently under investigation.[14][17][18][19][20]
Mannosides in Cancer Therapy and Immunomodulation
Emerging research suggests that mannosides may also have applications in cancer therapy.[5] Some cancer cells exhibit altered glycosylation patterns, leading to an overexpression of mannose-containing glycans on their surface. These can be targeted by mannose-binding lectins to induce apoptosis or modulate the immune response against the tumor. Furthermore, mannosides can influence the activity of immune cells, suggesting their potential in modulating immune responses in various disease contexts.[5] Mannosylated nanoparticles are also being explored for targeted drug delivery to mannose receptor-expressing cells, such as macrophages and dendritic cells, for applications in immunotherapy and vaccination.[21]
Conclusion
Methyl mannosides are far more than simple sugar derivatives; they are powerful molecular tools that have significantly advanced our understanding of the biological roles of mannose-mediated interactions. Their ability to act as specific competitive inhibitors has enabled researchers to dissect complex cellular processes, from cell adhesion to microbial pathogenesis. The insights gained from studies utilizing methyl mannosides have not only illuminated fundamental biological mechanisms but have also opened up exciting new avenues for the development of novel therapeutics, particularly in the era of growing antibiotic resistance. As our appreciation for the complexity of the "sugar code" continues to grow, the importance of tools like methyl mannosides in deciphering this language will undoubtedly continue to expand.
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Facile Synthesis of FimH Antagonist and Its Analogues: Simple Entry to Complex C-Mannoside Inhibitors of E. coli Adhesion - NIH. [Link]
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Mannose-Binding Lectin Inhibits the Motility of Pathogenic Salmonella by Affecting the Driving Forces of Motility and the Chemotactic Response - PubMed. [Link]
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MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC - PubMed Central - NIH. [Link]
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Introduction: Understanding Anomeric Specificity in Glycoscience
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A Comprehensive Technical Guide to the Natural Occurrence of Methyl α-D-mannopyranoside
Abstract
This technical guide provides an in-depth exploration of Methyl α-D-mannopyranoside, a naturally occurring methylated monosaccharide. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its prevalence in nature, biosynthetic origins, and the methodologies for its isolation and characterization. We will delve into its presence in terrestrial plants, marine environments, and microbial ecosystems. Furthermore, this guide will detail established protocols for its extraction and purification from biomass, and discuss the analytical techniques pivotal for its structural elucidation and quantification. Finally, we will review its known biological activities and its applications in various scientific and therapeutic fields. This document is intended to be a foundational resource, synthesizing current knowledge and providing a framework for future research and development involving this versatile carbohydrate.
Introduction to Methyl α-D-mannopyranoside
Methyl α-D-mannopyranoside is a derivative of the simple sugar D-mannose, where a methyl group is attached to the anomeric carbon (C-1) via an α-glycosidic bond. Its chemical formula is C₇H₁₄O₆, and its structure is depicted in Figure 1. This compound is of significant interest due to its presence in natural sources and its diverse biological activities and applications, ranging from a tool in biochemical research to a potential therapeutic agent.[1][2] Understanding its natural distribution is the first step toward harnessing its full potential.
Natural Occurrence
While the free form of Methyl α-D-mannopyranoside is not as abundant as its parent monosaccharide, D-mannose, it is a constituent of various natural systems, primarily as a component of larger polymers or through enzymatic modifications.
Terrestrial Flora
Methyl α-D-mannopyranoside is considered to be ubiquitous in plant tissues, primarily in the form of mannose polymers known as mannans.[3] These polymers are significant components of the hemicellulose in plant cell walls and also serve as storage carbohydrates in the seeds of many plant species. The natural exposure to Methyl α-D-mannopyranoside in the human diet occurs through the breakdown of these mannose polymers found in a variety of plant-based foods.[3]
Some of the most notable plant sources rich in mannose polymers from which Methyl α-D-mannopyranoside can be derived include:
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Legumes: Guar gum (from the seeds of Cyamopsis tetragonoloba) and locust bean gum (from the seeds of Ceratonia siliqua) are rich in galactomannans.
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Coffee Beans: These contain mannans that can be a source for the production of Methyl α-D-mannopyranoside.[4]
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Ivory Nuts: The endosperm of the ivory nut palm (Phytelephas aequatorialis) is a very rich source of mannan.[4]
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Coniferous Trees: The wood of these trees contains glucomannans, which are polymers of glucose and mannose.[4]
Direct reporting of the free monosaccharide derivative is less common, but it has been identified in plants such as Lilium pumilum and Lilium tenuifolium.[5]
Marine Environments
Mannose is a common constituent of the complex polysaccharides found in marine algae. For instance, some green algae have cell walls containing mannans, and brown algae contain fucoidans, which are sulfated polysaccharides that can have a backbone of fucose and mannose. While the building blocks for Methyl α-D-mannopyranoside are present in the marine biome, the direct isolation of the free methylated monosaccharide from marine organisms is not yet widely documented in scientific literature. This represents a promising area for future natural product discovery.
Microbial World
The microbial kingdom presents compelling, albeit indirect, evidence for the natural occurrence and synthesis of Methyl α-D-mannopyranoside. Research has shown that microorganisms possess the enzymatic machinery necessary for its formation. A notable example is the bacterium Mycobacterium smegmatis, which has been shown to enzymatically synthesize a disaccharide by transferring a mannose residue to an acceptor molecule of Methyl α-D-mannopyranoside. This demonstrates the presence of specific transmannosylases that recognize and utilize this methylated sugar.
Furthermore, some fungi have developed detoxification pathways that involve the methylation of glycosides. For instance, the entomopathogenic fungus Beauveria bassiana can detoxify plant-derived phenolic compounds by first glycosylating them and then methylating the sugar moiety. This process of methylglycosylation highlights the fungal enzymatic capacity to produce methylated sugars, suggesting a potential natural occurrence of Methyl α-D-mannopyranoside in certain fungal species as metabolic byproducts or intermediates.
Biosynthesis and Metabolism
The precise biosynthetic pathway of free Methyl α-D-mannopyranoside in nature has not been fully elucidated. However, based on the general principles of glycoside formation in plants and the enzymatic activities observed in microbes, a plausible pathway can be postulated.
Postulated Biosynthetic Pathway
In plants, the biosynthesis of glycosides typically involves the activation of a monosaccharide to a sugar nucleotide, most commonly a uridine diphosphate (UDP)-sugar. This activated sugar is then transferred by a glycosyltransferase to an acceptor molecule. In the case of Methyl α-D-mannopyranoside, the acceptor would be methanol. The source of methanol in plants can be from the demethylation of pectin in the cell wall. A subsequent methylation step, catalyzed by a methyltransferase, could also be involved.
A proposed biosynthetic pathway is illustrated in the following diagram:
Caption: Postulated biosynthetic pathway of Methyl α-D-mannopyranoside.
Isolation and Purification from Natural Sources
The recovery of Methyl α-D-mannopyranoside from natural sources is typically achieved from mannan-rich plant materials. The process involves the depolymerization of the mannan polymers and the subsequent isolation of the desired methyl glycoside.
Principle of the Method
The core principle of the isolation process is the acid-catalyzed methanolysis of the mannan-containing biomass. Under anhydrous conditions, methanol in the presence of a strong acid (like HCl or H₂SO₄) acts as both a solvent and a reactant. It cleaves the glycosidic bonds within the mannan polymer and simultaneously methylates the anomeric carbon of the released mannose units, forming a mixture of methyl mannosides. Due to its specific stereochemistry, Methyl α-D-mannopyranoside has a lower solubility in the reaction mixture upon cooling compared to other glycosides, allowing for its preferential crystallization.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the production and recovery of Methyl α-D-mannopyranoside from mannan-rich plant material.[4]
Step 1: Preparation of Glycosidation Reagent
-
Prepare a solution of 3-6% (w/w) hydrogen chloride (HCl) in anhydrous methanol. This can be achieved by carefully bubbling dry HCl gas through cold, anhydrous methanol or by the cautious addition of acetyl chloride to anhydrous methanol.
Step 2: Methanolysis of Biomass
-
Suspend the dry, finely ground mannan-rich biomass (e.g., guar gum, powdered coffee grounds) in the methanolic-HCl reagent.
-
Heat the mixture under reflux for several hours (e.g., 4-6 hours) at approximately 90°C. This step facilitates the depolymerization and glycosidation reactions.
Step 3: Crystallization of Crude Product
-
After the reaction is complete, cool the hot, acidic mixture to ambient temperature, and then further cool it in an ice bath or refrigerate.
-
Crude Methyl α-D-mannopyranoside will preferentially crystallize out of the solution.
Step 4: Recovery of Crude Product
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous methanol to remove residual mother liquor and impurities.
Step 5: Purification by Recrystallization
-
Dissolve the crude crystals in a minimal amount of a hot solvent, such as water, ethanol, or methanol.
-
If the solution is colored, treat it with activated carbon to adsorb the color impurities.
-
Filter the hot solution to remove the activated carbon and any insoluble material.
-
Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce recrystallization of the pure Methyl α-D-mannopyranoside.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The following diagram illustrates the workflow for the isolation and purification of Methyl α-D-mannopyranoside:
Caption: Workflow for the isolation and purification of Methyl α-D-mannopyranoside.
Analytical Methodologies for Structural Elucidation and Quantification
The confirmation of the identity and purity of isolated Methyl α-D-mannopyranoside requires a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Methyl α-D-mannopyranoside. A common setup involves a refractive index (RI) detector, as the compound lacks a strong UV chromophore. Isocratic elution with a mobile phase of acetonitrile and water on an amino-functionalized silica column can effectively separate the compound from other sugars and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of Methyl α-D-mannopyranoside. Due to its low volatility, the compound must first be derivatized. A common derivatization procedure is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. The resulting volatile derivative can be separated by GC and identified based on its characteristic mass spectrum, which will show a molecular ion peak and specific fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of Methyl α-D-mannopyranoside. Both ¹H and ¹³C NMR are employed to confirm the structure and stereochemistry.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. The anomeric proton (H-1) is particularly diagnostic and typically appears as a doublet at around 4.6-4.8 ppm with a small coupling constant (J₁,₂ ≈ 1-2 Hz), which is characteristic of an α-anomer in the manno configuration. The methyl protons of the methoxy group appear as a sharp singlet at around 3.3-3.4 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The anomeric carbon (C-1) is typically found at approximately 100-102 ppm. The methyl carbon of the methoxy group resonates at around 54-55 ppm.
Table 1: Typical NMR Chemical Shifts for Methyl α-D-mannopyranoside (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-1 | ~4.75 (d, J ≈ 1.8 Hz) | ~101.5 |
| C-2 | ~3.90 (dd) | ~71.0 |
| C-3 | ~3.80 (dd) | ~71.8 |
| C-4 | ~3.65 (t) | ~67.9 |
| C-5 | ~3.75 (m) | ~74.0 |
| C-6a | ~3.85 (dd) | ~62.0 |
| C-6b | ~3.78 (dd) | ~62.0 |
| OCH₃ | ~3.35 (s) | ~55.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6][7][8][9]
Biological Activities and Research Applications
Methyl α-D-mannopyranoside exhibits a range of biological activities and is a valuable tool in several areas of research.
Plant Growth Regulation
It has been found to act as a plant growth regulator.[3] It functions by modulating glycoconjugation to lectins in plants. Specifically, it can displace glucose bound to lectins, which in turn stimulates plant growth, leading to increased yields of fruit and flowers.[3] This has led to its use as a biochemical pesticide.[3]
Antimicrobial and Microbiological Applications
Methyl α-D-mannopyranoside is a well-known competitive inhibitor of the binding of mannose by the FimH adhesin on the fimbriae of Escherichia coli. This interaction is crucial for the bacterium's ability to adhere to host cells, and by blocking this, Methyl α-D-mannopyranoside can prevent bacterial colonization. It is also used in microbiology for the differentiation of Listeria species.
Applications in Biochemistry and Drug Development
In the laboratory, it is widely used to elute mannose-binding glycoproteins from affinity chromatography columns containing immobilized lectins like concanavalin A. As a structurally simple and stable glycoside, it serves as a valuable building block in the chemical synthesis of more complex oligosaccharides and glycoconjugates. Furthermore, its ability to be recognized by mannose receptors on immune cells, such as macrophages, has led to research into its use for targeted drug delivery, particularly for anti-tuberculosis therapies.
Conclusion and Future Perspectives
Methyl α-D-mannopyranoside, while primarily found in nature as a constituent of mannan polymers in plants, shows intriguing potential in its free form. The existence of enzymatic pathways in microorganisms capable of its synthesis suggests a broader natural occurrence than is currently documented. The methodologies for its isolation from abundant plant biomass are well-established, providing a ready supply for research and commercial applications. Its diverse biological activities, from plant growth regulation to the inhibition of bacterial adhesion and potential for targeted drug delivery, underscore its significance.
Future research should focus on a more extensive screening of marine organisms and microorganisms to identify new natural sources of this compound. Elucidating the specific biosynthetic pathways in various organisms will provide opportunities for metabolic engineering and biotechnological production. Continued exploration of its therapeutic potential, particularly in the areas of anti-infectives and targeted therapies, is also a promising avenue for future investigation.
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1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. (2018, February 22). Federal Register. [Link]
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.alpha.-D-Mannopyranoside, methyl. (n.d.). US EPA. Retrieved January 8, 2026, from [Link]
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A Technical Guide to Methyl α-D-Mannopyranoside: Properties, Applications, and Experimental Protocols for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl α-D-mannopyranoside, a pivotal carbohydrate derivative in the fields of glycobiology, biochemistry, and pharmaceutical sciences. Moving beyond fundamental identification, this document elucidates the compound's functional significance, its application in critical laboratory techniques, and the rationale behind its use in complex biological studies.
Core Physicochemical Properties
Methyl α-D-mannopyranoside is a monosaccharide derivative where the anomeric hydroxyl group of the α-D-mannopyranose ring is replaced with a methoxy group. This modification blocks the ring from opening, rendering the molecule stable to mutarotation and making it a reliable biochemical tool. Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [2][3][4] |
| CAS Number | 617-04-9 | [1][2][5] |
| Appearance | White to off-white crystalline solid/powder | [6][7] |
| Melting Point | 193-196 °C | [7] |
| Optical Rotation | [α]20/D +77.0 to +82.0° (c=1-10% in H₂O) | |
| Solubility | Soluble in water (≥100 mg/mL) and DMSO (100 mg/mL) | [6] |
The Significance of the Alpha Anomer in Biological Systems
The stereochemistry at the anomeric carbon (C1) is critical to the biological function of Methyl D-mannopyranoside. The alpha (α) configuration, where the methoxy group is oriented axially, mimics the natural linkage of terminal mannose residues in many glycoproteins. This structural mimicry is the foundation of its utility as a specific ligand for a class of carbohydrate-binding proteins known as lectins, particularly those with a high affinity for mannose.
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A Technical Guide to the Discovery, Synthesis, and Application of Mannose Glycosides
This guide provides an in-depth exploration of mannose glycosides, from their historical discovery to modern synthetic strategies and their burgeoning role in drug development. Tailored for researchers, scientists, and professionals in the field of drug development, this document synthesizes foundational knowledge with practical, field-proven insights to facilitate a comprehensive understanding of this critical class of biomolecules.
Part 1: The Genesis of Mannose and its Glycosides: A Historical Perspective
The story of mannose glycosides is intrinsically linked to the pioneering work of Emil Fischer, a titan in the field of organic chemistry. In 1888, through his meticulous work on the structure of sugars, Fischer first identified mannose.[1][2][3][4] This discovery was a pivotal moment, expanding the known family of hexoses and laying the groundwork for understanding their complex stereochemistry. Just two years later, in 1890, Fischer achieved a monumental feat: the synthesis of glucose, fructose, and mannose from glycerol, solidifying the structural relationships between these key monosaccharides.[1][2]
The concept of a glycoside, a sugar molecule linked to another functional group, predates Fischer's work on mannose. The first glycoside to be identified was amygdalin, isolated from bitter almonds in 1830.[5] However, it was the development of synthetic methods like the Fischer glycosidation and the Koenigs-Knorr reaction in the early 20th century that truly unlocked the ability to create these linkages in the laboratory, paving the way for the synthesis of mannose glycosides and the exploration of their properties.[5][6]
Part 2: The Biological Significance of Mannose Glycosides
Mannose glycosides are not mere chemical curiosities; they are central to a vast array of biological processes. Their importance stems from their role as key components of N-linked glycans, complex carbohydrate structures attached to proteins. These glycans are essential for proper protein folding, stability, and trafficking within the cell.
High-mannose type N-glycans, in particular, serve as crucial recognition markers in the immune system. The surfaces of many viruses, including HIV, are decorated with high-mannose glycans, making them targets for the innate immune system and for the development of broadly neutralizing antibodies.[7] This has propelled mannose glycosides to the forefront of vaccine and antiviral drug development.
The biological functions of mannosides are diverse and impactful, as summarized in the table below:
| Biological Function | Mechanism of Action | Therapeutic Potential |
| Anti-inflammatory | Modulation of key inflammatory pathways through interaction with lectins on cell surfaces. | Treatment of inflammatory diseases. |
| Anti-virulence | Prevention of bacterial adhesion to host cells, a critical step in infection. | Novel antibacterial agents. |
| Anticancer | Induction of apoptosis and inhibition of tumor growth through various mechanisms. | Cancer therapy. |
| Immunomodulation | Influence on the activity of immune cells, such as macrophages and dendritic cells. | Vaccine adjuvants and immunotherapy. |
Part 3: The Synthetic Challenge: Mastering the β-Mannosidic Linkage
The chemical synthesis of mannose glycosides presents a significant stereochemical challenge: the formation of the β-mannosidic linkage. This 1,2-cis glycosidic bond is notoriously difficult to construct due to unfavorable steric and electronic factors. The axial orientation of the substituent at the C2 position of mannose disfavors the formation of the β-anomer.[8][9]
This challenge has spurred the development of numerous innovative synthetic strategies. The following diagram illustrates the conceptual approaches to overcoming the β-mannosylation problem:
Caption: Strategies to overcome the challenges of β-mannosylation.
Intramolecular Aglycone Delivery (IAD)
One of the most successful strategies for the stereoselective synthesis of β-mannosides is intramolecular aglycone delivery (IAD).[10][11][12][13] In this approach, the alcohol acceptor is temporarily tethered to the mannosyl donor. Subsequent activation of the anomeric center leads to the delivery of the aglycone to the β-face of the oxocarbenium ion intermediate, ensuring the formation of the desired 1,2-cis linkage.
The Crich β-Mannosylation
Developed by David Crich and his coworkers, this method utilizes a 4,6-O-benzylidene-protected mannosyl sulfoxide donor. Activation with triflic anhydride at low temperature generates a transient α-mannosyl triflate, which is believed to exist in equilibrium with a covalent α-glycosyl triflate and a contact ion pair. The presence of the 4,6-O-benzylidene protecting group is crucial as it imparts conformational rigidity and disfavors the formation of the more stable α-glycoside, thereby promoting the formation of the β-product.[9]
Part 4: Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the chemical and chemoenzymatic synthesis of mannose glycosides, designed to be self-validating through clear characterization checkpoints.
Chemical Synthesis of an α-Mannoside
This protocol outlines a standard procedure for the synthesis of an α-mannoside using a glycosyl donor activated by a promoter.
Objective: To synthesize a methyl α-D-mannopyranoside derivative.
Workflow:
Caption: Workflow for the chemical synthesis of an α-mannoside.
Step-by-Step Protocol:
-
Preparation: To a solution of per-O-acetylated mannopyranosyl bromide (1.0 eq) in dry dichloromethane under an argon atmosphere at -20 °C, add activated 4 Å molecular sieves.
-
Addition of Acceptor: Add methanol (1.2 eq) to the mixture and stir for 15 minutes. The rationale for pre-mixing the donor and acceptor with molecular sieves is to ensure an anhydrous environment, preventing hydrolysis of the reactive intermediates.
-
Initiation: Add silver triflate (1.1 eq) in one portion. The reaction is typically monitored by thin-layer chromatography (TLC). The silver triflate acts as a promoter, activating the anomeric bromide for nucleophilic attack by the methanol.
-
Quenching and Workup: Once the reaction is complete, quench with triethylamine, dilute with dichloromethane, and filter through celite. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization (Self-Validation): The identity and purity of the product are confirmed by NMR spectroscopy and mass spectrometry. For methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, the anomeric proton (H-1) will appear as a doublet around δ 4.8 ppm with a small coupling constant (J ≈ 1-2 Hz), characteristic of an α-linkage. The anomeric carbon (C-1) will resonate around δ 98 ppm in the ¹³C NMR spectrum. Mass spectrometry will confirm the expected molecular weight.
Chemoenzymatic Synthesis of High-Mannose N-Glycans
This protocol describes a "top-down" approach for generating a library of high-mannose N-glycans from a readily available precursor.[7][14][15][16]
Objective: To generate a series of high-mannose N-glycans by enzymatic digestion of Man₉GlcNAc₂.
Workflow:
Caption: Workflow for the chemoenzymatic synthesis of high-mannose N-glycans.
Step-by-Step Protocol:
-
Substrate Preparation: Dissolve Man₉GlcNAc₂ in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).
-
Enzymatic Reaction: Add α-1,2-mannosidase to the substrate solution. The enzyme will specifically cleave terminal α-1,2-linked mannose residues. The reaction progress can be monitored over time by taking aliquots and analyzing them by mass spectrometry. The choice of enzyme is critical for controlling the final products.
-
Reaction Termination: Terminate the reaction by heating or by adding a denaturing agent.
-
Purification: Separate the resulting mixture of high-mannose N-glycans using high-performance liquid chromatography (HPLC) with a graphitized carbon column.
-
Characterization (Self-Validation): The identity of each purified glycan is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The mass spectrum will show a series of peaks corresponding to the molecular weights of the different mannose glycoforms (Man₈GlcNAc₂, Man₇GlcNAc₂, etc.). Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to determine the branching patterns.[17][18][19][20][21]
Part 5: Analytical Characterization of Mannose Glycosides
The structural elucidation of mannose glycosides relies on a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the anomeric configuration (α or β) and the linkage positions of glycosides. Key parameters include the chemical shift of the anomeric proton (H-1) and the J-coupling constant between H-1 and H-2.
Mass Spectrometry (MS): MS provides information on the molecular weight and composition of the glycan. Tandem MS (MS/MS) is used to sequence the oligosaccharide by analyzing the fragmentation patterns.[17][18][19][20][21]
X-ray Crystallography: When co-crystallized with a protein (e.g., a lectin), X-ray crystallography can provide atomic-level detail of the glycan's conformation and its interactions with the protein binding site.[22][23][24][25][26]
The following table summarizes the key analytical techniques and the information they provide:
| Technique | Information Provided | Key Parameters/Observations |
| ¹H NMR | Anomeric configuration, linkage analysis | Chemical shift of H-1, J(H1,H2) coupling constant |
| ¹³C NMR | Anomeric configuration, overall structure | Chemical shift of C-1 |
| Mass Spectrometry (MS) | Molecular weight, composition | m/z value of the molecular ion |
| Tandem MS (MS/MS) | Oligosaccharide sequence, branching | Fragmentation patterns (B, Y, and cross-ring cleavage ions) |
| X-ray Crystallography | 3D structure, intermolecular interactions | Electron density maps, bond lengths and angles |
Part 6: Future Directions and Applications
The field of mannose glycosides is poised for significant advancements. The development of more efficient and stereoselective synthetic methods will continue to be a major focus, enabling the creation of increasingly complex and biologically relevant structures. The growing understanding of the role of mannose glycosides in disease is opening up new avenues for drug discovery and development, particularly in the areas of infectious diseases, cancer, and immunology. The use of mannose-based materials for targeted drug delivery is another exciting area of research.
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- Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. (2021). Royal Society of Chemistry.
- Facile Enzymatic Synthesis of Diverse Naturally-Occurring β-d-Mannopyranosides Catalyzed by Glycoside Phosphorylases. (2021). ACS Publications.
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The Pivotal Role of Methyl α-D-mannopyranoside in Glycobiology: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Methyl α-D-mannopyranoside, a cornerstone reagent in the field of glycobiology. We will dissect its fundamental mechanism of action as a competitive inhibitor of mannose-binding lectins and detail its critical applications in the purification and functional analysis of glycoproteins and other mannose-binding proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to unravel the complexities of protein-carbohydrate interactions in both health and disease.
The Significance of Mannose Recognition in Biological Systems
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogen invasion[1][2]. Among the myriad of monosaccharides involved in these interactions, D-mannose holds a position of particular importance. Mannose residues, often found as terminal units on glycoproteins and glycolipids, are recognized by a class of proteins known as mannose-binding lectins (MBLs)[3][4][5]. These lectins act as pattern recognition receptors in the innate immune system, identifying mannose structures on the surfaces of bacteria, viruses, and fungi, thereby initiating an immune response through the lectin pathway of the complement system[3][4][5][6]. Furthermore, mannose-specific interactions are crucial in processes such as cell adhesion and protein trafficking.
Given the central role of these interactions, tools that allow for their specific modulation are indispensable for research. Methyl α-D-mannopyranoside emerges as a powerful and widely used tool for this purpose.
Mechanism of Action: Competitive Inhibition
Methyl α-D-mannopyranoside is a synthetic monosaccharide derivative that acts as a competitive inhibitor of mannose-binding proteins[7][8][9][10]. Its efficacy stems from its structural similarity to the natural ligand, D-mannose. The α-anomeric configuration and the pyranose ring structure allow it to fit into the carbohydrate-binding sites of lectins such as Concanavalin A (ConA) and other MBLs[11].
The key to its function lies in the methyl group at the anomeric carbon (C1). This methyl group does not significantly hinder the initial binding to the lectin's active site. However, it can introduce steric hindrance that affects the precise orientation and interactions within the binding pocket compared to D-mannose itself[12]. This competition for the binding site prevents the natural mannose-containing ligands from interacting with the lectin, effectively inhibiting the downstream biological effects. The binding of Methyl α-D-mannopyranoside is a reversible, concentration-dependent process, making it an ideal reagent for controlled experimental systems.
Visualizing Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition by Methyl α-D-mannopyranoside at a mannose-binding lectin's active site.
Caption: Competitive inhibition of a mannose-binding lectin by Methyl α-D-mannopyranoside.
Core Application: Affinity Chromatography
One of the most powerful and widespread applications of Methyl α-D-mannopyranoside is in the affinity chromatography-based purification of mannose-binding proteins[7][13]. This technique leverages the specific and reversible interaction between the target protein and an immobilized mannose ligand.
Principle of Mannose-Affinity Chromatography
In this method, a chromatography column is prepared with a resin (e.g., agarose) to which a mannose-containing ligand, often Concanavalin A, is covalently attached. A complex biological sample (e.g., cell lysate, serum) containing the target mannose-binding protein is passed through the column. The mannose-binding proteins specifically bind to the immobilized mannose residues, while other non-binding molecules pass through the column and are washed away.
To recover the purified protein, a solution containing a high concentration of a competitive inhibitor is passed through the column. Methyl α-D-mannopyranoside is the eluent of choice for this purpose[13]. It effectively displaces the bound protein from the resin by competing for the mannose-binding sites, allowing the purified protein to be collected in the eluate.
Experimental Workflow: Affinity Purification
The diagram below outlines the key steps in the affinity purification of a mannose-binding protein using a Concanavalin A column and elution with Methyl α-D-mannopyranoside.
Caption: Workflow for affinity purification using Methyl α-D-mannopyranoside.
Detailed Protocol: Purification of a Mannose-Binding Protein
Materials:
-
Concanavalin A-Agarose resin
-
Chromatography column
-
Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Elution Buffer (Binding Buffer containing 0.2-0.5 M Methyl α-D-mannopyranoside)
-
Biological sample containing the target protein
-
Spectrophotometer or protein assay reagents
Methodology:
-
Column Packing: Gently pack the Concanavalin A-Agarose resin into the chromatography column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the clarified biological sample to the column at a flow rate that allows for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove all unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Apply the Elution Buffer to the column. The Methyl α-D-mannopyranoside will compete with the immobilized mannose for the binding sites on the target protein, causing it to be released from the resin.
-
Fraction Collection: Collect the eluted protein in fractions. Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm or a suitable protein assay.
-
Analysis: Analyze the collected fractions for the presence and purity of the target protein using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Applications in Functional Studies
Beyond purification, Methyl α-D-mannopyranoside is a critical tool for elucidating the functional roles of mannose-specific interactions in various biological contexts.
Investigating Cell Adhesion and Pathogen Interactions
Many pathogens, including certain strains of Escherichia coli, utilize mannose-specific lectins on their surfaces (adhesins) to attach to host cells, a crucial first step in infection[8][10]. Methyl α-D-mannopyranoside can be used to competitively inhibit this binding, thereby preventing or reducing pathogen adhesion and subsequent infection. For example, studies have shown that it can block the colonization of the urinary tract by uropathogenic E. coli in mice[10]. Similarly, its ability to reduce the engulfment of bacteria by macrophages highlights its utility in studying host-pathogen interactions[14][15].
Probing Immunological Pathways
The mannan-binding lectin (MBL) pathway is a key component of the innate immune system[3]. MBL recognizes mannose patterns on pathogens and activates the complement cascade[4][5]. Methyl α-D-mannopyranoside can be used in vitro and in vivo to block this recognition and subsequent complement activation, allowing researchers to dissect the specific contribution of the MBL pathway to the overall immune response against a particular pathogen[16]. It has also been shown to inhibit the development of adjuvant arthritis in rat models, suggesting a role in modulating inflammatory responses[17].
Characterizing Protein-Carbohydrate Interactions
The precise nature of how proteins recognize and bind carbohydrates is a central question in glycobiology[1][18]. Methyl α-D-mannopyranoside serves as a valuable probe in biophysical studies aimed at characterizing these interactions. Techniques such as temperature-jump relaxation kinetics have utilized this molecule to determine the binding parameters of saccharides to lectins like Concanavalin A[11]. These studies provide quantitative data on association and dissociation rates, offering insights into the thermodynamics and kinetics of protein-carbohydrate recognition.
Broader Applications and Future Directions
The utility of Methyl α-D-mannopyranoside extends beyond the applications detailed above. It serves as a chemical intermediate in the synthesis of more complex carbohydrates and glycoconjugates[19][20][21][]. Its potential therapeutic applications are also an active area of research, for instance, in targeting macrophages for anti-tuberculosis therapy[23].
As our understanding of the glycome and its role in health and disease continues to expand, the importance of specific and reliable tools like Methyl α-D-mannopyranoside will only grow. Its continued use in both fundamental research and translational studies will be crucial for developing novel diagnostics and therapeutics that target the intricate world of protein-carbohydrate interactions.
References
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Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. (n.d.). PubMed. Retrieved from [Link]
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Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. (2025). Retrieved from [Link]
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Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. (n.d.). Retrieved from [Link]
-
Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... (n.d.). ResearchGate. Retrieved from [Link]
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Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. (2018). Federal Register. Retrieved from [Link]
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Methyl α-D-Mannopyranoside. (n.d.). MP Biomedicals. Retrieved from [Link]
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Methyl-alpha-D-mannopyranoside, mannooligosaccharides and yeast mannans inhibit development of rat adjuvant arthritis. (1993). PubMed. Retrieved from [Link]
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The mannan-binding lectin pathway of complement activation: biology and disease association. (n.d.). PubMed. Retrieved from [Link]
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Methyl alpha-D-mannopyranoside. (n.d.). SLS. Retrieved from [Link]
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Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. (n.d.). PubMed. Retrieved from [Link]
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Methyl-α-D-mannopyranoside. (2019). Zhejiang Yixin Pharmaceutical Co., Ltd. Retrieved from [Link]
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Mannan-binding lectin. (n.d.). Wikipedia. Retrieved from [Link]
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Lectin pathway. (n.d.). Wikipedia. Retrieved from [Link]
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Distinct pathways of mannan-binding lectin (MBL)- and C1-complex autoactivation revealed by reconstitution of MBL with recombinant MBL-associated serine protease-2. (2000). PubMed. Retrieved from [Link]
-
Carbohydrate–Aromatic Interactions in Proteins. (2015). PMC. Retrieved from [Link]
-
Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. (n.d.). PMC. Retrieved from [Link]
-
Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. (n.d.). PubMed Central. Retrieved from [Link]
-
Blocking the carbohydrate recognition domain of mannose-binding lectin... (n.d.). ResearchGate. Retrieved from [Link]
-
Carbohydrate-Protein Interactions: Advances and Challenges. (n.d.). PMC. Retrieved from [Link]
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Protein-Carbohydrate Interactions as Part of Plant Defense and Animal Immunity. (n.d.). MDPI. Retrieved from [Link]
-
Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1. (n.d.). ResearchGate. Retrieved from [Link]
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Methyl D-Mannopyranoside: A Cornerstone Precursor for Complex Glycan and Bioactive Molecule Synthesis
An In-depth Technical Guide for Chemical and Pharmaceutical Development
Foreword: The Strategic Value of a Simple Sugar
In the vast chiral pool available to synthetic chemists, few starting materials offer the combination of affordability, stereochemical richness, and synthetic versatility as methyl α-D-mannopyranoside (MDM). Derived from naturally abundant mannose polymers, MDM is not merely a simple sugar; it is a foundational building block upon which complex, biologically active molecules are constructed.[1] Its rigid pyranoside scaffold, with a fixed α-anomeric configuration, provides a stereochemically defined starting point, significantly simplifying the synthetic design for intricate targets. This guide delves into the strategic considerations and field-proven methodologies that leverage MDM as a precursor for sophisticated organic synthesis, with a focus on applications in drug discovery and glycobiology. We will explore the causality behind experimental choices, from regioselective protection to challenging glycosylation reactions, providing a framework for its effective utilization in the laboratory.
The Molecular Blueprint: Understanding MDM's Inherent Reactivity
The synthetic utility of methyl α-D-mannopyranoside is dictated by the arrangement and relative reactivity of its four secondary hydroxyl groups (at C2, C3, C4) and one primary hydroxyl group (at C6). The anomeric methyl group locks the molecule in the α-configuration, preventing anomerization and simplifying product analysis. The key to unlocking its potential lies in the selective manipulation of these hydroxyls.
-
C6-OH (Primary): The primary hydroxyl group at the C6 position is the most sterically accessible and generally the most nucleophilic. This allows for highly regioselective reactions such as silylation, tritylation, and acylation under kinetically controlled conditions.[2]
-
C2, C3, and C4-OH (Secondary): The secondary hydroxyls present a greater challenge for differentiation. However, their specific stereochemical arrangement is a distinct advantage. The cis-diol at C2 and C3 is a key feature that allows for the facile formation of cyclic acetals, such as isopropylidene ketals, providing a reliable method for protecting these two positions simultaneously.[3]
-
The C2-Axial Hydroxyl: The axial orientation of the C2-hydroxyl group is a defining characteristic of the manno-configuration. It sterically hinders the β-face of the anomeric center and profoundly influences the outcome of glycosylation reactions, making the formation of β-mannosidic linkages a formidable, yet solvable, challenge in carbohydrate chemistry.[4]
The following workflow illustrates the general strategic approach to utilizing MDM in synthesis.
Caption: General synthetic workflow starting from Methyl α-D-mannopyranoside.
Mastering Reactivity: Orthogonal Protecting Group Strategies
The selective protection and deprotection of MDM's hydroxyl groups is the most critical phase of any synthetic campaign. The choice of protecting groups must be "orthogonal"—that is, each group can be removed under specific conditions without affecting the others.[5] This allows for the sequential unmasking of hydroxyls for further functionalization.
| Protecting Group | Target Hydroxyl(s) | Typical Reagents | Key Advantages & Causality | Deprotection Conditions |
| TBDMS or TIPS Ether | C6 (Primary) | TBDMS-Cl or TIPS-Cl, Imidazole | High selectivity for the sterically unhindered primary -OH. Bulky silyl groups are kinetically favored at this position. | Fluoride source (e.g., TBAF) |
| Benzylidene Acetal | C4, C6 | Benzaldehyde dimethyl acetal, CSA | Forms a thermodynamically stable 6-membered ring, selectively protecting the C4 and C6 positions. | Catalytic Hydrogenolysis (H₂, Pd/C) or mild acid |
| Isopropylidene Ketal | C2, C3 | 2,2-Dimethoxypropane, CSA/PTSA | Kinetically favored due to the cis-diol at C2/C3, which readily forms a stable 5-membered ring.[3] | Mild aqueous acid (e.g., AcOH/H₂O) |
| Benzyl Ether | All free OHs | Benzyl bromide (BnBr), NaH | Very stable, robust protection. Often used for "permanent" protection until the final steps. | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Acyl Esters (Acetate, Benzoate) | All free OHs | Ac₂O/Pyridine or BzCl/Pyridine | Can be used for temporary protection or to influence reactivity at other centers.[6] | Basic hydrolysis (e.g., NaOMe in MeOH) |
Causality in Practice: A common and powerful strategy involves the initial formation of the 4,6-O-benzylidene acetal. This leaves the C2 and C3 hydroxyls free. The cis-diol arrangement allows for selective reactions at these positions. Subsequent protection of the remaining hydroxyls with benzyl ethers, followed by removal of the benzylidene acetal, exposes the C4 and C6 hydroxyls for further distinct modifications. This multi-step process grants access to virtually any desired protection pattern.
The Glycosylation Challenge: Forging α- and β-Mannosidic Linkages
Derivatives of MDM are workhorse precursors for glycosyl donors in the synthesis of mannose-containing oligosaccharides, which are vital for understanding protein folding and immune recognition.[7][8] The primary challenge lies in controlling the stereochemistry of the new glycosidic bond.
Caption: Workflow for a typical glycosylation reaction using an MDM-derived donor.
The α-Linkage (The Path of Least Resistance): Formation of the α-mannoside is favored by the anomeric effect and is generally straightforward. The axial C2-substituent provides steric hindrance to β-face attack and its electron-withdrawing nature destabilizes an adjacent positive charge, favoring a rapid SN2-like reaction at the anomeric center.
The β-Linkage (A Stereochemical Hurdle): The synthesis of β-mannosides is one of the most challenging feats in carbohydrate chemistry.[4] The axial C2-alkoxy group prevents anchimeric assistance (neighboring group participation) that would otherwise favor a 1,2-trans product. Direct SN2 inversion of an α-linked anomeric leaving group is sterically hindered.
Modern Solutions to the β-Mannosylation Problem:
-
4,6-O-Acetal Directed Glycosylation: The use of a conformationally rigid 4,6-O-benzylidene acetal on the mannosyl donor can lock the pyranose in a conformation that favors β-attack.
-
In Situ Anomerization: Methods that proceed via an α-glycosyl halide intermediate, which can then be isomerized in situ to the more reactive β-halide, have shown great success. Subsequent SN2 attack on the β-halide yields the desired β-mannoside.[9]
-
Anomeric O-Alkylation: Under basic conditions, the anomeric hydroxyl can be deprotonated and directly alkylated with a reactive electrophile (like a triflate), proceeding through a cesium alkoxide intermediate to yield the β-mannoside.[10]
From Precursor to Product: Synthesis of Bioactive Molecules
The true power of MDM is realized in its conversion to molecules with significant biological function.
-
High-Mannose Oligosaccharides: By using orthogonally protected MDM derivatives as both glycosyl donors and acceptors, complex oligosaccharides such as those containing mannose-6-phosphate (a key lysosomal targeting signal) can be assembled.[11][12] These synthetic glycans are invaluable tools for studying cellular trafficking and immunology.
-
Iminosugar Glycosidase Inhibitors: MDM is an excellent starting material for the synthesis of manno-configured iminosugars. These are azasugars where the ring oxygen is replaced by a nitrogen atom. A typical synthetic route involves oxidation at C6, reductive amination to introduce the nitrogen, and subsequent cyclization. These compounds, such as noeuromycin analogs, are potent inhibitors of mannosidases and have therapeutic potential.[13]
-
Antimicrobial and Antiviral Agents: The mannose scaffold can be decorated with various functional groups to generate novel therapeutic agents. For example, regioselective acylation of MDM with cinnamoyl groups has been shown to produce derivatives with promising antimicrobial and antifungal properties.[2] Furthermore, mannose-containing structures are of interest as components for HIV vaccines, as they can mimic the high-mannose glycans on the viral envelope.[14]
Validated Experimental Protocols
The following protocols are representative examples of the key transformations discussed.
Protocol 1: Regioselective Synthesis of Methyl 2,3-O-Isopropylidene-α-D-mannopyranoside
This protocol demonstrates the selective protection of the cis-C2,C3-diol, yielding a versatile intermediate with free C4 and C6 hydroxyls.[3]
-
Reaction Scheme:
-
Methyl α-D-mannopyranoside + 2,2-dimethoxypropane --(H⁺)--> Methyl 2,3-O-isopropylidene-α-D-mannopyranoside
-
-
Materials:
-
Methyl α-D-mannopyranoside (10.0 g, 51.5 mmol)
-
2,2-Dimethoxypropane (25 mL, 204 mmol, 4.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.49 g, 2.58 mmol, 0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 50 mL)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aq. NaCl (brine)
-
-
Procedure:
-
Suspend methyl α-D-mannopyranoside in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane and PTSA to the suspension.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in CH₂Cl₂) until the starting material is consumed.
-
Quench the reaction by adding triethylamine (~5 mL) until the solution is basic.
-
Remove the solvent under reduced pressure (high vacuum).
-
Dissolve the resulting syrup in ethyl acetate (~200 mL) and wash with water (3 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 50% to 80% EtOAc in hexanes) to yield the title compound as a white solid.
-
-
Expected Outcome:
-
Yield: 50-60%.
-
Characterization: 1H NMR will show a characteristic singlet for the two methyl groups of the isopropylidene group at ~1.3-1.5 ppm.
-
Protocol 2: Synthesis of a Mannosyl Trichloroacetimidate Donor
This protocol details the activation of a fully protected mannoside at the anomeric position to prepare a glycosyl donor for use in glycosylation reactions.[15]
-
Reaction Scheme:
-
1-OH-2,3,4,6-tetra-O-acetyl-D-mannopyranose + CCl₃CN --(DBU)--> 2,3,4,6-tetra-O-acetyl-α/β-D-mannopyranosyl trichloroacetimidate
-
-
Materials:
-
1-OH-2,3,4,6-tetra-O-acetyl-D-mannopyranose (5.0 g, 14.4 mmol)
-
Trichloroacetonitrile (CCl₃CN, 7.2 mL, 72.0 mmol, 5.0 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU, 0.22 mL, 1.44 mmol, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM, 75 mL)
-
-
Procedure:
-
Dissolve the starting hemiacetal in anhydrous DCM under an argon atmosphere.
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU dropwise via syringe. The solution may become slightly yellow.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC (e.g., 50% EtOAc in hexanes).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc mixture, often containing 1% Et₃N to prevent decomposition on silica). The α-anomer is typically the major product.
-
-
Expected Outcome:
-
Yield: 80-90%.
-
Characterization: 1H NMR will show a characteristic singlet for the imine proton (=NH) at ~8.7 ppm and the anomeric proton (H-1) at ~6.3 ppm.
-
Conclusion
Methyl α-D-mannopyranoside is a quintessential example of a chiral pool starting material that provides a cost-effective and stereochemically reliable entry point into complex molecular architectures. Its inherent reactivity, when guided by logical and often elegant protecting group strategies, allows for the construction of specific building blocks for oligosaccharide synthesis, iminosugar development, and the creation of novel glycomimetic therapeutics. A thorough understanding of the principles governing its regiochemical and stereochemical transformations is essential for any researcher aiming to synthesize mannose-containing molecules of biological and pharmaceutical importance. The continued development of novel synthetic methods, particularly for the challenging β-mannosylation, ensures that MDM will remain a central precursor in the field for years to come.
References
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Porell, M., et al. (2022). Expedited synthesis of mannose-6-phosphate containing oligosaccharides. Carbohydrate Research, 511, 108489. [Link]
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Le, T. T., et al. (2017). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 16(1), 113-121. [Link]
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Li, W., et al. (2018). Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation. Carbohydrate Research, 467, 23-32. [Link]
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Ruberu, S. R., et al. (2015). Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. Organic Letters, 17(1), 122-125. [Link]
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Le, T. T., et al. (2018). Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry. Organic & Biomolecular Chemistry, 16(1), 113-121. [Link]
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Gervay-Hague, J., et al. (2012). Mechanistic Studies on the Stereoselective Formation of β-Mannosides from Mannosyl Iodides Using α-Deuterium Kinetic Isotope Effects. The Journal of Organic Chemistry, 77(3), 1355-1365. [Link]
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Kawsar, S. M. A., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(13), 5089. [Link]
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Wang, C., et al. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(3), 3237-3250. [Link]
-
Wang, C., et al. (2020). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. The Journal of Organic Chemistry, 85(11), 7156-7174. [Link]
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He, W., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(28), 9668-9673. [Link]
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MP Biomedicals. (Product Information). Methyl α-D-Mannopyranoside. MP Biomedicals Website. [Link]
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Kawsar, S. M. A., et al. (2021). Biological evaluation of some mannopyranoside derivatives. ResearchGate. [Link]
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Boulet, A., et al. (2017). Synthesis of 4-Methylumbellifer-7-yl-alpha-D-Mannopyranoside: An Introduction to Modern Glycosylation Reactions. Journal of Chemical Education, 94(9), 1379-1382. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Serianni, A. S., et al. (2019). Conformational Analysis of the Disaccharide Methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside Monohydrate. Acta Crystallographica Section C, 75(Pt 6), 610-615. [Link]
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A Technical Guide to the Therapeutic Potential of Mannoside Derivatives
Abstract
Mannose, a C-2 epimer of glucose, and its derivatives are emerging as a versatile class of molecules with significant therapeutic potential across a spectrum of diseases.[1][2] This technical guide provides an in-depth exploration of the core scientific principles and practical applications of mannoside derivatives for researchers, scientists, and drug development professionals. We will delve into their diverse mechanisms of action as anti-infective, anti-cancer, and immunomodulatory agents, underpinned by a detailed examination of the underlying signaling pathways. Furthermore, this guide will offer insights into the rational design, synthesis, and preclinical evaluation of these promising therapeutic candidates, equipping researchers with the knowledge to navigate this exciting field.
Introduction: The Biological Significance of Mannose and Its Derivatives
Mannose is a naturally occurring monosaccharide that plays a pivotal role in various physiological processes, most notably in protein glycosylation.[1] The mannose receptor (CD206), a C-type lectin primarily expressed on the surface of macrophages and immature dendritic cells, recognizes terminal mannose residues on glycoproteins.[3][4] This interaction is crucial for both innate and adaptive immunity, mediating pathogen recognition, antigen presentation, and clearance of glycoproteins.[3][4] The unique biological roles of mannose have made it and its synthetic derivatives attractive scaffolds for the development of novel therapeutics. Mannoside derivatives can be designed to either mimic or block these natural interactions, leading to a wide range of pharmacological effects.
Therapeutic Applications of Mannoside Derivatives
The therapeutic landscape of mannoside derivatives is rapidly expanding, with promising applications in infectious diseases, oncology, and immunology.
Anti-Infective Agents: A Novel Approach to Combat Drug Resistance
The rise of antimicrobial resistance necessitates the development of new therapeutic strategies. Mannoside derivatives offer an innovative approach by targeting host-pathogen interactions rather than directly killing the pathogen, thereby reducing the selective pressure for resistance.[1]
A prime example of this anti-virulence strategy is the development of FimH antagonists for the treatment of urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC).[1]
Mechanism of Action: UPEC initiates infection by adhering to mannosylated proteins on the surface of bladder epithelial cells via the FimH adhesin located at the tip of their type 1 pili.[5][6] Mannoside derivatives, particularly those with hydrophobic aglycones, act as competitive inhibitors of FimH, preventing bacterial attachment and subsequent invasion and biofilm formation.[1][5] The binding of these antagonists to the mannose-binding pocket of FimH effectively disarms the bacteria, allowing them to be cleared by the natural flow of urine.[5][7]
Signaling Pathway: The interaction of FimH with uroplakin Ia on bladder epithelial cells triggers a signaling cascade that leads to bacterial invasion. This process involves the activation of focal adhesion kinase (FAK), Src kinases, and phosphoinositide 3-kinase (PI3K), resulting in actin cytoskeleton rearrangements that facilitate bacterial engulfment.[7] FimH antagonists block the initial adhesion step, thereby preventing the initiation of this invasive signaling cascade.
Caption: FimH antagonists block UPEC adhesion to bladder cells.
Many enveloped viruses, including HIV, influenza, and Ebola, have glycoproteins on their surface that are heavily decorated with mannose-containing glycans.[1][2][8] These glycans are often essential for viral entry into host cells.
Mechanism of Action: Mannoside derivatives can interfere with viral entry through several mechanisms. Some, like mannoside glycolipid conjugates, can directly interact with the host cell membrane and prevent virus endocytosis.[9] Others, such as multivalent mannoside dendrimers and lectins, can bind to the high-mannose patches on viral glycoproteins, sterically hindering their interaction with host cell receptors like CD4 (for HIV) or other cellular lectins.[1][8] This effectively neutralizes the virus before it can initiate an infection.
Signaling Pathway: The entry of enveloped viruses is a multi-step process that begins with the binding of viral glycoproteins to specific receptors on the host cell surface. This binding event often triggers conformational changes in the viral glycoproteins, leading to the fusion of the viral and host cell membranes and the release of the viral genome into the cytoplasm. By blocking the initial binding step, mannoside derivatives prevent the initiation of this entire cascade.
Caption: Mannoside derivatives inhibit viral entry.
Oncology: A Sweet Strategy to Target Cancer
Mannose and its derivatives have shown surprising anti-cancer effects, primarily by exploiting the altered metabolism of tumor cells and by enhancing the immune response against them.[10]
Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect.[11][12] Mannose can interfere with this metabolic reprogramming.
Mechanism of Action: When taken up by cancer cells, mannose is phosphorylated to mannose-6-phosphate (M6P). In cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), M6P accumulates and inhibits key glycolytic enzymes such as hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.[13] This disruption of glucose metabolism can lead to reduced cancer cell proliferation and can sensitize them to chemotherapy.[11][12][13]
Signaling Pathway: The accumulation of M6P disrupts the flow of glucose through glycolysis and the pentose phosphate pathway (PPP). This leads to decreased production of ATP, nucleotides, and NADPH, which are all essential for rapid cell growth and for combating oxidative stress. The resulting metabolic stress can induce cell cycle arrest and apoptosis.
Caption: Mannose disrupts cancer cell metabolism.
Mannoside derivatives can be used to target tumors for immunotherapy by leveraging the mannose receptor on antigen-presenting cells (APCs) like dendritic cells.
Mechanism of Action: By conjugating tumor antigens to mannoside derivatives, these antigens can be specifically delivered to APCs. The mannose receptor on these cells efficiently internalizes the mannosylated antigen, leading to enhanced antigen processing and presentation to T cells.[4][5] This results in a more robust activation of tumor-specific cytotoxic T lymphocytes that can then seek out and destroy cancer cells.
Signaling Pathway: Upon binding of a mannosylated antigen, the mannose receptor internalizes the complex into endosomes. Inside the APC, the antigen is processed and loaded onto MHC class I and class II molecules. These MHC-antigen complexes are then transported to the cell surface for presentation to CD8+ and CD4+ T cells, respectively, initiating a potent anti-tumor immune response. The cytoplasmic tail of the mannose receptor lacks signaling motifs, suggesting it collaborates with other receptors, such as Toll-like receptors, to trigger downstream signaling cascades for cytokine production.[3]
Caption: Mannosides enhance anti-tumor immunity.
Immunomodulation: Fine-Tuning the Immune Response
Mannoside derivatives can modulate the immune system by interacting with the mannose receptor on immune cells.[14]
Mechanism of Action: The mannose receptor plays a role in both pro- and anti-inflammatory responses. Ligation of the mannose receptor on macrophages can lead to the production of various cytokines. For instance, the soluble form of the mannose receptor can induce pro-inflammatory macrophage activation.[15] Conversely, targeting the mannose receptor on dendritic cells can promote a tolerogenic phenotype. This dual functionality allows for the potential to either suppress excessive inflammation in autoimmune diseases or to enhance the immune response in the context of vaccination or cancer.
Signaling Pathway: The signaling downstream of the mannose receptor is complex and context-dependent. It can cooperate with other pattern recognition receptors, like Toll-like receptors (TLRs), to modulate cytokine production.[14][16] For example, co-ligation of the mannose receptor and TLR4 can regulate the pro-inflammatory response in macrophages.[16] The soluble mannose receptor has been shown to inhibit the phosphatase activity of CD45, leading to the activation of Src/Akt/NF-κB signaling and a pro-inflammatory phenotype.[15]
Drug Design and Development of Mannoside Derivatives
The therapeutic efficacy of mannoside derivatives is highly dependent on their chemical structure. Rational drug design and synthetic chemistry play a crucial role in optimizing their potency, selectivity, and pharmacokinetic properties.
Synthesis of Mannoside Derivatives
A variety of synthetic strategies have been developed to access a diverse range of mannoside derivatives.
-
O-Mannosides: These are typically synthesized through glycosylation reactions where an activated mannose donor is coupled with an alcohol acceptor.
-
C-Mannosides: To improve metabolic stability, the anomeric oxygen can be replaced with a carbon atom. The synthesis of C-mannosides is more challenging but can be achieved through various methods, including reductive cross-coupling reactions.[17]
-
Multivalent Scaffolds: To enhance binding affinity through the glycoside cluster effect, mannose units can be attached to various scaffolds, such as dendrimers or polymers.[18][19][20] The synthesis of these multivalent structures often involves the coupling of mannoside building blocks to a central core.[18]
Structure-Activity Relationships (SAR)
SAR studies are essential for understanding how chemical modifications impact the biological activity of mannoside derivatives. For FimH antagonists, for example, it has been shown that:
-
Aglycone Moiety: The nature of the aglycone (the non-sugar part) is critical for high-affinity binding. Biphenyl and other aromatic structures can engage in hydrophobic and π-stacking interactions with a "tyrosine gate" in the FimH binding pocket, significantly increasing potency.[3][21]
-
Linker: The linker connecting the mannose unit to the aglycone can influence the orientation of the molecule in the binding site and its overall physicochemical properties.
-
Valency: Multivalent presentation of mannose can dramatically increase the avidity of binding to target receptors.
Table 1: Structure-Activity Relationship of Biphenyl Mannoside FimH Inhibitors
| Compound | R1 (ortho-position) | R2 (meta-position) | HAI Titer (nM)[22] | Biofilm Prevention IC50 (µM)[22] |
| 1 | H | COOCH3 | 750 | 1.35 |
| 2 | CH3 | COOCH3 | 16 | 0.16 |
| 3 | CF3 | CONHCH3 | 8 | - |
| 4 | Cl | CONHCH3 | - | - |
| 5 | H | CON(CH3)2 | 370 | - |
HAI Titer: Hemagglutination Inhibition Titer, a measure of the concentration required to inhibit the agglutination of red blood cells by bacteria. IC50: The half maximal inhibitory concentration.
Preclinical Evaluation of Mannoside Derivatives
A robust preclinical evaluation is critical to assess the therapeutic potential of mannoside derivatives. This involves a combination of in vitro and in vivo assays.
In Vitro Assays
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be used to quantify the binding affinity of mannoside derivatives to their target proteins (e.g., FimH, viral glycoproteins, mannose receptor).
-
Cell-Based Assays:
-
Hemagglutination Inhibition (HAI) Assay: This is a functional assay to determine the potency of FimH antagonists in preventing the agglutination of red blood cells by UPEC.[5]
-
Viral Entry Inhibition Assays: These assays measure the ability of mannoside derivatives to block the entry of viruses into host cells, often using reporter viruses.
-
Cytokine Production Assays: For immunomodulatory derivatives, the effect on cytokine production by immune cells (e.g., macrophages, dendritic cells) can be measured by ELISA or flow cytometry.[23]
-
Cancer Cell Proliferation Assays: The anti-proliferative effects of mannoside derivatives on cancer cell lines can be assessed using assays like the MTT or crystal violet assay.
-
Experimental Protocol: Hemagglutination Inhibition (HAI) Assay for FimH Antagonists
-
Preparation of Bacteria: Culture UPEC strain known to express type 1 pili (e.g., UTI89) overnight. Wash and resuspend the bacteria in phosphate-buffered saline (PBS) to a specific optical density (e.g., OD600 of 1.0).
-
Preparation of Red Blood Cells (RBCs): Wash guinea pig or human RBCs with PBS and resuspend to a final concentration of 3% (v/v).
-
Assay Procedure: a. In a 96-well U-bottom plate, perform serial dilutions of the mannoside derivative in PBS. b. Add a standardized amount of the bacterial suspension to each well. c. Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the bacteria. d. Add the RBC suspension to each well. e. Incubate the plate for 1-2 hours at 4°C.
-
Data Analysis: The HAI titer is the highest dilution of the inhibitor that completely inhibits hemagglutination (indicated by the formation of a button of RBCs at the bottom of the well).
In Vivo Models
-
UTI Mouse Model: To evaluate the efficacy of FimH antagonists, mice are infected with UPEC via transurethral catheterization. The mannoside derivative can be administered prophylactically or therapeutically. Efficacy is assessed by measuring the bacterial load in the bladder and kidneys at various time points.[24][25][26]
-
Viral Infection Models: The antiviral activity of mannoside derivatives can be tested in appropriate animal models of viral infection (e.g., mouse models for influenza or HIV).
-
Cancer Xenograft Models: The anti-cancer effects of mannoside derivatives can be evaluated in mice bearing tumors derived from human cancer cell lines. Tumor growth and metastasis are monitored over time.
Conclusion and Future Perspectives
Mannoside derivatives represent a highly promising and versatile class of therapeutic agents with the potential to address significant unmet medical needs in infectious diseases, oncology, and immunology. Their ability to modulate specific biological interactions with high precision offers a distinct advantage over many conventional therapies. The continued exploration of their structure-activity relationships, coupled with innovative synthetic strategies and robust preclinical evaluation, will undoubtedly pave the way for the clinical translation of these "sweet" molecules. Future research should focus on optimizing the pharmacokinetic properties of mannoside derivatives to enhance their oral bioavailability and in vivo efficacy, as well as on exploring their potential in combination therapies.
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An In-Depth Technical Guide to Carbohydrate-Protein Interactions
Abstract
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition and immune responses to pathogen invasion and disease progression.[1][2][3] These interactions, primarily mediated by a class of proteins known as lectins, are characterized by their high specificity and often low to moderate affinity.[1][3] This guide provides a comprehensive technical overview of the core principles governing these interactions, the structural and thermodynamic forces at play, and the state-of-the-art methodologies employed by researchers and drug development professionals to investigate them. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended to serve as a valuable resource for scientists seeking to deepen their understanding and enhance their experimental design in the field of glycobiology.
Introduction: The Sugar Code and Its Readers
The surfaces of all cells are adorned with a dense and complex layer of carbohydrates, or glycans, forming the glycocalyx. This "sugar code" is a dynamic and information-rich landscape that mediates a multitude of cellular events.[1][2] The proteins that have evolved to read and interpret this code are known as lectins.[1][4] These carbohydrate-binding proteins are not enzymes; they bind to specific carbohydrate structures without modifying them.[5] The interactions they mediate are central to a wide range of physiological and pathological processes, including:
-
Cell Adhesion and Recognition: Mediating interactions between cells, crucial for tissue formation and immune surveillance.[1][6]
-
Signal Transduction: Initiating intracellular signaling cascades upon binding to cell surface glycans.[1][2]
-
Immune Response: Recognizing pathogen-associated carbohydrate patterns and modulating immune cell activity.[6][7]
-
Host-Pathogen Interactions: Facilitating the attachment of viruses, bacteria, and other pathogens to host cells as a first step to infection.[1][2][8]
-
Inflammation: Playing a key role in the recruitment of leukocytes to sites of inflammation.[1]
Given their pivotal roles, understanding the intricacies of carbohydrate-protein interactions is paramount for developing novel therapeutic strategies against a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders.[3][8]
The Molecular Basis of Recognition: Forces and Structures
The specificity of carbohydrate-protein interactions arises from a combination of subtle, non-covalent forces acting in concert within a well-defined binding pocket on the protein.[3][9]
Driving Forces of Interaction
While individual interactions are often weak, with dissociation constants (Kd) typically in the micromolar to millimolar range, their biological efficacy is often amplified through multivalency.[10][11] The primary forces governing these interactions are:
-
Hydrogen Bonding: A network of hydrogen bonds between the hydroxyl groups of the carbohydrate and polar amino acid residues in the protein's binding site is a major contributor to specificity and stability.[3][7]
-
Van der Waals Forces and Hydrophobic Interactions: The packing of hydrophobic faces of the sugar ring against aromatic amino acid side chains (e.g., tryptophan, tyrosine, phenylalanine) is a common and significant feature, contributing to the overall binding affinity.[7][9]
-
Electrostatic Interactions: Interactions between charged residues on the protein and charged functional groups on the carbohydrate (e.g., sialic acid, sulfated glycosaminoglycans) can play a crucial role.[3][7] In some cases, divalent cations like Ca2+ are required to bridge the protein and the carbohydrate, as seen in C-type lectins.[1][3][12]
-
The Role of Water: Water molecules are critical players in mediating and stabilizing these interactions.[13][14][15] Conserved water molecules within the binding pocket can form bridging hydrogen bonds between the protein and the carbohydrate, contributing significantly to the binding thermodynamics.[13][14][15][16][17] The displacement of these ordered water molecules upon ligand binding can have a significant entropic contribution to the overall free energy of binding.[14][17]
Structural Features of Carbohydrate-Binding Proteins (Lectins)
Lectins are a diverse group of proteins classified based on their structure and binding specificities.[4][18] They typically possess one or more specialized Carbohydrate Recognition Domains (CRDs) , which are the structural units responsible for binding to specific carbohydrate moieties.[1][7] The binding sites are often shallow indentations on the protein surface.[3][9]
Some major families of animal lectins include:
-
C-type Lectins: Require Ca2+ for their carbohydrate-binding activity.[1][4] They are involved in various immune functions, including pathogen recognition.[4][7]
-
Galectins (S-type lectins): Characterized by their affinity for β-galactoside-containing glycans and play roles in cell growth, adhesion, and migration.[4][7]
-
I-type Lectins (Siglecs): Belong to the immunoglobulin superfamily and primarily recognize sialic acid-containing ligands, playing a crucial role in immune cell regulation.[1][4]
-
P-type Lectins: Recognize mannose-6-phosphate residues, targeting proteins for delivery to lysosomes.[1]
The structural diversity of CRDs allows for the recognition of a vast array of carbohydrate structures with high specificity.[7]
Thermodynamics of Binding
Carbohydrate-protein interactions are often enthalpically driven, meaning the formation of favorable interactions (like hydrogen bonds) releases heat.[19] This is often counteracted by an unfavorable entropic contribution, partly due to the loss of conformational freedom of the ligand and protein upon binding.[19] However, the release of ordered water molecules from the binding interface can provide a favorable entropic contribution.[14][17] Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of these interactions, providing insights into the balance of enthalpic and entropic contributions.[7][19]
Methodologies for Studying Carbohydrate-Protein Interactions
A multi-faceted approach employing a variety of biophysical and biochemical techniques is typically required to fully characterize a carbohydrate-protein interaction. Each technique provides a unique piece of the puzzle, from structural details to binding kinetics and thermodynamics.
Structural Elucidation Techniques
3.1.1. X-ray Crystallography
X-ray crystallography is a powerful tool for obtaining high-resolution, three-dimensional structures of protein-carbohydrate complexes.[1][7] This technique provides detailed atomic-level information about the binding interface, revealing the precise arrangement of amino acid residues and carbohydrate moieties, as well as the network of hydrogen bonds and other interactions.[7][20]
Experimental Workflow: X-ray Crystallography of a Protein-Carbohydrate Complex
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to Glycosidic Bond Formation for Researchers, Scientists, and Drug Development Professionals
Foreword
The glycosidic bond, the fundamental linkage that assembles monosaccharides into the vast and complex world of glycans, is central to a staggering array of biological processes. From dictating the stability and function of therapeutic proteins to mediating the interactions between cells and pathogens, the precise architecture of these bonds is of paramount importance.[1][2] For researchers in basic science and professionals in drug development, a deep, mechanistic understanding of how these bonds are formed is not merely academic—it is a prerequisite for innovation. This guide moves beyond simple definitions to provide a comprehensive exploration of the core principles, strategies, and practical considerations in the synthesis of glycosidic linkages, offering field-proven insights into both chemical and enzymatic methodologies.
Part 1: The Physicochemical Foundations of the Glycosidic Bond
At its core, the formation of a glycosidic bond is a condensation reaction involving the nucleophilic attack of a hydroxyl group from a glycosyl acceptor onto the anomeric carbon of a glycosyl donor.[3][4] This process, which results in the elimination of a water molecule, creates a covalent ether linkage that connects a carbohydrate to another group.[4][5][6] The reverse reaction, hydrolysis, is the cleavage of this bond by the addition of water.[6][7]
The Anomeric Carbon: A Center of Unique Reactivity
The anomeric carbon, the hemiacetal or hemiketal carbon in a cyclic sugar, is the electrophilic center in glycosylation.[3][4] Its unique position, bonded to two oxygen atoms, makes it highly reactive. The stereochemistry at this center is critical, defining whether the resulting bond is in the alpha (α) or beta (β) configuration.[7] This seemingly subtle difference has profound implications for the three-dimensional structure and biological function of the resulting oligosaccharide or glycoconjugate.
Stereoelectronic Control: The Anomeric Effect
The stereochemical outcome of a glycosylation reaction is not governed by sterics alone. The anomeric effect is a powerful stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position rather than the sterically favored equatorial position.[3][8] This effect arises from a stabilizing hyperconjugation between the lone pair of electrons on the ring heteroatom (typically oxygen) and the antibonding orbital (σ*) of the C-substituent bond.[3][8] While crucial, the anomeric effect is just one of several factors that must be controlled to achieve a desired stereochemical outcome in synthesis.[9]
Part 2: The Strategist's Guide to Chemical Glycosylation
Chemical glycosylation provides a powerful and versatile toolkit for assembling complex glycans that may be inaccessible through biological means. The central strategy involves the reaction between a glycosyl donor , which has a leaving group at the anomeric position, and a glycosyl acceptor , which contains a nucleophilic hydroxyl group.[10][11] The reaction is initiated by an activator or promoter that facilitates the departure of the leaving group.[12][13]
The Core Mechanism: Navigating the SN1/SN2 Continuum
The formation of the glycosidic bond typically proceeds through a mechanism that lies on a continuum between a classic SN1 and SN2 pathway.[7] Upon activation, the departure of the leaving group generates a highly reactive oxocarbenium ion intermediate , which flattens the ring.[3][13] The glycosyl acceptor can then attack this intermediate from either the top (α) or bottom (β) face. The challenge and art of chemical glycosylation lie in precisely controlling this step to favor the formation of a single stereoisomer.
Caption: General workflow of a chemical glycosylation reaction.
Key Strategic Components
-
The Glycosyl Donor & Activation : The choice of leaving group on the donor is critical. Common classes include glycosyl halides (iodides, bromides), thioglycosides, and trichloroacetimidates, each requiring specific activators (e.g., silver salts, Lewis acids like TMSOTf or BF3·OEt2).[3][11][14][15] The reactivity of the donor is also influenced by its protecting groups; electron-donating groups ("armed") enhance reactivity, while electron-withdrawing groups ("disarmed") reduce it.[11]
-
The Glycosyl Acceptor : The nucleophilicity and steric accessibility of the acceptor's hydroxyl group significantly impact the reaction's efficiency and stereochemical outcome.[3][16] Less hindered and more nucleophilic alcohols tend to favor SN2-like pathways.[16]
-
Protecting Groups: The Masters of Regio- and Stereocontrol : Since saccharides are polyhydroxy compounds, protecting groups are essential to mask all but the desired reactive hydroxyl group, ensuring regioselectivity.[17][18] More importantly, the choice of protecting group at the C-2 position of the donor has a profound influence on stereoselectivity.[13][18]
-
Participating Groups : Acyl-type protecting groups (e.g., acetyl, benzoyl) at C-2 can participate in the reaction. They form a cyclic acyloxonium ion intermediate that shields one face of the molecule, forcing the acceptor to attack from the opposite face.[10][15] This powerful strategy reliably yields 1,2-trans glycosides (e.g., β-glycosides for glucose donors).[18]
-
Non-Participating Groups : Ether-type protecting groups (e.g., benzyl) at C-2 do not participate, allowing for the formation of 1,2-cis glycosides. However, achieving high stereoselectivity for 1,2-cis linkages is significantly more challenging and often results in a mixture of anomers.[13][18]
-
Caption: Stereocontrol using a C-2 participating protecting group.
-
Solvent and Temperature : The reaction environment is a key determinant of the mechanistic pathway. Polar, coordinating solvents like acetonitrile can participate in the reaction to form intermediate species that favor the formation of β-glycosides.[3][16] In contrast, non-polar solvents like dichloromethane are often used to favor α-glycosides.[9] Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product.
Field Protocol: General Methodology for Chemical Glycosylation
Self-validation is built into this protocol through rigorous environmental control and sequential activation to minimize side reactions.
-
Preparation (The Causality of Anhydrous Conditions) : All glassware must be rigorously dried (oven or flame-dried under vacuum) to remove trace water, which would otherwise hydrolyze the activated donor. The glycosyl donor and acceptor are dried under high vacuum for several hours.
-
Inert Atmosphere Setup : The reaction is assembled under an inert atmosphere (e.g., Argon or Nitrogen). This prevents the deactivation of moisture-sensitive Lewis acid promoters and degradation of reactive intermediates.
-
Dissolution and Cooling : The donor, acceptor, and a chemical drying agent (e.g., activated molecular sieves) are dissolved in the chosen anhydrous solvent. The mixture is stirred and cooled (typically to between -78 °C and 0 °C) to control the initial rate of reaction upon addition of the promoter, thereby enhancing stereoselectivity.
-
Activation : The promoter (e.g., TMSOTf) is added dropwise via syringe. This controlled addition maintains a low concentration of the highly reactive oxocarbenium ion, minimizing potential elimination or decomposition side reactions.
-
Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint, preventing over-running which can lead to product degradation.
-
Quenching : Once the donor is consumed, the reaction is quenched, typically with a mild base (e.g., pyridine or triethylamine), to neutralize the acidic promoter and halt the reaction.
-
Workup and Purification : The reaction mixture is filtered, washed with aqueous solutions to remove salts and quenched promoter, dried, and concentrated. The final product is purified from byproducts and unreacted acceptor using column chromatography.
Part 3: Enzymatic Glycosylation: Harnessing Biological Precision
Nature employs a sophisticated enzymatic machinery to construct glycans with absolute regio- and stereospecificity.[10] Harnessing these enzymes, primarily glycosyltransferases (GTs) , offers a powerful alternative to chemical synthesis, especially for creating biologically relevant structures under mild, aqueous conditions.[10][19]
Glycosyltransferases (GTs): Nature's Master Builders
GTs are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-glucose, CMP-sialic acid) to a specific acceptor molecule.[5][19] Their active sites are exquisitely tuned to recognize both the donor and acceptor, leading to the formation of a single, specific glycosidic linkage (e.g., α(1→4) or β(1→3)).[19]
GTs are broadly classified into two major families based on their mechanism:[10]
-
Inverting GTs : These enzymes catalyze the transfer with an inversion of stereochemistry at the anomeric carbon. The reaction proceeds via a single displacement mechanism where the acceptor directly attacks the donor sugar.
-
Retaining GTs : These enzymes retain the stereochemistry of the anomeric carbon through a double displacement mechanism, involving the formation of a covalent glycosyl-enzyme intermediate.
Sources
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Methyl D-Mannopyranoside: A Comprehensive Guide to Safe Handling and Application
This technical guide provides an in-depth overview of the safety, handling, and core applications of Methyl D-mannopyranoside for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and regulatory assessments to ensure the highest degree of accuracy and practical utility in a laboratory setting.
Introduction to this compound
Methyl α-D-mannopyranoside is a naturally occurring simple sugar, specifically a monosaccharide, that is ubiquitous in plant tissues in the form of mannose polymers.[1] It is a methyl mannoside with an alpha-configuration at the anomeric center.[2][3] In the laboratory and in industrial applications, it is commonly used in organic synthesis and as a pharmaceutical intermediate.[4][5] For instance, it can be a precursor for synthesizing more complex molecules like methyl 2, 3, 4, 6-tetra-O-benzoyl-α-D-mannopyrannoside.[4] It also serves as a competitive inhibitor of mannose binding by Escherichia coli.[3] Given its low toxicity profile, the U.S. Environmental Protection Agency (EPA) has exempted it from the requirement of a tolerance when used as an active ingredient in certain agricultural products.[1][6]
Hazard Identification and Toxicological Profile
A thorough understanding of the hazard profile of any chemical is the foundation of its safe use. This compound is consistently classified as a non-hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the US OSHA Hazard Communication Standard.[2][7][8][9]
Key Toxicological Findings:
-
Acute Toxicity: The substance is not classified as acutely toxic through oral, dermal, or inhalation routes of exposure.[6][7][10] Studies indicate a low toxicity profile, placing it in Toxicity Category IV for all exposure routes.[1][6]
-
Skin and Eye Irritation: It is not classified as a skin or eye irritant.[6][7][10] No dermal irritation has been observed in studies.[6]
-
Sensitization: this compound is not considered a dermal or respiratory sensitizer.[6][7][10]
-
Mutagenicity, Carcinogenicity, and Reproductive Toxicity: The compound is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[7][10]
-
Specific Target Organ Toxicity: It is not classified for specific target organ toxicity after single or repeated exposure.[7][10]
-
Endocrine Disruption: It does not contain an endocrine disruptor at a concentration of ≥ 0.1%.[7][10]
The EPA has concluded that the use of this compound will not result in unreasonable adverse effects to humans and that there is a reasonable certainty of no harm to the U.S. population, including infants and children, from aggregate exposure.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for proper storage and handling.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | |
| Molecular Formula | C₇H₁₄O₆ | [2][11][12] |
| Molecular Weight | 194.18 g/mol | [2][11][12] |
| CAS Number | 617-04-9 | [2][3][4][5][7][8][10][11][12][13] |
| Melting Point | 193-196 °C | [3] |
| Solubility | Soluble in water and methanol; insoluble in ether. | [3][14] |
| Storage Temperature | 2-8°C (Refrigerator) is recommended for long-term storage. | [5] |
Safe Handling and Storage Protocols
While this compound is not classified as hazardous, adherence to good laboratory practices is essential to ensure safety and maintain the integrity of the compound.
Handling:
-
Ventilation: Use in a well-ventilated area. Local and general ventilation should be sufficient under normal use conditions.[7][8]
-
Personal Hygiene: Avoid contact with skin and eyes.[8] Do not breathe dust.[8] After handling, wash hands thoroughly. Keep away from food, drink, and animal feedingstuffs.[7]
-
Dust Control: Avoid the formation of dust.[8] While the product as delivered is not capable of a dust explosion, the enrichment of fine dust can create this hazard.[10]
Storage:
-
Conditions: Store in a dry, cool, and well-ventilated place.[8] Keep the container tightly closed.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, as violent reactions can occur.[8][10] Also, keep away from heat.[10]
Exposure Controls and Personal Protective Equipment (PPE)
The following PPE recommendations are based on standard laboratory practices for handling non-hazardous chemical powders. The causality behind these choices is to prevent nuisance dust exposure and maintain a sterile research environment.
| Protection Type | Recommendation | Rationale | Source(s) |
| Eye/Face Protection | Safety goggles with side protection. | To prevent accidental eye contact with dust particles. | [7][8][10] |
| Skin Protection | Wear suitable chemical-resistant gloves (tested according to EN 374). | To prevent skin contact and maintain sample purity. | [7][8][10] |
| Respiratory Protection | A particulate filter respirator (e.g., N95) is necessary if dust is formed. | To prevent inhalation of nuisance dust. | [7][10][11] |
| Body Protection | Wear a lab coat or other appropriate protective clothing. | To prevent contamination of personal clothing. | [8] |
Preventive skin protection, such as the use of barrier creams, is also recommended.[7][10]
First-Aid and Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures:
-
General Advice: If you feel unwell, seek medical advice.[7][10]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes, also under the eyelids, for at least 15 minutes.[7][8][10]
-
If Swallowed: Clean the mouth with water and get medical attention.[8]
Accidental Release Measures:
For a minor spill, the following workflow should be implemented to ensure a safe and effective cleanup.
Caption: Workflow for handling a minor spill of this compound.
Stability and Reactivity
-
Reactivity: The product in its delivered form is not dust explosion capable; however, the enrichment of fine dust can lead to this danger.[10]
-
Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[10]
-
Possibility of Hazardous Reactions: A violent reaction can occur with strong oxidizing agents.[10]
-
Conditions to Avoid: Keep away from heat.[10]
-
Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use. Hazardous combustion products are detailed in the fire-fighting section of the Safety Data Sheet.[7][10]
References
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- Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. (2024-03-02).
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- Methyl α-D-mannopyranoside SDS, 617-04-9 Safety D
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- Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798. PubChem - NIH.
- Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Federal Register. (2018-02-22).
- Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9. Sigma-Aldrich.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Methyl α-D-mannopyranoside
Abstract
Methyl α-D-mannopyranoside is a pivotal carbohydrate derivative with extensive applications in biochemical research and pharmaceutical development.[1][2] It serves as a fundamental building block for the synthesis of complex oligosaccharides and glycoconjugates, acts as a competitive inhibitor for mannose-binding proteins like lectins, and is used in affinity chromatography for the purification of glycoproteins.[3][4] Furthermore, its role in the mannosylation of lipid nanoparticles for targeted drug delivery highlights its growing importance in advanced therapeutic strategies.[5] This document provides a detailed protocol for the synthesis of Methyl α-D-mannopyranoside via the Fischer glycosidation of D-mannose, grounded in established chemical principles. It is intended for researchers, chemists, and professionals in the field of drug development, offering both a step-by-step methodology and an in-depth explanation of the underlying reaction dynamics.
Introduction: The Scientific Rationale
The synthesis of specific glycosides is a cornerstone of glycobiology and medicinal chemistry. Methyl α-D-mannopyranoside is particularly valuable due to the stereospecific orientation of its anomeric methoxy group. The α-configuration is crucial for its recognition by a multitude of biologically significant proteins, including bacterial adhesins and mannose receptors on antigen-presenting cells.[5]
The primary route to this compound is the Fischer glycosidation, a classic yet robust method developed by Emil Fischer in the late 19th century.[6][7] This reaction involves treating a monosaccharide, in this case, D-mannose, with an alcohol (methanol) under acidic catalysis.[8] The process is an equilibrium reaction that, under thermodynamic control, preferentially yields the most stable product.[6] For mannose, this is the pyranoside (six-membered ring) form with the methoxy group in the axial (α) position. This preference is a direct consequence of the anomeric effect , a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C1).[9][10]
The Fischer Glycosidation: Mechanism and Stereoselectivity
The reaction proceeds via the protonation of the anomeric hydroxyl group of D-mannose, which exists in equilibrium between its α and β anomers. This is followed by the loss of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. The subsequent nucleophilic attack by methanol can occur from two faces, leading to the formation of both α- and β-methyl mannopyranosides, as well as the less stable furanoside (five-membered ring) isomers.
However, with extended reaction times and under acidic conditions, the various isomers can interconvert.[6] The system eventually settles at a thermodynamic minimum, which favors the α-pyranoside. The anomeric effect dictates that the axial α-anomer is more stable than the equatorial β-anomer because of a stabilizing hyperconjugation interaction between the lone pair of the ring oxygen and the σ* anti-bonding orbital of the axial C-O bond of the methoxy group.[10] This inherent stability, combined with the lower solubility of the α-anomer in the reaction medium, allows for its preferential crystallization upon cooling, driving the equilibrium towards the desired product.[11]
Experimental Protocol: Synthesis of Methyl α-D-mannopyranoside
This protocol details the synthesis of Methyl α-D-mannopyranoside from D-mannose using a methanolic hydrogen chloride solution as the catalyst.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| D-Mannose | C₆H₁₂O₆ | 180.16 | ≥99% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |
| Acetyl Chloride | CH₃COCl | 78.50 | Reagent Grade | Merck |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Laboratory Grade | VWR |
| Activated Carbon | C | ~12.01 | Decolorizing | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 95% | Decon Labs |
Workflow Diagram
Caption: Figure 1: Experimental Workflow for Methyl α-D-mannopyranoside Synthesis.
Step-by-Step Procedure
Part A: Preparation of 1% Methanolic HCl Catalyst Causality: Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ. This is a standard and safe method for preparing dry acidic methanol, which is crucial for the Fischer glycosidation to proceed efficiently without competing hydrolysis reactions.
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 200 mL of anhydrous methanol.
-
Cool the flask in an ice bath.
-
Slowly and cautiously add 5.0 mL of acetyl chloride dropwise to the cold, stirring methanol.
-
Once the addition is complete, allow the solution to stir in the ice bath for 15 minutes, then warm to room temperature. This solution is your ~1% (w/v) methanolic HCl catalyst.
Part B: Glycosidation Reaction Causality: Refluxing the solution provides the necessary activation energy and ensures the reaction reaches thermodynamic equilibrium, maximizing the yield of the stable α-anomer.[6][11]
-
Add 20.0 g (0.111 mol) of D-mannose to the prepared methanolic HCl solution in the 500 mL flask.
-
Equip the flask with a reflux condenser and a heating mantle.
-
Heat the mixture to reflux and maintain a gentle reflux with continuous stirring for 12-15 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting D-mannose spot has disappeared.
Part C: Isolation and Purification Causality: The target compound, Methyl α-D-mannopyranoside, has significantly lower solubility in cold methanol compared to the other glycoside isomers and unreacted sugars. This property is exploited for its selective crystallization directly from the reaction mixture.[11][12] Recrystallization from a different solvent system, like ethanol, further purifies the product from any co-precipitated impurities.
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Place the flask in a refrigerator (4 °C) or an ice bath for several hours (or overnight) to facilitate the crystallization of the crude product. A significant amount of white, crystalline solid should form.
-
Collect the crude crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual acidic mother liquor.
-
Transfer the crude product to a separate flask. To purify, dissolve the crystals in a minimum amount of hot 95% ethanol (~150-200 mL).
-
Add a small amount (spatula tip) of decolorizing activated carbon to the hot solution and boil for 5 minutes. This step removes colored impurities.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in a refrigerator to induce the crystallization of the pure product.
-
Collect the pure, white, needle-like crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 45-55% |
| Appearance | White crystalline powder |
| Melting Point | 193-196 °C[4] |
| ¹H NMR (D₂O, 400 MHz) | δ 4.78 (d, 1H, H-1), 3.89 (dd, 1H, H-2), 3.78 (dd, 1H, H-3), 3.72-3.64 (m, 2H), 3.60 (dd, 1H, H-4), 3.39 (s, 3H, OCH₃) |
| ¹³C NMR (D₂O, 100 MHz) | δ 102.5 (C-1), 73.8 (C-5), 71.2 (C-3), 70.9 (C-2), 67.5 (C-4), 61.6 (C-6), 55.4 (OCH₃) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided data is consistent with literature values.[13][14]
Conclusion
The Fischer glycosidation remains a highly effective, scalable, and economical method for the synthesis of Methyl α-D-mannopyranoside.[8][11] The protocol described herein is robust and leverages fundamental principles of reaction kinetics and thermodynamics to achieve high purity and good yields. The stereochemical outcome is reliably controlled by the anomeric effect, making it an excellent and predictable synthesis for obtaining the biologically relevant α-anomer. This compound serves as a critical tool for researchers in glycoscience and drug discovery, enabling further exploration of the intricate roles of carbohydrates in biological systems.
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-
Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203.
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Li, W., et al. (2020). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. Journal of the American Chemical Society.
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ChemicalBook. (n.d.). METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR spectrum.
-
Chem-Impex. (n.d.). Methyl-α-D-mannopyranoside.
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Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. U.S. Patent and Trademark Office.
-
Biosynth. (n.d.). 1-O-Methyl-alpha-D-mannopyranoside.
-
Wikipedia. (2023). Fischer glycosidation.
-
Zhu, Y., & Zajc, B. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 26(15), 4549.
-
Rana, S. S., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate Research, 167, 225-234.
-
National Center for Biotechnology Information. (n.d.). Methyl alpha-D-mannopyranoside. PubChem Compound Database.
-
ResearchGate. (n.d.). Relative acidity of anomeric OH of d-mannose 7 and deoxy-d-mannoses 9, 10, and 11.
-
Wikipedia. (2023). Anomeric effect.
-
Haese, M., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(3), 26.
-
Hamilton, J. K., & Herrick, F. W. (1970). U.S. Patent No. 3,507,853. U.S. Patent and Trademark Office.
-
Ali, A., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(19), 6825.
-
Selleck Chemicals. (n.d.). Methyl α-D-mannopyranoside.
-
University of Southampton. (n.d.). Towards the synthesis of a 2-deoxy-2-fluoro-d-mannose building block and characterisation of an unusual 2-S-phenyl anomeric pyridinium salt. ePrints Soton.
-
Sigma-Aldrich. (n.d.). Methyl alpha-D-mannopyranoside.
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside.
-
Acemap. (n.d.). Fischer glycosidation. DDE Scholar.
-
Wikipedia. (2024). Mannose.
-
ResearchGate. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. NIST Chemistry WebBook.
-
MP Biomedicals. (n.d.). Methyl Α-D-Mannopyranoside.
-
Sigma-Aldrich. (n.d.). Methyl α-D-mannopyranoside ≥99.0% (HPLC).
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Application Notes and Protocols: A Researcher's Guide to the Fischer Glycosylation of Mannose with Methanol
Authored by: Your Senior Application Scientist
Introduction: The Fischer glycosylation, a cornerstone of carbohydrate chemistry since its discovery by Emil Fischer in the late 19th century, remains a highly relevant and cost-effective method for the synthesis of simple alkyl glycosides.[1][2][3][4] This application note provides an in-depth guide for the synthesis of methyl α-D-mannopyranoside from D-mannose and methanol, a compound frequently utilized in glycobiology research and as a precursor for more complex carbohydrate synthesis.[5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and annotated experimental protocol, and offer insights into process optimization and troubleshooting.
Mechanistic Insights: Understanding the "Why"
The Fischer glycosylation is an acid-catalyzed reaction between a reducing sugar, such as D-mannose, and an alcohol.[2][3][8] The reaction proceeds through a dynamic equilibrium involving several isomeric forms, and understanding these pathways is critical for controlling the reaction outcome.
The Reaction Pathway: From Hemiacetal to Acetal
The reaction is initiated by the protonation of the anomeric hydroxyl group of the mannose hemiacetal by the acid catalyst. This is followed by the loss of water to form a highly reactive oxocarbenium ion intermediate. The nucleophilic attack of methanol on this electrophilic anomeric carbon leads to the formation of the methyl glycoside.
Kinetic vs. Thermodynamic Control: Furanosides vs. Pyranosides
The Fischer glycosylation can yield a mixture of five-membered (furanoside) and six-membered (pyranoside) ring structures.[1][2] Initially, under kinetic control, the more rapidly formed furanosides may predominate. However, given sufficient reaction time, the equilibrium will shift towards the more thermodynamically stable pyranosides.[1][2][3] For mannose, the pyranoside form is significantly more stable and is the desired product.
The Anomeric Effect: Favoring the α-Anomer
A key stereochemical feature of the Fischer glycosylation of mannose is the preferential formation of the α-anomer. This is a manifestation of the anomeric effect , where the α-configuration is thermodynamically favored due to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the anti-bonding orbital (σ*) of the C-O bond at the anomeric center.[9] This effect leads to the axial orientation of the methoxy group being more stable than the equatorial orientation (β-anomer).
Experimental Protocol: Synthesis of Methyl α-D-Mannopyranoside
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| D-Mannose | ≥99% | Sigma-Aldrich | Ensure it is dry. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Anhydrous conditions are crucial. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Or use acetyl chloride to generate HCl in situ. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Any | For neutralization. |
| Activated Carbon | Decolorizing | Any | For purification. |
Step-by-Step Methodology
-
Reaction Setup (Anhydrous Conditions):
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (filled with CaCl₂ or Drierite®), add 200 mL of anhydrous methanol.
-
Carefully add 2.0 mL of concentrated hydrochloric acid to the methanol while stirring. Alternatively, for a more controlled generation of anhydrous HCl, slowly add 1.5 mL of acetyl chloride to the cold (0 °C) methanol. This will generate approximately a 1% methanolic HCl solution.
-
Add 20.0 g of D-mannose to the acidic methanol solution.
Causality Explanation: The use of anhydrous methanol and a drying tube is critical to minimize the presence of water. Water can compete with methanol as a nucleophile, leading to the hydrolysis of the glycoside product back to the starting mannose, thus shifting the equilibrium unfavorably and reducing the yield.[1] The acid catalyst is essential for protonating the anomeric hydroxyl group to initiate the reaction.
-
-
Glycosylation Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) with continuous stirring.
-
Maintain the reflux for 8-12 hours. The initial suspension of mannose should dissolve over time to give a clear, pale yellow solution.
Process Insight: The extended reflux period allows the reaction to reach thermodynamic equilibrium, ensuring the conversion of any initially formed furanosides to the more stable pyranosides and maximizing the yield of the desired α-pyranoside.[2][3]
-
-
Neutralization and Initial Work-up:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly add solid sodium bicarbonate in small portions with stirring until the effervescence ceases and the solution is neutral (test with pH paper).
-
Once neutralized, filter the mixture through a bed of Celite® to remove the precipitated salts (NaCl) and any remaining solid impurities.
-
Wash the filter cake with a small amount of methanol.
Causality Explanation: Neutralization is crucial to stop the acid-catalyzed reaction and prevent any degradation of the product during the subsequent concentration step.
-
-
Crystallization and Purification:
-
Transfer the filtrate to a clean round-bottom flask and concentrate the solution under reduced pressure (rotary evaporator) to a thick syrup.
-
Add approximately 50 mL of fresh methanol to the syrup and warm gently to redissolve.
-
Add a small amount of activated carbon to the solution and heat to reflux for 10-15 minutes to decolorize the solution.[10]
-
While hot, filter the solution through a fluted filter paper to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. Seeding with a small crystal of pure methyl α-D-mannopyranoside can facilitate this process.[10]
-
Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure methyl α-D-mannopyranoside.
Expected Outcome: A white, crystalline solid. The melting point should be in the range of 193-196 °C.[6] A typical yield for this procedure is in the range of 50-60%.
-
Workflow Diagram
Caption: Workflow for the Fischer Glycosylation of Mannose.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of water in the reaction. 3. Product loss during work-up. | 1. Increase reflux time. Monitor reaction progress by TLC. 2. Use anhydrous methanol and ensure all glassware is dry. Use a drying tube. 3. Minimize the amount of cold methanol used for washing the crystals. |
| Reaction does not go to completion | 1. Insufficient catalyst. 2. Inactive catalyst. | 1. Ensure the correct concentration of HCl in methanol. 2. Use fresh acetyl chloride or concentrated HCl. |
| Dark brown or black solution | 1. Overheating or prolonged reaction time leading to sugar decomposition. | 1. Carefully control the reflux temperature. 2. Use a sufficient amount of activated carbon for decolorization. |
| Difficulty in crystallization | 1. Presence of impurities (e.g., unreacted mannose, β-anomer). 2. Supersaturated solution is too concentrated or cooled too quickly. | 1. Ensure complete reaction and proper neutralization. Column chromatography can be used for further purification if needed. 2. Try adding a different co-solvent (e.g., a small amount of ethanol or isopropanol) to the methanolic solution. Allow for slow cooling. Seed the solution with a known crystal. |
Conclusion
The Fischer glycosylation of mannose with methanol is a robust and reliable method for producing methyl α-D-mannopyranoside. By understanding the underlying chemical principles, such as the anomeric effect and the equilibrium between different isomers, researchers can effectively control the reaction to achieve high yields of the desired product. This guide provides a comprehensive framework for both the practical execution and the theoretical understanding of this fundamental reaction in carbohydrate chemistry.
References
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MP Biomedicals. (n.d.). Methyl Α-D-Mannopyranoside. Retrieved from [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC - NIH. (2024, December 31). Retrieved from [Link]
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Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - NIH. (n.d.). Retrieved from [Link]
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Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed. (n.d.). Retrieved from [Link]
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). Production and recovery of methyl alpha-d-mannopyranoside. U.S. Patent No. 3,531,461. Washington, DC: U.S. Patent and Trademark Office.
-
Influence of the reducing-end anomeric configuration of the Man 9 epitope on DC-SIGN recognition - RSC Publishing. (2020, July 27). Retrieved from [Link]
-
Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC - NIH. (n.d.). Retrieved from [Link]
-
β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - NIH. (2020, May 19). Retrieved from [Link]
-
Overcoming Steric Challenges in Glycosylations: P. I. Frank E. McDonald, Professor of Chemistry Advances in glycobiology require - Emory College. (n.d.). Retrieved from [Link]
- Herrick, F. W., & Hamilton, J. K. (1970). Production and recovery of methyl alpha-d-mannopyranoside and a mixture of pure methyl glycosides. U.S. Patent No. 3,507,853. Washington, DC: U.S. Patent and Trademark Office.
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019, August 1). Methyl-α-D-mannopyranoside. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]
-
Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (n.d.). Retrieved from [Link]
-
Fischer glycosylation | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Kinetic studies of anomeric O‐alkylation of mannose 7 with allyl... - ResearchGate. (n.d.). Retrieved from [Link]
-
Mannose acceptors and the stereoselectivity of glycosylation reactions... - ResearchGate. (n.d.). Retrieved from [Link]
-
Reverse hydrolysis reaction of d-mannose with water assisted by HCl - ResearchGate. (n.d.). Retrieved from [Link]
-
chemeurope.com. (n.d.). Fischer glycosidation. Retrieved from [Link]
-
Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (n.d.). Retrieved from [Link]
-
(PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty‑First Century: Modern Methods and Techniques - ResearchGate. (2022, May 21). Retrieved from [Link]
-
(PDF) Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - MDPI. (n.d.). Retrieved from [Link]
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Using Methyl D-mannopyranoside in affinity chromatography.
Application Note & Protocol
Topic: High-Purity Glycoprotein Isolation via Affinity Chromatography using Methyl α-D-mannopyranoside
Foundational Principles: The Specificity of Lectin Affinity Chromatography
Affinity chromatography stands as a premier technique for biomolecule purification, leveraging specific, reversible biological interactions.[1] Within this modality, lectin affinity chromatography is a powerful method for isolating glycoproteins, glycopeptides, and other glycoconjugates.[2][3] Lectins are proteins that exhibit high specificity for certain carbohydrate moieties.[3][4][5]
One of the most widely utilized lectins is Concanavalin A (ConA), which demonstrates a strong affinity for terminal α-D-mannosyl and α-D-glucosyl residues found on many N-linked glycoproteins.[6] The chromatography matrix, typically a beaded support like Sepharose, is covalently coupled with ConA. When a complex biological sample (e.g., cell lysate, serum) is passed over the column, glycoproteins containing the appropriate mannose structures bind specifically to the immobilized ConA, while other molecules pass through.[1][3]
The strength and specificity of this interaction form the basis of the purification; however, the successful recovery of the target glycoprotein hinges entirely on an effective and gentle elution strategy.
The Elution Mechanism: Competitive Displacement with Methyl α-D-mannopyranoside
To release the bound glycoprotein from the lectin, the interaction must be disrupted. The most effective strategy is competitive elution, which employs a small, soluble molecule that competes for the same binding site on the immobilized ligand. For ConA and other mannose-binding lectins, Methyl α-D-mannopyranoside is the eluent of choice.[7]
Causality of Elution: Methyl α-D-mannopyranoside is a simple, methylated monosaccharide. Its molecular structure mimics the terminal mannose residues of the target glycoproteins. When introduced into the column at a sufficiently high concentration, it effectively outcompetes the bound glycoprotein for the carbohydrate-binding sites on the ConA lectin.[7][8] This displacement releases the target glycoprotein, allowing it to be collected in a purified form. This method is highly specific and gentle, preserving the biological activity of the eluted protein.
Caption: Competitive elution mechanism.
Optimizing Elution: Field-Proven Insights for Maximizing Recovery
Achieving high yield and purity requires careful optimization of several parameters. Simply adding the eluent is often insufficient; the entire buffer system and elution dynamics must be considered.
Buffer System Integrity: The Role of Divalent Cations
The binding activity of many lectins, including ConA, is critically dependent on the presence of divalent cations. These ions are essential for maintaining the lectin's tertiary structure and the proper conformation of its carbohydrate-binding site.
| Component | Typical Concentration | Function & Rationale |
| Tris-HCl | 20 mM, pH 7.4 | Provides a stable pH environment. ConA binding is optimal at neutral to slightly alkaline pH (7.2-7.4). |
| NaCl | 500 mM | High ionic strength minimizes non-specific ionic interactions between proteins and the matrix, reducing background binding. |
| CaCl₂ | 1 mM | Essential cofactor for ConA. Calcium ions are directly involved in coordinating the carbohydrate ligand in the binding pocket. |
| MgCl₂ | 1 mM | Essential cofactor that stabilizes the overall structure of the ConA tetramer, ensuring optimal binding activity.[9] |
Table 1: Critical components of a standard ConA affinity chromatography binding buffer.
Eluent Concentration: A Counterintuitive Optimum
While a sufficient concentration of Methyl α-D-mannopyranoside is necessary for elution, excessively high concentrations can sometimes be detrimental, potentially reducing glycoprotein desorption.[10] This may be due to complex biophysical effects such as changes in hydration shells or viscosity. Therefore, empirical testing is crucial. A step-gradient elution is often the most effective approach, starting with a lower concentration to elute weakly bound proteins, followed by a higher concentration for tightly bound targets.
| Eluent Concentration | Observation | Recommended Use |
| 100-250 mM | Effective for eluting proteins with moderate affinity. | Initial elution step. |
| 500 mM | Often the most efficacious concentration for tightly bound glycoproteins. [10] | Main elution step for high-affinity targets. |
| > 500 mM - 1 M | May decrease elution efficiency for some proteins; can be effective for extremely high-affinity interactions.[10][11] | Reserved for refractory proteins or column stripping. |
Table 2: Impact of Methyl α-D-mannopyranoside concentration on elution efficiency.
Elution Dynamics: The Power of Pausing
For very tightly bound glycoproteins, diffusion of the eluent into the binding pocket and the subsequent dissociation of the protein-lectin complex can be rate-limiting. Introducing one or more pauses of 5-10 minutes during the elution step can significantly improve recovery.[10] This allows the competitive displacement reaction to reach equilibrium, resulting in a more complete elution of the target molecule.
Detailed Experimental Protocol: Purification of Myeloperoxidase
This protocol provides a validated method for the purification of Myeloperoxidase, a glycoprotein, from leukocyte extracts using ConA-Sepharose affinity chromatography.[12]
Materials & Reagents
-
ConA Sepharose Column: 1 mL packed bed volume.
-
Binding Buffer (BB): 20 mM Tris-HCl, 500 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]
-
Elution Buffer 1 (EB1): 200 mM Methyl α-D-mannopyranoside in Binding Buffer.
-
Elution Buffer 2 (EB2): 500 mM Methyl α-D-mannopyranoside in Binding Buffer.
-
Regeneration Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Storage Solution: 20% Ethanol in PBS.
-
Sample: Clarified leukocyte extract containing myeloperoxidase.
Step-by-Step Methodology
Caption: Standard workflow for lectin affinity chromatography.
-
Column Equilibration:
-
Set up the chromatography system (gravity flow or FPLC).
-
Wash the ConA Sepharose column with 5-10 column volumes (CV) of Binding Buffer.
-
Monitor the column effluent at 280 nm until a stable baseline is achieved, indicating the column is clean and equilibrated.
-
-
Sample Application:
-
Ensure the sample is clear by centrifugation or filtration (0.45 µm).
-
The sample should be in, or have been buffer-exchanged into, the Binding Buffer to ensure optimal binding.
-
Load the prepared sample onto the column at a low flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column) to maximize interaction time.
-
Collect the flow-through fraction for analysis (to confirm target protein was bound).
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer.
-
Continue washing until the A280 reading returns to the baseline, indicating that all non-specifically bound proteins have been removed.
-
-
Elution:
-
Apply 3-5 CV of Elution Buffer 1 (200 mM Methyl α-D-mannopyranoside) to the column.
-
Collect fractions and monitor the A280 to detect the eluted protein peak.
-
(Optional but Recommended): Pause the flow for 10 minutes after the elution buffer has entered the column to increase recovery.[10]
-
Apply 3-5 CV of Elution Buffer 2 (500 mM Methyl α-D-mannopyranoside) to elute any remaining, more tightly bound glycoproteins.
-
Collect fractions and monitor the A280.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution fractions) by SDS-PAGE to confirm the purity and identity of the isolated glycoprotein.
-
-
Column Regeneration and Storage:
-
Immediately after elution, wash the column with 5 CV of Regeneration Buffer (high salt, no sugar) to remove any residual protein.
-
Re-equilibrate the column with 5 CV of Binding Buffer.
-
For long-term storage, flush the column with 5 CV of 20% ethanol and store at 4°C.
-
Conclusion
The targeted use of Methyl α-D-mannopyranoside as a competitive eluent is fundamental to the success of mannose-specific lectin affinity chromatography. By understanding the mechanism of competitive displacement and carefully optimizing parameters such as buffer composition, eluent concentration, and flow dynamics, researchers can achieve highly efficient and reproducible purification of glycoproteins. This protocol provides a robust framework that can be adapted for a wide range of mannose-containing biomolecules, enabling critical advancements in research, diagnostics, and therapeutic development.
References
-
Niculescu-Duvaz, I., et al. (1994). Affinity purification of a mannose-binding protein, a sensitive tool in the diagnostics of IgM, via site-directed phosphorylated mannan bound to alumina. PubMed. [Link]
-
Merrill, D. P. (1980). Purification of human myeloperoxidase by Concanavalin A-Sepharose affinity chromatography. PubMed. [Link]
-
Koller, A., & Goldman, R. (2003). High-throughput functional affinity purification of mannose binding proteins from Oryza sativa. PubMed. [Link]
-
Hu, Y. C., et al. (2009). Concanavalin A affinity chromatography for efficient baculovirus purification. PubMed. [Link]
-
García-Cabrera, I., & Calvete, J. J. (2000). Elution of tightly bound solutes from concanavalin A Sepharose Factors affecting the desorption of cottonmouth venom glycoproteins. PMC. [Link]
-
Kawasaki, N., & Kawakami, H. (2021). Isolation of mannan-binding protein from human serum (plasma). Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]
-
Pillai, S. (2019). Affinity Chromatography Applications. News-Medical.Net. [Link]
-
GE Healthcare. (n.d.). Affinity Chromatography. GE Healthcare Life Sciences. [Link]
-
Aryal, S. (2022). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]
-
Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. UNL Digital Commons. [Link]
-
Hage, D. S., & Zheng, X. (2012). PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. PMC. [Link]
-
Anonymous. (2018). ConA (Concanavalin A) Affinity Chromatography. Chegg. [Link]
-
Pal, S., et al. (2019). Separation of glycoproteins using Concanavalin A-Sepharose affinity column. ResearchGate. [Link]
-
de Sousa, M. A. C. S., et al. (2023). Lectin Purification through Affinity Chromatography Exploiting Macroporous Monolithic Adsorbents. MDPI. [Link]
-
Eriksson, K. (2020). Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins. Diva-portal.org. [Link]
-
Picarazzi, F., et al. (2021). Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. NIH. [Link]
-
Moreira, R. A. (2012). Affinity Chromatography of Lectins. ResearchGate. [Link]
-
Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. PubMed. [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. nbinno.com [nbinno.com]
- 8. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved ConA (Concanavalin A) | Chegg.com [chegg.com]
- 10. Elution of tightly bound solutes from concanavalin A Sepharose Factors affecting the desorption of cottonmouth venom glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concanavalin A affinity chromatography for efficient baculovirus purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of human myeloperoxidase by Concanavalin A-Sepharose affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Elution of Glycoproteins Using Methyl α-D-mannopyranoside
This comprehensive guide details the principles and protocols for the specific elution of mannosylated glycoproteins from lectin affinity chromatography columns using methyl α-D-mannopyranoside. It is intended for researchers, scientists, and drug development professionals engaged in protein purification and glycobiology.
Foundational Principles: The Art of Selective Glycoprotein Elution
Lectin affinity chromatography is a powerful technique for purifying glycoproteins based on the specific and reversible binding of lectins to the carbohydrate moieties of these complex biomolecules.[1] Concanavalin A (Con A), a lectin isolated from Canavalia ensiformis, is widely used for its ability to bind specifically to α-D-mannopyranosyl and α-D-glucopyranosyl residues.[1][2] This interaction forms the basis for the capture of a significant class of glycoproteins from complex biological samples.[3]
The elution of these captured glycoproteins is a critical step that dictates the overall yield and purity of the final product. While various methods exist, competitive elution using a specific sugar offers a gentle and highly selective means of recovering the target molecules. Methyl α-D-mannopyranoside (also known as methyl-α-D-mannoside) is a methylated sugar that serves as an excellent competitive inhibitor for eluting glycoproteins from Con A and other mannose-binding lectins.[2]
The underlying mechanism of this process is a straightforward yet elegant example of competitive binding. Methyl α-D-mannopyranoside, when introduced into the column, competes with the mannose residues of the bound glycoproteins for the carbohydrate-binding sites on the immobilized lectin.[4][5] Due to its high concentration in the elution buffer, it effectively displaces the bound glycoproteins, allowing them to be collected in the eluate.[4][6] This targeted elution strategy minimizes the co-purification of non-specifically bound proteins and preserves the biological activity of the eluted glycoproteins.[7]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of glycoprotein purification using Concanavalin A affinity chromatography with methyl α-D-mannopyranoside elution.
Caption: Glycoprotein affinity chromatography workflow.
Detailed Protocols and Methodologies
Essential Reagents and Buffer Preparation
Successful glycoprotein elution hinges on the correct preparation of all buffers. The following table outlines the composition of the necessary solutions.
| Buffer/Reagent | Composition | Purpose |
| Binding Buffer | 20 mM Tris-HCl, 500 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4 | Promotes optimal binding of glycoproteins to Concanavalin A.[8] |
| Washing Buffer | Identical to Binding Buffer | Removes non-specifically bound proteins and contaminants.[3] |
| Elution Buffer | 0.1 M - 0.5 M Methyl α-D-mannopyranoside in Binding Buffer | Competitively elutes bound glycoproteins from the lectin column.[6][9] |
Preparation Notes:
-
Use high-purity water and analytical grade reagents.
-
Filter all buffers through a 0.45 µm filter before use to remove particulates.[10]
-
The optimal concentration of methyl α-D-mannopyranoside may need to be determined empirically, typically ranging from 0.1 M to 0.5 M.[2] For tightly bound glycoproteins, a concentration of 200-500mM is recommended.[2]
Step-by-Step Elution Protocol
This protocol assumes the use of a pre-packed Concanavalin A agarose column.
-
Column Equilibration:
-
Equilibrate the Con A column with 5-10 column volumes (CV) of Binding Buffer.[8]
-
Ensure the pH and conductivity of the column effluent match that of the Binding Buffer.
-
-
Sample Application:
-
Apply the clarified and filtered biological sample containing the target glycoproteins to the equilibrated column.
-
The flow rate during sample application should be kept low to maximize binding efficiency.[8]
-
-
Washing:
-
Wash the column with 5-10 CV of Washing Buffer, or until the UV absorbance at 280 nm returns to baseline. This indicates that all non-bound proteins have been removed.[8]
-
-
Elution:
-
Apply the Elution Buffer containing methyl α-D-mannopyranoside to the column.
-
Begin collecting fractions immediately.
-
For tightly bound glycoproteins, a "paused elution" can be beneficial. This involves stopping the flow for 5-10 minutes after the elution buffer has entered the column to allow for more efficient displacement of the bound molecules.[2]
-
Continue to elute with 3-5 CV of Elution Buffer, collecting fractions throughout the process.
-
-
Monitoring Elution:
-
Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm.
-
A peak in absorbance indicates the elution of the glycoproteins.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified glycoproteins.
-
The eluted sample will contain a high concentration of methyl α-D-mannopyranoside and salts, which may need to be removed for downstream applications. This can be achieved through dialysis or buffer exchange chromatography.[7]
-
-
Column Regeneration:
-
After elution, the column can be regenerated for reuse by washing with a high salt buffer, followed by re-equilibration with the Binding Buffer.[8]
-
Mechanism of Competitive Elution: A Closer Look
The specificity of this elution method is visually represented in the following diagram, which illustrates the competitive binding of methyl α-D-mannopyranoside.
Caption: Competitive elution mechanism.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Glycoprotein Yield | Elution conditions are too mild. | Increase the concentration of methyl α-D-mannopyranoside in the Elution Buffer (up to 0.5 M).[2] Implement a paused elution step to increase incubation time.[2] |
| Glycoprotein has precipitated on the column. | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the buffers.[3] | |
| Co-elution of Contaminants | Inefficient washing. | Increase the wash volume (CVs) before elution. Ensure the A280 reading has returned to baseline before applying the elution buffer. |
| Non-specific hydrophobic interactions. | Increase the salt concentration (NaCl) in the binding and washing buffers.[2] | |
| Broad Elution Peak | Inconsistent application of elution buffer. | Apply the elution buffer as a single, continuous step. Consider using a gradient of methyl α-D-mannopyranoside for differential elution.[6] |
Concluding Remarks
The use of methyl α-D-mannopyranoside for the elution of glycoproteins from Concanavalin A affinity columns represents a robust and highly specific purification strategy. By understanding the principles of competitive binding and carefully optimizing the protocol, researchers can achieve high yields of purified, biologically active glycoproteins. The methodologies and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this essential technique in glycobiology and protein science.
References
-
ResearchGate. (n.d.). Separation of glycoproteins using Concanavalin A-Sepharose affinity.... Retrieved from [Link]
-
G-Biosciences. (2015, November 5). How To Elute Tightly Bound Glyoproteins from Concanavalin A (Con A) Agarose. Retrieved from [Link]
-
Hu, Y. C., et al. (2005). Concanavalin A affinity chromatography for efficient baculovirus purification. Journal of Virological Methods, 130(1-2), 148-154. Retrieved from [Link]
-
Fine Chemical Manufacturer. (2025, October 9). Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. Retrieved from [Link]
-
Fine Chemical Manufacturer. (n.d.). Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Preparation of a Concanavalin A Immobilized Affinity Column and Its Application in the Structural Analysis of Ribonuclease B. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
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- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
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- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Purification or Removal of Glycoproteins and Polysaccharides [sigmaaldrich.com]
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- 10. Elution Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Note: Characterizing Lectin-Carbohydrate Interactions Using Methyl α-D-mannopyranoside as a Competitive Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of Lectin-Carbohydrate Interactions
Lectins are a diverse group of proteins that exhibit high specificity in binding to carbohydrate moieties, a process fundamental to a vast array of biological phenomena.[1][2][3] These interactions govern cellular recognition, adhesion, and signaling pathways.[2][4] Consequently, lectins are implicated in both physiological processes, such as immune responses, and pathological conditions, including cancer metastasis and microbial infections.[3][4] The ability to modulate these interactions is therefore of significant interest in therapeutic development.[4][5]
One of the most effective strategies for studying and interfering with lectin activity is through the use of competitive inhibitors. These molecules, often structurally similar to the natural carbohydrate ligands, bind to the lectin's carbohydrate recognition domain (CRD) and prevent the binding of the natural ligand. Methyl α-D-mannopyranoside is a classic example of such an inhibitor, widely used to probe the function of mannose-specific lectins.[6][7]
Mechanism of Competitive Inhibition by Methyl α-D-mannopyranoside
Methyl α-D-mannopyranoside is a synthetic monosaccharide that acts as a structural mimic of the terminal mannose residues found on many glycoproteins.[7][8] Its inhibitory action stems from its ability to occupy the mannose-specific binding site of a lectin, thereby preventing the lectin from binding to its larger, often multivalent, glycoprotein target. The binding of methyl α-D-mannopyranoside is a reversible process, and its efficacy is dependent on its concentration and its binding affinity for the specific lectin.[6]
Two well-characterized examples of lectins that are competitively inhibited by methyl α-D-mannopyranoside are:
-
Concanavalin A (ConA): A plant lectin isolated from the jack bean (Canavalia ensiformis), ConA has a well-defined binding site for α-D-mannosyl and α-D-glucosyl residues.[9][10][11] The interaction is mediated by hydrogen bonds and van der Waals forces between the sugar and amino acid residues in the binding pocket.[10][12]
-
FimH: This bacterial lectin is located at the tips of type 1 pili on uropathogenic Escherichia coli (UPEC).[8][13] FimH mediates the adhesion of bacteria to mannosylated glycoproteins on the surface of host bladder cells, a critical step in the pathogenesis of urinary tract infections (UTIs).[8][13] Methyl α-D-mannopyranoside can effectively block this adhesion, highlighting its potential as an anti-adhesive therapeutic.[7][8][13]
The principle of competitive inhibition is visually represented in the following diagram:
Caption: Competitive inhibition of lectin-glycoprotein binding.
Quantitative Analysis of Lectin Inhibition
The potency of a competitive inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). These values can be determined using various biophysical and biochemical techniques.
| Lectin | Inhibitor | Technique | Parameter | Value | Reference |
| Concanavalin A | Methyl α-D-mannopyranoside | SPR | IC50 | 260 nM | [14] |
| Human Mannose Binding Lectin | Mannose | SPR | IC50 | ~5 mM | [15] |
| FimH | Methyl α-D-mannopyranoside | Hemagglutination Inhibition | MIC | - | [7] |
Experimental Protocols
Two widely used methods for characterizing the competitive inhibition of lectin binding are the Enzyme-Linked Lectin Assay (ELLA) and Surface Plasmon Resonance (SPR).
Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies
ELLA is a versatile and high-throughput method for quantifying lectin-carbohydrate interactions and their inhibition.[16][17][18] The assay relies on the immobilization of a glycoprotein substrate onto a microplate, followed by the detection of lectin binding using an enzyme-conjugated probe.[16][17]
Workflow for ELLA:
Caption: Step-by-step workflow for an Enzyme-Linked Lectin Assay.
Detailed Steps:
-
Plate Coating:
-
Dissolve a mannose-rich glycoprotein (e.g., yeast mannan) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the glycoprotein solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target for the lectin on the solid phase.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This prevents non-specific binding of the lectin and detection reagents to the plate surface.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of methyl α-D-mannopyranoside in binding buffer (e.g., PBS with 0.1% BSA).
-
In a separate plate or tubes, mix the diluted inhibitor with a constant concentration of the lectin (e.g., HRP-conjugated ConA).
-
Incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to the lectin.
-
Rationale: This pre-incubation step allows the competitive inhibition to reach equilibrium.
-
-
Lectin Binding:
-
Wash the glycoprotein-coated plate three times with wash buffer.
-
Transfer 100 µL of the lectin-inhibitor mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: The lectin will bind to the immobilized glycoprotein, and the extent of binding will be inversely proportional to the concentration of the inhibitor.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
If the primary lectin is not enzyme-conjugated, add an appropriate enzyme-conjugated secondary antibody that recognizes the lectin. Incubate for 1 hour at room temperature.
-
Wash the plate three to five times with wash buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Rationale: The enzyme catalyzes a color change, and the intensity of the color is proportional to the amount of bound lectin.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions.[19][20][21] It provides quantitative data on binding affinity (Kd), as well as association (ka) and dissociation (kd) rate constants.[19][20]
Workflow for SPR Inhibition Assay:
Caption: General workflow for an SPR-based inhibition assay.
Detailed Steps:
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize the glycoprotein ligand (e.g., mannan) to the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
Rationale: This creates a stable surface with the target molecule for the interaction analysis.
-
-
Analyte Binding Analysis (Lectin Only):
-
Prepare a series of dilutions of the lectin (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the lectin solutions over the immobilized glycoprotein surface at a constant flow rate.
-
Monitor the binding in real-time as a change in response units (RU).
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
Regenerate the surface using a solution that disrupts the lectin-glycoprotein interaction (e.g., a low pH buffer or a high concentration of a competitive inhibitor like methyl α-D-mannopyranoside).
-
Rationale: This step determines the baseline binding kinetics and affinity of the lectin for the immobilized ligand.
-
-
Inhibition Analysis:
-
Prepare a series of solutions containing a constant concentration of the lectin and varying concentrations of methyl α-D-mannopyranoside.
-
Allow the mixtures to equilibrate before injection.
-
Inject the lectin-inhibitor mixtures over the glycoprotein-coated sensor surface.
-
Monitor the binding response.
-
Regenerate the surface between each injection.
-
Rationale: The presence of the inhibitor will reduce the amount of free lectin available to bind to the surface, resulting in a lower SPR signal.
-
-
Data Analysis:
-
The binding data is typically plotted as response units (RU) versus time, generating sensorgrams.
-
For kinetic analysis, the association and dissociation phases of the sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
For inhibition analysis, the steady-state binding response is plotted against the inhibitor concentration to determine the IC50. This can be further used to calculate the inhibition constant (Ki).
-
Conclusion
Methyl α-D-mannopyranoside serves as an invaluable tool for researchers studying mannose-specific lectins. Its well-defined mechanism of competitive inhibition allows for the elucidation of lectin function and the characterization of their binding properties. The detailed protocols for ELLA and SPR provided in this application note offer robust and reliable methods for quantifying these interactions, providing crucial data for basic research and the development of novel lectin-targeted therapeutics.
References
- Dam, T. K., & Brewer, C. F. (2007). Applications of Isothermal Titration Calorimetry to Lectin-Carbohydrate Interactions. In Lectins (pp. 75-101). Elsevier.
- Dam, T. K., & Brewer, C. F. (2008). Probing lectin-mucin interactions by isothermal titration microcalorimetry. Methods in molecular biology (Clifton, N.J.), 491, 49–63.
- Naismith, J. H., & Field, R. A. (1996). Structural basis of trimannoside recognition by concanavalin A. Journal of molecular biology, 257(5), 948–959.
- Patsnap. (2024). What are Protein fimH inhibitors and how do they work?.
- Brewer, C. F., & Bhattacharyya, L. (1986). Multivalent binding of concanavalin A on variable-density mannoside microarrays. Faraday discussions, 219, 77–89.
-
Concanavalin A. (n.d.). In Proteopedia. Retrieved from [Link]
-
Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. In Glycopedia. Retrieved from [Link]
- Clegg, R. M., Loontiens, F. G., Van Landschoot, A., & Jovin, T. M. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687–4692.
- Plá, A., Molina, M. C., Vicente-García, F., Reyes, A., & Culiáñez-Macià, F. A. (2004). Concanavalin A binds to a mannose-containing ligand in the cell wall of some lichen phycobionts. Plant physiology and biochemistry : PPB, 42(10), 773–779.
-
Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. In Glycopedia. Retrieved from [Link]
- Chen, Y. Q., & Wu, J. Y. (2014). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. Analytical chemistry, 86(15), 7517–7521.
- Couzens, L., Gao, J., Westgeest, K., Ye, Z., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of visualized experiments : JoVE, (115), 54573.
-
Creative Biolabs. (n.d.). Concanavalin A-binding Glycoproteins Profiling. Retrieved from [Link]
- Cusumano, Z. T., & Hultgren, S. J. (2014). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Current topics in medicinal chemistry, 14(8), 989–999.
- Couzens, L., Gao, J., Westgeest, K., Ye, Z., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of visualized experiments : JoVE, (115), 54573.
- Tsiolaki, P. L., & Gkekas, S. (2023). Bacterial Lectin FimH and Its Aggregation Hot-Spots: An Alternative Strategy against Uropathogenic Escherichia coli. International journal of molecular sciences, 24(6), 5961.
- Frontiers in Immunology. (2018). Enzyme-Linked Lectin Assay (ELLA) to measure Influenza-Neuraminidase- Inhibiting Antibody Titers. Frontiers in Immunology.
- JoVE. (2016, October 20). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay [Video]. YouTube.
- Patsnap. (2024). What are Lectins inhibitors and how do they work?.
- Donatelli, I., & Biuso, F. (2016). An Innovative Pseudotypes-Based Enzyme-Linked Lectin Assay for the Measurement of Functional Anti-Neuraminidase Antibodies. PloS one, 11(3), e0151121.
- Park, S., & Lee, J. H. (2022). Glycan-Adhering Lectins and Experimental Evaluation of a Lectin FimH Inhibitor in Enterohemorrhagic Escherichia coli (EHEC) O157:H7 Strain EDL933. International journal of molecular sciences, 23(17), 9904.
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MDPI. (n.d.). Special Issue : Targeting Lectins as a Strategy for Developing New Drugs. In MDPI. Retrieved from [Link]
- Allen, D., & Johnson, K. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International journal of molecular sciences, 25(8), 4479.
- Richards, S. J., & Bunz, U. H. (2011). Inhibition binding studies of glycodendrimer-lectin interactions using surface plasmon resonance. Journal of the American Chemical Society, 133(35), 13816–13819.
- Park, S., & Lee, J. H. (2022). Docking simulations with FimH, a lectin candidate that binds to Gb3 and...
- Allen, D., & Johnson, K. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- Pagé, D., & Roy, R. (1997). Optimizing lectin-carbohydrate interactions: improved binding of divalent alpha-mannosylated ligands towards concanavalin A.
- Stravalaci, M., & Gobbi, M. (2022). New nanostructures inhibiting human mannose binding lectin identified by a novel surface plasmon resonance assay. Biosensors & bioelectronics, 205, 114095.
- Hogg, P. J., & Winzor, D. J. (1987). Studies of lectin-carbohydrate interactions by quantitative affinity chromatography: systems with galactose and ovalbumin as saccharidic ligand. Analytical biochemistry, 163(2), 331–338.
- O'Keefe, B. R. (2014). Antiviral lectins: Selective inhibitors of viral entry. Antiviral research, 112, 55–63.
- Kuno, A., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 2389, 245–252.
- Das, S., & Godbole, M. M. (2022). A protocol to isolate, identify, and verify glucose- or carbohydrate-binding receptors. STAR protocols, 3(4), 101736.
- Canales, A., & Jiménez-Barbero, J. (2020). NMR Investigation of Protein-Carbohydrate Interactions: The Recognition of Glycans by Galectins Engineered with Fluorotryptophan Residues. Chemistry (Weinheim an der Bergstrasse, Germany), 26(61), 13847–13854.
- de la Fuente, M., & Goya, L. (2013). PHARMACEUTICAL APPLICATIONS OF LECTINS (REVIEW). UVaDOC Principal.
-
Glycopedia. (n.d.). Measuring Carbohydrate-Lectin Interactions. In Glycopedia. Retrieved from [Link]
- Popa, F., & Preda, M. (2021). Plant-Derived Lectins as Potential Cancer Therapeutics and Diagnostic Tools. International journal of molecular sciences, 22(16), 8497.
- Van Damme, E. J. M. (2020). Overview of the Structure-Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. International journal of molecular sciences, 21(21), 8016.
- Ernst, B., & Magnani, J. L. (2009). Glycomimetics for the inhibition and modulation of lectins. Current opinion in chemical biology, 13(4), 433–440.
- Vaněk, O., & Wimmerová, M. (2021). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the...
- Justice, S. S., & Hunstad, D. A. (2017). Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1...
Sources
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- 4. What are Lectins inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycomimetics for the inhibition and modulation of lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Protein fimH inhibitors and how do they work? [synapse.patsnap.com]
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- 10. UVACollab has been retired [collab.its.virginia.edu]
- 11. Concanavalin A-binding Glycoproteins Profiling - Creative Biolabs [creative-biolabs.com]
- 12. Structural basis of trimannoside recognition by concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Experimental Use of Methyl α-D-mannopyranoside in E. coli Adherence Studies
Introduction: The Critical Role of Adhesion in Bacterial Pathogenesis and the Promise of Anti-Adhesion Therapy
Bacterial adhesion to host tissues is a pivotal initial step in the establishment of many infections. For uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs), this attachment is largely mediated by type 1 pili, filamentous appendages that recognize and bind to mannosylated glycoproteins on the surface of uroepithelial cells.[1][2] This interaction is orchestrated by the FimH adhesin located at the tip of the type 1 pilus.[1] The critical nature of this adhesion event presents a compelling target for novel therapeutic strategies aimed at preventing infection without the selective pressure of traditional bactericidal or bacteriostatic antibiotics.[1]
Anti-adhesion therapy represents a paradigm shift in combating bacterial infections. By physically preventing the initial attachment of bacteria to host cells, it is possible to circumvent the entire infection cascade.[1] This approach is particularly attractive as it is less likely to induce bacterial resistance; any mutation in the adhesin would likely compromise the pathogen's ability to bind to its host receptor, thereby reducing its virulence.[1] Methyl α-D-mannopyranoside, a stable mannose derivative, serves as a competitive inhibitor of the FimH adhesin, effectively blocking the binding of E. coli to host cells and offering a powerful tool for studying and potentially preventing UTIs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Methyl α-D-mannopyranoside in E. coli adherence studies. We will delve into the underlying mechanism of action, provide detailed protocols for in vitro adhesion inhibition assays, and offer insights into data analysis and troubleshooting.
Mechanism of Action: Competitive Inhibition of FimH-Mediated Adhesion
The FimH adhesin possesses a specific binding pocket that recognizes and binds to α-D-mannose residues on host cell surface glycoproteins, such as uroplakins.[1] This interaction is characterized by a "catch-bond" mechanism, where mechanical shear forces, such as those experienced in the urinary tract, can strengthen the bond between FimH and its receptor. Methyl α-D-mannopyranoside mimics the structure of the terminal mannose residues that FimH naturally recognizes. By introducing an excess of this soluble mannoside into the experimental system, it effectively competes with the host cell receptors for binding to the FimH adhesin. This competitive inhibition prevents the attachment of E. coli to the uroepithelial cells, thereby neutralizing a key virulence mechanism.
Diagram 1: Molecular Mechanism of FimH Inhibition
Caption: Competitive inhibition of FimH by Methyl α-D-mannopyranoside.
Quantitative Data Summary
The inhibitory potential of Methyl α-D-mannopyranoside is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the specific biological activity (in this case, bacterial adhesion) by 50%. The IC50 can vary depending on the specific assay conditions and the E. coli strain used.
| Compound | Assay Type | Reported IC50 | Reference |
| Methyl α-D-mannopyranoside | Yeast Agglutination Inhibition | 0.45 mM | [1] |
| Methyl α-D-mannopyranoside | Competitive Binding Assay | 2.81 mM (2810.7 nM) | [3] |
| D-Mannose | Yeast Agglutination Inhibition | 0.56 mM | [1] |
Experimental Protocols
Protocol 1: In Vitro E. coli Adhesion Inhibition Assay using Uroepithelial Cells
This protocol details a robust method for quantifying the inhibitory effect of Methyl α-D-mannopyranoside on the adhesion of uropathogenic E. coli to a cultured human uroepithelial cell line, such as T24.
Materials:
-
Cell Line: Human urinary bladder epithelial cells (e.g., T24, ATCC® HTB-4™)
-
Bacterial Strain: Uropathogenic E. coli (UPEC) strain expressing type 1 pili
-
Inhibitor: Methyl α-D-mannopyranoside (≥99% purity)
-
Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine
-
Bacterial Growth Medium: Luria-Bertani (LB) broth
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Triton X-100 (1% in sterile water)
-
Sterile deionized water
-
-
Equipment:
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Spectrophotometer
-
Incubator (37°C, 5% CO2)
-
Shaking incubator (37°C)
-
Centrifuge
-
Microplate reader (optional, for alternative quantification methods)
-
Step-by-Step Methodology:
Part A: Preparation of Uroepithelial Cells
-
Cell Culture: Culture T24 cells in McCoy's 5A medium in a 37°C incubator with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding: The day before the assay, trypsinize the cells, count them, and seed 1 x 10^5 cells per well into 24-well tissue culture plates. Incubate overnight to allow for the formation of a confluent monolayer.
Part B: Preparation of Bacterial Inoculum and Inhibitor
-
Bacterial Culture: Inoculate a single colony of the UPEC strain into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, subculture the bacteria by diluting 1:100 in fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Bacterial Suspension: Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes). Wash the pellet twice with sterile PBS and resuspend in antibiotic-free cell culture medium to a final concentration of approximately 1 x 10^8 CFU/mL.
-
Inhibitor Stock Solution: Prepare a sterile stock solution of Methyl α-D-mannopyranoside in deionized water (e.g., 100 mM).[4] The solution can be filter-sterilized using a 0.22 µm filter.[4] Prepare serial dilutions of the inhibitor in antibiotic-free cell culture medium to achieve the desired final concentrations for the assay.
Part C: Adhesion Inhibition Assay
-
Pre-incubation with Inhibitor: Gently wash the confluent T24 cell monolayers twice with sterile PBS. Add the serially diluted Methyl α-D-mannopyranoside solutions to the respective wells. Include a "no inhibitor" control (medium only) and a positive control for inhibition (e.g., a high concentration of mannose).
-
Infection: Add the prepared bacterial suspension to each well at a multiplicity of infection (MOI) of 10-100 bacteria per epithelial cell.
-
Incubation: Incubate the plates for 1-2 hours at 37°C with 5% CO2 to allow for bacterial adhesion.[5]
-
Washing: After incubation, gently wash the monolayers 3-5 times with sterile PBS to remove non-adherent bacteria. The washing step is critical for reducing background and should be performed consistently across all wells.
Part D: Quantification of Adherent Bacteria
-
Cell Lysis: Add a solution of 1% Triton X-100 to each well and incubate for 10-15 minutes at room temperature to lyse the epithelial cells and release the adherent bacteria.
-
Serial Dilution and Plating: Perform serial dilutions of the lysate from each well in sterile PBS. Plate the dilutions onto LB agar plates.
-
Colony Forming Unit (CFU) Counting: Incubate the plates overnight at 37°C. The following day, count the colonies on the plates to determine the number of adherent bacteria (CFU/well).
Data Analysis:
-
Calculate Percentage of Adhesion:
-
Adhesion (%) = (CFU in test well / CFU in inoculum control well) x 100
-
-
Calculate Percentage of Inhibition:
-
Inhibition (%) = [1 - (CFU in inhibitor well / CFU in 'no inhibitor' control well)] x 100
-
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of Methyl α-D-mannopyranoside that results in 50% inhibition of bacterial adhesion.
Diagram 2: Experimental Workflow for Adhesion Inhibition Assay
Caption: Step-by-step workflow for the E. coli adhesion inhibition assay.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low or no bacterial adhesion in control wells | 1. Loss of type 1 pili expression by E. coli. | 1. Ensure static culture conditions for E. coli to promote pili expression. Passage the strain from a frozen stock regularly. | |
| 2. Poor viability of host cells. | 2. Check cell viability before seeding. Ensure proper cell culture conditions. | ||
| 3. Over-vigorous washing. | 3. Standardize the washing procedure; be gentle to avoid detaching the cell monolayer. | ||
| High background/non-specific binding | 1. Inadequate washing. | 1. Increase the number of wash steps (e.g., from 3 to 5). | |
| 2. High MOI causing bacterial aggregation. | 2. Optimize the MOI; a lower MOI may reduce non-specific binding. | ||
| High variability between replicate wells | 1. Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension before seeding. | [6] |
| 2. Uneven bacterial suspension. | 2. Thoroughly mix the bacterial suspension before adding to the wells. | ||
| 3. Edge effects in the microplate. | 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. | [6] | |
| Inhibitor shows no effect | 1. Incorrect inhibitor concentration. | 1. Verify the calculation of dilutions and the concentration of the stock solution. | |
| 2. Degraded inhibitor. | 2. Prepare fresh inhibitor solutions for each experiment. Store the stock solution appropriately. | ||
| 3. Adhesion is not FimH-mediated. | 3. Confirm the E. coli strain's adhesion is mannose-sensitive using a high concentration of D-mannose as a positive control for inhibition. |
Conclusion
Methyl α-D-mannopyranoside is a valuable tool for investigating the crucial role of FimH-mediated adhesion in E. coli pathogenesis. The protocols and data presented here provide a solid foundation for researchers to design and execute robust and reproducible in vitro adhesion inhibition assays. By understanding the mechanism of action and potential experimental pitfalls, scientists can effectively utilize this competitive inhibitor to advance our understanding of bacterial infections and to explore novel anti-adhesion therapeutic strategies.
References
-
Branched α-D-mannopyranosides: a new class of potent FimH antagonists. RSC Publishing. [Link]
-
A high-throughput assay for the measurement of uropathogenic Escherichia coli attachment to urinary bladder cells. NIH. [Link]
-
Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. NIH. [Link]
-
Determination of the IC 50 values for FimH antagonists (using an MOI of...). ResearchGate. [Link]
-
146 questions with answers in CELL ADHESION ASSAYS | Scientific method. ResearchGate. [Link]
-
A kit for the investigation of live Escherichia coli cell adhesion to glycosylated surfaces. ResearchGate. [Link]
-
Adhesion of Escherichia coli to human uroepithelial cells in vitro. PubMed. [Link]
-
Dictamnine Inhibits the Adhesion to and Invasion of Uropathogenic Escherichia Coli (UPEC) to Urothelial Cells. MDPI. [Link]
-
A Microfluidic Assay for Single Cell Bacterial Adhesion Studies Under Shear Stress. Duquesne Scholarship Collection. [Link]
-
Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH. MDPI. [Link]
-
Structure-based design of an immunogenic, conformationally stabilized FimH antigen for a urinary tract infection vaccine. PMC - NIH. [Link]
-
Adhesion of Escherichia coli to human uroepithelial cells in vitro. PMC - NIH. [Link]
-
Adhesion of Escherichia coli under flow conditions reveals potential novel effects of FimH mutations. PubMed Central. [Link]
-
In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells. PMC - NIH. [Link]
-
Adhesion to a human cell line by Escherichia coli strains isolated during urinary tract infections. PubMed. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes. [Link]
-
ELISA Troubleshooting Guide. Bio-Techne. [Link]
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Probing the Glycome: A Guide to Studying Carbohydrate-Protein Interactions Using Methyl α-D-mannopyranoside
Introduction: Decoding the Sugar Code
In the intricate landscape of cellular communication, the interactions between carbohydrates and proteins are fundamental to a vast array of biological processes, from immune surveillance and pathogen recognition to cellular adhesion and signaling. These interactions are orchestrated by a class of proteins known as lectins, which possess specific carbohydrate-recognition domains (CRDs). The mannose glycan, a simple hexose, is a particularly important recognition motif. Consequently, mannose-binding lectins are implicated in numerous physiological and pathological events.
To dissect these complex interactions, researchers require precise tools to competitively inhibit and quantitatively measure binding events. Methyl α-D-mannopyranoside, a stable, non-metabolizable analog of mannose, serves as an invaluable molecular probe.[1][2] Its α-anomeric configuration mimics the natural ligand for many mannose-specific lectins, making it an ideal competitive inhibitor for studying the binding kinetics and thermodynamics of these interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging Methyl α-D-mannopyranoside to elucidate the nuances of carbohydrate-protein interactions.
Physicochemical Properties of Methyl α-D-mannopyranoside
Understanding the properties of this molecular tool is crucial for experimental design. Methyl α-D-mannopyranoside is a white, crystalline solid that is highly soluble in aqueous buffers, a key advantage for a wide range of in-solution biophysical assays.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | PubChem[3] |
| Molecular Weight | 194.18 g/mol | PubChem[3] |
| CAS Number | 617-04-9 | NIST[4] |
| Melting Point | 193-196 °C | ChemicalBook[1] |
| Solubility | Soluble in water and methanol | ChemicalBook[1] |
| Anomeric Configuration | Alpha (α) | PubChem[3] |
Core Principle: Competitive Inhibition
The fundamental application of Methyl α-D-mannopyranoside in these studies is as a competitive inhibitor. In a typical experimental setup, a mannose-binding protein (the receptor) interacts with its natural or synthetic glycan ligand. The addition of Methyl α-D-mannopyranoside in a concentration-dependent manner will compete with the ligand for the same binding site on the protein. By measuring the decrease in ligand binding as the concentration of the inhibitor increases, one can determine the inhibitory constant (Ki) of Methyl α-D-mannopyranoside, which is a measure of its binding affinity for the protein. This principle is the cornerstone of the various techniques detailed below.
Caption: Workflow for an SPR-based inhibition assay.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is the gold standard for directly measuring the thermodynamics of binding interactions. [5][6][7]It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment. [5][7] Principle of ITC Competition Assay: A direct titration of the glycan ligand into the protein solution is performed to determine the binding parameters. Subsequently, the same titration is repeated in the presence of a known concentration of Methyl α-D-mannopyranoside. The apparent weakening of the ligand's binding affinity in the presence of the competitor allows for the calculation of the inhibitor's binding constant.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the glycan ligand and Methyl α-D-mannopyranoside in the exact same buffer to minimize heats of dilution. [8] * Ensure all samples are thoroughly degassed before use.
-
Typically, the protein is placed in the sample cell (e.g., 20-50 µM), and the ligand is in the syringe (e.g., 10-20 times the protein concentration). [8]
-
-
Direct Titration of Ligand:
-
Perform an initial experiment by titrating the glycan ligand into the protein solution to determine its KD, ΔH, and stoichiometry.
-
A control experiment titrating the ligand into the buffer alone is essential to determine the heat of dilution.
-
-
Competition Titration:
-
Prepare a protein solution containing a fixed concentration of Methyl α-D-mannopyranoside. The concentration of the inhibitor should ideally be close to its expected Ki.
-
Titrate the glycan ligand into the protein-inhibitor mixture.
-
The presence of the competitor will result in a smaller heat change per injection and a different binding isotherm compared to the direct titration.
-
Data Analysis: The data from both titrations are fitted to appropriate binding models (e.g., one-site or competitive binding models) using the instrument's software to determine the thermodynamic parameters for both the ligand and the inhibitor.
Caption: Logical flow of an ITC competition experiment.
Enzyme-Linked Lectin Assay (ELLA) for High-Throughput Screening
ELLA, a variation of the well-known ELISA, is a versatile and high-throughput method for assessing carbohydrate-protein interactions and their inhibition. [9][10] Principle of Competitive ELLA: A glycoprotein (containing mannose residues) is immobilized on a microtiter plate. A labeled lectin is then added, which binds to the immobilized glycoprotein. In the presence of Methyl α-D-mannopyranoside, the binding of the labeled lectin is inhibited in a concentration-dependent manner, leading to a reduced signal.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a mannose-containing glycoprotein (e.g., horseradish peroxidase, HRP, or a synthetic neoglycoprotein) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBST - PBS with 0.05% Tween-20). [11]
-
-
Blocking:
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature. [11] * Wash the plate as described above.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of Methyl α-D-mannopyranoside in a suitable assay buffer.
-
In a separate plate or tubes, pre-incubate a constant, non-saturating concentration of a labeled lectin (e.g., biotinylated Concanavalin A) with the different concentrations of Methyl α-D-mannopyranoside for 30-60 minutes.
-
Transfer the lectin-inhibitor mixtures to the glycoprotein-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly to remove unbound lectin.
-
-
Detection:
-
If a biotinylated lectin was used, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate for 1 hour. Wash the plate.
-
Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of lectin binding) can be determined from the resulting sigmoidal dose-response curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy is a powerful technique for obtaining atomic-resolution information about molecular interactions in solution. [12][13][14][15]It can be used to identify the binding interface, determine the conformation of the bound ligand, and measure binding affinities. [12][13] Principle of NMR in Carbohydrate-Protein Interaction Studies:
-
Protein-Detected NMR: Changes in the chemical shifts of specific amino acid residues in the protein upon addition of Methyl α-D-mannopyranoside can map the binding site. This typically requires an isotopically labeled (¹⁵N or ¹³C) protein. [13]* Ligand-Detected NMR: Changes in the NMR parameters (e.g., chemical shift, relaxation rates) of Methyl α-D-mannopyranoside upon binding to a protein can be observed. [12]Saturation Transfer Difference (STD) NMR is particularly useful for this, where saturation is transferred from the protein to the bound ligand, allowing for the identification of binding epitopes. [13][16] Expert Insight: While NMR provides unparalleled structural detail, it generally requires larger amounts of purified protein and specialized equipment compared to the other techniques described. The choice between protein- and ligand-detected methods depends on factors like protein size and solubility, and the affinity of the interaction. [13]
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides the most detailed, atomic-level picture of how Methyl α-D-mannopyranoside binds to a lectin. [17] Principle: By co-crystallizing the protein of interest with Methyl α-D-mannopyranoside or by soaking pre-formed protein crystals in a solution containing the sugar, it is possible to solve the three-dimensional structure of the complex. [18][19][20][21][22]This reveals the precise orientation of the inhibitor in the binding pocket and the specific hydrogen bonds, van der Waals interactions, and water-mediated contacts that stabilize the complex.
Expert Insight: Obtaining high-quality crystals of protein-ligand complexes can be a significant challenge. However, a successful crystal structure provides invaluable information for structure-based drug design, allowing for the rational optimization of inhibitors with improved affinity and selectivity.
Conclusion
Methyl α-D-mannopyranoside is a versatile and indispensable tool for the detailed investigation of carbohydrate-protein interactions. Its utility spans a wide range of robust biophysical and biochemical techniques, from high-throughput screening with ELLA to detailed kinetic and thermodynamic characterization with SPR and ITC, and ultimate atomic-resolution insights from NMR and X-ray crystallography. By employing this simple yet powerful molecular probe, researchers can effectively decode the complex language of the "sugar code," paving the way for a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies targeting lectin-mediated pathways.
References
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Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design. PubMed Central. Available at: [Link]
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Carbohydrate-Protein Interactions: Advances and Challenges. National Institutes of Health. Available at: [Link]
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Binding assay of lectins and glycoproteins by surface plasmon resonance. National Institutes of Health. Available at: [Link]
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Characterizing carbohydrate-protein interactions by NMR. PubMed Central. Available at: [Link]
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The Use of NMR Spectroscopy in Carbohydrate–Protein Molecular Interactions. Springer. Available at: [Link]
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Methyl alpha-D-mannopyranoside. PubChem, National Institutes of Health. Available at: [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available at: [Link]
-
Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. ResearchGate. Available at: [Link]
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Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. Available at: [Link]
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Exploring multivalent carbohydrate–protein interactions by NMR. Royal Society of Chemistry. Available at: [Link]
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Carbohydrate-Protein Interactions: Structural Insights & Quantitative Analysis. Creative Biolabs. Available at: [Link]
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Protein complexes studied by NMR spectroscopy. PubMed Central. Available at: [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available at: [Link]
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Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer. Available at: [Link]
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Crystallization and initial X-ray diffraction analysis of a mannose-binding lectin from champedak. PubMed. Available at: [Link]
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Crystallization and initial X-ray diffraction analysis of a mannose-binding lectin from champedak. PubMed Central. Available at: [Link]
-
α-Methyl-D-mannopyranoside. NIST WebBook. Available at: [Link]
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Lipopolysaccharide Detection with Glycan-Specific Lectins: a Nonspecific Binding Approach Applied to Surface Plasmon Resonance. ACS Omega. Available at: [Link]
-
Crystallization and Preliminary X-Ray Diffraction Analysis of a Novel Mannose-Binding Lectin with Antiretroviral Properties from Polygonatum cyrtonema Hua. Bentham Science. Available at: [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
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Crystallization and initial X-ray diffraction analysis of a mannose-binding lectin from champedak. ResearchGate. Available at: [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Crystallization and preliminary x-ray diffraction analysis of a novel mannose-binding lectin with antiretroviral properties from Polygonatum cyrtonema hua. PubMed. Available at: [Link]
-
Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells. National Institutes of Health. Available at: [Link]
-
Carbohydrate Chips for Studying High-Throughput Carbohydrate−Protein Interactions. Journal of the American Chemical Society. Available at: [Link]
-
Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... ResearchGate. Available at: [Link]
-
Lectin-based assay for the determination of the inhibition activity of small molecule inhibitors of neuraminidases. ResearchGate. Available at: [Link]
-
lectin-enzyme binding assays. Erasmus University Repository. Available at: [Link]
-
Special Issue : Application of NMR Spectroscopy in Biomolecules. MDPI. Available at: [Link]
-
Glycosidic linkage conformation of methyl-α-mannopyranoside. AIP Publishing. Available at: [Link]
-
Analysis of Glycan Variation on Glycoproteins from Serum by the Reverse Lectin-Based ELISA Assay. Journal of Proteome Research. Available at: [Link]
-
Optimisation of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. CORE. Available at: [Link]
-
Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]
-
Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. MDPI. Available at: [Link]
-
A Structure of the Complex between Concanavalin A and Methyl-3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside Reveals Two Binding Modes. Semantic Scholar. Available at: [Link]
-
Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. National Institutes of Health. Available at: [Link]
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Preparation and Use of Methyl α-D-Mannopyranoside Solutions in Cell Culture
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed guide for the preparation, sterilization, and application of Methyl α-D-mannopyranoside (MDM) solutions for cell culture experiments. As a stable, high-purity glycoside, MDM serves as a critical tool for researchers studying carbohydrate-protein interactions, particularly those involving mannose-binding lectins. The protocols herein are designed to ensure scientific integrity, experimental reproducibility, and the preservation of the compound's biological activity. We delve into the rationale behind each step, from selecting the appropriate solvent to implementing robust quality control measures, empowering researchers in cell biology and drug development to confidently integrate MDM into their workflows.
Introduction: The Role of Methyl α-D-Mannopyranoside in Cellular Research
Methyl α-D-mannopyranoside is a methylated derivative of the monosaccharide D-mannose. In the context of cell biology, its primary utility stems from its function as a competitive inhibitor of mannose-binding proteins, known as lectins.[1][2] Many cellular processes, including cell-cell adhesion, pathogen recognition, and immune signaling, are mediated by the specific interaction of cell-surface lectins with mannose residues on glycoproteins.
By introducing a high concentration of soluble MDM into a cell culture system, researchers can effectively saturate the mannose-binding sites of these lectins, thereby preventing them from binding to their intended biological ligands. This makes MDM an invaluable tool for:
-
Investigating Pathogen-Host Interactions: Many bacteria, such as certain strains of Escherichia coli, utilize fimbrial lectins to bind to mannose on host cell surfaces as a first step to infection. MDM can block this adherence.[1][3]
-
Immunology and Macrophage Studies: The mannose receptor (CD206) on macrophages and dendritic cells is a key pattern recognition receptor that binds to pathogens. MDM can be used to study the downstream effects of blocking this receptor.[4][5]
-
Lectin Biology: Elucidating the function of specific mannose-binding lectins, such as Concanavalin A (ConA), in cellular processes like lymphocyte activation.[6]
-
Drug Development: Screening for novel therapeutics that target mannose-mediated biological pathways.[7][8]
This guide provides the foundational protocols to prepare high-quality, sterile MDM solutions suitable for these sensitive biological applications.
Physicochemical Properties & Data
Accurate preparation of solutions begins with a clear understanding of the compound's physical and chemical properties. Methyl α-D-mannopyranoside is typically supplied as a stable, white to off-white crystalline powder.[1]
| Property | Value | Source(s) |
| Synonyms | α-Methyl-D-mannoside, Methyl alpha-D-mannoside | [9][10] |
| CAS Number | 617-04-9 | [1][9][10] |
| Molecular Formula | C₇H₁₄O₆ | [1][9] |
| Molecular Weight | 194.18 g/mol | [1][9][10] |
| Form | Crystalline Powder | [1] |
| Solubility in Water | ≥100 mg/mL, forms a clear, colorless solution | [1][9] |
| Solubility in DMSO | ≥100 mg/mL (MedChemExpress), 38 mg/mL (Selleck Chemicals) | [2][9] |
| Purity (Typical) | ≥99.0% (HPLC) | [1][11] |
| Storage (Powder) | 15-25°C (Room Temperature) | [1] |
Core Protocols: From Powder to Working Solution
The following protocols detail the preparation of a sterile stock solution and its subsequent dilution for use in cell culture media. Adherence to aseptic technique is paramount to prevent microbial contamination of the final culture.
Required Materials and Reagents
-
Methyl α-D-mannopyranoside powder (≥99% purity)
-
Solvent: Cell culture grade water (Water for Injection, WFI), Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Analytical balance
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile syringes (appropriate volume for filtration)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
-
Laminar flow hood or biological safety cabinet (BSC)
Protocol 1: Preparation of a 1 M Sterile Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock in an aqueous solvent, which is suitable for most cell culture applications.
Causality and Rationale:
-
High Concentration: Creating a concentrated stock (e.g., 1 M) minimizes the volume added to the final cell culture, preventing significant dilution of the media components.
-
Aqueous Solvent: Water or PBS are the preferred solvents as they are directly compatible with cell culture media and avoid potential solvent-induced cytotoxicity associated with DMSO.
-
Filter Sterilization: MDM, like many carbohydrates, can be sensitive to heat. Autoclaving can lead to caramelization or degradation. Therefore, sterile filtration using a 0.22 µm filter is the mandatory method to remove potential bacterial contaminants without compromising the compound's integrity.[9][12]
Step-by-Step Methodology:
-
Calculation: Determine the mass of MDM powder needed. For 10 mL of a 1 M solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.010 L × 194.18 g/mol = 1.9418 g
-
-
Weighing: Under aseptic conditions or in a clean environment, accurately weigh 1.9418 g of MDM powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 8 mL of cell culture grade water. Vortex or swirl gently until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Volume Adjustment: Once fully dissolved, add solvent to bring the final volume to exactly 10 mL. Mix thoroughly.
-
Sterilization: In a biological safety cabinet, draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a new, sterile 50 mL conical tube. This step removes any potential microbial contaminants.
-
Aliquoting: To prevent contamination from repeated use and to avoid degradation from freeze-thaw cycles, dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials.[9]
-
Storage: Label the aliquots clearly with the compound name, concentration (1 M), and date of preparation. Store the aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the final dilution of the sterile stock into your complete cell culture medium.
Step-by-Step Methodology:
-
Thawing: Thaw one aliquot of the 1 M MDM stock solution at room temperature or in a 37°C water bath.
-
Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final MDM concentration of 20 mM:
-
V₁ = (C₂ × V₂) / C₁
-
Where: C₁ = 1 M (1000 mM), V₁ = ?, C₂ = 20 mM, V₂ = 10 mL
-
V₁ = (20 mM × 10 mL) / 1000 mM = 0.2 mL (or 200 µL)
-
-
Dilution: In a biological safety cabinet, add 200 µL of the 1 M MDM stock solution to 9.8 mL of your pre-warmed complete cell culture medium.
-
Mixing: Gently mix the medium by pipetting up and down or swirling the flask/plate.
-
Application: The medium is now ready for use with your cells. Always prepare a vehicle control (medium with an equivalent volume of the solvent, e.g., 200 µL of sterile water in 9.8 mL of medium) to run in parallel in your experiments.
Workflow Visualization
The following diagram illustrates the complete workflow from weighing the dry powder to obtaining a sterile, ready-to-use working solution.
Caption: Workflow for preparing Methyl α-D-mannopyranoside solutions.
Quality Control and Best Practices
To ensure the validity of your experimental results, implement the following quality control checks:
-
Visual Inspection: The final sterile stock solution should be clear, colorless, and free of any particulates.[1]
-
pH Check (Optional): For sensitive applications, you may check the pH of the stock solution and adjust if necessary, although MDM is not expected to significantly alter the pH of a neutral solvent.
-
Sterility Test: Before use in a critical experiment, you can incubate a small volume (e.g., 100 µL) of the final working solution in a sterile tube at 37°C for 24-48 hours to check for any signs of microbial growth (turbidity).
-
Purity Confirmation: Always use high-purity MDM (≥99%) from a reputable supplier to avoid confounding effects from impurities.[1][11]
References
-
Methyl alpha-D-mannopyranoside. PubChem, National Institutes of Health. [Link]
- Production and recovery of methyl alpha-d-mannopyranoside.
-
Methyl Α-D-Mannopyranoside. MP Biomedicals. [Link]
-
Biological evaluation of some mannopyranoside derivatives. ResearchGate. [Link]
-
Cell Cultivation Handbook. Nacalai Tesque, Inc. [Link]
-
Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies. PubMed Central, National Institutes of Health. [Link]
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Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1 macrophage engulfment of UTI89 rods and filaments. ResearchGate. [Link]
- Prevention of colonization of the urinary tract of mice with Escherichia coli by blocking of bacterial adherence with methyl alpha-D-mannopyranoside. Journal of Infectious Diseases. (Referenced in Sigma-Aldrich Peer-Reviewed Papers).
-
Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1. ResearchGate Scientific Diagram. [Link]
-
Methyl-alpha-D-mannopyranoside, mannooligosaccharides and yeast mannans inhibit development of rat adjuvant arthritis. PubMed, National Institutes of Health. [Link]
-
α-Methyl-D-mannopyranoside, 99+%, Thermo Scientific Chemicals. iRight. [Link]
-
Thermo Fisher Catalog 5. iRight. [Link]
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Application Notes & Protocols: Methyl α-D-mannopyranoside in Enzyme Assays for α-Mannosidase Activity
Abstract
This guide provides a comprehensive overview and detailed protocols for the utilization of Methyl α-D-mannopyranoside in the quantitative determination of α-mannosidase activity. While chromogenic and fluorogenic substrates are prevalent, this document elucidates the specific applications of Methyl α-D-mannopyranoside, a natural substrate analog, in both direct and indirect assay formats. We present a robust, self-validating protocol for a coupled enzymatic assay that measures methanol release, offering an alternative to common methods and a valuable tool for inhibitor screening and kinetic analysis. These methodologies are indispensable for researchers in glycobiology, lysosomal storage disease diagnostics, and the development of enzyme replacement therapies.
Introduction: The Central Role of α-Mannosidase
α-Mannosidase (EC 3.2.1.24) is a critical glycoside hydrolase that catalyzes the cleavage of α-linked mannose residues from the non-reducing ends of N-linked glycoproteins.[1] This enzymatic activity is fundamental to two major cellular processes:
-
Glycoprotein Processing: In the endoplasmic reticulum and Golgi apparatus, α-mannosidases are essential for the maturation and proper folding of glycoproteins, which impacts a vast array of cellular functions from cell surface signaling to protein stability.[1][2]
-
Glycoprotein Degradation: In the lysosome, α-mannosidase is responsible for the catabolism of complex sugars derived from glycoproteins.[3]
The clinical significance of this enzyme is profound. A deficiency in lysosomal α-mannosidase, caused by mutations in the MAN2B1 gene, leads to the rare genetic disorder α-mannosidosis .[4][5] This condition results in the lysosomal accumulation of mannose-rich oligosaccharides, leading to a progressive multisystemic disease characterized by immunodeficiency, skeletal abnormalities, hearing loss, and neurological deterioration.[4][6]
Consequently, the accurate measurement of α-mannosidase activity is vital for:
-
Disease Diagnosis: Quantifying enzyme deficiency in patient samples (e.g., serum, plasma, tissue lysates).[7][8]
-
Drug Development: Screening for therapeutic agents and monitoring the efficacy of treatments such as enzyme replacement therapy (ERT). The FDA-approved drug Lamzede® (velmanase alfa-tycv) is a recombinant human α-mannosidase designed to supplement the deficient enzyme.[5][6][9][10]
-
Basic Research: Characterizing enzyme kinetics, substrate specificity, and the impact of mutations.
Principle of the Assay: Leveraging Methyl α-D-mannopyranoside
While synthetic substrates like p-nitrophenyl-α-D-mannopyranoside (PNP-Man) are widely used for their convenience in producing a direct colorimetric signal[2][7], Methyl α-D-mannopyranoside offers a distinct approach. As a close analog to natural substrates, it is particularly valuable for kinetic and inhibition studies. Its use requires a coupled, indirect detection method.
Mechanism 1: Coupled Assay via Methanol Detection
The primary assay detailed in this guide quantifies α-mannosidase activity by measuring one of its specific cleavage products: methanol. The workflow proceeds in two stages:
-
Primary Enzymatic Reaction: α-Mannosidase hydrolyzes Methyl α-D-mannopyranoside into D-mannose and methanol.
-
Coupled Detection Reaction: The released methanol is quantified using a system involving alcohol oxidase (AOD) and peroxidase (POD). AOD oxidizes methanol, producing hydrogen peroxide (H₂O₂).[11] In the presence of POD, H₂O₂ reacts with a chromogenic substrate to produce a stable, colored product whose absorbance is directly proportional to the amount of methanol released, and thus to the α-mannosidase activity.[11]
Mechanism 2: Application in Competitive Inhibition Studies
Methyl α-D-mannopyranoside is an excellent tool for studying enzyme kinetics and screening for competitive inhibitors. In this setup, a primary, signal-generating substrate (e.g., PNP-Man) is used. The assay is run in the presence and absence of Methyl α-D-mannopyranoside or a test inhibitor. A competitive inhibitor will compete with the primary substrate for the enzyme's active site, leading to a decrease in the rate of signal generation.
Protocol: α-Mannosidase Activity Assay via Methanol Detection
This protocol provides a high-throughput adaptable method for a 96-well plate format. It is designed as a self-validating system with integrated controls.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage |
| Methyl α-D-mannopyranoside | Sigma-Aldrich (M6882) | Room Temp |
| α-Mannosidase (Positive Control) | From Jack Beans, Sigma (M7257) | -20°C |
| Citric Acid | Sigma-Aldrich (C7129) | Room Temp |
| Sodium Hydroxide (NaOH) | Standard Lab Grade | Room Temp |
| Methanol Assay Kit | e.g., Assay Genie (BN01072) | -20°C |
| (Contains Methanol Standard, Alcohol Oxidase, Peroxidase, Chromogen/Probe, Assay Buffer) | ||
| Bovine Serum Albumin (BSA) | For protein standard curve | 4°C |
| Protein Assay Reagent | e.g., Bradford Reagent | 4°C |
| Biological Samples | (Serum, plasma, tissue/cell lysates) | -80°C |
| 96-well clear, flat-bottom plates | Standard Lab Grade | Room Temp |
Reagent Preparation
-
100 mM Citrate Buffer (pH 4.5): Dissolve citric acid in deionized water to a final concentration of 100 mM. Adjust the pH to 4.5 at 25°C using 1 M NaOH.[12] Store at 4°C.
-
50 mM Substrate Solution: Dissolve 97.1 mg of Methyl α-D-mannopyranoside (MW: 194.18 g/mol ) in 10 mL of 100 mM Citrate Buffer (pH 4.5). Store in aliquots at -20°C.
-
Enzyme Positive Control (0.1 U/mL): Immediately before use, prepare a working solution of 0.1 units/mL α-mannosidase in cold 100 mM Citrate Buffer. Keep on ice.
-
Methanol Detection Reagents: Prepare the Methanol Standard Curve and Reaction Mix according to the manufacturer's protocol (e.g., Assay Genie kit).[13] Typically, this involves creating a series of dilutions from a stock methanol solution to generate standards from 0 to ~10 nmol/well. The reaction mix will contain the oxidase, peroxidase, and probe.
-
Sample Preparation:
-
Serum/Plasma: Can often be assayed directly after centrifugation to remove particulates.[7][8] A 5-10 fold dilution in Citrate Buffer is recommended to start.
-
Tissues: Homogenize ~20-50 mg of tissue in 200-500 µL of ice-cold buffer (e.g., 50 mM potassium phosphate, pH 7.5).[7][14] Centrifuge at 10,000 x g for 15 minutes at 4°C.[7][8] Collect the supernatant for the assay.
-
Cells: Pellet cells by centrifugation. Resuspend in ice-cold buffer and homogenize or sonicate. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[7][8]
-
Protein Quantification: Determine the protein concentration of all lysate supernatants using a standard method like the Bradford assay to normalize enzyme activity.
-
Assay Procedure
-
Plate Setup: In a 96-well plate, designate wells for Standards, Samples, Sample Blanks, and a Reagent Blank.
-
Add Samples and Controls:
-
Add 20 µL of each sample to its designated 'Sample' and 'Sample Blank' wells.
-
Add 20 µL of the 0.1 U/mL Enzyme Positive Control to at least two wells.
-
Add 20 µL of Citrate Buffer to the 'Reagent Blank' well.
-
-
Initiate Primary Reaction:
-
To all 'Sample', 'Positive Control', and 'Reagent Blank' wells, add 30 µL of the 50 mM Substrate Solution .
-
To the 'Sample Blank' wells, add 30 µL of Citrate Buffer (without substrate). This control accounts for any endogenous methanol or interfering substances in the sample.
-
The total volume is now 50 µL. Tap the plate gently to mix.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. Note: The optimal incubation time may vary depending on the enzyme activity in the sample and should be determined to ensure the reaction remains in the linear range.
-
Methanol Detection:
-
Prepare the Methanol Detection Reaction Mix according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to all wells (Samples, Blanks, and Controls).
-
Set up the Methanol Standard Curve in separate wells as per the kit protocol.
-
-
Second Incubation: Incubate the plate at 30°C for 30 minutes, protected from light.[13]
-
Measurement: Read the absorbance on a microplate reader at the wavelength specified by the methanol detection kit (commonly 450 nm).[13]
Data Analysis & Calculations
-
Standard Curve: Subtract the absorbance of the 0 standard from all other standard readings. Plot the corrected absorbance vs. the amount of methanol (nmol) and determine the linear regression equation (y = mx + c).
-
Correct Sample Absorbance: For each sample, calculate the net absorbance:
-
ΔAbs = (Abs_Sample - Abs_Sample Blank) - Abs_Reagent Blank
-
-
Calculate Methanol Produced: Use the standard curve's linear equation to determine the amount of methanol (in nmol) produced in each sample well.
-
Methanol (nmol) = (ΔAbs - c) / m
-
-
Calculate Enzyme Activity:
-
Activity (nmol/min/mL or U/L) = [Methanol (nmol) / (Incubation Time (min) * Sample Volume (mL))]
-
Specific Activity (nmol/min/mg) = [Activity (nmol/min/mL) / Protein Conc. (mg/mL)]
-
Unit Definition: One unit (U) of α-mannosidase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute at the specified temperature and pH.[12]
Quantitative Data Summary
| Parameter | Recommended Value / Range | Rationale / Reference |
| Substrate | Methyl α-D-mannopyranoside | Natural substrate analog suitable for kinetic studies. |
| Substrate Conc. | 10-50 mM | Should be optimized; aim for near-saturating conditions for Vmax. |
| Assay Buffer | 100 mM Citrate Buffer | Optimal pH for lysosomal α-mannosidase is acidic.[12] |
| pH Optimum | 4.5 | Mimics the lysosomal environment.[7][12] |
| Temperature | 25°C - 37°C | 37°C is physiologically relevant; 25°C is often used for standard unit definitions.[7][8] |
| Detection Method | Coupled enzymatic (AOD/POD) | Specific for methanol, a direct product of substrate hydrolysis.[11][13] |
| Detection Wavelength | ~450 nm (Chromogen dependent) | Dependent on the specific methanol assay kit used.[13] |
| Linear Range | 1-250 U/L (Typical for kit assays) | Ensure sample activity falls within this range by dilution if necessary.[3][7] |
References
-
Prakash, V., & Surolia, A. (1994). A simple and versatile spectrophotometric assay for alpha-mannosidase activity. PubMed, 220(1-2), 163-6. Retrieved from [Link]
-
CD Biosynsis. (n.d.). CD α-Mannosidase Assay Kit. Retrieved from [Link]
-
Klavons, J. A., & Bennett, R. D. (1986). Enzymatic Determination of Methanol with Alcohol Oxidase, Peroxidase, and the Chromogen 2,2′-Azinobis(3-ethylbenzthiazoline-6-sulfonic acid). Journal of Agricultural and Food Chemistry, 34(4), 597–599. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). ARG82182 alpha Mannosidase Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
Hovde, K., et al. (2020). An enzymatic assay with formate oxidase for point‐of‐care diagnosis of methanol poisoning. Basic & Clinical Pharmacology & Toxicology, 127(3), 226-232. Retrieved from [Link]
-
Assay Genie. (n.d.). Methanol Assay Kit (Colorimetric) (#BN01072). Retrieved from [Link]
-
Vinet, B. (1987). An enzymic assay for the specific determination of methanol in serum. Clinical Chemistry, 33(12), 2204-8. Retrieved from [Link]
-
Sibirny, A. A., et al. (2023). The use of enzymes for ethanol, methanol and formaldehyde determination in food products. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Alpha-Mannosidosis - Drugs, Targets, Patents. Retrieved from [Link]
-
Kunzmann, K. (2023). Velmanase alfa-tycv: First FDA-Approval for Non-CNS Manifestations of Alpha-Mannosidosis. HCPLive. Retrieved from [Link]
-
Chiesi Global Rare Diseases. (2023). Chiesi Global Rare Diseases Announces FDA Approval of Lamzede® (velmanase alfa-tycv) for Alpha-Mannosidosis. Retrieved from [Link]
-
Cornall, J. (2023). FDA approves Chiesi's drug Lamzede for alpha-mannosidosis. Labiotech.eu. Retrieved from [Link]
-
Clegg, R. M., et al. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-92. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). FDA approves first enzyme replacement therapy for rare alpha-mannosidosis. Retrieved from [Link]
-
Request PDF. (n.d.). DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. Retrieved from [Link]
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Retrieved from [Link]
-
ResearchGate. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the.... Retrieved from [Link]
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. Retrieved from [Link]
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- 1. Mannosidase - Creative Enzymes [creative-enzymes.com]
- 2. alpha-Mannosidase Assay Kit (ab272519) | Abcam [abcam.com]
- 3. biosynsis.com [biosynsis.com]
- 4. Alpha-Mannosidosis - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 5. FDA approves first enzyme replacement therapy for rare alpha-mannosidosis | FDA [fda.gov]
- 6. labiotech.eu [labiotech.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. arigobio.com [arigobio.com]
- 9. hcplive.com [hcplive.com]
- 10. chiesi.com [chiesi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.co.jp [abcam.co.jp]
Application Notes & Protocols: Leveraging Methyl α-D-mannopyranoside for Targeted Drug Delivery
Introduction: The Imperative for Precision in Drug Delivery
The central challenge in modern therapeutics is not merely the discovery of potent drug molecules, but their precise delivery to the intended site of action. Systemic administration often leads to off-target effects and requires higher doses, increasing the risk of toxicity. Targeted drug delivery aims to overcome these limitations by concentrating the therapeutic agent in the diseased tissue or specific cell populations, thereby enhancing efficacy and minimizing side effects.
A highly effective strategy for achieving this precision is through receptor-mediated targeting, which exploits the natural biological interactions between ligands and cell surface receptors. One such promising target is the Mannose Receptor (CD206), a C-type lectin receptor.[1] This receptor is abundantly expressed on the surface of macrophages and dendritic cells (DCs), key players in the immune system.[2][3] The mannose receptor's primary function is to recognize and internalize glycoproteins and pathogens that display terminal mannose, fucose, or N-acetylglucosamine residues, playing a crucial role in both innate and adaptive immunity.[1][3]
This expression profile makes the mannose receptor an ideal target for delivering therapeutics for a range of conditions, including intracellular infections (e.g., tuberculosis), cancer immunotherapy, and inflammatory diseases where macrophages and DCs are pathologically involved.[4][5][6] Methyl α-D-mannopyranoside, a stable and specific monosaccharide derivative, serves as an excellent targeting ligand. By decorating drug delivery systems—such as nanoparticles or liposomes—with this molecule, we can effectively hijack the mannose receptor's endocytic pathway to ensure the selective uptake of our therapeutic payload by the target cells.[7]
This guide provides a comprehensive overview and detailed protocols for the use of Methyl α-D-mannopyranoside in the development of targeted drug delivery systems.
Caption: Mannose receptor-mediated drug delivery workflow.
PART 1: Synthesis and Conjugation of Mannosylated Ligands
The foundational step in creating a targeted system is the chemical attachment (conjugation) of the targeting ligand, Methyl α-D-mannopyranoside, to the surface of the drug carrier or a component used in its formulation (e.g., a polymer or lipid). The choice of conjugation chemistry is critical for ensuring stability, preserving the ligand's receptor-binding affinity, and maintaining the integrity of the drug carrier.
Causality Behind Experimental Choices: The goal is to create a stable covalent bond between the ligand and the carrier. Reductive amination is a common and robust method. It involves reacting an aldehyde group, which can be introduced on the mannoside, with a primary amine on the carrier molecule (e.g., chitosan, polyethyleneimine, or an amino-functionalized lipid).[8][9] The resulting Schiff base is then reduced to a stable secondary amine linkage. This method is favored for its relatively mild reaction conditions, which helps to preserve the structure of both the carbohydrate and the carrier.
Experimental Protocol: Reductive Amination of Methyl α-D-mannopyranoside to an Amine-Functionalized Polymer
This protocol describes the conjugation of periodate-oxidized Methyl α-D-mannopyranoside to a polymer backbone containing primary amine groups, such as chitosan or polyethyleneimine (PEI).
Materials:
-
Methyl α-D-mannopyranoside (Sigma-Aldrich, CAS 617-04-9)
-
Amine-functionalized polymer (e.g., Chitosan, PEI)
-
Sodium periodate (NaIO₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Acetate buffer (0.1 M, pH 4.5)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Oxidation of Mannopyranoside: a. Dissolve Methyl α-D-mannopyranoside in deionized water to a final concentration of 100 mM. b. Add sodium periodate in a 1:1 molar ratio to the mannoside solution. c. Protect the reaction from light by wrapping the vessel in aluminum foil and stir at room temperature for 1-2 hours. This reaction opens the pyranose ring between adjacent hydroxyl groups to create reactive aldehyde groups. d. Quench the reaction by adding a few drops of ethylene glycol and stirring for an additional 30 minutes.
-
Conjugation to Polymer: a. Dissolve the amine-functionalized polymer in acetate buffer (pH 4.5) to a desired concentration (e.g., 1 mg/mL). b. Add the aldehyde-activated mannoside solution to the polymer solution. The molar ratio of aldehyde groups to amine groups should be optimized, but a starting point of 10:1 is recommended. c. Allow the mixture to react for 24 hours at room temperature with gentle stirring. This allows for the formation of a Schiff base between the aldehyde on the mannoside and the amine on the polymer.
-
Reduction and Stabilization: a. Add sodium cyanoborohydride to the reaction mixture. A 5-fold molar excess relative to the aldehyde groups is typically sufficient. b. Let the reduction reaction proceed for another 24 hours at room temperature. This step reduces the unstable Schiff base to a stable secondary amine bond, permanently linking the ligand to the polymer.
-
Purification: a. Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cutoff (e.g., 12-14 kDa for many polymers). b. Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts. c. Lyophilize the purified solution to obtain the mannosylated polymer as a dry powder.
-
Validation: a. Confirm successful conjugation using FTIR or ¹H NMR spectroscopy.[8] Look for the appearance of characteristic peaks corresponding to the mannoside moiety on the polymer spectrum.
Caption: Workflow for mannoside-polymer conjugation.
PART 2: Formulation of Targeted Nanoparticles
Once the mannosylated polymer or lipid is synthesized, it can be used to formulate drug-loaded nanocarriers. Solid Lipid Nanoparticles (SLNs) are an excellent choice for delivering both hydrophilic and lipophilic drugs and are particularly relevant for pulmonary delivery to target alveolar macrophages.[10]
Causality Behind Experimental Choices: The solvent diffusion method is a reliable and reproducible technique for preparing SLNs.[10] It involves dissolving the lipid and the drug in an organic solvent and then rapidly dispersing this solution into an aqueous phase containing a surfactant. The rapid diffusion of the solvent into the aqueous phase causes the lipid to precipitate, forming solid nanoparticles that encapsulate the drug. Using a mannosylated surfactant or co-incorporating a mannosylated lipid allows for the formation of ligand-decorated SLNs in a single step.
Experimental Protocol: Formulation of Mannosylated Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of drug-loaded SLNs surface-functionalized with mannose.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)[10]
-
Mannosylated lipid/surfactant (synthesized as in Part 1 or commercially available)
-
Drug to be encapsulated (e.g., Rifampicin)[10]
-
Ethanol (or other water-miscible organic solvent)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Preparation of Organic Phase: a. Accurately weigh and dissolve the solid lipid (e.g., 150 mg GMS) and the drug (e.g., 45 mg Rifampicin) in ethanol (30 mL).[10] b. If using a mannosylated lipid, dissolve it in this organic phase as well. c. Heat the mixture to ~75°C to ensure complete dissolution of all components.
-
Preparation of Aqueous Phase: a. Dissolve the surfactant (e.g., Poloxamer 188) in deionized water (300 mL) to a concentration of 1% (w/v). b. If using a mannosylated surfactant, it should be dissolved in this phase. c. Heat the aqueous phase to the same temperature as the organic phase (~75°C).
-
Nanoparticle Formation: a. Under constant high-speed stirring (e.g., 600 rpm), rapidly inject the hot organic phase into the hot aqueous phase.[10] b. A milky dispersion will form immediately as the solvent diffuses and the lipid precipitates. c. Continue stirring for 5 minutes.
-
Solidification and Purification: a. Cool the resulting nanoemulsion down to room temperature to allow the lipid droplets to solidify into SLNs. b. Dialyze the SLN dispersion against deionized water for 3-4 hours to remove the organic solvent and any unencapsulated drug.[10] c. For long-term storage, the SLN dispersion can be lyophilized, often with a cryoprotectant (e.g., trehalose).
Data Presentation: Key Formulation Parameters
| Parameter | Typical Range | Measurement Technique | Significance |
| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) | Influences circulation time, cellular uptake, and biodistribution.[10][11] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the nanoparticle population.[11] |
| Zeta Potential | -30 mV to +30 mV | Laser Doppler Velocimetry (LDV) | Measures surface charge; affects stability and interaction with cell membranes.[11] |
| Encapsulation Efficiency (%) | > 70% | HPLC, UV-Vis Spectroscopy | The percentage of the initial drug that is successfully entrapped in the nanoparticles.[10] |
| Drug Loading (%) | 1 - 10% | HPLC, UV-Vis Spectroscopy | The weight percentage of the drug relative to the total weight of the nanoparticle.[10] |
PART 3: In Vitro Characterization
Thorough in vitro characterization is a self-validating step to ensure that the formulated nanoparticles meet the required specifications for targeted delivery before proceeding to more complex biological studies.
Causality Behind Experimental Choices:
-
DLS and Zeta Potential: These measurements confirm the successful formation of nanoparticles in the desired size range and assess their colloidal stability. A narrow PDI is crucial for reproducible results.[11]
-
Drug Release: Studying drug release at different pH values (e.g., pH 7.4 for blood and pH 5.5 for endosomes/lysosomes) simulates the biological journey of the nanoparticle and predicts if the drug will be released at the target site.[11][12]
-
Lectin Binding Assay: This functional assay provides direct evidence that the mannose ligands on the nanoparticle surface are accessible and capable of binding to a mannose-specific lectin, like Concanavalin A (ConA), which serves as a proxy for the mannose receptor.[13]
Experimental Protocol: In Vitro Drug Release using Dialysis
Procedure:
-
Place a known amount of the drug-loaded SLN dispersion (e.g., 1 mL) into a dialysis bag (MWCO 12-14 kDa).
-
Submerge the sealed bag into a larger volume of release buffer (e.g., 100 mL of PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method like HPLC or UV-Vis spectroscopy.[11]
-
Calculate the cumulative percentage of drug released over time.
Caption: Workflow for in vitro characterization.
PART 4: Evaluating Targeting Efficiency
The ultimate test of a targeted delivery system is its ability to be preferentially taken up by target cells, leading to enhanced therapeutic effect. This is assessed first in vitro using cell cultures and then confirmed in vivo in animal models.
In Vitro Cellular Uptake and Cytotoxicity
Causality Behind Experimental Choices: Cellular uptake studies using a macrophage cell line (like RAW 264.7) that expresses the mannose receptor are essential.[14] By comparing the uptake of mannosylated nanoparticles to non-mannosylated controls, we can quantify the benefit of the targeting ligand. A competitive inhibition study, where the cells are pre-incubated with free Methyl α-D-mannopyranoside, is the gold standard for proving that the uptake is specifically mediated by the mannose receptor.[15] If the uptake of mannosylated particles is significantly reduced in the presence of the free sugar, it confirms receptor-specific binding.
Experimental Protocol: Macrophage Cellular Uptake via Flow Cytometry
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6)[16]
-
Mannosylated and non-mannosylated versions of the nanoparticles
-
Free Methyl α-D-mannopyranoside solution (e.g., 100 mg/mL)[15]
-
PBS, Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 12-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Treatment Groups:
-
Group A: Untreated cells (negative control).
-
Group B: Cells treated with non-mannosylated fluorescent nanoparticles.
-
Group C: Cells treated with mannosylated fluorescent nanoparticles.
-
Group D (Competition): Pre-incubate cells with a high concentration of free Methyl α-D-mannopyranoside for 30 minutes, then add the mannosylated fluorescent nanoparticles.[15]
-
-
Incubation: Add the nanoparticle formulations to the respective wells at a fixed concentration and incubate for 2-4 hours at 37°C.
-
Cell Harvesting: a. Wash the cells three times with cold PBS to remove non-internalized nanoparticles. b. Detach the cells using Trypsin-EDTA. c. Centrifuge the cells and resuspend them in cold PBS for flow cytometry analysis.
-
Analysis: a. Acquire data on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample. b. Compare the mean fluorescence intensity (MFI) between the groups. A significantly higher MFI in Group C compared to Group B indicates successful targeting. A significant reduction in MFI in Group D compared to Group C confirms receptor-mediated uptake.[16]
Caption: Mechanism of receptor-mediated endocytosis.[17]
In Vivo Biodistribution and Efficacy
Causality Behind Experimental Choices: In vivo studies are the definitive test of the delivery system. Biodistribution studies track where the nanoparticles accumulate in the body.[12] For macrophage-targeted systems, we expect to see higher accumulation in organs rich in macrophages, such as the liver, spleen, and lungs, compared to non-targeted controls.[10] An efficacy study in a relevant disease model (e.g., a tuberculosis model for an anti-TB drug) demonstrates whether the targeted delivery translates into improved therapeutic outcomes.[11]
General Protocol: In Vivo Biodistribution Study
Procedure:
-
Animal Model: Use appropriate laboratory animals (e.g., BALB/c mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Formulation: Use fluorescently-labeled (e.g., with DiR or Rhodamine) or radiolabeled nanoparticles (mannosylated vs. non-mannosylated).[12]
-
Administration: Administer the formulations to different groups of animals via an appropriate route (e.g., intravenous injection).[12]
-
Imaging/Analysis:
-
At predetermined time points post-injection (e.g., 1, 4, 12, 24 hours), animals can be imaged using an in vivo imaging system (IVIS) for fluorescent nanoparticles.
-
Alternatively, at each time point, animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested.
-
The amount of nanoparticle accumulation in each organ is quantified either by measuring the fluorescence of tissue homogenates or by gamma counting for radiolabeled particles.
-
-
Data Interpretation: Compare the organ distribution profiles of the mannosylated and non-mannosylated nanoparticles to determine if targeting enhanced accumulation in the desired organs.
Conclusion and Future Perspectives
The use of Methyl α-D-mannopyranoside as a targeting ligand represents a robust and highly effective strategy for delivering therapeutic agents to macrophages and dendritic cells. The protocols outlined in this guide provide a clear pathway from chemical synthesis and formulation to comprehensive in vitro and in vivo validation. The specificity afforded by this targeting approach holds immense potential to improve treatments for a wide array of diseases by increasing drug efficacy at the site of action while reducing systemic toxicity.[4][18]
Future research will likely focus on optimizing the density and presentation of mannose ligands on the carrier surface to further enhance receptor binding affinity, as well as developing multi-functional systems that combine targeting with stimuli-responsive drug release for even greater precision.[2][19] Overcoming challenges related to large-scale manufacturing and long-term stability will be crucial for the clinical translation of these promising nanomedicines.[5][20]
References
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- MDPI. (2024, January 23). Mannose Ligands for Mannose Receptor Targeting.
- Wikipedia. (n.d.). Mannose receptor.
- Lehrer, C. F., & Bies, C. (2004). Lectin-mediated drug targeting: history and applications. Advanced Drug Delivery Reviews, 56(4), 425–435.
- d'Angelo, I., & Irace, C. (2010). Mannose-targeted systems for the delivery of therapeutics. Expert Opinion on Drug Delivery, 7(1), 39–53.
- Hussain, N., & Jani, P. U. (1997). Lectin-mediated mucosal delivery of drugs and microparticles. Advanced Drug Delivery Reviews, 28(1), 35–58.
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- Rojekar, S., et al. (n.d.). Current status of mannose receptor-targeted drug delivery for improved anti-HIV therapy. Journal of Controlled Release.
- Apostolopoulos, V., & McKenzie, I. F. (2015). Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics. Journal of Clinical & Cellular Immunology, 6(3), 321.
- St-Pierre, G., & Sleiman, H. F. (2024). Mannose Ligands for Mannose Receptor Targeting. Molecules, 29(3), 565.
- BioVendor. (n.d.). Mannose Receptor (Macrophage mannose receptor 1, MMR, CD206).
- Sousa, F., et al. (2020). Synthesis and Characterization of Mannosylated Formulations to Deliver a Minicircle DNA Vaccine. Pharmaceutics, 12(11), 1089.
- MDPI. (n.d.). Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages.
- ResearchGate. (2025, August 6). Mannose-targeted systems for the delivery of therapeutics.
- Qian, Y., et al. (2011). Mannosylated Chitosan Nanoparticles Based Macrophage-Targeting Gene Delivery System Enhanced Cellular Uptake and Improved Transfection Efficiency. Journal of Biomedical Nanotechnology, 7(4), 542–551.
- Van der Zande, H. J. P., et al. (2020). The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)
- Biosynth. (n.d.). 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150.
- NIH. (n.d.). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles.
- NIH. (2019, January 25). Mannose-decorated hybrid nanoparticles for enhanced macrophage targeting.
- ResearchGate. (2025, August 6). Lectin-mediated drug targeting: History and applications | Request PDF.
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- ResearchGate. (2025, August 9). Physical Characterization and Macrophage Cell Uptake of Mannan-Coated Nanoparticles.
- MDPI. (n.d.). Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications.
- ResearchGate. (2025, October 13). Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications.
- Irache, J. M., et al. (2008). Bioadhesive mannosylated nanoparticles for oral drug delivery. Journal of Drug Targeting, 16(2), 139–148.
- MDPI. (2023, August 4). Mannose-Functionalized Isoniazid-Loaded Nanostructured Lipid Carriers for Pulmonary Delivery: In Vitro Prospects and In Vivo Therapeutic Efficacy Assessment.
- MDPI. (n.d.). Mannose-Decorated Solid-Lipid Nanoparticles for Alveolar Macrophage Targeted Delivery of Rifampicin.
- ResearchGate. (2025, October 13). Mannosylated-Chitosan-Coated Andrographolide Nanoliposomes for the Treatment of Hepatitis: In Vitro and In Vivo Evaluations.
- Rojekar, S., et al. (2024, August 1). Current status of mannose receptor-targeted drug delivery for improved anti-HIV therapy. Journal of Controlled Release.
- NIH. (n.d.). Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy.
- Sigma-Aldrich. (n.d.). Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9.
- NIH. (n.d.). Targeted delivery of mannosylated-PLGA nanoparticles of antiretroviral drug to brain.
- NIH. (n.d.). Mannosylated bioreducible nanoparticle-mediated macrophage-specific TNF-α RNA interference for IBD therapy.
- ACS Publications. (2019, October 1). Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages | ACS Omega.
- Zhejiang Yixin Pharmaceutical Co., Ltd. (2019, August 1). Methyl-α-D-mannopyranoside.
- Google Patents. (n.d.). US3531461A - Production and recovery of methyl alpha-d-mannopyranoside.
- MedchemExpress.com. (n.d.). Methyl α-D-mannopyranoside (α-Methyl-D-mannoside) | Bacterial.
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Application Note: Elucidating the Structure of Methyl D-mannopyranoside Derivatives by Mass Spectrometry
Abstract
Methyl D-mannopyranoside and its derivatives are fundamental components in glycobiology and are integral to the development of novel therapeutics, including vaccines and antiviral agents[1]. The precise characterization of these compounds is paramount for understanding their biological function and ensuring the quality of carbohydrate-based drugs. This application note provides a comprehensive guide for the characterization of this compound derivatives using advanced mass spectrometry techniques. We will delve into the theoretical underpinnings and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS). Detailed, field-proven protocols for sample derivatization, data acquisition, and spectral interpretation are presented to empower researchers, scientists, and drug development professionals in their analytical workflows.
Introduction: The Significance of Mannopyranoside Characterization
Carbohydrates and their derivatives play crucial roles in a myriad of biological processes. This compound, a stable and synthetically versatile monosaccharide, serves as a foundational building block in the synthesis of complex glycans and glycoconjugates[1]. Its derivatives are being explored for their potential as antimicrobial agents and for their ability to target specific mannose receptors on immune cells, a key strategy in vaccine and drug delivery.
The efficacy and safety of these carbohydrate-based molecules are intrinsically linked to their precise chemical structure, including the stereochemistry, the position of substituents, and the nature of glycosidic linkages. Mass spectrometry has emerged as an indispensable tool for the structural elucidation of these compounds, offering unparalleled sensitivity and specificity[2][3]. This guide will provide the necessary framework for leveraging mass spectrometry to its full potential in the analysis of this compound derivatives.
Foundational Principles of Mass Spectrometry for Glycan Analysis
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte[2]. For non-volatile compounds like carbohydrates, derivatization is often necessary to increase volatility for GC-MS analysis, while soft ionization techniques such as ESI and MALDI are employed for the analysis of intact molecules[4][5].
Ionization Techniques at a Glance:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile or derivatized monosaccharides. It provides excellent chromatographic separation and detailed structural information through electron ionization (EI) fragmentation patterns[6][7][8].
-
Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing polar and thermally labile molecules from solution. It is readily coupled with liquid chromatography (LC) and tends to produce multiply charged ions[5][9].
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Another soft ionization technique that is highly sensitive and particularly useful for the analysis of larger glycans and complex mixtures. It typically generates singly charged ions, simplifying spectral interpretation[10][11][12].
The choice of ionization technique is critical and depends on the specific analytical question, the nature of the this compound derivative, and the complexity of the sample matrix.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure robust and reproducible results.
Protocol 1: GC-MS Analysis via Permethylation for Linkage Analysis
This protocol is designed to determine the glycosidic linkages of a this compound derivative by analyzing the resulting partially methylated alditol acetates (PMAAs)[13].
Rationale: Permethylation replaces all free hydroxyl groups with methyl ethers. Subsequent hydrolysis, reduction, and acetylation yield PMAAs, where the positions of the acetyl groups indicate the original linkage sites[8][13].
Step-by-Step Methodology:
-
Permethylation:
-
Dry 100-200 µg of the carbohydrate sample thoroughly in a reaction vial[13].
-
Add 200 µL of dimethyl sulfoxide (DMSO) and sonicate until dissolved.
-
Add a slurry of sodium hydroxide in DMSO and 100 µL of methyl iodide.
-
Agitate the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the permethylated product with dichloromethane, wash the organic layer with water, and dry it under a stream of nitrogen.
-
-
Hydrolysis:
-
To the dried permethylated sample, add 200 µL of 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours to hydrolyze the glycosidic bonds.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in 100 µL of 1 M ammonium hydroxide.
-
Add 100 µL of sodium borodeuteride (10 mg/mL in 1 M NH₄OH) and incubate for 1 hour at room temperature. The use of sodium borodeuteride helps to distinguish the anomeric carbon from other carbons in the mass spectrum.
-
Add 2-3 drops of glacial acetic acid to neutralize the excess reducing agent.
-
-
Acetylation:
-
Dry the sample completely.
-
Add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat at 100°C for 30 minutes.
-
Evaporate the reagents under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot into the GC-MS system.
-
Use a standard GC temperature program suitable for separating PMAAs[4].
-
Acquire mass spectra in electron ionization (EI) mode.
-
Experimental Workflow for GC-MS Linkage Analysis
Caption: Workflow for GC-MS linkage analysis of this compound derivatives.
Protocol 2: ESI-MS/MS for Structural Elucidation
This protocol is suitable for the direct analysis of this compound derivatives and can be coupled with liquid chromatography for mixture analysis.
Rationale: ESI is a soft ionization technique that preserves the intact molecule, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) induces fragmentation in a controlled manner, providing detailed structural information[3][9].
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, to a final concentration of 1-10 µM.
-
Acidify the solution slightly with formic acid (0.1% v/v) to promote protonation ([M+H]⁺). Alternatively, add a small amount of sodium acetate to promote the formation of sodium adducts ([M+Na]⁺).
-
-
Instrument Setup (Direct Infusion):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the ion of interest.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum (MS1) to identify the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Select the precursor ion of interest and perform a product ion scan (MS/MS) to generate a fragmentation spectrum.
-
Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. The optimal collision energy will vary depending on the instrument and the stability of the precursor ion and should be optimized empirically.
-
Experimental Workflow for ESI-MS/MS Analysis
Caption: General workflow for ESI-MS/MS analysis of carbohydrate derivatives.
Interpretation of Mass Spectra
The fragmentation of glycosidic bonds and the sugar ring itself provides a wealth of structural information. The Domon and Costello nomenclature is widely used to describe the fragmentation of carbohydrates[5].
-
Glycosidic Bond Cleavage: Results in B- and Y-type ions (cleavage at the glycosidic bond) and C- and Z-type ions (cleavage at the glycosidic bond with hydrogen rearrangement).
-
Cross-Ring Cleavage: Results in A- and X-type ions, which provide information about the positions of substituents on the sugar ring.
The fragmentation patterns are influenced by the ionization method and the type of adduct ion. For example, sodium adducts often lead to B- and Y-type fragments, while fragmentation of protonated molecules can be more complex[14]. Negative ion mode can also provide complementary information, often yielding prominent cross-ring and C-type fragments[15].
Sources
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- 4. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Glycoside Fragmentation in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Natural Products of Ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation of negative ions from carbohydrates: part 2. Fragmentation of high-mannose N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl D-mannopyranoside Synthesis
Welcome to the technical support center for the synthesis of Methyl α-D-mannopyranoside. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important glycoside. The synthesis, typically achieved via Fischer glycosylation, is a foundational reaction in carbohydrate chemistry, yet it presents several challenges related to yield, selectivity, and purification. This document provides in-depth, experience-based solutions in a direct question-and-answer format.
Section 1: Understanding the Core Reaction: Fischer Glycosylation
The Fischer glycosylation is an equilibrium process where an unprotected carbohydrate, like D-mannose, reacts with an alcohol (in this case, methanol) under acidic catalysis.[1] Understanding its mechanism is the first step to effective troubleshooting.
Q1: What is the fundamental mechanism of the Fischer glycosylation for Methyl D-mannopyranoside synthesis, and what are the inherent challenges?
A1: The reaction proceeds through several equilibrium steps, which are the source of its primary challenges.
-
Protonation and Ring Opening: The acid catalyst protonates the anomeric hydroxyl group of D-mannose, which exists in equilibrium between its cyclic (pyranose and furanose) and open-chain forms. This facilitates the loss of water to form a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the electrophilic anomeric carbon (C1) of the oxocarbenium ion. This attack can occur from two faces, leading to the formation of both alpha (α) and beta (β) anomers.
-
Product Equilibrium: The reaction initially forms furanosides (five-membered rings) as the kinetic products, especially at shorter reaction times.[1][2] Given sufficient time and energy, the equilibrium shifts towards the more thermodynamically stable pyranosides (six-membered rings).[1][2] The desired Methyl α-D-mannopyranoside is generally the most thermodynamically stable product due to the anomeric effect.[1]
The core challenges are:
-
Mixture of Anomers: Formation of both α and β glycosides.
-
Mixture of Ring Sizes: Formation of both furanosides and pyranosides.
-
Reversibility: The reaction is an equilibrium, and the presence of water (a byproduct) can drive it backward, reducing the overall yield.[3][4]
-
Purification: Separating the desired α-pyranoside from the β-anomer, furanosides, and unreacted mannose can be difficult.
Caption: Fischer glycosylation of D-mannose.
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most common issue encountered. The troubleshooting process should be systematic, starting from reaction setup to workup and purification.
Q2: My overall yield of crystalline Methyl α-D-mannopyranoside is very low. What are the most likely causes and how do I fix them?
A2: Low yield can stem from several factors. Use the following workflow to diagnose the issue.
Caption: Decision workflow for troubleshooting low yield.
Detailed Explanations:
-
Incomplete Reaction: Mannose is poorly soluble in methanol. Ensure vigorous stirring. The reaction is an equilibrium, so driving it forward is key. Using an excess of anhydrous methanol helps shift the equilibrium toward the product.[3][4] Increasing the acid catalyst concentration or reaction temperature can also increase the rate, but may lead to more side products.[5]
-
Side Product Formation: Excessive heat can cause caramelization and the formation of various degradation byproducts. The initial formation of furanosides is kinetically favored; longer reaction times are necessary to allow the equilibrium to shift to the more stable pyranoside form.[1]
-
Crystallization Failure: The preferential crystallization of Methyl α-D-mannopyranoside from the methanolic solution is a key purification step.[5] If crystallization fails, it could be due to supersaturation, impurities inhibiting crystal growth, or an incorrect solvent system. Cooling the neutralized and filtered reaction mixture slowly, seeding with a few crystals of pure product, and ensuring the solution is sufficiently concentrated are critical steps.[5][6]
Q3: How do the catalyst type and concentration affect the yield?
A3: The choice and concentration of the acid catalyst are critical variables that directly impact reaction time and yield.[5]
| Parameter | Effect on Reaction | Typical Conditions | Causality & Expert Insight |
| Catalyst Type | Mineral acids (HCl, H₂SO₄) are common and effective.[5] Solid acid catalysts like silica-supported sulfuric acid or zeolites can also be used and simplify workup.[3] | HCl or H₂SO₄ | Mineral acids provide the necessary protons to initiate the reaction. Solid acids are advantageous as they are easily filtered off, avoiding a neutralization step which can introduce water and salts.[3] |
| HCl Concentration | Higher concentration reduces reaction time but can increase side reactions. | 1-9% (w/w) in methanol. Optimal yields are often found between 3-6%.[5] | A higher concentration of H⁺ ions increases the rate of oxocarbenium ion formation. However, excessively harsh acidic conditions can promote dehydration and degradation of the sugar. |
| H₂SO₄ Concentration | Similar to HCl, but often requires higher concentrations for equivalent activity. | 5-26% (w/w) in methanol.[5] | Sulfuric acid is a stronger dehydrating agent, which can be beneficial but also increases the risk of charring if the temperature is not carefully controlled. |
Data synthesized from patent literature describing optimization of the Fischer glycosylation process.[5]
Section 3: FAQs on Selectivity and Purification
Q4: How can I maximize the α:β anomeric ratio in my product?
A4: For the Fischer glycosylation, maximizing the α-anomer yield relies on thermodynamic control. The α-anomer is generally the more stable product due to the anomeric effect.[1] To favor its formation:
-
Increase Reaction Time: Allow the reaction to fully equilibrate. Short reaction times will yield a mixture richer in kinetic products (including the β-anomer and furanosides).[1]
-
Use Reflux Conditions: Higher temperatures ensure that the energy barrier for equilibration between anomers can be overcome, driving the mixture towards the most stable α-pyranoside product.[5]
-
Purification via Crystallization: The most practical way to achieve high anomeric purity is through purification. Methyl α-D-mannopyranoside has lower solubility in cold methanol compared to its β-anomer, allowing for its preferential crystallization and isolation from the reaction mixture.[5][6]
For syntheses where absolute stereochemical control is required from the outset, more advanced methods involving glycosyl donors with participating protecting groups at the C2 position are necessary, though this falls outside the scope of a standard Fischer glycosylation.[7][8]
Q5: My final product is a sticky syrup or an off-white/brown powder. How do I purify it to get clean, white crystals?
A5: This is a common purification challenge. A colored, syrupy product indicates the presence of impurities, residual solvent, and degradation products.
Detailed Purification Protocol:
-
Neutralization and Filtration: After the reaction is complete, cool the mixture. Neutralize the acid catalyst carefully with a base such as sodium carbonate, ammonium hydroxide, or an anion exchange resin until the pH is neutral. Filter off the resulting salts or resin.
-
Decolorization: To the filtrate, add activated carbon to adsorb colored impurities.[5] Stir for 30-60 minutes at room temperature or with gentle warming, then filter through a pad of celite to remove the carbon. The solution should be significantly lighter in color.
-
Concentration: Concentrate the clarified solution under reduced pressure to a viscous syrup. Be careful not to overheat, as this can cause discoloration.
-
Crystallization: The key step is recrystallization.
-
Primary Method (Methanol): Dissolve the syrup in a minimal amount of hot methanol. Allow it to cool slowly to room temperature, then transfer to a refrigerator (0-4°C) for several hours or overnight to induce crystallization.[5]
-
Alternative Solvent (Ethanol): If methanol fails, evaporating the syrup and redissolving in hot 95% ethanol can be effective.[5][6]
-
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol or ethanol to remove the mother liquor containing the more soluble impurities (β-anomer, furanosides).[5] Air-dry or dry under vacuum.
Q6: How do I confirm the purity and identity of my final product?
A6: Standard analytical techniques are used to confirm the structure and purity of Methyl α-D-mannopyranoside.
-
Melting Point: The pure α-anomer has a reported melting point of 190-194°C.[5] A broad or depressed melting point indicates impurities.
-
HPLC: High-Performance Liquid Chromatography is an excellent method to determine the purity and quantify the ratio of α and β anomers in a mixture.[9][10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. The anomeric proton (H-1) of the α-anomer typically appears as a doublet around 4.6-4.8 ppm with a small coupling constant (J₁,₂ ≈ 1-2 Hz) in D₂O, which is characteristic of an axial-equatorial relationship.
References
-
Simple Large-Scale Synthesis of Methyl 2,3:4,6- Di-0-Benzylidene-α-D-Mannopyranoside. Synthetic Communications. [Link]
-
Fischer glycosidation. Wikipedia. [Link]
- US3531461A - Production and recovery of methyl alpha-d-mannopyranoside.
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health (NIH). [Link]
-
Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. National Institutes of Health (NIH). [Link]
-
Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. National Institutes of Health (NIH). [Link]
-
Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. [Link]
-
Synthesis of β-mannoside and β-mannosamine. ResearchGate. [Link]
-
(PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. ResearchGate. [Link]
- US3507853A - Production and recovery of methyl alpha-d-mannopyranoside and a mixture of pure methyl glycosides.
-
Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. PubMed. [Link]
-
Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. MDPI. [Link]
-
C-5 Epimerisation of D-Mannopyranosyl Fluorides: The Influence of Anomeric Configuration on Radical Reactivity. Thieme Connect. [Link]
-
Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors. ResearchGate. [Link]
-
A Synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from Sulfonate Intermediates. Semantic Scholar. [Link]
-
The synthesis of 1,4-anhydro-α-D-mannopyranose. ChemRxiv. [Link]
-
Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors. National Institutes of Health (NIH). [Link]
-
Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl. PubMed. [Link]
-
Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. PubMed. [Link]
-
Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. National Institutes of Health (NIH). [Link]
-
Synthesis of Methyl α-l-Rhamnopyranosyl-(1→3)-d-glycero-β-d-manno-heptopyranosyl-(1→3)-6-deoxy-glycero-β-d-manno-heptopyranosyl-(1→4)-α-l-rhamnopyranoside, a Tetrasaccharide Subunit of the Lipopolysaccharide from Plesimonas shigelloides. National Institutes of Health (NIH). [Link]
-
Chemical synthesis of C6-tetrazole ᴅ-mannose building blocks and access to a bioisostere of mannuronic acid 1-phosphate. National Institutes of Health (NIH). [Link]
-
Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. LinkedIn. [Link]
-
Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. PubMed. [Link]
-
Structures of the diastereomers methyl-α-d-mannopyranoside and... ResearchGate. [Link]
-
Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. National Institutes of Health (NIH). [Link]
-
Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. National Institutes of Health (NIH). [Link]
-
Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Springer Link. [Link]
-
Production of 1,4:3,6-dianhydro-α- d -glucopyranose from methyl 3,6-anhydro-α- d -glucopyranoside and its taste identification. RSC Advances. [Link]
-
(PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]
-
Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Semantic Scholar. [Link]
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
- 6. US3507853A - Production and recovery of methyl alpha-d-mannopyranoside and a mixture of pure methyl glycosides - Google Patents [patents.google.com]
- 7. Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Fischer Glycosylation of Mannose
Welcome to the technical support center for the Fischer glycosylation of mannose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between reaction parameters and outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from a Fischer glycosylation of D-mannose with methanol?
In a typical Fischer glycosylation of D-mannose with methanol under acidic catalysis, you should anticipate a mixture of four primary products: methyl α-D-mannopyranoside, methyl β-D-mannopyranoside, methyl α-D-mannofuranoside, and methyl β-D-mannofuranoside.[1][2] The reaction is an equilibrium process, and the distribution of these isomers is highly dependent on the reaction conditions.[1]
Q2: Why am I getting a mixture of pyranosides and furanosides? How can I control the ring size?
The formation of both six-membered (pyranoside) and five-membered (furanoside) rings is a classic hallmark of the Fischer glycosylation.[3] This distribution is governed by kinetic versus thermodynamic control:
-
Furanosides are the kinetically favored products, meaning they form faster. Shorter reaction times and lower temperatures will generally yield a higher proportion of furanosides.[2]
-
Pyranosides are the thermodynamically more stable products.[4] To favor their formation, longer reaction times and higher temperatures are necessary to allow the initial kinetic products to equilibrate to the more stable pyranose form.[1][2]
For instance, kinetically controlled Fischer glycosylation of mannose under flow conditions at 100°C with a residence time of only 30 seconds can yield 67% furanosides.[5] Conversely, prolonged reflux in methanol with an acid catalyst will predominantly yield the thermodynamically favored methyl α-D-mannopyranoside.[6]
Q3: My reaction is yielding a nearly 1:1 mixture of α and β anomers. How can I improve the α-selectivity?
The anomeric ratio (α vs. β) is also under thermodynamic control. Due to the anomeric effect, the α-anomer is generally the most thermodynamically stable product for mannosides.[1] To increase the proportion of the α-anomer, you should ensure the reaction reaches thermodynamic equilibrium. This can be achieved by:
-
Increasing the reaction time: Allowing the reaction to proceed for a longer duration (e.g., refluxing for several hours to days) will drive the equilibrium towards the more stable α-pyranoside.[6]
-
Elevating the temperature: Higher temperatures facilitate the equilibration process.
-
Choice of catalyst: While strong acids like HCl or H₂SO₄ are standard, using solid acid catalysts like Dowex 50 H+ resin can also effectively promote the reaction towards the thermodynamic product.[7]
Under optimized continuous flow conditions at 120°C, a high α-pyranoside ratio (85% α, 8% β) has been demonstrated for mannose, highlighting the importance of temperature in achieving α-selectivity.[5]
Troubleshooting Guide
Problem 1: Low overall yield of glycosides.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy of aliquots to ensure the starting mannose has been consumed.
-
-
Possible Cause 2: Reversibility of the reaction.
-
Explanation: The Fischer glycosylation is an equilibrium reaction where water is produced as a byproduct.[8] The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Use an excess of the alcohol (e.g., methanol) to serve as both the solvent and reactant, which will drive the equilibrium towards the product side. Ensure all reagents and glassware are anhydrous.
-
-
Possible Cause 3: Degradation of mannose.
-
Explanation: Strong acidic conditions, especially at high temperatures, can lead to the degradation of carbohydrates into complex, often colored, byproducts known as humins.[9] This is a common issue that reduces the yield of the desired glycosides.
-
Solution: Consider using a milder acid catalyst or a lower concentration of the strong acid. Alternatively, modern approaches using solid acid catalysts (e.g., H₂SO₄-silica, acid zeolites) or microwave-assisted synthesis can shorten reaction times and potentially reduce degradation.[5][8]
-
Problem 2: Significant formation of disaccharides or higher oligosaccharides.
-
Possible Cause: Self-condensation of mannose.
-
Explanation: Under acidic conditions, a mannose molecule can act as a glycosyl donor and another mannose molecule (or a formed methyl mannoside) can act as a glycosyl acceptor, leading to the formation of disaccharides and higher oligosaccharides.[5] This is essentially a competing glycosylation reaction. An acid-assisted "reverse hydrolysis" reaction with a very high concentration of D-mannose (83% w/w) has been shown to intentionally produce α-linked mannobioses.[4]
-
Solution:
-
Control Mannose Concentration: Avoid excessively high concentrations of mannose. The reaction is typically performed with mannose suspended or dissolved in a large excess of the alcohol.
-
Optimize Reaction Time: The formation of oligosaccharides can be time-dependent. Analyze the reaction at different time points to find the optimal window where the desired methyl glycoside is maximized and self-condensation is minimized.
-
-
Problem 3: The reaction mixture has turned dark brown or black.
-
Possible Cause: Acid-catalyzed degradation.
-
Explanation: This is a strong indication of sugar degradation. The acidic conditions can lead to a series of dehydration and condensation reactions, ultimately forming furan derivatives (like 5-hydroxymethylfurfural from hexoses) which can then polymerize into dark, insoluble materials called humins.[9]
-
Solution:
-
Reduce Temperature: Operate at the lowest effective temperature.
-
Use a Milder Catalyst: Switch from a strong mineral acid to a solid acid catalyst or a milder Lewis acid.
-
Decrease Reaction Time: Employ methods like microwave heating to significantly shorten the required reaction time, thereby minimizing the window for degradation to occur.[10]
-
-
Reaction Pathways and Side Products
The Fischer glycosylation of mannose is a complex equilibrium involving multiple intermediates and potential side reactions.
Caption: Reaction pathways in the Fischer glycosylation of mannose.
Quantitative Data Summary
The product distribution is highly sensitive to the reaction conditions. The following table summarizes representative data from the literature for the glycosylation of D-mannose with methanol.
| Method | Catalyst | Temp. (°C) | Time | α-Pyranoside (%) | β-Pyranoside (%) | α-Furanoside (%) | β-Furanoside (%) | Reference |
| Continuous Flow | Sulfonic Acid Beads | 120 | 4 min | 85 | 8 | 5 | 2 | [5] |
| Microwave | - | 120 | 4 min | 81 | 7 | 10 | 3 | [5] |
| Continuous Flow (Kinetic) | HO-SAS | 100 | 30 s | - | - | 76 (total α/β) | - | [5] |
| Conventional | Dowex 50 H+ | 60 | 15 h | Major Product | - | - | - | [7] |
| Conventional | Methanolic HCl | Reflux | 5-100 h | Major Product | - | - | - | [6] |
Detailed Experimental Protocol: Synthesis of Methyl α-D-Mannopyranoside
This protocol is adapted from established methods and aims to maximize the yield of the thermodynamically favored methyl α-D-mannopyranoside.[6][7]
Materials:
-
D-Mannose
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Dowex 50W-X8 (H⁺ form) resin
-
Sodium Carbonate (Na₂CO₃) or Pyridine
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, suspend D-mannose (e.g., 10 g, 55.5 mmol) in anhydrous methanol (e.g., 100 mL).
-
Begin stirring the suspension.
-
-
Catalyst Addition:
-
Method A (H₂SO₄): Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring suspension. The addition is exothermic.
-
Method B (Ion-Exchange Resin): Add pre-washed and dried Dowex 50W-X8 (H⁺ form) resin (e.g., 10 g) to the suspension.[7]
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The suspension should gradually dissolve as the reaction proceeds.
-
Maintain the reflux for an extended period (e.g., 10-24 hours). The reaction progress can be monitored by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent), observing the disappearance of the starting mannose spot.
-
-
Neutralization and Work-up:
-
Cool the reaction mixture to room temperature.
-
For Method A: Neutralize the acid by slowly adding anhydrous sodium carbonate or pyridine until the solution is no longer acidic (test with pH paper). Effervescence will occur with sodium carbonate.
-
For Method B: Simply remove the resin by filtration and wash it with a small amount of methanol.
-
After neutralization (Method A) or resin removal (Method B), a precipitate (sodium sulfate if Na₂CO₃ was used) may form. Filter the solid and wash it with methanol.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain a thick syrup.
-
The crude product is a mixture of glycosides. To isolate the methyl α-D-mannopyranoside, which is often crystalline, dissolve the syrup in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization. Seeding with a small crystal of pure product can be beneficial.[6]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
References
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Fischer_glycosidation [bionity.com]
- 3. chemtry.in [chemtry.in]
- 4. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
- 7. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Fischer glycosylation | PPTX [slideshare.net]
Technical Support Center: Navigating Low Binding Affinity in Lectin Experiments
Welcome to the Technical Support Center for lectin-based assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low binding affinity in their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My lectin is not binding to its known glycan target. What are the most common initial checks I should perform?
A1: When encountering a complete lack of binding, it's crucial to systematically verify the core components of your experimental setup. Start with the simplest explanations before moving to more complex troubleshooting.
Initial Triage Protocol:
-
Confirm Reagent Activity:
-
Lectin Integrity: Has the lectin been stored correctly according to the manufacturer's instructions? Repeated freeze-thaw cycles or improper storage temperatures can denature the protein. Consider running a positive control with a known binding partner to verify the lectin's activity.
-
Glycan Target Integrity: Is the glycoprotein or glycan structure you are probing present and correctly folded? If using a purified glycoprotein, ensure its glycosylation has not been compromised during purification or storage. For cell-based assays, confirm the expression of the target glycan.
-
-
Verify Buffer Composition:
-
Divalent Cations: Many lectins, particularly C-type lectins, absolutely require divalent cations like Ca²⁺ and Mn²⁺ for their carbohydrate-binding activity.[1][2][3] These ions are integral to the structure of the carbohydrate recognition domain (CRD) and are not directly involved in coordinating the sugar.[4][5] Ensure your binding buffer is not cation-free and does not contain chelating agents like EDTA.
-
pH: The pH of the binding buffer is critical. Most lectins have an optimal pH range, and significant deviations can lead to a loss of activity.[6][7] For many lectins, this range is between pH 7.0 and 8.0.[7]
-
-
Review Assay Conditions:
-
Temperature: Lectin binding is temperature-dependent. Extreme temperatures can denature the lectin.[6] Most binding assays are performed at room temperature or 37°C. Verify that the incubation temperature is appropriate for your specific lectin.
-
Incubation Time: While lectin-glycan interactions are often rapid, an insufficient incubation time can result in a signal that is too low to detect.[8][9]
-
A logical workflow for these initial checks is presented below:
Caption: Workflow for troubleshooting high background in ELLA.
Issue 2: Low Signal in Surface Plasmon Resonance (SPR) Experiments
Q: In my SPR experiment, the response units (RU) are very low upon analyte injection. How can I improve my signal?
A: Low signal in SPR can be due to several factors, including issues with ligand immobilization, weak intrinsic affinity, or mass transport limitations.
Protocol: Enhancing SPR Signal
-
Optimize Ligand Immobilization:
-
Problem: If the immobilized lectin (ligand) density is too low, there are insufficient binding sites to generate a strong signal. [10]Conversely, excessively high density can cause steric hindrance. [11] * Solution: Perform a ligand density titration. Test a range of lectin concentrations for immobilization and choose a density that provides a good balance between signal strength and binding activity.
-
-
Address Inactive Ligand:
-
Problem: The immobilization chemistry (e.g., amine coupling) may block the lectin's carbohydrate recognition domain or denature the protein. [12][13] * Solution: Consider alternative immobilization strategies. If your lectin is tagged (e.g., His-tag, GST-tag), use a capture-based surface (e.g., NTA chip, anti-GST antibody surface). This promotes a more uniform orientation of the lectin. [14]
-
-
Modify Analyte and Flow Conditions:
-
Problem: If the interaction has a very fast dissociation rate (k_off), the signal may not build up significantly.
-
Solution: Increase the analyte (glycoprotein) concentration to favor association. [10][11]You can also decrease the flow rate during the association phase to allow more time for binding to occur, but be mindful of potential mass transport effects. [14]
-
-
Use a High-Sensitivity Chip:
-
Problem: The standard sensor chip may not be sensitive enough for your interaction.
-
Solution: Employ a sensor chip with a 3D hydrogel matrix (like a CM5 chip). The hydrogel increases the surface area, allowing for higher ligand immobilization and thus a greater signal capacity.
-
The decision-making process for low SPR signal is outlined below:
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Metal ion content of dolichos biflorus lectin and effect of divalent cations on lectin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Lectins, Their Carbohydrate Affinities and Where to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. The Role of Metal Ions in Substrate Recognition and Stability of Concanavalin A: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Labeled Lectin Troubleshooting - EY Laboratories, Inc. [eylabs.com]
- 9. Biotin Labeled Lectin Troubleshooting - EY Laboratories, Inc. [eylabs.com]
- 10. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
Technical Support Center: Purification of Synthetic Methyl D-mannopyranoside
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic Methyl D-mannopyranoside. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful isolation of a high-purity final product.
Understanding the Chemistry of Purification
This compound is typically synthesized via the Fischer glycosidation of D-mannose in methanol with an acid catalyst. While effective, this reaction is an equilibrium process that can result in a mixture of products, necessitating robust purification strategies.[1] The primary goal of purification is to remove unreacted starting materials, catalysts, and, most importantly, isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude synthetic this compound?
A1: The impurity profile of synthetic this compound is largely dictated by the Fischer glycosidation reaction conditions. Key impurities include:
-
Anomeric Isomers: The Fischer glycosidation produces a mixture of anomers. Therefore, the primary impurity is often the β-anomer, Methyl β-D-mannopyranoside.[2][3]
-
Ring-Size Isomers: While the pyranose form is generally more stable and favored under thermodynamic control (longer reaction times), furanose isomers (Methyl D-mannofuranosides) can be present, especially with shorter reaction times.[1]
-
Unreacted D-mannose: Incomplete reaction will leave residual starting material in the crude product.
-
Degradation Products: The acidic conditions of the synthesis can lead to the formation of colored degradation products or other side-products from the carbohydrate.
-
Residual Catalyst and Salts: Acid catalysts and any salts formed during neutralization must be removed.
Q2: My crude product is highly colored (yellow to brown). What is the best way to decolorize it?
A2: The coloration is typically due to acidic degradation of the carbohydrate. The most effective method for removing these colored impurities is treatment with activated carbon.[4][5] Activated carbon has a high surface area with numerous pores that adsorb the larger, colored molecules, while the smaller this compound remains in solution. This is often integrated into the recrystallization process.
Q3: How can I confirm the purity and isomeric identity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity and separating the α- and β-anomers.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure and anomeric configuration. The anomeric proton (H-1) of the α- and β-isomers will have distinct chemical shifts and coupling constants.[9][10]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approx. 193-196 °C for the α-anomer) is a good indicator of high purity.[11]
Purification Protocols and Troubleshooting
Method 1: Recrystallization with Activated Carbon Treatment
Recrystallization is a powerful technique for purifying crystalline solids and is particularly effective for this compound.[4] This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents to test solubility. Suitable solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, methanol, ethanol, or water are commonly used.[4]
-
Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude this compound while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (typically 1-2% of the solute weight).
-
Hot Filtration: Swirl the mixture and perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The solubility of this compound will decrease, leading to the formation of crystals. The solution can then be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound. | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and re-cool. |
| The solution cooled too quickly. | Allow the solution to cool more slowly at room temperature before moving to an ice bath. | |
| Low recovery of the product. | The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent system where the compound has lower solubility when cold. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent. | |
| Product is still colored after recrystallization. | Insufficient activated carbon was used. | Repeat the recrystallization and decolorization step with a fresh portion of activated carbon. |
| The activated carbon was not effectively removed. | Ensure proper hot filtration technique with appropriately sized filter paper. |
Method 2: Silica Gel Column Chromatography
For separating compounds with very similar polarities, such as anomers, column chromatography is the preferred method.[12]
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds based on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in small, separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of spots (overlapping bands). | Inappropriate solvent system. | Optimize the solvent system using TLC. The ideal system should give the desired compound an Rf value of ~0.3. |
| Column was overloaded. | Use a larger column or load less sample. The amount of sample should typically be 1-5% of the weight of the silica gel. | |
| The elution was too fast. | Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. | |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly without any air gaps. Running a solvent through the column before loading the sample can help settle the packing. |
| Streaking of spots on TLC. | The compound may be too polar for the silica gel. | Consider using a different stationary phase, such as reversed-phase silica (C18), with a polar mobile phase (e.g., water/acetonitrile). |
| The sample is not fully dissolved in the mobile phase. | Ensure the sample is completely dissolved before loading it onto the column. |
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: General workflow for the purification of this compound by column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Steroidal Glycoside Purification.
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.
- Hamilton, J. K., & Herrick, F. W. (1970). U.S. Patent No. 3,507,853. Washington, DC: U.S.
-
PubChem. (n.d.). beta-D-Mannopyranoside, methyl. Retrieved from [Link]
- Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. (2025).
-
Shodex. (n.d.). Methyl-α-D-mannopyranoside. Retrieved from [Link]
-
ResearchGate. (2025). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Retrieved from [Link]
- University of Groningen. (n.d.). Thesis (modern). Retrieved from the University of Groningen research portal.
- Gupta, A. (2020). Strategic approach for purification of glycosides from the natural sources. In [Book Title].
-
ResearchGate. (2025). Synthesis of the methyl ethers of methyl 6-deoxy-3-C-methyl-α-L-talopyranoside and -α-L-mannopyranoside. Examination of the conformationand chromatographic properties of the compounds. Retrieved from [Link]
-
Yorlab. (n.d.). Methyl ?-D-Mannopyranoside =99.0% (Hplc). Retrieved from [Link]
- Kovács, L., et al. (2011). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside.
-
Indian Academy of Sciences. (n.d.). Design and synthesis of C-α-D-mannopyranoside linked mesoporous silica nanoparticles. Retrieved from [Link]
- Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside.
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]
- Glaudemans, C. P. J., & Lerner, L. M. (1986). A Synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from Sulfonate Intermediates.
-
ResearchGate. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty‑First Century: Modern Methods and Techniques. Retrieved from [Link]
- Li, Y., et al. (2016). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 21(9), 1164.
-
Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]
- Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
-
Pfanstiehl. (n.d.). D-Mannose GMP Highest Purity Low Endotoxin. Retrieved from [Link]
- Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside.
-
Wikipedia. (n.d.). Mannose. Retrieved from [Link]
- Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). Topics in Current Chemistry, 380(26).
- Wang, Y., et al. (2015). Stereoselective Synthesis of β-d-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. The Journal of Organic Chemistry, 80(13), 6649-6661.
Sources
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
- 5. US3507853A - Production and recovery of methyl alpha-d-mannopyranoside and a mixture of pure methyl glycosides - Google Patents [patents.google.com]
- 6. Methyl-alpha-D-mannopyranoside, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]
- 8. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]
- 9. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR spectrum [chemicalbook.com]
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- 11. Methyl ?-D-Mannopyranoside =99.0% (Hplc) - Yorlab [yorlab.co.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl α-D-Mannopyranoside Solutions
Welcome to the technical support center for Methyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of Methyl α-D-mannopyranoside solutions, along with troubleshooting advice for common experimental issues. Our goal is to equip you with the necessary knowledge to ensure the integrity and successful application of this valuable reagent in your work.
I. Understanding Methyl α-D-Mannopyranoside: A Foundation for Stability
Methyl α-D-mannopyranoside is a carbohydrate derivative widely used in biological research, primarily as a competitive inhibitor of mannose-binding lectins.[1][2] Its efficacy is intrinsically linked to its structural integrity. The stability of Methyl α-D-mannopyranoside in solution is predominantly influenced by the glycosidic bond linking the methyl group to the anomeric carbon of the mannose sugar. This bond is susceptible to hydrolysis, particularly under acidic conditions.
Mechanism of Hydrolysis
The primary degradation pathway for Methyl α-D-mannopyranoside in aqueous solution is acid-catalyzed hydrolysis. This reaction involves the protonation of the glycosidic oxygen atom, followed by the cleavage of the C-O bond to release methanol and a mannose cyclic carbocation. This intermediate then reacts with water to form mannose.
A [label="Methyl α-D-mannopyranoside", fillcolor="#F1F3F4"]; B [label="Protonation of Glycosidic Oxygen", fillcolor="#F1F3F4"]; C [label="Cleavage of Glycosidic Bond", fillcolor="#F1F3F4"]; D [label="Mannose + Methanol", fillcolor="#F1F3F4"];
A -> B [label=" H+ (Acidic Conditions)"]; B -> C [label=" Slow"]; C -> D [label=" Fast + H2O"]; }
Caption: Acid-catalyzed hydrolysis of Methyl α-D-mannopyranoside.While stable under neutral and mildly alkaline conditions at room temperature for short periods, prolonged exposure to strongly alkaline environments can also lead to degradation of the resulting mannose monosaccharide.[3][4]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of Methyl α-D-mannopyranoside solutions.
1. What is the best way to store solid Methyl α-D-mannopyranoside?
For long-term storage, solid Methyl α-D-mannopyranoside should be kept at -20°C in a tightly sealed container to protect it from moisture.[1] For shorter periods, storage at room temperature (15-25°C) in a dry, well-ventilated area is acceptable.
2. How should I prepare a stock solution of Methyl α-D-mannopyranoside?
It is highly soluble in water and DMSO.[1] For biological applications, sterile-filtered aqueous solutions are most common. A detailed protocol is provided in Section IV.
3. What are the recommended storage conditions for Methyl α-D-mannopyranoside solutions?
For optimal stability, stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
4. Can I store Methyl α-D-mannopyranoside solutions at 4°C?
While short-term storage at 4°C (a few days to a week) in a sterile, neutral pH buffer is generally acceptable, it is not recommended for long-term storage due to the potential for microbial growth and gradual hydrolysis.
5. What is the effect of pH on the stability of Methyl α-D-mannopyranoside solutions?
Methyl α-D-mannopyranoside is most stable in neutral to slightly alkaline solutions (pH 7-8). Acidic conditions (pH < 6) will significantly accelerate the rate of hydrolysis.
6. Are there any visible signs of degradation in a Methyl α-D-mannopyranoside solution?
Visual inspection is not a reliable indicator of degradation, as the hydrolysis products (mannose and methanol) are colorless. A significant change in pH or the appearance of microbial growth would indicate a compromised solution.
7. How can I confirm the integrity of my Methyl α-D-mannopyranoside solution?
The most reliable method to assess the integrity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify the parent compound and its degradation products.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving Methyl α-D-mannopyranoside.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibition in a lectin-binding assay | 1. Degraded Methyl α-D-mannopyranoside solution: The solution may have been stored improperly (e.g., at room temperature for an extended period, in an acidic buffer).2. Incorrect concentration: Errors in calculation or dilution during stock solution preparation.3. Assay interference: Components in the sample or buffer may be interfering with the lectin-inhibitor interaction. | 1. Prepare a fresh solution: Use a fresh vial of solid Methyl α-D-mannopyranoside and prepare a new stock solution according to the recommended protocol.2. Verify concentration: Double-check all calculations and ensure accurate pipetting.3. Run controls: Include a positive control (known active inhibitor) and a negative control (no inhibitor) to validate the assay setup. Consider a buffer exchange step for your sample. |
| High background signal in an ELISA-based inhibition assay | 1. Non-specific binding of reagents: The inhibitor solution or other assay components may be binding non-specifically to the plate.2. Contamination of reagents: Microbial contamination in the inhibitor solution or buffers can lead to high background. | 1. Optimize blocking and washing steps: Increase the concentration of the blocking agent or the duration of the blocking step. Ensure thorough washing between steps.[3]2. Use sterile-filtered solutions: Filter all buffers and the Methyl α-D-mannopyranoside solution through a 0.22 µm filter. |
| Unexpected cellular effects in cell culture experiments | 1. Contamination of the stock solution: The solution may be contaminated with bacteria, fungi, or endotoxins.2. High concentration of DMSO: If using a DMSO stock, high final concentrations of DMSO can be toxic to cells.[5]3. Off-target effects: Although generally considered inert beyond its lectin-binding activity, at very high concentrations, it might have unforeseen effects on cellular metabolism. | 1. Ensure sterility: Prepare solutions under aseptic conditions and sterile-filter. Regularly test for mycoplasma and other contaminants.2. Minimize final DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.1%.3. Perform dose-response experiments: Determine the optimal, non-toxic concentration range for your specific cell line and assay. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO). |
Start [label="Experiment Failure\n(e.g., No Inhibition)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolution [label="Check Methyl α-D-mannopyranoside\nSolution Integrity", fillcolor="#FBBC05"]; CheckAssay [label="Review Assay\nParameters", fillcolor="#FBBC05"]; PrepareFresh [label="Prepare Fresh Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VerifyConcentration [label="Verify Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeAssay [label="Optimize Assay Conditions\n(Controls, Buffers, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckSolution; Start -> CheckAssay; CheckSolution -> PrepareFresh -> Success; CheckSolution -> VerifyConcentration -> Success; CheckAssay -> OptimizeAssay -> Success; }
Caption: Troubleshooting workflow for failed experiments.IV. Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution (1 M)
Materials:
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Methyl α-D-mannopyranoside (solid)
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High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube
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Sterile 0.22 µm syringe filter
-
Sterile syringes
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Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 1.942 g of Methyl α-D-mannopyranoside (MW: 194.18 g/mol ).
-
Transfer the solid to a sterile conical tube.
-
Add high-purity water to a final volume of 10 mL.
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Vortex until the solid is completely dissolved.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the solution into the syringe and filter-sterilize it into a new sterile conical tube.
-
Aliquot the sterile 1 M stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: A Simple Stability Test for Your Solution
This protocol provides a basic method to assess the stability of your Methyl α-D-mannopyranoside solution over time in your experimental buffer.
Materials:
-
Your prepared Methyl α-D-mannopyranoside solution
-
Your experimental buffer
-
A reliable lectin-binding assay (e.g., ELISA, hemagglutination inhibition assay)
-
Control inhibitor with known stability
Procedure:
-
On day 0, test the inhibitory activity of a freshly thawed aliquot of your Methyl α-D-mannopyranoside solution in your lectin-binding assay. This will be your baseline.
-
Store an aliquot of the solution under your intended experimental conditions (e.g., 4°C or room temperature).
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At regular intervals (e.g., 1, 3, 7, and 14 days), test the inhibitory activity of the stored solution alongside a freshly thawed aliquot (as a control for assay variability).
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Compare the activity of the stored solution to the baseline and the freshly thawed control. A significant decrease in inhibitory activity suggests degradation.
V. Data Summary
The following table summarizes the recommended storage conditions for Methyl α-D-mannopyranoside.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Keep container tightly sealed and protected from moisture. |
| 15-25°C | Short-term | Store in a dry, well-ventilated area. | |
| Aqueous Solution | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Ensure sterility. |
| -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Ensure sterility. | |
| 4°C | Not recommended for long-term | Potential for microbial growth and hydrolysis. |
VI. References
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Blog | ARP American Research Products, Inc. Retrieved from [Link]
-
De Bruijn, J. M., Kieboom, A. P. G., & Van Bekkum, H. (1986). Alkaline degradation of monosaccharides III. Influence of reaction parameters upon the final product composition. Recueil des Travaux Chimiques des Pays-Bas, 105(4), 176-183.
-
Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. (2023). PubMed Central.
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
Timell, T. E. (1964). The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472.
-
Biological evaluation of some mannopyranoside derivatives Biological evaluation of some derivatives of methyl-α-D-mannopyranoside. (2021). ResearchGate.
-
MP Biomedicals. (n.d.). Methyl Α-D-Mannopyranoside. Retrieved from [Link]
-
Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). Methyl alpha-D-mannopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. (2022). ACS Publications.
-
Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... (n.d.). ResearchGate.
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. NIST Chemistry WebBook. Retrieved from [Link]
-
Rana, S. S., & Matta, K. L. (1986). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Carbohydrate Research, 152, 195-203.
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
-
Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Retrieved from [Link]
-
Caiment, F., Tsamou, M., Tintelnot, S., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4294.
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- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Glycosides
Introduction
Welcome to the Technical Support Center for Stereoselective Glycosylation. The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. However, achieving precise stereocontrol at the anomeric center remains one of the most formidable challenges in organic synthesis.[1][2] The outcome of a glycosylation reaction is governed by a delicate interplay of numerous factors, including the structures of the glycosyl donor and acceptor, the choice of protecting groups, the solvent system, and the reaction temperature.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their glycosylation experiments. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of forming stereochemically pure glycosidic linkages.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and high-level questions frequently encountered in glycoside synthesis.
Q1: What are the primary factors that influence the stereoselectivity of a glycosylation reaction?
A1: Stereoselectivity is not determined by a single factor but by the combination of several variables. The most critical factors include:
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The C-2 Protecting Group: The nature of the substituent at the C-2 position of the glycosyl donor is a major determinant. Acyl-type groups (e.g., acetyl, benzoyl) can provide "neighboring group participation" to direct the formation of 1,2-trans glycosides.[5][6] Non-participating groups (e.g., benzyl, silyl ethers) are required for the synthesis of 1,2-cis glycosides, though this often results in lower selectivity.[2][6]
-
Solvent Effects: The solvent can dramatically influence the reaction's stereochemical outcome, especially in the absence of neighboring group participation. Ethereal solvents (diethyl ether, THF) tend to favor α-glycosides (1,2-cis), while nitrile solvents (acetonitrile) strongly favor β-glycosides (1,2-trans).[7][8][9]
-
Glycosyl Donor and Leaving Group: The reactivity of the donor and the nature of the anomeric leaving group (e.g., trichloroacetimidate, halide, thioether) are crucial.[8]
-
Promoter/Activator: The choice of activator (e.g., Lewis acids like TMSOTf) can dictate whether the reaction proceeds through an SN1 or SN2-like mechanism, impacting the anomeric ratio.[8]
-
Temperature: Reaction temperature affects the stability of intermediates and can influence the kinetic versus thermodynamic product distribution.[8][10]
Q2: What is "Neighboring Group Participation" (NGP) and how does it ensure 1,2-trans selectivity?
A2: Neighboring Group Participation (NGP) is a powerful strategy to achieve high stereoselectivity for 1,2-trans glycosides.[6] It requires an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position of the donor. During the reaction, after the leaving group departs, the C-2 acyl group attacks the anomeric center, forming a stable, five-membered cyclic acyloxonium ion intermediate.[8] This intermediate effectively blocks the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite (β) face, leading exclusively to the formation of the 1,2-trans product.[8]
Caption: Decision workflow for glycosylation strategy.
Problem 2: Low or No Yield / Incomplete Reaction
Q: My TLC shows unreacted starting materials even after extended reaction times or heating. What can I do?
A: This points to an issue with reactivity, either of the donor, the acceptor, or the activation conditions.
-
Potential Cause 1: Insufficient Donor Activation. The promoter may be too weak, or it may have been quenched by moisture in the reaction. The leaving group on the donor might also be unsuitable for the chosen activator.
-
Potential Cause 2: "Disarmed" Donor or Acceptor. If your donor and/or acceptor are heavily protected with electron-withdrawing groups (e.g., multiple acyl groups), their nucleophilicity (acceptor) and ability to form an oxocarbenium ion (donor) are significantly reduced. [8]* Potential Cause 3: Steric Hindrance. The hydroxyl group of the acceptor may be sterically hindered, preventing approach to the anomeric center.
Experimental Protocol: Troubleshooting Low Reactivity
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Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves. Moisture is a common inhibitor of glycosylation reactions. [11]2. Increase Promoter Strength/Equivalents: If using a mild promoter, try increasing the number of equivalents or switching to a more powerful activator. For example, if NIS/TfOH is failing for a thioglycoside, a more potent system like Tf₂O with a non-nucleophilic base might be required. [12]3. "Arm" Your Reactants: If possible, strategically swap electron-withdrawing protecting groups (acetyl, benzoyl) for electron-donating ones (benzyl) on positions that do not interfere with stereoselectivity (e.g., C-3, C-4, C-6). This will increase the reactivity of both the donor and acceptor. [8]4. Increase Temperature: While low temperatures are key for selectivity, sometimes a higher temperature is needed to overcome the activation energy. Increase the temperature incrementally (e.g., from -40 °C to 0 °C or room temperature) while carefully monitoring the reaction for decomposition or loss of selectivity. [10]
Caption: Troubleshooting flowchart for low-yield reactions.
References
-
Demchenko, A. V., & Yasomanee, J. P. (2018). Controlling the stereoselectivity of glycosylation via solvent effects. Beilstein Journal of Organic Chemistry, 14, 2534–2547. [Link]
-
Yadav, V., & Demchenko, A. V. (2018). Controlling the stereoselectivity of glycosylation via solvent effects. Pure and Applied Chemistry, 90(9), 1435-1446. [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235–7265. [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]
-
Geue, N., Greis, K., Omoregbee-Leichnitz, S., Kirschbaum, C., Chang, C. W., Anish, C., Pereira, C. L., & Seeberger, P. H. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Chemistry – A European Journal, 27(62), 15481–15488. [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]
-
Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery. [Link]
-
Li, W., & Yu, B. (2019). Pre-activation Based Stereoselective Glycosylations. ACS Omega, 4(4), 6946–6958. [Link]
-
Wang, Y., & Fang, J. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 26(23), 7353. [Link]
-
Demchenko, A. V., & Yasomanee, J. P. (2018). Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate. [Link]
-
Zhang, T., Lu, K., Wang, Z., & Zhu, C. (2023). Nickelaelectro-Catalyzed Glycosyl-Donor Activation Enabling α-C-Alkenyl Glycoside Assembly. Organic Letters, 25(40), 7384–7389. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemistry, 1(8), 611–622. [Link]
-
Taha, H. A., Le, T. N., & Widmalm, G. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]
-
VandeVondele, J., & Rothlisberger, U. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. Journal of Chemical Theory and Computation, 6(5), 1606–1617. [Link]
-
Tanaka, H., & Takahashi, T. (2021). Conformationally restricted donors for stereoselective glycosylation. Tetrahedron, 97, 132391. [Link]
-
Li, Z., & Zhu, C. (2024). Stereoselective and site-divergent synthesis of C-glycosides. Nature Research. [Link]
-
Demchenko, A. V. (2008). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Current Organic Chemistry, 12(8), 645–667. [Link]
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van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2017). Advances in Stereoselective 1,2-cis Glycosylation using C-2 Auxiliaries. Radboud Repository. [Link]
-
Wu, C. Y., & Wong, C. H. (2020). Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. Angewandte Chemie International Edition, 59(40), 17346-17358. [Link]
-
Wu, C. Y., & Wong, C. H. (2020). Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. PubMed. [Link]
-
Mal, S., & Raha, R. (2019). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 7, 853. [Link]
-
Hui Bai Yi. (2023). How are glycosides in the Glycoside Series synthesized?. HUI BAI YI Blog. [Link]
-
Pistorio, S. G., & Demchenko, A. V. (2016). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Journal of Organic Chemistry, 81(17), 7357–7377. [Link]
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Das, R., & Mukhopadhyay, B. (2016). The stereoselective formation of glycosidic bond by neighboring-group participation. Organic & Biomolecular Chemistry, 14(36), 8439-8457. [Link]
-
Mensah, E. A., Yu, F., Nguyen, H. M., & Crich, D. (2018). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 140(15), 5122–5130. [Link]
-
Le, C. H., & Maycock, C. D. (2014). Synthesis of Glycosides by Glycosynthases. Molecules, 19(11), 17494–17513. [Link]
-
Hypha Discovery. (n.d.). Glucoside synthesis. Hypha Discovery. [Link]
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Fraser-Reid, B., & López, J. C. (2009). Stereocontrolled Formation of β-Glucosides and Related Linkages in the Absence of Neighboring Group Participation: Influence of a trans-Fused 2,3-O-Carbonate Group. European Journal of Organic Chemistry, 2009(10), 1487-1502. [Link]
-
Křen, V., & Řezanka, M. (2008). Synthetic analogs of natural glycosides in drug discovery and development. Current Medicinal Chemistry, 15(13), 1302-1318. [Link]
-
Adoo, G. (2024). The Role of Glycoside Derivatives in Modern Drug Discovery. LinkedIn. [Link]
-
McKay, M. J., & Nguyen, H. M. (2017). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Journal of Organic Chemistry, 82(15), 7757–7774. [Link]
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Hsu, C. H., Zulueta, M. M. L., & Li, Y. K. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 85(17), 11337–11346. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Lu, H., & Shah, B. (2015). Challenges of glycosylation analysis and control: an integrated approach to producing optimal and consistent therapeutic drugs. Drug Discovery Today, 20(3), 362-373. [Link]
-
Lo, H. J., & Lin, C. C. (2017). A minimalist approach to stereoselective glycosylation with unprotected donors. Nature Communications, 8, 1069. [Link]
-
Pfrengle, F., & Seeberger, P. H. (2019). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal, 25(10), 2418–2422. [Link]
-
Komarova, B. S., & Tsvetkov, Y. E. (2016). Approaches to stereoselective 1,1′-glycosylation. Beilstein Journal of Organic Chemistry, 12, 2406–2436. [Link]
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Technical Support Center: Overcoming Solubility Challenges with Methyl D-mannopyranoside Derivatives
Welcome to the technical support center for methyl D-mannopyranoside and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these common hurdles and ensure the success of your research. Our approach is rooted in explaining the 'why' behind each technique, empowering you with the scientific principles to adapt and optimize these methods for your specific derivative and application.
Understanding the Solubility Puzzle of Mannoside Derivatives
Methyl α-D-mannopyranoside, the parent compound, is a hydrophilic molecule, exhibiting good solubility in polar solvents like water and methanol.[1] However, its utility in various biological and chemical applications often requires modification of its hydroxyl groups. These modifications, such as acylation (adding fatty acid chains) or benzoylation (adding aromatic groups), dramatically alter the physicochemical properties of the molecule.
The core principle is a balance between the hydrophilic sugar head and the increasingly hydrophobic tail or substituent groups. As acyl chain length increases or bulky, non-polar groups are added, the overall hydrophobicity of the derivative rises, leading to poor aqueous solubility.[2] This presents a significant challenge when these derivatives need to be introduced into aqueous buffers for biological assays, cell culture experiments, or analytical studies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the solubility of these compounds.
Q1: What is the baseline solubility of the unmodified Methyl α-D-mannopyranoside?
The parent compound, Methyl α-D-mannopyranoside, is quite soluble in polar solvents. It is easily soluble in methanol and water.[1] Specific quantitative data is provided in the table below. It is considered insoluble in non-polar organic solvents like ether.[1]
Q2: Why is my acylated/benzoylated mannoside derivative not dissolving in my aqueous buffer?
Acylation and benzoylation add non-polar, hydrophobic moieties to the hydrophilic mannose backbone. This significantly decreases the molecule's affinity for water. When you introduce a stock solution of such a derivative (typically in a polar organic solvent like DMSO) into an aqueous buffer, the derivative may crash out of solution as it is no longer soluble in the predominantly aqueous environment.
Q3: I've managed to dissolve my derivative in DMSO, but it precipitates when I add it to my cell culture media. What is happening?
This is a common issue known as "antisolvent precipitation." While your derivative is soluble in 100% DMSO, the final concentration of DMSO in your cell culture medium is likely very low (typically <0.5% to avoid cytotoxicity). This high proportion of water in the final mixture acts as an antisolvent, causing the poorly water-soluble derivative to precipitate.
Q4: Can I just heat the solution to get my derivative to dissolve?
Gentle warming can sometimes aid dissolution, particularly for supersaturated solutions. However, for derivatives that are fundamentally insoluble in a given solvent system, heating may not be a permanent solution. The compound may precipitate out again upon cooling to the experimental temperature. Furthermore, excessive heat can risk degradation of the compound.
Solubility Data Summary
The following table provides known quantitative solubility data for the parent compound and a qualitative guide for its derivatives. Note that the solubility of derivatives is highly dependent on the specific nature and extent of modification.
| Compound | Solvent | Solubility | Reference(s) |
| Methyl α-D-mannopyranoside | Water | ~100 mg/mL | [1] |
| DMSO | 38 mg/mL | [3] | |
| Methanol | Readily Soluble | [1] | |
| Ether | Insoluble | [1] | |
| Acylated Derivatives (e.g., lauroyl, palmitoyl) | Water/Aqueous Buffer | Very Low / Insoluble | [2] |
| DMSO, DMF, Ethanol | Generally Soluble | ||
| Benzoylated Derivatives | Water/Aqueous Buffer | Very Low / Insoluble | [4][5] |
| Chloroform, Dioxane | Generally Soluble | [4][5] |
Troubleshooting Guides & Protocols
This section provides structured, step-by-step guides to address specific solubility problems.
Problem 1: My acylated/hydrophobic derivative precipitates when diluted from a DMSO stock into an aqueous buffer.
This is the most frequent challenge. The goal is to maintain the derivative in solution in the final aqueous system.
Caption: A systematic workflow for troubleshooting precipitation.
This protocol focuses on the physical process of dilution to avoid localized high concentrations that trigger precipitation.
Materials:
-
Lyophilized powder of your this compound derivative.
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Your target aqueous buffer (e.g., PBS, cell culture medium).
-
Sterile microcentrifuge tubes or vials.
-
Vortex mixer.
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh your derivative and add the appropriate volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate gently until the powder is completely dissolved. A brief warming in a 37°C water bath can assist, but avoid overheating. Visually inspect to ensure no particulates remain.
-
Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Perform the Dilution:
-
Pre-warm your aqueous buffer to the intended experimental temperature (e.g., 37°C for cell-based assays). This can slightly increase the solubility limit.
-
Pipette the required volume of the pre-warmed aqueous buffer into a new sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to the side of the tube. This is the critical step. Adding the stock slowly into a rapidly mixing buffer prevents the formation of localized, high-concentration zones of the derivative that would immediately precipitate.
-
Continue vortexing for at least one minute after adding the stock to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before use.
-
Expert Insight: The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 1%, and for cell-based assays, a concentration of 0.1% to 0.5% is generally considered safe for most cell lines. Always include a vehicle control (buffer + same final concentration of DMSO) in your experiments.
Problem 2: The required concentration of my derivative is too high for a simple co-solvent system, or my experiment is sensitive to organic solvents.
In this scenario, a more powerful solubilizing agent is needed. Cyclodextrins are excellent candidates.
Caption: Cyclodextrins encapsulate hydrophobic molecules to enhance solubility.
HP-β-CD is a widely used, non-toxic cyclodextrin derivative approved for pharmaceutical applications. It forms inclusion complexes with hydrophobic molecules, effectively shielding them from water and rendering them soluble.[2][6][7]
Materials:
-
Your poorly soluble this compound derivative.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Your target aqueous buffer.
-
Vortex mixer and/or sonicator.
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer. A concentration of 10-20% (w/v) is a good starting point. HP-β-CD is highly soluble in water.[7]
-
Ensure the HP-β-CD is fully dissolved.
-
-
Method A (Direct Solubilization):
-
Add the powdered derivative directly to the HP-β-CD solution.
-
Vortex vigorously for several minutes.
-
If dissolution is slow, sonicate the mixture in a water bath.
-
This method is suitable if you do not need a precise final concentration initially and can determine it later.
-
-
Method B (Thin-Film Hydration - Recommended for precise concentrations):
-
Dissolve your derivative in a suitable volatile organic solvent (e.g., methanol, chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to create a thin film of the derivative on the flask wall.
-
Add your prepared HP-β-CD solution to the flask.
-
Vortex or sonicate until the film is completely re-suspended and dissolved. This method maximizes the interaction surface area between the derivative and the cyclodextrin.
-
-
Final Preparation:
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for biological applications.
-
The resulting solution contains the water-soluble derivative/cyclodextrin complex.
-
Expert Insight: The optimal molar ratio of the derivative to HP-β-CD depends on the specific compound. A starting point is often to test a range of molar ratios from 1:1 to 1:10 (derivative:HP-β-CD). Phase solubility studies can be performed to determine the ideal ratio for maximal solubilization.[8]
References
-
Pitha, J., & Pitha, J. (1985). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed. [Link]
-
Kawsar, S. M. A., et al. (2021). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. [Link]
-
Ciobanu, A. M., et al. (2021). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. [Link]
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461.
-
Cheméo. Chemical Properties of «alpha»-Methyl-D-mannopyranoside (CAS 617-04-9). [Link]
-
PubChem. Methyl alpha-D-mannopyranoside. National Institutes of Health. [Link]
- Cui, W., et al. (2012). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry.
-
Kabir, A. K., & Matin, M. M. (2000). SELECTIVE BENZOYLATION OF METHYL α-D-MANNOPYRANOSIDE USING THE DIBUTYLTIN OXIDE AND DIRECT METHODS. ResearchGate. [Link]
-
PubChem. Methyl 6-O-mannopyranosylmannopyranoside. National Institutes of Health. [Link]
-
Yasmin, F., et al. (2021). Bromobenzoylation of Methyl α-d-Mannopyranoside: Synthesis and Spectral Characterization. ResearchGate. [Link]
-
Musmade, P., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Vllasaliu, D., et al. (2021). Structure and Fate of Nanoparticles Designed for the Nasal Delivery of Poorly Soluble Drugs. PubMed. [Link]
-
Müller, R. H., & Peters, K. (1998). Nanosuspensions as a new approach for the formulation for the poorly soluble drug tarazepide. PubMed. [Link]
Sources
- 1. METHYL-ALPHA-D-MANNOPYRANOSIDE CAS#: 617-04-9 [chemicalbook.com]
- 2. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of Methyl D-mannopyranoside
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, field-proven insights into troubleshooting unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Methyl D-mannopyranoside. Our goal is to move beyond simple checklists and offer a deeper understanding of the chemical principles at play, enabling you to confidently identify and resolve spectral artifacts.
Introduction
This compound is a fundamental building block in carbohydrate chemistry and glycobiology. Its structural analysis by NMR spectroscopy is routine, yet often plagued by the appearance of unexpected peaks that can confound data interpretation and compromise research outcomes. This guide provides a structured approach to diagnosing and resolving these common issues, ensuring the integrity of your experimental results.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions you might ask when encountering an unexpected peak in your ¹H NMR spectrum of this compound. Each question is followed by a diagnostic workflow and potential solutions.
Question 1: "I see more than one anomeric signal. Is my sample impure?"
It's a common misconception that multiple anomeric signals automatically indicate a chemical impurity. In the case of this compound, you may be observing the presence of both the α- and β-anomers in solution.
Causality: The glycosidic bond formation that creates this compound can result in two diastereomers at the anomeric carbon (C1): the α-anomer and the β-anomer. These two forms are in equilibrium in solution, although commercial methyl α-D-mannopyranoside should predominantly contain the alpha form. The rate of interconversion (mutarotation) is generally slow for methyl glycosides compared to the free sugar, but the presence of even a small amount of the β-anomer is common.
Diagnostic Workflow:
-
Identify the Anomeric Region: The anomeric proton (H-1) signals are typically found downfield from the other sugar protons, usually in the range of δ 4.5 - 5.5 ppm.
-
Compare to Reference Spectra:
-
The anomeric proton of methyl α-D-mannopyranoside in D₂O is expected around δ 4.71 (d, J = ~1.5 Hz) .
-
The anomeric proton of methyl β-D-mannopyranoside in D₂O appears further upfield, around δ 4.32 (d, J = ~0.9 Hz) [1].
-
-
Analyze Coupling Constants: The coupling constant between H-1 and H-2 (³JH1,H2) is stereochemically dependent. For mannopyranosides, the α-anomer (axial H-1) will have a small coupling constant (~1-2 Hz), while the β-anomer (equatorial H-1) will have an even smaller one (~1 Hz or less, often appearing as a singlet)[1].
Visualizing the Anomeric Difference:
Caption: Key ¹H NMR signals for distinguishing α and β anomers.
Resolution:
-
If the integration of the β-anomer is minor, it may be acceptable for your application.
-
If a pure anomer is required, purification by flash chromatography or recrystallization may be necessary.
Question 2: "I see a singlet around δ 3.34 ppm. What is it?"
A singlet in this region is a strong indicator of methanol contamination.
Causality: this compound is often synthesized or purified using methanol. Incomplete removal of this solvent will result in a characteristic peak in the NMR spectrum. Additionally, if the sample has undergone hydrolysis, methanol will be a byproduct.
Diagnostic Workflow:
-
Check the Chemical Shift: The methyl protons of methanol in D₂O typically appear as a sharp singlet around δ 3.34 ppm [2].
-
Spiking Experiment: To confirm, add a small drop of methanol to your NMR tube, shake, and re-acquire the spectrum. If the peak increases in intensity, it is unequivocally methanol.
Resolution:
-
Removal: Lyophilize the sample from water or a water/acetonitrile mixture. Alternatively, dissolve the sample in a minimal amount of a solvent in which it is soluble but methanol is not, and then place it under high vacuum.
-
Investigate Hydrolysis: If you are certain the sample was free of residual methanol, its presence could indicate degradation. Proceed to Question 3.
Question 3: "My baseline is clean, but I have extra multiplets in the δ 3.5-4.0 ppm region and a new anomeric-like signal."
These signals are often indicative of hydrolysis of the methyl glycoside back to its parent sugar, D-mannose.
Causality: The glycosidic bond of this compound can be cleaved under acidic conditions or, to a lesser extent, in neutral water over time, especially at elevated temperatures. This hydrolysis reaction yields D-mannose and methanol. D-mannose itself exists as an equilibrium of α and β anomers in solution, each with its own set of distinct NMR signals, which complicates the spectrum.
Diagnostic Workflow:
-
Look for D-Mannose Signals: In D₂O, the anomeric protons of D-mannose appear as doublets:
-
α-D-mannose: δ ~5.17 ppm (J = ~1.9 Hz)
-
β-D-mannose: δ ~4.85 ppm (J = ~1.0 Hz) The other ring protons of D-mannose will produce a complex set of overlapping multiplets between δ 3.5 and 4.0 ppm[3].
-
-
Confirm Methanol: As a co-product of hydrolysis, you should also observe the methanol peak at δ ~3.34 ppm (see Question 2).
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of this compound.
Resolution:
-
Prevention: Ensure your sample is stored in a neutral, dry state. If preparing aqueous solutions, use fresh, neutral D₂O and analyze the sample promptly. Avoid acidic conditions unless intended for a reaction.
-
Purification: If hydrolysis has occurred and is undesirable, the starting material can be repurified by flash chromatography, separating the more polar D-mannose from the this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: I have a broad, rolling peak in my spectrum. What is it and how do I get rid of it?
This is likely a water peak (residual H₂O in D₂O, which is observed as HOD). Its chemical shift is highly dependent on temperature and pH but is typically found between δ 4.7 and 4.9 ppm in D₂O at room temperature[4].
-
Why it's a problem: This broad peak can obscure underlying signals from your compound, particularly the anomeric proton of the α-anomer.
-
Solution: Most modern NMR spectrometers have a solvent suppression function (e.g., presaturation) that can significantly reduce the intensity of the water signal. Consult your instrument's user guide or your facility manager for the appropriate pulse sequence. For very sensitive samples, lyophilizing your compound from D₂O one or more times can reduce the residual H₂O content.
Q2: I see small, sharp peaks in the aromatic region (δ 7.5-8.0 ppm) and some multiplets around δ 4.2 ppm. My compound is a sugar, so this is unexpected.
These signals are characteristic of phthalate plasticizers .
-
Source of Contamination: Phthalates are ubiquitous in laboratory plastics. They can leach from plastic tubing, pipette tips, vial caps, and even some types of gloves into your sample or solvents[1].
-
Key Signals: Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) are common culprits. Look for:
-
Aromatic protons between δ 7.5 and 7.8 ppm .
-
Protons on the carbon adjacent to the ester oxygen, often a triplet around δ 4.3 ppm for DBP.
-
-
Resolution Protocol:
-
Identify the Source: Run a blank spectrum of your NMR solvent. If the peaks are present, the solvent is contaminated. Test all plasticware that comes into contact with your sample.
-
Avoid Plastics: Use glass pipettes and syringes. Avoid storing samples in plastic containers for extended periods. Do not use Parafilm to seal NMR tubes.
-
Removal: If your sample is already contaminated, you can attempt to remove the phthalates by precipitation. Since phthalates are non-polar, dissolving your polar carbohydrate in a minimal amount of water or methanol and then adding a non-polar solvent like hexane may cause the phthalate to remain in the supernatant.
-
Q3: There are broad, ill-defined peaks around δ 0.8 and 1.2 ppm. What are they?
These are classic signals for grease or hydrocarbon oil .
-
Source of Contamination: This is a very common contaminant in synthetic labs, originating from greased glassware joints, vacuum pump oil, or even fingerprints[5][6].
-
Key Signals:
-
A broad multiplet or singlet around δ 1.2-1.4 ppm (methylene, -CH₂- chains).
-
A multiplet around δ 0.8-0.9 ppm (methyl, -CH₃ groups).
-
-
Resolution Protocol:
-
Prevention: Use grease-free joints where possible. If grease is necessary, use it sparingly. Always handle clean glassware and NMR tubes with gloves.
-
Removal: Grease can be removed by washing the sample with a non-polar solvent in which your carbohydrate is insoluble.
-
Step 1: Place your solid sample in a vial.
-
Step 2: Add a small amount of hexane or pentane and agitate the slurry.
-
Step 3: Carefully remove the solvent with a glass pipette.
-
Step 4: Dry the remaining solid under high vacuum. Repeat if necessary.
-
-
Q4: How can I confirm if a peak is from a hydroxyl (-OH) proton?
A D₂O shake experiment is a definitive method to identify exchangeable protons like those in hydroxyl groups.
-
Principle: Protons on heteroatoms (like oxygen) can rapidly exchange with deuterium atoms from D₂O. Since deuterium is not observed in a ¹H NMR spectrum, the signal for the hydroxyl proton will disappear or significantly decrease in intensity after the addition of D₂O[7].
-
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample in a non-deuterated solvent (e.g., DMSO-d₆ or acetone-d₆, as hydroxyl protons are often too broad or exchange too quickly in CDCl₃).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the "before" and "after" spectra. Any peak that has vanished or is significantly diminished is an exchangeable proton, such as an -OH group. A new, likely broad, peak for HOD will appear in the spectrum.
-
Visualizing the D₂O Exchange Workflow:
Caption: Workflow for a D₂O shake experiment.
Summary Data Tables
For quick reference, the following tables summarize the ¹H NMR chemical shifts of the target compound and common impurities. Note that chemical shifts can vary slightly depending on concentration, temperature, and pH.
Table 1: Expected ¹H NMR Signals for this compound and Related Species in D₂O
| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Methyl α-D-mannopyranoside | H-1 | ~4.71 | d | ~1.5 |
| H-2 | ~3.90 | dd | ~3.5, 1.5 | |
| H-3 | ~3.75 | dd | ~9.0, 3.5 | |
| H-4 | ~3.65 | t | ~9.0 | |
| H-5 | ~3.55 | m | ||
| H-6a, H-6b | ~3.80, ~3.70 | m | ||
| -OCH₃ | ~3.38 | s | ||
| Methyl β-D-mannopyranoside | H-1 | ~4.32 | d | ~0.9 |
| -OCH₃ | ~3.40 | s | ||
| α-D-mannose | H-1 | ~5.17 | d | ~1.9 |
| β-D-mannose | H-1 | ~4.85 | d | ~1.0 |
Table 2: Common Impurities in D₂O
| Impurity | Signal | Chemical Shift (δ ppm) | Multiplicity |
| HOD (residual H₂O) | -OH | 4.7 - 4.9 | s (broad) |
| Methanol | -CH₃ | ~3.34 | s |
| Acetone | -CH₃ | ~2.22 | s |
| Acetonitrile | -CH₃ | ~2.06 | s |
| Grease/Hydrocarbons | -CH₂- | ~1.2-1.4 | br s or m |
| -CH₃ | ~0.8-0.9 | m |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. [Link]
-
Human Metabolome Database. (n.d.). D-Mannose (HMDB0000169). [Link]
-
Carbohydrate Structure Database. (n.d.). CSDB. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of mannose anomeric region of EPS fractions in D2O. [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. [Link]
-
Human Metabolome Database. (n.d.). Methanol (HMDB0001875). [Link]
-
Bernard-Bernard, C., et al. (2017). Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. Analytical and Bioanalytical Chemistry, 409(3), 857-867. [Link]
-
Restek Corporation. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. [Link]
-
Reddit. (2020). H-grease in NMR spectrum. [Link]
-
Biological Magnetic Resonance Data Bank. (n.d.). BMRB. [Link]
-
Reddit. (2022). Grease removal from organic compounds (~50 mg)???. [Link]
-
Toukach, P. V., & Egorova, K. S. (2016). Carbohydrate Structure Database (CSDB). In Glycoinformatics (pp. 29-44). Humana Press, New York, NY. [Link]
-
Ulrich, E. L., et al. (2008). BioMagResBank. Nucleic acids research, 36(Database issue), D402–D408. [Link]
-
Stalder, D., et al. (2012). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Beilstein journal of organic chemistry, 8, 155–163. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Sources
- 1. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
How to improve the separation of α and β anomers of methyl mannoside.
Technical Support Center: Methyl Mannoside Anomer Separation
Welcome to the technical support center for advanced carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are tackling the nuanced challenge of separating the α and β anomers of methyl mannoside. Anomerically pure glycosides are often critical for elucidating biological function and ensuring the specificity of drug candidates. This document provides in-depth troubleshooting advice and foundational knowledge to help you achieve baseline resolution and high purity in your separations.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of methyl mannoside anomers. The solutions are based on fundamental chromatographic principles and field-proven experience.
Q1: My α and β anomer peaks are completely co-eluting or show very poor resolution on my HILIC column. What should I do first?
Answer: This is the most common challenge and typically points to a suboptimal mobile phase composition or temperature. The separation of these anomers relies on exploiting subtle differences in the spatial orientation of their hydroxyl groups and the anomeric methoxy group, which affects their interaction with the stationary phase.
Initial Steps:
-
Optimize Mobile Phase Polarity: The ratio of your organic solvent (typically acetonitrile) to your aqueous phase is the most critical parameter in HILIC.
-
Causality: A higher concentration of acetonitrile (e.g., 90-95%) strengthens the hydrophilic interactions between the anomers and the stationary phase, often enhancing resolution. The α-anomer (with its axial methoxy group) and the β-anomer (equatorial methoxy group) will exhibit different interaction strengths.
-
Action: Systematically decrease the polarity of the mobile phase by increasing the acetonitrile percentage in small increments (e.g., from 85% to 87%, 90%). Observe the effect on retention time and resolution.
-
-
Reduce Column Temperature: Anomerization, or the interconversion between α and β forms in solution, can occur during the chromatographic run, leading to peak broadening or merging.
-
Causality: Lowering the temperature slows down the rate of this mutarotation equilibrium.[1][2] By "freezing" the anomers in their respective forms, you allow the column to separate them as distinct chemical entities.
-
Action: If your HPLC system has a column thermostat, reduce the temperature to 10-15°C, or even sub-ambient temperatures if possible. In many cases, this single change can dramatically improve resolution.[1][2][3]
-
Q2: I've tried optimizing the mobile phase and temperature, but my resolution is still insufficient for preparative work. What's the next step?
Answer: If the primary parameters are not sufficient, you should investigate the stationary phase chemistry and mobile phase additives.
Advanced Steps:
-
Evaluate Different Stationary Phases: Not all HILIC columns are created equal. Their selectivity for anomers can vary significantly.
-
Causality: Different HILIC phases (e.g., amide, amino, poly-N-(1H-tetrazole-5-yl)-methacrylamide) offer different types of interactions (hydrogen bonding, dipole-dipole).[4][5] The specific surface chemistry may show preferential interaction for one anomer over the other. An amino (-NH2) column is a common starting point for sugar separations.[1][2]
-
Action: Screen different HILIC columns. If you are using an amide column, try an amino or a specialized carbohydrate column to see if selectivity improves.
-
-
Consider Chemical Derivatization: For difficult separations or to "lock" the anomeric configuration, derivatization is a powerful strategy.
-
Causality: Converting the free hydroxyl groups to esters (e.g., acetates, benzoates) or ethers eliminates the possibility of anomerization and significantly changes the molecule's polarity.[6] These less polar derivatives are often easier to separate on normal-phase silica gel chromatography.[7]
-
Action: Perform a simple acetylation or benzoylation reaction on your anomeric mixture. The resulting derivatized anomers can then be separated using standard normal-phase chromatography (e.g., silica gel with a hexane/ethyl acetate mobile phase).[7] The protecting groups can be removed post-separation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing poor anomer separation.
Caption: A decision tree for troubleshooting poor separation of methyl mannoside anomers.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chromatographic separation of α and β anomers of methyl mannoside?
Answer: The separation hinges on the subtle stereochemical difference at the anomeric carbon (C-1). In methyl α-D-mannopyranoside , the C-1 methoxy group is in an axial position. In methyl β-D-mannopyranoside , it is in an equatorial position. This single difference in 3D space, along with the orientation of the C-2 hydroxyl group, alters the molecule's overall dipole moment and its ability to form hydrogen bonds with the stationary phase. HILIC stationary phases are polar, and the anomer that can interact more strongly (or in a more sterically favorable way) will be retained longer, thus enabling separation.
Conceptual Diagram of Anomer Interaction
Caption: Differential interaction of anomers with a polar stationary phase.
Q2: Can I use crystallization to separate the anomers?
Answer: Yes, fractional crystallization can be a very effective, and scalable, method for separating these anomers. It has been demonstrated that after the glycosidation of mannose in methanol, the methyl α-D-mannopyranoside anomer can be preferentially crystallized out of the reaction mixture upon cooling.[8] This is due to differences in the crystal lattice energies and solubilities of the two anomers. The β-anomer typically remains in the mother liquor. This method can yield highly pure α-anomer but may require further purification of the β-anomer from the filtrate, usually by chromatography.
Q3: How do I definitively confirm the identity and purity of my separated α and β anomers?
Answer: The gold standard for anomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[9][10][11] The anomeric proton (H-1) gives a distinct signal for each anomer.
-
Causality: The chemical shift (δ) and the scalar coupling constant (J-value) of the H-1 proton are diagnostic. For mannosides, the coupling between H-1 and H-2 (³JH1,H2) is small for both anomers because of the gauche relationship of the protons. However, their chemical shifts are different. More definitively, the one-bond carbon-proton coupling constant (¹JC1,H1) is larger for the anomer with an equatorial proton (α-anomer) than for the one with an axial proton (β-anomer).[12]
-
Action: Acquire a ¹H NMR spectrum in D₂O. The relative integration of the two distinct anomeric proton signals will give you the anomeric purity of your sample.
| Parameter | Methyl α-D-mannopyranoside | Methyl β-D-mannopyranoside | Reference |
| H-1 Chemical Shift (δ) | ~4.7-4.8 ppm | ~4.5-4.6 ppm | [6] |
| ³JH1,H2 Coupling | Small (~1-2 Hz) | Small (~1 Hz) | [11] |
| Anomeric Configuration | α (axial OMe) | β (equatorial OMe) | [13] |
Section 3: Key Experimental Protocols
Protocol 1: HPLC Method for Anomer Separation
This protocol provides a starting point for separating methyl mannoside anomers using HILIC.
-
Column: Amino-propyl silica (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Acetonitrile:Water.
-
Self-Validation: Prepare additional mobile phases at 88:12 and 92:8 to test the effect of polarity on resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 15°C.
-
Self-Validation: Run the separation at 30°C to observe the expected decrease in resolution due to anomerization.[3]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the anomeric mixture in the mobile phase at a concentration of 1 mg/mL.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
Protocol 2: Confirmation of Anomeric Identity by ¹H NMR
This protocol describes how to prepare and analyze a sample to confirm its anomeric identity.
-
Sample Preparation: Dissolve 5-10 mg of the purified anomer in ~0.6 mL of Deuterium Oxide (D₂O).
-
Instrument: Use a 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard 1D ¹H spectrum.
-
Analysis:
-
Identify the anomeric proton (H-1) signal, which is a doublet typically found between δ 4.5 and 4.8 ppm.[6]
-
Measure the coupling constant (J-value) for the H-1 signal. For mannosides, it will be a small value (~1-2 Hz).[11]
-
Compare the chemical shift to the table provided in the FAQ section to assign the α or β configuration.
-
Integrate the H-1 signal and compare it to any visible signal from the other anomer to determine anomeric purity.
-
References
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. Available at: [Link]
-
Galaverna, D., et al. (2020). Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers. Journal of Chromatography A. Available at: [Link]
-
Moriyasu, M., Kato, A., Okada, M., & Hashimoto, Y. (1984). HPLC Separation of Sugar Anomers in a Very Low Temperature Region. Analytical Letters, 17(8), 689-703. Available at: [Link]
-
Moriyasu, M., Kato, A., Okada, M., & Hashimoto, Y. (1984). HPLC Separation of Sugar Anomers in a Very Low Temperature Region. Marcel Dekker, Inc. Available at: [Link]
-
D'Orazio, G., et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(11), 3369. Available at: [Link]
-
Montañés, F., Rose, P., Tallon, S., & Shirazi, R. (2015). Separation of derivatized glucoside anomers using supercritical fluid chromatography. Journal of Chromatography A, 1418, 218–223. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
-
Shodex (n.d.). Separation of Anomers. Shodex HPLC Columns. Available at: [Link]
-
Ihle, F., et al. (2020). NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie International Edition, 59(36), 15754-15759. Available at: [Link]
-
Shodex (n.d.). Prevention of Anomer Separation. Shodex HPLC Columns and Standards. Available at: [Link]
-
Nishida, K., et al. (2019). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Separations, 6(4), 51. Available at: [Link]
-
Shodex (n.d.). Separation of Anomer. Shodex HPLC Columns and Standards. Available at: [Link]
-
ResearchGate (n.d.). Structures of the diastereomers methyl-α-d-mannopyranoside and methyl-α-d-galactopyranoside. Available at: [Link]
-
Chromatography Adsorbent (n.d.). Isolation of Glycosides - Column Chromatography. Available at: [Link]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Available at: [Link]
- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. U.S. Patent and Trademark Office.
-
Nagy, V., et al. (2012). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 357, 69-76. Available at: [Link]
-
Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. Available at: [Link]
-
Chromatography Forum (2005). Sugar Separation Problems. Available at: [Link]
-
Emery Pharma (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 4. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of derivatized glucoside anomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Oligosaccharide Synthesis (SPOS)
Welcome to the technical support center for Solid-Phase Oligosaccharide Synthesis (SPOS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in SPOS. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent and critical issues encountered during SPOS experiments.
Category 1: Low Yield & Incomplete Reactions
Q1: My overall yield is unexpectedly low, even though each step seemed to proceed. What are the likely causes?
Low overall yield in a multi-step synthesis is often a result of compounding inefficiencies. Even a small drop in efficiency at each cycle can drastically reduce the final yield.
Primary Causes & Solutions:
-
Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to allow reagents access to the growing oligosaccharide chain.[1] Inadequate swelling creates a diffusion barrier, leading to incomplete reactions.
-
Causality: Polystyrene-based resins swell well in solvents like Dichloromethane (DCM) and Toluene, while polyethylene glycol (PEG) resins (e.g., TentaGel) are more compatible with a wider range of polar solvents.[2][3] If the resin matrix is collapsed, reactive sites become inaccessible.
-
Solution:
-
Select an Appropriate Resin-Solvent System: Choose a resin known for good swelling properties in your chosen glycosylation and deprotection solvents. JandaJel resin, for instance, is noted for its high swelling capacity.[4]
-
Pre-Swell the Resin: Always pre-swell the resin in the reaction solvent for at least 30-60 minutes before the first reaction step.
-
Monitor Swelling: Visually inspect the resin bed volume after adding solvent. A significant increase in volume indicates proper swelling.
-
-
-
Suboptimal Glycosylation Conditions: The glycosylation reaction is the most critical step and is highly sensitive to conditions.
-
Causality: Factors like temperature, solvent polarity, and activator choice dramatically influence the stability of the intermediate oxocarbenium ion and, consequently, the reaction's efficiency and stereoselectivity.[5][6]
-
Solution:
-
Increase Reagent Excess: Unlike solution-phase synthesis, driving reactions to completion on a solid support requires a significant excess of the glycosyl donor (typically 3-10 equivalents) and activator.[7]
-
Optimize Solvents: Some solvent systems can enhance reactivity. For example, using a fluorous solvent like C4F9OEt in a mixed system can help concentrate the glycosyl donor within the resin matrix through a "fluorophobic effect," boosting yields.[4]
-
Temperature Control: Perform glycosylations at the optimal temperature for the specific donor and activator. Low temperatures (-20°C to 0°C) are common for stabilizing reactive intermediates.[5]
-
-
-
Steric Hindrance: As the oligosaccharide chain elongates, the reactive hydroxyl group can become sterically hindered, making it less accessible to bulky glycosyl donors.
-
Causality: The growing glycan chain can fold back or interact with neighboring chains on the resin, physically blocking the reaction site.[8]
-
Solution:
-
Use a Lower Loading Resin: Start with a resin that has a lower initial loading capacity (e.g., 0.3-0.5 mmol/g). This increases the distance between growing chains, reducing steric interference.
-
Incorporate a Longer Linker/Spacer: A longer spacer between the resin and the first sugar unit can improve accessibility.
-
-
Q2: I'm observing a significant amount of (n-1) shortmer sequences in my final product analysis. What went wrong?
The presence of (n-1) sequences, which are deletions of a single sugar unit, points directly to a failure in the synthesis cycle.
Primary Causes & Solutions:
-
Incomplete Coupling: This is the most common cause. If a glycosylation reaction does not go to completion, the unreacted hydroxyl groups on the resin will be available to react in the next cycle, leading to a deletion.[8]
-
Solution: Implement a Capping Step. After each coupling reaction, any unreacted hydroxyl groups must be permanently blocked or "capped." This is typically done using a large excess of a highly reactive acetylating agent like acetic anhydride with a base such as pyridine or DIPEA.[4][9] Capped sequences are terminated and can be easily separated during final purification.
-
-
Incomplete Deprotection: If the temporary protecting group (e.g., Fmoc, Lev) is not completely removed, the hydroxyl group remains blocked and cannot react with the incoming glycosyl donor.
-
Causality: Insufficient deprotection time, degraded reagents, or poor reagent diffusion can lead to incomplete removal.
-
Solution:
-
Increase Reaction Time/Cycles: For Fmoc deprotection with piperidine, perform the reaction twice for 10-20 minutes each. For other groups, ensure you are following validated protocols.[10]
-
Use Fresh Reagents: Deprotection reagents can degrade. Use fresh solutions, especially for base-sensitive protocols.
-
Confirm Deprotection: When using an Fmoc protecting group, the completion of the deprotection can be monitored by quantifying the cleaved Fmoc-dibenzofulvene adduct by UV-Vis spectroscopy.[11] (See Protocol 2).
-
-
Category 2: Side Products & Stereochemical Issues
Q3: My final product is contaminated with unexpected byproducts. How can I identify and prevent them?
Side reactions can occur at almost any stage of SPOS, often due to the incompatibility of protecting groups, linkers, and reagents.
Primary Causes & Solutions:
-
Protecting Group Instability: "Permanent" protecting groups may be prematurely cleaved by reagents used in the synthesis cycle.
-
Causality: For example, using a basic capping step (Ac₂O/Pyridine) can cause partial cleavage of a base-labile Fmoc group.[4] Similarly, highly acidic activators might affect acid-labile groups.
-
Solution: Employ an Orthogonal Protection Strategy. An orthogonal protecting group strategy is essential.[12][13] This means each class of protecting group is removed by a specific set of conditions that do not affect the others (e.g., acid-labile, base-labile, photolabile, fluoride-labile).[14][15] For instance, if using an Fmoc temporary group, opt for a neutral capping condition if instability is observed.[4]
-
-
Linker Instability or Reactivity: The linker connecting the glycan to the resin may be unstable to the reaction conditions or may react with synthesis reagents.
-
Causality: Some "safety-catch" linkers, like acylsulfonamides, can be attacked by excess glycosylating agents, blocking the synthesis.[16] Highly acid-labile linkers may degrade during repeated exposure to even mild Lewis acids used as activators.[17]
-
Solution:
-
Choose a Robust Linker: Select a linker that is stable to all planned glycosylation and deprotection conditions.
-
Review Linker Compatibility: Before starting, verify the compatibility of your chosen linker with all reagents in your planned synthetic route.
-
-
Q4: I am struggling to control the stereochemistry of the glycosidic bond, particularly for 1,2-cis linkages.
Controlling anomeric stereoselectivity is one of the greatest challenges in carbohydrate chemistry.
Primary Causes & Solutions:
-
Solvent Effects: The reaction solvent plays a critical role in stereochemical outcomes.
-
Causality: Ethereal solvents (e.g., Et₂O, Dioxane) can favor the formation of α-glycosides (1,2-cis for glucose), while nitrile solvents like acetonitrile can participate in the reaction to favor β-glycosides (1,2-trans).[5][18][19][20] This is due to the solvent's ability to coordinate with the oxocarbenium ion intermediate.
-
Solution: Systematically screen different solvents. For a desired α-linkage, consider starting with a non-participating solvent like DCM/Et₂O. For a β-linkage, acetonitrile may be beneficial.
-
-
Lack of Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor is the primary determinant of stereochemistry.
-
Causality: A "participating" group, such as an acetyl or benzoyl ester, at the C-2 position will form a cyclic intermediate that blocks one face of the sugar, leading exclusively to the 1,2-trans product.[21] To form a 1,2-cis linkage, a "non-participating" group, like a benzyl ether, is required.
-
Solution:
-
For 1,2-trans linkages (e.g., β-glucose): Use a glycosyl donor with a participating group (e.g., acetate, benzoate) at the C-2 position.
-
For 1,2-cis linkages (e.g., α-glucose): Use a donor with a non-participating group (e.g., benzyl ether, TBDMS) at C-2 and carefully optimize solvent and temperature conditions.
-
-
Workflow & Troubleshooting Diagrams
The SPOS Cycle
This diagram illustrates the fundamental four-step cycle in acceptor-bound solid-phase oligosaccharide synthesis.
Caption: A typical four-step cycle for chain elongation in SPOS.
Troubleshooting Decision Tree
This diagram provides a logical path from a common problem to its potential causes and solutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding in Affinity Chromatography
Welcome to our dedicated resource for overcoming the common yet challenging issue of non-specific binding (NSB) in affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the purity and yield of their target molecules. Here, we dissect the root causes of NSB and provide actionable, field-proven troubleshooting strategies.
Understanding Non-Specific Binding
Affinity chromatography is a powerful technique that leverages the specific, reversible binding between a target molecule and an immobilized ligand.[1][2][3] However, its efficiency can be compromised by non-specific binding, where contaminants adhere to the chromatography matrix, leading to impure eluates and reduced yield. NSB primarily arises from two types of interactions:
-
Ionic Interactions: Electrostatic attractions between charged groups on contaminant proteins and oppositely charged moieties on the affinity matrix.
-
Hydrophobic Interactions: Associations between non-polar regions of contaminant proteins and the chromatography support.[4][5]
This guide will walk you through identifying the likely cause of your NSB issue and implementing a systematic approach to mitigate it.
Frequently Asked Questions (FAQs)
Here are quick answers to some of the most common questions regarding non-specific binding.
Q1: What are the initial signs of a significant non-specific binding problem?
A1: The most common indicators include the presence of multiple unexpected bands on an SDS-PAGE gel of your eluted fractions, a higher than expected total protein concentration in the eluate, and a broad, low peak eluting during the wash steps of your chromatogram.[6]
Q2: Can my sample preparation be a source of non-specific binding?
A2: Absolutely. Improper sample preparation is a critical factor. Inadequately clarified lysates containing cellular debris or insoluble material can clog the column and increase the pool of potential contaminants. It is crucial to ensure your sample is well-clarified by centrifugation and/or filtration before loading it onto the column.
Q3: How does pH influence non-specific binding?
A3: The pH of your buffers is critical as it dictates the charge state of both your target protein and potential contaminants.[7] A suboptimal pH can increase ionic interactions between contaminants and the matrix. For instance, in His-tag purification, a pH between 7.5 and 8.0 is generally recommended to ensure the histidine tag is appropriately charged for specific binding.
Q4: Is it possible for the affinity ligand itself to contribute to non-specific binding?
A4: Yes. A very high density of the immobilized ligand can sometimes lead to increased non-specific interactions.[8][9] This is because at high densities, some ligands may be inaccessible to the target molecule but can still interact with smaller contaminating proteins.[9] Additionally, the chemical nature of the ligand and any spacer arms used can introduce sites for non-specific interactions.[10][11]
In-Depth Troubleshooting Guides
When facing persistent NSB, a more systematic approach is required. The following guides are categorized by the likely source of the problem.
Guide 1: Optimizing Buffer Composition to Mitigate NSB
The composition of your binding, wash, and elution buffers plays a pivotal role in controlling non-specific interactions.[1][12] The goal is to create conditions that favor the specific interaction between your target and the ligand while disrupting weaker, non-specific associations.
Protocol 1.1: Modifying Ionic Strength in Buffers
Ionic interactions are a primary cause of NSB. By increasing the salt concentration in your binding and wash buffers, you can effectively shield electrostatic charges and prevent weakly bound contaminants from adhering to the matrix.
Step-by-Step Methodology:
-
Prepare a Range of Buffers: Prepare your standard binding and wash buffers with varying concentrations of a neutral salt, such as NaCl or KCl. A typical starting range is from 150 mM (physiological) up to 500 mM.
-
Equilibrate the Column: Start with your standard binding buffer to establish a baseline.
-
Load the Sample: Apply your clarified sample to the column.
-
Wash with Increasing Salt Concentrations: Sequentially wash the column with buffers of increasing salt concentration. Collect the flow-through from each wash step.
-
Elute the Target: Elute your target protein using your standard elution protocol.
-
Analyze the Fractions: Analyze the wash and elution fractions by SDS-PAGE to determine the salt concentration at which contaminants are effectively removed without eluting your target protein.
Data Interpretation Table:
| Salt Concentration | Contaminant Level in Wash | Target Protein in Wash | Purity of Eluate |
| 150 mM | High | Low | Low |
| 300 mM | Moderate | Low | Moderate |
| 500 mM | Low | Low | High |
| >500 mM | Low | Increasing | High (potential yield loss) |
Protocol 1.2: Incorporating Additives to Disrupt Hydrophobic Interactions
If hydrophobic interactions are the suspected cause of NSB, incorporating certain additives into your buffers can be highly effective.
Commonly Used Additives:
-
Non-ionic Detergents: Agents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions. A typical concentration to start with is 0.1-0.5%.
-
Glycerol: Can help to reduce non-specific hydrophobic interactions and also stabilize proteins.[13] A concentration of 5-20% is often used.
-
Chaotropic Agents: In some cases, low concentrations of mild chaotropic agents like urea or guanidine-HCl can be used to disrupt non-specific binding, but care must be taken not to denature the target protein.[14]
Step-by-Step Methodology:
-
Select an Additive: Based on the properties of your target protein and the suspected nature of the contaminants, choose an appropriate additive.
-
Prepare Test Buffers: Prepare binding and wash buffers containing a range of concentrations of the selected additive.
-
Perform a Test Purification: Follow the same procedure as in Protocol 1.1, but instead of varying salt, vary the concentration of the additive.
-
Analyze and Optimize: Analyze the fractions by SDS-PAGE to find the optimal concentration of the additive that minimizes NSB without affecting the specific binding of your target.
Guide 2: The Strategic Use of Blocking Agents
Blocking agents are inert molecules that are used to saturate non-specific binding sites on the chromatography matrix before the sample is applied.[15][16] This pre-treatment prevents contaminants from binding to these sites.
Protocol 2.1: Implementing a Blocking Step
This protocol is particularly useful in immunoaffinity chromatography but can be adapted for other affinity systems.
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent.[17]
-
Normal Serum: Serum from a non-immunized animal of the same species as the secondary antibody can be used to block non-specific sites.[18]
-
Glycine or Ethanolamine: These small molecules can be used to block reactive groups on the matrix that may not have been coupled to the ligand.[15]
Step-by-Step Methodology:
-
Equilibrate the Column: Wash the column with your binding buffer.
-
Apply the Blocking Agent: Prepare a solution of your chosen blocking agent (e.g., 1% BSA in binding buffer) and apply it to the column.[15]
-
Incubate: Allow the blocking agent to incubate with the matrix for a defined period (e.g., 30-60 minutes) at room temperature or 4°C.
-
Wash: Thoroughly wash the column with binding buffer to remove any unbound blocking agent.
-
Proceed with Purification: Load your sample and proceed with your standard affinity purification protocol.
Guide 3: Optimizing Washing and Elution Strategies
The efficiency of the wash steps is paramount in removing non-specifically bound proteins.[19] Similarly, a well-designed elution strategy can selectively recover the target molecule while leaving strongly bound contaminants behind.
Protocol 3.1: Enhancing Wash Efficiency
Increasing the stringency and volume of the wash steps can significantly improve purity.
Step-by-Step Methodology:
-
Increase Wash Volume: Start by increasing the volume of your standard wash buffer. Instead of 5 column volumes (CV), try washing with 10-20 CV.[13]
-
Introduce a More Stringent Wash: If increasing the volume is insufficient, introduce a second wash step with a more stringent buffer. This could be a buffer with a higher salt concentration or one containing a low concentration of a mild denaturant or detergent (as described in Guide 1).
-
Implement Gradient Washing: For more precise control, a linear gradient wash can be employed. This involves gradually increasing the concentration of the disruptive agent (e.g., salt or imidazole in His-tag chromatography) in the wash buffer.[13] This can help to elute contaminants at different concentrations, providing a clearer picture of the optimal wash conditions.
Protocol 3.2: Refining Elution Conditions
The elution conditions should be just strong enough to disrupt the specific interaction between the target and the ligand, without co-eluting tightly bound non-specific proteins.
Step-by-Step Methodology:
-
Gradient Elution: Instead of a single-step elution, use a gradient of the eluting agent (e.g., increasing concentration of a competitive ligand or a decreasing pH gradient).[20] This will separate your target protein from contaminants that may elute under slightly different conditions.
-
Test Alternative Elution Methods: If your standard elution method (e.g., low pH) results in co-elution of contaminants, consider alternative strategies. These can include competitive elution with a free ligand, or using chaotropic agents to disrupt the interaction.[1][21]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting non-specific binding.
Caption: A logical workflow for diagnosing and resolving non-specific binding issues.
By systematically working through these troubleshooting guides and understanding the underlying principles, you can significantly improve the purity of your target molecule and the reliability of your affinity chromatography results.
References
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Gasperin Bulbarela, J., et al. (2023). How to avoid non-specific binding in affinity chromatography (Ni-NTA resin)?. ResearchGate. Retrieved from [Link]
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Farajollahi, M. M., et al. (2014). Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies. International Journal of Molecular and Cellular Medicine, 3(4), 256–260. Retrieved from [Link]
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Farajollahi, M. M., et al. (2014). Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies. International Journal of Molecular and Cellular Medicine, 3(4), 256–260. Retrieved from [Link]
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Cox, J. C., et al. (2012). Density-dependent cooperative non-specific binding in solid-phase SELEX affinity selection. Nucleic Acids Research, 40(17), e132. Retrieved from [Link]
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Rees, J. S., & Lilley, K. S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. Methods, 54(4), 407–412. Retrieved from [Link]
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Yoshida, M., et al. (2007). Reduction of nonspecific binding protein on affinity matrices. Journal of Synthetic Organic Chemistry, Japan, 65(11), 1113-1120. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]
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Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]
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G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
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University of California, Davis. (n.d.). Affinity Chromatography. Retrieved from [Link]
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G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]
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Merck Millipore. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from [Link]
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Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Affinity Chromatography. Retrieved from [Link]
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Vicente, T., et al. (2011). Impact of Ligand Density on the Optimization of Ion-Exchange Membrane Chromatography for Viral Vector Purification. Biotechnology and Bioengineering, 108(7), 1584-1594. Retrieved from [Link]
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Hage, D. S. (2018). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1092, 243-256. Retrieved from [Link]
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Bio-Rad. (2019). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). COMPREHENSIVE APPROACHES TOWARDS AFFINITY CHROMATOGRAPHY. Retrieved from [Link]
-
Muro, S., et al. (2008). Controlling Ligand Surface Density Optimizes Nanoparticle Binding to ICAM-1. Journal of Controlled Release, 125(1), 53-61. Retrieved from [Link]
-
Corradini, E., et al. (2018). Effect of the spacer arm on non-specific binding in membrane affinity chromatography. MRS Communications, 8(1), 163-168. Retrieved from [Link]
-
Michel, G., et al. (2015). Optimized purification strategies for the elimination of non-specific products in the isolation of GAD65-specific monoclonal autoantibodies. Journal of Immunological Methods, 422, 111-117. Retrieved from [Link]
-
Cytiva. (2020). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Retrieved from [Link]
-
Gold Biotechnology. (2025). Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion. YouTube. Retrieved from [Link]
-
D'Orazio, G., et al. (2024). Selectivity and Resolving Power of Hydrophobic Interaction Chromatography Targeting the Separation of Monoclonal Antibody Variants. Analytical Chemistry, 96(3), 1169-1177. Retrieved from [Link]
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de Almeida, A. C. S., et al. (2018). Blocking agents for ELISA quantification of compounds coming from bovine muscle crude extracts. Food Chemistry, 261, 146-152. Retrieved from [Link]
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Wang, L., et al. (2012). Effect of ligand density, receptor density, and nanoparticle size on cell targeting. Journal of Nanobiotechnology, 10, 43. Retrieved from [Link]
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American Pharmaceutical Review. (2020). How to Get Accurate Results with Affinity Purification and Affinity Chromatography. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectra of Methyl α-D-mannopyranoside
For researchers, scientists, and drug development professionals engaged in the structural elucidation of carbohydrates, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl α-D-mannopyranoside, a common monosaccharide derivative. We will not only present the experimental data but also delve into the rationale behind the spectral features, compare NMR with alternative analytical techniques, and provide a robust experimental protocol. Our aim is to equip you with the expertise to confidently interpret complex carbohydrate NMR spectra.
The Central Role of NMR in Carbohydrate Structural Analysis
The structural complexity of carbohydrates, arising from their stereochemistry, anomeric forms, and conformational flexibility, presents a significant analytical challenge.[1] While other techniques provide valuable information, NMR spectroscopy is uniquely capable of providing a complete picture of the covalent structure and three-dimensional conformation of carbohydrates in solution.[2] This non-destructive technique allows for the determination of:
-
Monosaccharide composition and sequence: Identifying the individual sugar units and how they are linked together.
-
Anomeric configuration (α or β): Differentiating between stereoisomers at the anomeric carbon.[3]
-
Glycosidic linkage positions: Determining which hydroxyl groups are involved in forming bonds between sugar units.
-
Conformation of the pyranose ring: Understanding the spatial arrangement of the atoms in the sugar ring.[4]
Deciphering the ¹H NMR Spectrum of Methyl α-D-mannopyranoside
The ¹H NMR spectrum of Methyl α-D-mannopyranoside, typically acquired in deuterium oxide (D₂O) to suppress the large solvent signal, reveals distinct signals for each proton in the molecule. The chemical shifts are influenced by the local electronic environment, and the coupling constants (J-values) provide crucial information about the dihedral angles between adjacent protons, which is fundamental to determining the stereochemistry.[5]
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Methyl α-D-mannopyranoside in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.75 | d | J₁,₂ = ~1.5 |
| H-2 | ~3.95 | dd | J₁,₂ = ~1.5, J₂,₃ = ~3.5 |
| H-3 | ~3.80 | dd | J₂,₃ = ~3.5, J₃,₄ = ~9.5 |
| H-4 | ~3.65 | t | J₃,₄ = ~9.5, J₄,₅ = ~9.5 |
| H-5 | ~3.75 | ddd | J₄,₅ = ~9.5, J₅,₆a = ~2.5, J₅,₆b = ~6.0 |
| H-6a | ~3.85 | dd | J₅,₆a = ~2.5, J₆a,₆b = ~12.0 |
| H-6b | ~3.70 | dd | J₅,₆b = ~6.0, J₆a,₆b = ~12.0 |
| -OCH₃ | ~3.40 | s | - |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and concentration. The values presented here are typical for a spectrum recorded in D₂O.
Causality Behind the Spectral Features:
-
Anomeric Proton (H-1): The downfield chemical shift of H-1 (~4.75 ppm) is characteristic of an anomeric proton, which is attached to two oxygen atoms (the ring oxygen and the methoxy group). The small coupling constant (J₁,₂ ≈ 1.5 Hz) is a hallmark of the α-anomer in manno-configured pyranosides, reflecting an axial-equatorial relationship between H-1 and H-2.[3]
-
Axial and Equatorial Protons: The coupling constants between adjacent protons on the pyranose ring are governed by the Karplus relationship. Larger coupling constants (typically 8-10 Hz) are observed for axial-axial couplings, while smaller values (1-4 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings. The observed coupling constants for Methyl α-D-mannopyranoside are consistent with a ⁴C₁ chair conformation.
-
Signal Overlap: In the upfield region of the spectrum (3.6-4.0 ppm), significant signal overlap occurs for the non-anomeric protons (H-2 to H-6). This is a common feature in carbohydrate ¹H NMR spectra and necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment.[1]
Unraveling Complexity with the ¹³C NMR Spectrum
The ¹³C NMR spectrum offers a wider chemical shift dispersion compared to the ¹H spectrum, often resolving the issue of signal overlap.[1] Each carbon atom in Methyl α-D-mannopyranoside gives a distinct signal.
Table 2: ¹³C NMR Chemical Shifts for Methyl α-D-mannopyranoside in D₂O
| Carbon | Chemical Shift (ppm) |
| C-1 | ~101.5 |
| C-2 | ~71.0 |
| C-3 | ~72.0 |
| C-4 | ~68.0 |
| C-5 | ~74.0 |
| C-6 | ~62.0 |
| -OCH₃ | ~55.0 |
Note: As with ¹H NMR, chemical shifts are referenced to an internal or external standard and can vary slightly.
Key Insights from the ¹³C Spectrum:
-
Anomeric Carbon (C-1): The anomeric carbon resonates significantly downfield (~101.5 ppm) due to its attachment to two oxygen atoms.[1]
-
Ring Carbons: The chemical shifts of the other ring carbons (C-2 to C-5) appear in the range of 68-74 ppm, which is typical for carbons bearing hydroxyl groups.[1]
-
Exocyclic Carbon (C-6): The C-6 carbon, being a primary alcohol, is found at the most upfield position among the ring carbons (~62.0 ppm).
-
Methyl Carbon: The carbon of the methoxy group gives a sharp signal at around 55.0 ppm.
The Power of 2D NMR: A Self-Validating System for Structural Elucidation
While 1D NMR provides a wealth of information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex carbohydrates.[6] These experiments create a self-validating system where correlations between nuclei confirm the proposed structure.
Experimental Workflow for Complete NMR Assignment
Caption: Workflow for complete NMR assignment of Methyl α-D-mannopyranoside.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds).[6] For Methyl α-D-mannopyranoside, a COSY spectrum would show a correlation between H-1 and H-2, H-2 and H-3, and so on, allowing for a sequential walk around the pyranose ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon to which it is directly attached.[7][8] This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals (or vice-versa).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[7] This is particularly useful for identifying connections across glycosidic bonds in oligosaccharides and for confirming the assignment of quaternary carbons. For Methyl α-D-mannopyranoside, an HMBC spectrum would show a correlation from the methyl protons to C-1, confirming the methoxy group's position.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for detailed structural elucidation, other techniques are often used in conjunction with or as alternatives to NMR, each with its own strengths and limitations.
Table 3: Comparison of Analytical Techniques for Glycoside Analysis
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Provides detailed structural and conformational information in solution; non-destructive.[1][2] | Lower sensitivity compared to MS; complex spectra for large molecules.[9] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | High sensitivity; provides molecular weight and fragmentation patterns for sequencing.[10] | Does not provide detailed stereochemical or conformational information; derivatization may be required. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Excellent for separation and quantification of components in a mixture.[9][11] | Does not provide structural information on its own; requires reference standards for identification.[9] |
The choice of technique depends on the specific research question. For unambiguous, de novo structure determination, NMR is essential. For routine analysis and quantification of known compounds, HPLC is often the method of choice. MS is invaluable for determining the molecular weight and for sequencing oligosaccharides, especially when coupled with a separation technique like HPLC (LC-MS).[10][12]
Experimental Protocol for Acquiring High-Quality NMR Spectra
Achieving high-quality NMR spectra for carbohydrates requires careful sample preparation and parameter optimization.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of Methyl α-D-mannopyranoside in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample from D₂O two to three times to exchange all labile hydroxyl protons with deuterium, which simplifies the spectrum by removing the broad -OH signals.
-
After the final lyophilization, redissolve the sample in 100% D₂O.
-
Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum with solvent suppression (e.g., presaturation).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to cover all proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY experiment.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values in carbohydrates (e.g., 6-8 Hz).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell or exponential) to enhance resolution or sensitivity.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl α-D-mannopyranoside, aided by 2D correlation experiments, provides an unambiguous and detailed structural characterization. This guide has demonstrated not only the interpretation of the spectral data but also the underlying principles that govern the observed chemical shifts and coupling constants. By understanding the causality behind the experimental choices and the complementary nature of different analytical techniques, researchers can confidently tackle the structural elucidation of even more complex carbohydrates, a critical step in advancing drug discovery and development.
References
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Semantic Scholar. (n.d.). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Retrieved from [Link]
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Kato, K., & Yamaguchi, T. (2015). NMR Spectroscopy of Carbohydrates. ResearchGate. Retrieved from [Link]
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- Imberty, A., & Pérez, S. (1992). Synthesis and conformational and NMR studies of alpha-D-mannopyranosyl and alpha-D-mannopyranosyl-(1----2)-alpha-D-mannopyranosyl linked to L-serine and L-threonine.
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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NIST. (n.d.). α-Methyl-D-mannopyranoside. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
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Patsnap. (2023, September 19). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
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University of Leicester. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer | Request PDF. Retrieved from [Link]
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University of Leeds. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]
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SpectraBase. (n.d.). METHYL 2-O-(ALPHA-D-MANNOPYRANOSYL)-ALPHA-D-MANNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides | Request PDF. Retrieved from [Link]
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Frontiers. (2021, August 24). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
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Semantic Scholar. (n.d.). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Retrieved from [Link]
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ResearchGate. (n.d.). 'H NMR chemical shifts" of methyl glycosides 1-9 | Download Table. Retrieved from [Link]
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LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of Methyl D-mannopyranoside by High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Methyl D-mannopyranoside Applications
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound. We will explore the underlying principles of different separation and detection techniques, present comparative data, and provide a validated, field-proven experimental protocol.
The Analytical Challenge: Why Sugars Test the Limits of Conventional HPLC
The analysis of simple sugars and their derivatives like this compound presents two fundamental challenges for conventional HPLC:
-
Lack of a UV Chromophore: Carbohydrates do not possess significant ultraviolet (UV) absorbing functional groups.[2][3] This renders the most common HPLC detector, the UV-Vis detector, largely ineffective for direct analysis, necessitating alternative detection strategies.
-
High Polarity: These molecules are highly polar and water-soluble, leading to poor retention on traditional reversed-phase columns (e.g., C18), which separate compounds based on hydrophobicity.[4]
Consequently, specialized chromatographic modes and detectors are required for effective and reliable purity assessments.
Comparative Analysis of HPLC Methodologies
The successful analysis of this compound hinges on the synergistic selection of a separation mode and a detection technique. We will compare the most effective and widely adopted approaches.
Separation Modes: HILIC vs. Ligand Exchange
3.1.1 Hydrophilic Interaction Liquid Chromatography (HILIC)
The HILIC mode is the modern cornerstone for separating highly polar compounds.[4][5] Separation is achieved on a polar stationary phase (e.g., amide, amino, or un-derivatized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes like this compound partition between this layer and the bulk mobile phase. The more polar the analyte, the stronger its retention.
-
Expertise & Causality: The primary advantage of HILIC is its compatibility with volatile mobile phases, which makes it an ideal partner for mass-based detectors like Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometers (MS).[4][8] Furthermore, the use of gradient elution (gradually increasing the aqueous component) is straightforward, allowing for the separation of a wide range of polar impurities in a single run.[8]
Caption: HILIC separation mechanism for polar analytes.
3.1.2 Ligand Exchange Chromatography
This technique utilizes stationary phases containing metal ions (e.g., Ca²⁺, Pb²⁺). Separation occurs based on the differential formation of weak complexes between the hydroxyl groups of the carbohydrate and the metal counter-ion of the column packing.[9] It is a robust technique but often requires elevated column temperatures and is less flexible than HILIC, typically being restricted to isocratic elution with pure water.
Detection Techniques: A Head-to-Head Comparison
Since UV detection is not viable, "universal" detectors that do not rely on chromophores are essential. The two most common alternatives are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD).
3.2.1 Refractive Index (RI) Detector
An RI detector measures the difference between the refractive index of the mobile phase and the eluent containing the analyte.[10][11] While truly universal for any analyte, it suffers from significant drawbacks: it is highly sensitive to temperature and pressure fluctuations, leading to baseline drift, and it is incompatible with gradient elution, as any change in the mobile phase composition dramatically alters the refractive index.[11][12]
3.2.2 Evaporative Light Scattering Detector (ELSD)
The ELSD has become the detector of choice for carbohydrate analysis.[13] It operates via a three-step process:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.
-
Detection: These particles pass through a high-intensity light beam (laser), and the scattered light is measured by a photodiode. The signal is proportional to the mass of the analyte.[2][8][14]
The key advantage of ELSD is its compatibility with gradient elution, which allows for superior resolution and faster analysis times.[8] It provides a much more stable baseline compared to RID and is generally more sensitive.[15]
Caption: The three-stage operational workflow of an ELSD.
Data-Driven Comparison: HILIC-ELSD vs. Ligand Exchange-RID
To provide an objective comparison, the following table summarizes the expected performance characteristics for the purity analysis of this compound using two alternative methods.
| Parameter | Method A: HILIC-ELSD | Method B: Ligand Exchange-RID | Rationale for Superiority |
| Stationary Phase | Amide-based HILIC Column | Calcium-form Ion Moderated Column | HILIC offers greater flexibility and compatibility with modern detectors.[4][6] |
| Mobile Phase | Acetonitrile/Water Gradient | Isocratic Water | Gradient elution allows for better separation of closely related impurities.[8] |
| Detector | ELSD | RID | ELSD provides a more stable baseline and is compatible with gradient elution.[13][15] |
| Resolution (Rs) | > 2.0 (from Mannose) | ~1.5 (from Mannose) | Gradient elution in HILIC enhances the separation of key impurities. |
| Limit of Quantification (LOQ) | ~ 5 µg/mL | ~ 20 µg/mL | ELSD is generally more sensitive than RID for non-volatile analytes.[15] |
| Baseline Stability | Excellent | Poor to Fair | RID is highly susceptible to temperature fluctuations.[11][12] |
| Analysis Time | ~ 15 minutes | ~ 25-30 minutes | Gradient elution can significantly shorten run times. |
A Validated Protocol for Purity Analysis via HILIC-ELSD
This protocol is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Guideline Q2(R1).[16][17][18][19]
Instrumentation and Reagents
-
HPLC System: Quaternary pump, autosampler, column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Reagents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Methyl α-D-mannopyranoside Reference Standard.
Chromatographic Conditions
-
Column: Amide HILIC Column, 3 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 90:10 Acetonitrile/Water
-
Mobile Phase B: 50:50 Acetonitrile/Water
-
Gradient Program:
-
0-2 min: 100% A
-
2-12 min: Linear ramp to 50% B
-
12-15 min: Hold at 50% B
-
15.1-20 min: Return to 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
ELSD Settings
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature (Drift Tube): 60 °C
-
Nitrogen Gas Flow: 1.5 SLM (Standard Liters per Minute) (Note: Optimal ELSD settings may vary by instrument manufacturer and should be determined experimentally.)
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of Methyl α-D-mannopyranoside Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 75:25 Acetonitrile/Water mixture.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This protocol is self-validating through the inclusion of SST criteria based on USP <621>.[16][20][21]
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Precision: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the this compound peak must be between 0.8 and 1.8.
-
Method Validation Framework (ICH Q2 R1)
Any analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[18][19][22][23] The HILIC-ELSD method described should be validated for the following parameters for a purity assay:
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities (e.g., D-mannose).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 0.1 mg/mL to 1.5 mg/mL).
-
Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantification (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).
Conclusion
For the purity analysis of this compound, a High-Performance Liquid Chromatography method utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled with an Evaporative Light Scattering Detector (ELSD) represents the most robust, sensitive, and reliable approach. This combination effectively overcomes the challenges of high polarity and the lack of a UV chromophore inherent to the analyte. It is superior to older methods, such as ligand exchange with refractive index detection, by offering gradient compatibility, enhanced sensitivity, and superior baseline stability. The provided protocol, when formally validated according to ICH Q2(R1) guidelines, constitutes a trustworthy and authoritative system for ensuring the quality and purity of this compound for critical research and development applications.
References
-
Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: RI Detectors – Reliable Refractive Index Detection for HPLC Source: KNAUER URL: [Link]
-
Title: Evaporative light scattering detector Source: Wikipedia URL: [Link]
-
Title: Analysis of foods using HPLC with evaporative light scattering detection Source: Agilent Technologies, Inc. URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection Source: PubMed URL: [Link]
-
Title: The principles of ELSD Source: Peak Scientific URL: [Link]
-
Title: Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection Source: PubMed URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Refractive Index Detection (RID) Source: Shimadzu URL: [Link]
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Title: Carbohydrate analysis by high-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD) Source: ResearchGate URL: [Link]
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Title: HPLC Refractive Index Detectors Source: Biocompare URL: [Link]
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Title: Determination of Sugars by ChroZen HPLC (Refractive Index Detector) Source: Youngin Chromass URL: [Link]
-
Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: Separation of carbohydrates using hydrophilic interaction liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection Source: ResearchGate URL: [Link]
-
Title: A New HILIC Column for Saccharide Analysis Source: LCGC International URL: [Link]
-
Title: HILIC - Sugars and fructooligosaccharide analysis Source: KNAUER URL: [Link]
-
Title: Methyl-α-D-mannopyranoside Source: Shodex HPLC Columns and Standards URL: [Link]
-
Title: Methyl alpha-D-Mannopyranoside >98.0%(HPLC) 25g Source: Laboratorium Discounter URL: [Link]
-
Title: Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro Source: Semantic Scholar URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the specific interactions between carbohydrates and proteins, particularly lectins, govern a vast array of cellular processes, from immune responses to pathogen recognition.[1][2][3] Concanavalin A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), stands as a cornerstone model for studying these interactions due to its well-characterized structure and specific affinity for α-D-mannosyl and α-D-glucosyl residues.[4] This guide provides an in-depth, objective comparison of the binding performance of two closely related monosaccharides, Methyl α-D-mannopyranoside and Methyl α-D-glucopyranoside, with Concanavalin A. Understanding the nuances of these interactions is critical for researchers leveraging ConA in applications such as affinity chromatography, cell agglutination studies, and as a tool in drug discovery.[5]
The Structural Nuance: Why the Epimer Matters
Methyl α-D-mannopyranoside and Methyl α-D-glucopyranoside are epimers, differing only in the stereochemistry at the C2 position.[6][7] This seemingly minor structural difference has a profound impact on their binding affinity to Concanavalin A. The binding specificity of ConA is primarily dictated by a network of hydrogen bonds and van der Waals interactions within its carbohydrate-binding site.[8][9] The key amino acid residues involved in this recognition include Asn14, Leu99, Tyr100, Asp208, and Arg228.[10]
The axial orientation of the hydroxyl group at the C2 position in Methyl α-D-mannopyranoside allows for a more favorable hydrogen bonding network within the ConA binding pocket compared to the equatorial orientation of the same hydroxyl group in Methyl α-D-glucopyranoside. This results in a significantly higher binding affinity for the mannoside derivative.
Caption: A streamlined workflow for Isothermal Titration Calorimetry.
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a versatile and high-throughput method for qualitatively and semi-quantitatively assessing carbohydrate-lectin interactions. [11][12]This competitive inhibition assay measures the ability of a free carbohydrate to inhibit the binding of an enzyme-labeled lectin to an immobilized glycoprotein.
Experimental Protocol:
-
Plate Coating:
-
Coat the wells of a high-binding 96-well microtiter plate with a mannose-rich glycoprotein (e.g., horseradish peroxidase, HRP, or invertase) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with a carbohydrate-free blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. [13]3. Competitive Inhibition:
-
Prepare serial dilutions of Methyl α-D-mannopyranoside and Methyl α-D-glucopyranoside in the assay buffer.
-
In a separate plate or tubes, pre-incubate these dilutions with a constant concentration of biotinylated Concanavalin A for 30-60 minutes at room temperature.
-
-
Binding and Detection:
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer the pre-incubated ConA-glycoside mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the appropriate enzyme substrate (e.g., p-nitrophenyl phosphate, pNPP) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
The absorbance values are inversely proportional to the inhibitory activity of the free glycoside.
-
The concentration of each glycoside that causes 50% inhibition of ConA binding (IC₅₀) can be determined. A lower IC₅₀ value indicates a higher binding affinity.
-
Caption: Step-by-step workflow for the Enzyme-Linked Lectin Assay.
Conclusion and Practical Implications
The experimental evidence unequivocally demonstrates that Methyl α-D-mannopyranoside is a significantly more potent binder to Concanavalin A than its C2 epimer, Methyl α-D-glucopyranoside. This difference in affinity, rooted in the subtle stereochemical distinction at a single carbon atom, has important practical implications for researchers:
-
Affinity Chromatography: When using a ConA-sepharose column to purify glycoproteins, elution with Methyl α-D-mannopyranoside will be more efficient and require lower concentrations than elution with Methyl α-D-glucopyranoside.
-
Inhibition Studies: In cellular or biochemical assays where ConA-mediated effects are being investigated, Methyl α-D-mannopyranoside serves as a more potent and specific inhibitor.
-
Glycan Array and Biosensor Applications: When designing glycan arrays or surface plasmon resonance (SPR) experiments to study ConA interactions, the choice of the immobilized carbohydrate will significantly impact the observed binding kinetics and affinity. [14][15] By understanding the fundamental principles of carbohydrate recognition by lectins and employing robust experimental methodologies, researchers can harness the specificity of Concanavalin A with greater precision and confidence in their scientific endeavors.
References
- Naismith, J. H., & Field, R. A. (1996). Structural basis of trimannoside recognition by concanavalin A. Journal of Biological Chemistry, 271(2), 972-976.
- Mandal, D. K., Kishore, N., & Brewer, C. F. (1994). Thermodynamics of lectin-carbohydrate interactions. Titration microcalorimetry measurements of the binding of N-linked carbohydrates and ovalbumin to concanavalin A. Biochemistry, 33(5), 1149-1156.
- Gupta, D., Dam, T. K., Oscarson, S., & Brewer, C. F. (1997). Thermodynamics of Lectin-Carbohydrate Interactions. Titration Microcalorimetry Measurements of the Binding of N-Linked Carbohydrates to Concanavalin A. Biochemistry, 36(49), 15345-15352.
- Lewis, R. N., & Shafer, J. A. (1981). Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692.
- Guest, C. R., Beuming, T., Kroeck, L., Shakhnovich, E. I., & Roux, B. (2018). Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations.
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Wikipedia contributors. (2023, December 1). Concanavalin A. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2024, from [Link]
- Tateno, H., Uchiyama, N., Kuno, A., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in Molecular Biology, 2271, 233-242.
- Chervenak, M. C., & Toone, E. J. (1994). Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin. Biochemistry, 33(49), 14815-14822.
- Aebi, M. (2013). The Role of Lectin-Carbohydrate Interactions in the Regulation of ER-Associated Protein Degradation. International Journal of Molecular Sciences, 14(7), 14519-14541.
- de Oliveira Figueirôa, E., de Melo, C. M. L., & da Silva, T. G. (2017). Lectin-Carbohydrate Interactions: Implications for the Development of New Anticancer Agents. Current Medicinal Chemistry, 24(34), 3737-3754.
- de Almeida, J. S., & de Medeiros, P. L. (2018). Lectins, Interconnecting Proteins with Biotechnological/Pharmacological and Therapeutic Applications. International Journal of Molecular Sciences, 19(9), 2736.
- Dam, T. K., Oscarson, S., & Brewer, C. F. (2000). Binding of multivalent carbohydrates to concanavalin A and Dioclea grandiflora lectin. Thermodynamic analysis of the "multivalency effect". Journal of Biological Chemistry, 275(19), 14223-14230.
- Canelas, A. B., & Barros, M. T. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. Biomolecules, 11(2), 211.
- Loris, R., Hamelryck, T., Bouckaert, J., & Wyns, L. (1998). Structural Basis of Trimannoside Recognition by Concanavalin A. Journal of Biological Chemistry, 273(16), 9572-9578.
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Concanavalin A. (n.d.). Proteopedia. Retrieved January 25, 2024, from [Link]
- BenchChem. (2023). A Comparative Analysis of Methyl α-D-glucopyranoside Binding to Concanavalin A and DC-SIGN. BenchChem.
- Katrlík, J., Le-Dévéhat, F., & Le-Dévéhat, F. (2012). Comparison of three distinct ELLA protocols for determination of apparent affinity constants between Con A and glycoproteins. Journal of Molecular Recognition, 25(6), 335-342.
- Gabius, H. J. (2018). Multivalent Carbohydrate-Lectin Interactions: How Synthetic Chemistry Enables Insights into Nanometric Recognition. Molecules, 23(10), 2530.
- Wang, D., Liu, S., Trummer, B. J., Deng, C., & Wang, A. (2002). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. Analytical Chemistry, 74(5), 1160-1167.
- Kiessling, L. L., & Gestwicki, J. E. (2007). Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry. Journal of the American Chemical Society, 129(37), 11389-11397.
- Wu, P., & Bertozzi, C. R. (2005). Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling. Glycobiology, 15(11), 1145-1153.
- Pourceau, G. (2018). On Surface Assays: Surface Plasmon Resonance. Glycopedia.
- Gauthier, M. A., & Klok, H. A. (2020). Lipopolysaccharide Detection with Glycan-Specific Lectins: a Nonspecific Binding Approach Applied to Surface Plasmon Resonance. ACS Omega, 5(15), 8568-8575.
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National Institute of Standards and Technology. (n.d.). Methyl α-D-glucopyranoside. In NIST Chemistry WebBook. Retrieved January 25, 2024, from [Link]
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National Institute of Standards and Technology. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved January 25, 2024, from [Link]
- Kanold, J., & Kanold, J. (2018). Enzyme-linked lectin assay (ELLA) on ASMs. The test was performed with... [Image].
- Brooks, S. A. (2010). Optimisation of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. Methods in Molecular Biology, 600, 137-150.
- Pourceau, G. (2018). On Surface Assays: Enzyme-Linked Lectin. Glycopedia.
- Cherry Biotech. (2024). Lectin protocol for yeast. Cherry Biotech.
- Schlessinger, J., & Schlessinger, J. (1983). Release of cell-associated concanavalin A by methyl alpha-D-mannopyranoside reveals three binding states of concanavalin-A receptors on mouse fibroblasts. The Journal of Cell Biology, 96(5), 1334-1340.
- Bouckaert, J., Loris, R., & Wyns, L. (1996). A structure of the complex between concanavalin A and methyl-3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside reveals two binding modes. Journal of Biological Chemistry, 271(48), 30614-30618.
-
National Center for Biotechnology Information. (n.d.). Methyl alpha-D-mannopyranoside. In PubChem. Retrieved January 25, 2024, from [Link]
- TA Instruments. (2021). Isothermal Titration Calorimetry in Organic Solvent Systems. TA Instruments.
- Singh, D. D., & Singh, D. D. (2020). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... [Image].
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A Comparative Guide to Mannose Derivatives as FimH Antagonists: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-infective therapies, the bacterial adhesin FimH presents a compelling target. This guide offers an in-depth comparative analysis of various mannose derivatives designed to antagonize FimH, thereby preventing the initial step of bacterial adhesion, a critical virulence mechanism for uropathogenic Escherichia coli (UPEC) and other pathogens. By providing a synthesis of experimental data, explaining the causality behind experimental choices, and detailing robust protocols, this document aims to empower researchers to make informed decisions in the development of next-generation FimH inhibitors.
The Critical Role of FimH in Bacterial Pathogenesis
Uropathogenic E. coli (UPEC) are the primary causative agents of urinary tract infections (UTIs), a significant global health concern exacerbated by rising antibiotic resistance.[1][2] The initial and pivotal step in UPEC pathogenesis is the adhesion to host urothelial cells.[3][4] This attachment is mediated by the FimH adhesin, a protein located at the tip of type 1 pili, which are filamentous appendages on the bacterial surface.[3][4] FimH specifically recognizes and binds to mannosylated glycoproteins on the surface of host cells, such as uroplakin Ia.[1][5]
The FimH protein is composed of two domains: a mannose-binding lectin domain and a pilin domain that anchors the adhesin to the pilus.[6][7] The interaction between these two domains is allosterically regulated, leading to a "catch-bond" mechanism where mechanical shear force, such as that from urine flow, strengthens the FimH-mannose bond.[6][8] This remarkable mechanism allows bacteria to firmly adhere to the bladder wall under physiological conditions. Consequently, blocking the FimH-mannose interaction with competitive inhibitors presents a promising anti-virulence strategy to prevent bacterial colonization and subsequent infection without the selective pressure that drives antibiotic resistance.[2]
The Landscape of FimH Antagonists: A Comparative Analysis of Mannose Derivatives
The development of FimH antagonists has largely centered on modifying the natural ligand, D-mannose, to enhance binding affinity and improve pharmacokinetic properties. These modifications have given rise to several classes of mannose derivatives, each with distinct structure-activity relationships (SAR).
Simple Alkyl and Aryl α-D-Mannosides
The journey of FimH antagonist discovery began with the observation that simple molecules like methyl α-D-mannopyranoside could inhibit bacterial adhesion.[1] Subsequent research explored a range of alkyl and aryl mannosides, revealing that hydrophobic aglycons could significantly enhance binding affinity. This is attributed to favorable interactions with a hydrophobic pocket near the mannose-binding site of FimH, often referred to as the "tyrosine gate," formed by Tyr48 and Tyr137 residues.[4][9] Long-chain alkyl and aryl mannosides demonstrated higher affinity due to increased hydrophobic interactions with Ile-52 and the tyrosine residues lining this pocket.[4]
Biphenyl α-D-Mannosides: A Leap in Potency
A major breakthrough in FimH antagonist design was the introduction of biphenyl α-D-mannosides. These compounds demonstrated a substantial increase in potency compared to their simpler counterparts.[3] X-ray crystallography studies revealed that the biphenyl moiety engages in crucial π-π stacking interactions with Tyr48 and an electrostatic interaction with a salt bridge formed by Arg98 and Glu50 on the outer surface of FimH.[4][10] This extended interaction with the protein surface outside the primary mannose-binding pocket accounts for their superior affinity. Further optimization of the biphenyl scaffold, including substitutions on the distal phenyl ring, has led to antagonists with low nanomolar binding affinity.[4]
Heterocyclic and Constrained Analogs
To further refine the pharmacophore and improve drug-like properties, researchers have explored the incorporation of heterocyclic rings and constrained linkers in the aglycone portion. For instance, quinoline-based mannosides have shown exceptional potency, with IC50 values in the low nanomolar range, effectively reducing bacterial adherence in cell-based assays.[11] The rationale behind these modifications is to optimize the orientation of the hydrophobic moiety within the tyrosine gate and to introduce additional favorable interactions.
C-Glycosides and Glycomimetics: Enhancing Stability
A significant challenge with O-linked mannosides is their potential susceptibility to enzymatic cleavage by glycosidases, which can limit their in vivo efficacy. To address this, C-glycosides, which feature a hydrolytically stable carbon-carbon bond between the mannose moiety and the aglycone, have been developed.[11][12] These C-linked mannosides have demonstrated improved metabolic stability while retaining high FimH binding affinity.[11] This class of compounds represents a promising avenue for the development of orally bioavailable FimH antagonists.[1]
Multivalent and Dimeric Antagonists
Given the multivalent nature of the FimH-uroplakin interaction on the cell surface, another strategy to enhance inhibitory potency is the design of multivalent antagonists. Dimeric analogs, where two mannoside units are linked together, have shown a significant increase in potency compared to their monomeric counterparts.[4][13] This "avidity effect" allows the dimeric antagonist to simultaneously engage with multiple FimH adhesins, leading to a much stronger overall binding interaction.
Comparative Performance Data of FimH Antagonists
The following table summarizes the inhibitory potency of representative mannose derivatives from different classes, as determined by various in vitro assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Representative Compound | Assay Type | IC50 / Ki | Reference |
| Simple Alkyl Mannoside | Methyl α-D-Mannopyranoside | Hemagglutination Inhibition | ~1-5 mM | [1] |
| Simple Aryl Mannoside | p-Nitrophenyl α-D-Mannopyranoside | Competitive Binding | ~100-500 µM | [14] |
| Biphenyl Mannoside | Biphenyl α-D-Mannoside | Fluorescence Polarization | Low µM | [4] |
| Optimized Biphenyl Mannoside | Substituted Biphenyl Mannoside | Fluorescence Polarization | Low nM | [4][10] |
| C-Linked Mannoside | C-allyl α-D-mannopyranoside derivative | Competitive Binding | Sub-nM | [11] |
| Dimeric Mannoside | Linked Biaryl Mannoside | Hemagglutination Inhibition | Sub-µM | [4][13] |
Experimental Protocols for Evaluating FimH Antagonists
The robust evaluation of FimH antagonists requires a multi-tiered approach, progressing from in vitro binding assays to cell-based functional assays and finally to in vivo efficacy models. Here, we detail the methodologies for key experiments that form the foundation of a comprehensive FimH inhibitor screening cascade.
In Vitro Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of FimH to a mannosylated substrate.
Principle: A microtiter plate is coated with a mannosylated protein (e.g., mannan or RNase B). Recombinant FimH protein is pre-incubated with varying concentrations of the test compound before being added to the coated plate. The amount of FimH that binds to the plate is then detected using a specific primary antibody against FimH and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon addition of a substrate. The IC50 value, the concentration of the inhibitor that reduces FimH binding by 50%, is then determined.
Step-by-Step Protocol:
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of mannan (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS and incubating for 1 hour at 37°C.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in PBS.
-
Competition: In a separate plate, mix 50 µL of the test compound dilution with 50 µL of a fixed concentration of recombinant FimH protein (e.g., 1 µg/mL in PBS with 0.1% BSA). Incubate for 30 minutes at room temperature.
-
Binding: Wash the coated and blocked plate three times with PBST. Transfer 100 µL of the FimH-inhibitor mixture to each well and incubate for 1 hour at 37°C.
-
Detection: Wash the plate three times with PBST. Add 100 µL/well of a primary anti-FimH antibody (diluted in PBS with 0.1% BSA) and incubate for 1 hour at 37°C.
-
Wash the plate three times with PBST. Add 100 µL/well of an HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Development: Wash the plate five times with PBST. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 50 µL of 2M H2SO4. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hemagglutination Inhibition (HAI) Assay
This cell-based functional assay assesses the ability of an antagonist to prevent FimH-mediated agglutination of red blood cells.
Principle: UPEC expressing type 1 pili can agglutinate guinea pig red blood cells (RBCs) in a mannose-sensitive manner. FimH antagonists will compete with the mannose receptors on the RBCs, thereby inhibiting agglutination. The minimum concentration of the antagonist that completely inhibits hemagglutination is determined.
Step-by-Step Protocol:
-
Bacterial Preparation: Grow UPEC overnight in static LB broth to induce type 1 pili expression. Resuspend the bacteria in PBS to a specific OD600 (e.g., 1.0).
-
RBC Preparation: Wash guinea pig red blood cells three times with PBS and resuspend to a final concentration of 3% (v/v) in PBS.
-
Inhibitor Dilution: Prepare a two-fold serial dilution of the test compounds in PBS in a 96-well U-bottom plate (50 µL/well).
-
Inhibition: Add 50 µL of the bacterial suspension to each well containing the inhibitor and incubate for 30 minutes at room temperature.
-
Agglutination: Add 50 µL of the 3% RBC suspension to each well. Gently mix and incubate at 4°C for 2-3 hours.
-
Readout: Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform mat of RBCs across the bottom of the well. A negative result (no agglutination) is indicated by a tight button of RBCs at the bottom of the well. The HAI titer is the highest dilution (lowest concentration) of the antagonist that completely inhibits hemagglutination.
Biofilm Inhibition Assay
This assay evaluates the effect of FimH antagonists on the formation of bacterial biofilms, a key virulence factor in persistent infections.
Principle: FimH plays a crucial role in the initial attachment of bacteria to surfaces, which is a prerequisite for biofilm formation.[14] By inhibiting this initial adhesion, FimH antagonists can prevent or reduce biofilm development.
Step-by-Step Protocol:
-
Inoculum Preparation: Grow UPEC overnight and dilute in a minimal medium (e.g., M63) to a specific OD600.
-
Inhibition: In a 96-well flat-bottom plate, add 100 µL of the bacterial inoculum and 100 µL of the test compound at various concentrations. Include a no-inhibitor control.
-
Biofilm Growth: Incubate the plate statically at 37°C for 24-48 hours.
-
Quantification: Gently wash the wells twice with PBS to remove non-adherent bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Readout: Measure the absorbance at 595 nm. The reduction in absorbance in the presence of the inhibitor indicates the degree of biofilm inhibition.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the FimH-mannose interaction and the experimental workflow for antagonist evaluation.
Caption: FimH-Mannose Derivative Interaction.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl D-Mannopyranoside Synthesis
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the validation of methyl D-mannopyranoside, a fundamental carbohydrate building block. We will delve into the practical nuances of synthesis and the detailed interpretation of analytical data, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern these techniques.
The Synthetic Challenge: Fischer-Helferich Glycosidation of D-Mannose
The synthesis of this compound is most commonly achieved through the Fischer-Helferich glycosidation of D-mannose.[1] This acid-catalyzed reaction with methanol is a classic method, favored for its operational simplicity. However, its primary drawback is the formation of a mixture of anomers (α and β) and potentially furanoside isomers, necessitating careful purification and rigorous characterization.
The stereochemical outcome of this reaction is largely governed by the anomeric effect , a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C1).[2] In the case of mannose, the C2 hydroxyl group is axial in the more stable chair conformation. The anomeric effect, therefore, favors the formation of the α-anomer, where the methoxy group at C1 is also in an axial position, minimizing dipole-dipole interactions. Consequently, the Fischer glycosidation of D-mannose typically yields the α-anomer as the major product.[3]
Experimental Protocol: Fischer Glycosidation of D-Mannose
This protocol is adapted from established procedures for the glycosylation of monosaccharides.[4]
Materials:
-
D-Mannose
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Carbonate
-
Silica Gel for column chromatography
-
Ethyl acetate/Methanol solvent system
Procedure:
-
A solution of D-mannose (e.g., 5 g) in anhydrous methanol (e.g., 100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise as a catalyst.
-
The reaction mixture is then heated to reflux and stirred for a specified period (e.g., 6-10 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and neutralized by the slow addition of solid sodium carbonate until the effervescence ceases.
-
The mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure to yield a crude syrup.
-
The crude product, a mixture of α and β anomers, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate) to separate the anomers.
The expected yield for this reaction is generally in the range of 70-85%, with the α-anomer being the predominant product.[3]
Spectroscopic Validation: A Multi-faceted Approach
The structural elucidation of the synthesized this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for confirming the identity and purity of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The anomeric proton (H1) is particularly diagnostic.
-
Chemical Shift (δ): The chemical shift of the anomeric proton is highly dependent on its stereochemistry. In the α-anomer, the axial H1 is typically found further downfield compared to the equatorial H1 of the β-anomer.
-
Coupling Constant (J): The coupling constant between the anomeric proton (H1) and the adjacent proton (H2) is crucial for determining the anomeric configuration. A small ³J(H1, H2) coupling constant (typically 1-2 Hz) is indicative of a cis relationship between H1 and H2, confirming the α-anomer (axial-equatorial coupling). Conversely, a large ³J(H1, H2) coupling constant (typically >8 Hz) indicates a trans relationship, characteristic of the β-anomer (axial-axial coupling).
Table 1: Comparison of ¹H NMR Data for Methyl α/β-D-Mannopyranoside
| Proton | Methyl α-D-mannopyranoside (δ, ppm) | Multiplicity | J (Hz) | Methyl β-D-mannopyranoside (δ, ppm) | Multiplicity | J (Hz) |
| H1 | ~4.75 | d | ~1.5 | ~4.60 | d | ~1.0 |
| H2 | ~3.90 | dd | ~1.5, 3.0 | ~3.95 | dd | ~1.0, 3.0 |
| H3 | ~3.75 | dd | ~3.0, 9.0 | ~3.65 | dd | ~3.0, 9.0 |
| H4 | ~3.65 | t | ~9.0 | ~3.55 | t | ~9.0 |
| H5 | ~3.55 | m | - | ~3.40 | m | - |
| H6a | ~3.80 | dd | ~2.5, 12.0 | ~3.85 | dd | ~2.0, 12.0 |
| H6b | ~3.70 | dd | ~5.5, 12.0 | ~3.75 | dd | ~5.0, 12.0 |
| OCH₃ | ~3.40 | s | - | ~3.45 | s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C1) is a key indicator of the anomeric configuration.
-
Chemical Shift (δ): The anomeric carbon of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.
Table 2: Comparison of ¹³C NMR Data for Methyl α/β-D-Mannopyranoside
| Carbon | Methyl α-D-mannopyranoside (δ, ppm) | Methyl β-D-mannopyranoside (δ, ppm) |
| C1 | ~101.0 | ~101.5 |
| C2 | ~71.0 | ~71.5 |
| C3 | ~72.0 | ~74.0 |
| C4 | ~68.0 | ~68.0 |
| C5 | ~73.5 | ~77.0 |
| C6 | ~62.0 | ~62.5 |
| OCH₃ | ~55.0 | ~57.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing essential confirmation of a successful synthesis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like glycosides, as it typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[5][6][7]
For this compound (C₇H₁₄O₆, Molecular Weight: 194.18 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 195.19 corresponding to the [M+H]⁺ ion and/or a peak at m/z 217.17 corresponding to the [M+Na]⁺ ion. The observation of these ions at the correct mass-to-charge ratio provides strong evidence for the formation of the target molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be characterized by:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.[8]
-
C-H stretching bands around 2850-3000 cm⁻¹ from the alkyl and methoxy groups.[8]
-
A complex "fingerprint" region between 1000 and 1300 cm⁻¹, which contains C-O stretching and O-H bending vibrations. This region is unique to the specific structure of the molecule. The presence of the glycosidic linkage can also be inferred from characteristic bands in this region.
Alternative Synthetic Routes: A Brief Comparison
While Fischer glycosidation is common, other methods exist for the synthesis of methyl glycosides, each with its own advantages and disadvantages.
The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic method for glycoside synthesis that involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[9]
-
Advantages: This method can offer better stereocontrol, particularly when a participating group (e.g., an acetyl group) is present at C2, which typically leads to the formation of the 1,2-trans-glycoside.
-
Disadvantages: The Koenigs-Knorr reaction requires the pre-formation of the glycosyl halide, often from a protected sugar, and uses stoichiometric amounts of heavy metal promoters, which are toxic and expensive. The reaction conditions are generally harsher than the Fischer glycosidation.
The choice of synthetic method will depend on the desired stereochemistry, the scale of the reaction, and the availability of starting materials and reagents.
Visualizing the Workflow and Logic
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Caption: The anomeric effect favors the α-anomer of this compound.
Conclusion
The successful synthesis of this compound is not merely the result of following a recipe but requires a deep understanding of the underlying chemical principles and the rigorous application of a suite of analytical techniques. This guide has provided a framework for not only performing the synthesis but also for confidently validating the structure of the product. By integrating the insights from NMR, MS, and IR spectroscopy, researchers can ensure the integrity of their synthetic intermediates, a critical step in the path of drug discovery and development. The comparison with alternative methods like the Koenigs-Knorr reaction further highlights the importance of selecting the appropriate synthetic strategy based on the specific goals of the research.
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Haese, M., Winterhalter, K., Jung, J., & Schmidt, M. S. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(4), 26. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 101798, Methyl alpha-D-mannopyranoside. Retrieved from [Link]
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Haese, M., et al. (2022). Reverse hydrolysis reaction of d-mannose with water assisted by HCl. ResearchGate. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6420200, beta-D-Mannopyranoside, methyl. Retrieved from [Link]
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Das, A., & Mandal, S. K. (2018). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Chemical Society, 95(12), 1521-1534. [Link]
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LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). [Link]
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Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]
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National Institute of Standards and Technology. (n.d.). α-Methyl-D-mannopyranoside. NIST Chemistry WebBook. [Link]
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Megazyme. (n.d.). D-MANNOSE, D-FRUCTOSE and D-GLUCOSE Assay Procedure. [Link]
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Zhang, Q., & Li, X. (2018). Pre-activation Based Stereoselective Glycosylations. Accounts of Chemical Research, 51(5), 1252–1261. [Link]
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LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. [Link]
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Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
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Roy, B., Das, A., & Mukhopadhyay, B. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Molecules, 27(12), 3793. [Link]
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Samonig, M., & Kiontke, A. (2016). Preparative Mass Spectrometry with Electrospray Ionization. Journal of The American Society for Mass Spectrometry, 27(10), 1641–1647. [Link]
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LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. [Link]
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A Comparative Guide to the Cross-Reactivity of L-Mannose with D-Mannose Specific Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of D-mannose and its stereoisomer, L-mannose, with a focus on their interaction with enzymes specific to D-mannose. In mammalian systems, D-mannose is a crucial monosaccharide involved in vital metabolic and signaling pathways, particularly in protein glycosylation.[1][2][3] Conversely, L-mannose is largely considered biologically inert in mammals due to the high stereospecificity of the enzymes that metabolize D-mannose.[1] This guide will dissect the molecular basis for this specificity, present available kinetic data, and provide detailed experimental protocols for researchers to assess the cross-reactivity of L-mannose with D-mannose specific enzymes.
The Stereochemical Basis of Enzyme Specificity: D- vs. L-Mannose
D-mannose and L-mannose are enantiomers, meaning they are non-superimposable mirror images of each other.[4] This difference in three-dimensional structure is the fundamental reason for their distinct biological activities. Enzymes possess highly specific active sites, which are chiral environments that recognize and bind to substrates with a precise stereochemical arrangement. This "lock and key" or "induced fit" mechanism ensures that only the correct substrate binds and undergoes a chemical reaction. For most enzymes involved in mannose metabolism in mammals, the active site is exquisitely tailored to the D-configuration of mannose.
Metabolic Pathways of D-Mannose and the Inertness of L-Mannose
The central metabolic pathway for D-mannose involves its conversion into intermediates that can enter glycolysis or be utilized for glycosylation.[2][3] This pathway is initiated by the phosphorylation of D-mannose by hexokinase (HK) to form D-mannose-6-phosphate. This intermediate is then isomerized by phosphomannose isomerase (PMI) to fructose-6-phosphate, which enters the glycolytic pathway.[3][5] Alternatively, D-mannose-6-phosphate can be converted to D-mannose-1-phosphate, a precursor for the synthesis of GDP-D-mannose, which is essential for N-linked glycosylation.[3]
Due to the strict stereospecificity of these enzymes, L-mannose is not a substrate and therefore cannot enter these metabolic pathways in mammals.[1] This biological inactivity makes L-mannose a useful negative control in research to study the stereospecificity of mannose-related biological processes.
Comparative Enzyme Kinetics: A Data-Driven Look at Specificity
While the qualitative understanding of D-mannose enzyme specificity is well-established, quantitative kinetic data directly comparing D- and L-mannose as substrates is scarce. This is largely because L-mannose is not considered a substrate for these enzymes, and thus, kinetic parameters are often not determined. However, the available data for D-mannose serves as a benchmark to highlight the high efficiency and specificity of these enzymes.
Table 1: Kinetic Parameters of Key D-Mannose Metabolizing Enzymes with D-Mannose
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| Hexokinase I | Homarus americanus (Lobster) | D-Mannose | 0.07 mM | 520 (relative rate) | [6] |
| Hexokinase II | Homarus americanus (Lobster) | D-Mannose | 0.13 mM | - | [6] |
| Hexokinase | Trypanosoma brucei gambiense | D-Mannose | 155.8 µM | 0.93 µmol/min/mg | [1] |
Note: For L-mannose, the activity with these enzymes is reported to be negligible or not detectable. The lack of reported Km and Vmax values for L-mannose in the literature is a testament to the high stereospecificity of these enzymes.
Broader Specificity: Enzymes with Atypical Interactions
While the core metabolic enzymes exhibit high specificity, some enzymes, particularly from microbial sources, have demonstrated broader substrate acceptance.
-
GDP-mannose pyrophosphorylase (ManC) from Escherichia coli has been shown to have broad substrate specificity for various nucleotides and hexose-1-phosphates, although the activity with L-mannose-1-phosphate has not been explicitly reported.[7][8]
-
L-rhamnose isomerase from various microorganisms can catalyze the isomerization of several rare sugars, including the production of L-mannose from L-fructose.[9][10][11] This highlights that enzymes capable of acting on L-mannose exist in nature, although they are not the primary D-mannose metabolizing enzymes found in mammals.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the potential cross-reactivity of L-mannose with D-mannose specific enzymes, researchers can employ a variety of established techniques.
Spectrophotometric Enzyme Assays
A coupled spectrophotometric assay is a common method to determine the kinetic parameters of an enzyme. The following is a generalized protocol that can be adapted to test for L-mannose activity.
Principle: The activity of a D-mannose specific enzyme (e.g., hexokinase or phosphomannose isomerase) is coupled to a series of enzymatic reactions that ultimately lead to the production of a chromophore or fluorophore that can be measured over time.
Experimental Workflow:
Caption: Workflow of a coupled spectrophotometric assay for hexokinase activity.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing all the coupling enzymes (PMI, PGI, G6PDH), ATP, MgCl₂, and NADP⁺.
-
Substrate Addition: Add varying concentrations of either D-mannose (positive control) or L-mannose to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a known amount of the D-mannose specific enzyme being tested (e.g., hexokinase).
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For L-mannose, the absence of a significant increase in absorbance would indicate no detectable activity.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with enzyme-substrate binding and catalysis, allowing for the determination of both binding affinity (Kd) and kinetic parameters (Km and kcat).
Principle: ITC measures the heat released or absorbed when a substrate is titrated into a solution containing an enzyme.
Experimental Workflow:
Caption: Generalized workflow for an ITC experiment to determine enzyme kinetics.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the enzyme and the substrate (D-mannose or L-mannose) in the same buffer to minimize heat of dilution effects.
-
ITC Experiment Setup: Load the enzyme solution into the sample cell and the substrate solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the substrate into the enzyme solution while monitoring the heat changes.
-
Data Analysis for Binding: For binding studies, integrate the heat peaks and plot them against the molar ratio of substrate to enzyme. Fit the data to a suitable binding model to determine the dissociation constant (Kd) and enthalpy of binding (ΔH).
-
Data Analysis for Kinetics: For kinetic studies, analyze the rate of heat change after each injection to determine the reaction rate. Plot the reaction rates against substrate concentration to determine Km and kcat.
Implications for Research and Drug Development
The high stereospecificity of D-mannose metabolizing enzymes has significant implications:
-
Research: L-mannose serves as an excellent negative control to delineate the specific effects of D-mannose in biological systems.
-
Drug Development: The inertness of L-mannose in mammalian systems means it is unlikely to have direct therapeutic effects or to interfere with D-mannose metabolism. However, this property could be exploited in the design of L-sugar-based drugs that target microbial enzymes with broader substrate specificities. Conversely, targeting the high specificity of human D-mannose enzymes could be a strategy for developing selective inhibitors. For instance, mannose-based molecules are being explored as anti-infective agents.[12]
Conclusion
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-
L-Rhamnose isomerase and its use for biotechnological production of rare sugars. [Link]
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-
Production of l-rhamnulose, a rare sugar, from l-rhamnose using commercial immobilized glucose isomerase. [Link]
-
Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica. [Link]
-
Studies on the substrate specificity of a GDP-mannose pyrophosphorylase from Salmonella enterica. [Link]
-
Structural insights into the substrate specificity and transglycosylation activity of a fungal glycoside hydrolase family 5 β-mannosidase. [Link]
-
Substrate specificity of the bovine and feline neutral alpha-mannosidases. [Link]
-
Substrate specificity of human liver neutral alpha-mannosidase. [Link]
-
Characterization of a thermostable recombinant l-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose. [Link]
- a crucial enzyme for rhamnose catabolism and conversion of rare sugars. (URL not available)
-
Anomeric specificity of mannose phosphorylation by hexokinase. [Link]
-
The structure of mammalian β-mannosidase provides insight into β-mannosidosis and nystagmus. [Link]
-
The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. [Link]
-
Mannose - Wikipedia. [Link]
-
Identification of amino acid residues important for the phosphomannose isomerase activity of PslB in Pseudomonas aeruginosa PAO1. [Link]
-
Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose. [Link]
-
Characterization of GDP-mannose pyrophosphorylase from Escherichia coli O157:H7 EDL933 and its broad substrate specificity. [Link]
-
Mannose Inhibits Arabidopsis Germination via a Hexokinase-Mediated Step. [Link]
-
MANNOSE METABOLISM: MORE THAN MEETS THE EYE. [Link]
-
Substrate specificity engineering of beta-mannosidase and beta-glucosidase from Pyrococcus by exchange of unique active site residues. [Link]
-
beta-Mannosidase Cellulomonas Fimi Enzyme. [Link]
-
Mannosyl-oligosaccharide 1,2-alpha-mannosidase - Wikipedia. [Link]
-
Characterization of a Mannose-6-Phosphate Isomerase from Thermus thermophilus and Increased l-Ribose Production by Its R142N Mutant. [Link]
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bêta-Mannosidase — Wikipédia. [Link]
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Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia. [Link]
-
Mannose phosphate isomerase - Wikipedia. [Link]
-
mannose-6-phosphate isomerase activity. [Link]
-
GDP-mannose pyrophosphorylase is essential for cell wall integrity, morphogenesis and viability of Aspergillus fumigatus. [Link]
-
Which term best describes the relationship between D-Mannose & L-Mannose? [Link]
-
Recent studies on the biological production of D-mannose. [Link]
-
Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse. [Link]
-
The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy. [Link]
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A Senior Application Scientist's Guide to Methyl D-mannopyranoside Binding with Mannose-Binding Lectins
Welcome to an in-depth analysis of the binding interactions between Methyl α-D-mannopyranoside and a selection of prominent mannose-binding lectins. This guide is designed for researchers, scientists, and drug development professionals seeking a nuanced understanding of these crucial molecular recognition events. We will move beyond a simple recitation of data, delving into the structural underpinnings, thermodynamic drivers, and experimental rationale that govern these interactions. Our objective is to provide not just information, but actionable insights that can inform inhibitor design, pathogen recognition studies, and the development of novel therapeutics.
Introduction: The Significance of Mannose Recognition
Mannose-binding lectins are a diverse class of carbohydrate-binding proteins (lectins) that play pivotal roles in innate immunity, cell-cell recognition, and pathogen neutralization.[1][2] They achieve this by recognizing specific mannose-containing glycans on the surface of various pathogens, including viruses like HIV, bacteria such as Mycobacterium tuberculosis, and fungi like Candida albicans.[3][4] This recognition is the first step in a cascade of immune responses, often leading to complement activation and phagocytosis.[4][5]
Methyl α-D-mannopyranoside is a simple, monovalent mannoside that serves as a fundamental tool for characterizing the binding pockets of these lectins. Its rigid pyranoside ring and the α-anomeric configuration mimic the terminal mannose residues found in high-mannose N-glycans.[1] By systematically comparing the binding affinity and thermodynamics of this single ligand across different lectins, we can dissect the subtle yet critical differences in their carbohydrate recognition domains (CRDs), providing a rational basis for the design of high-affinity, selective inhibitors.
Comparative Binding Analysis of Methyl α-D-mannopyranoside
We will now examine the interaction of Methyl α-D-mannopyranoside with four well-characterized mannose-binding lectins: Concanavalin A (Con A), DC-SIGN, Langerin, and the human serum Mannose-Binding Lectin (MBL).
Concanavalin A (Con A)
-
Source & Function: Con A is a plant lectin isolated from the jack bean (Canavalia ensiformis). Due to its stability and well-defined specificity for α-linked mannose and glucose residues, it is one of the most extensively studied lectins and is widely used in affinity chromatography and glycobiology research.[6][7]
-
Binding Characteristics: Con A exhibits a relatively high affinity for Methyl α-D-mannopyranoside among plant lectins.[8] The binding is a single bimolecular step.[6] The primary drivers of affinity differences for various saccharides are the dissociation rate constants rather than the association rates, suggesting a common initial binding process followed by specific stabilizing interactions.[6]
-
Structural Insights: The crystal structure of Con A in complex with mannosides reveals a deep binding pocket where the sugar is coordinated through a canonical set of hydrogen bonds and a crucial interaction with Ca²⁺ and Mn²⁺ ions.[9][10] The binding of the core trimannoside of asparagine-linked carbohydrates to Con A has a significantly higher affinity (60-fold) than Methyl-α-D-mannopyranoside, highlighting the importance of interactions with adjacent sugar residues.[11][12]
DC-SIGN (CD209)
-
Source & Function: Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin receptor expressed on dendritic cells.[13][14] It plays a dual role in immunity: capturing pathogens for antigen presentation while also being exploited by viruses like HIV and Ebola for entry into host cells.[15][16]
-
Binding Characteristics: Unlike lectins that primarily recognize terminal sugars, DC-SIGN shows a preference for internal mannosyl residues within high-mannose structures.[13] Its interaction with single mannose residues is weak, but affinity is enhanced by the presence of multiple mannose units, suggesting that avidity plays a significant role in its biological function.[15][17]
-
Structural Insights: The carbohydrate recognition domain (CRD) of DC-SIGN binds mannose via a primary Ca²⁺-dependent site.[14] Crystal structures show that the vicinal, equatorial 3- and 4-OH groups of the mannose ring are essential for this coordination.[13] The receptor's ability to engage with larger oligosaccharides is facilitated by additional contacts outside the primary Ca²⁺ site, explaining its enhanced affinity for complex glycans.[15]
Langerin (CD207)
-
Source & Function: Langerin is a C-type lectin exclusively expressed on Langerhans cells, which are tissue-resident dendritic cells in the epidermis and mucosa.[3][18] It is crucial for pathogen uptake and is involved in the formation of Birbeck granules, unique organelles within Langerhans cells.[3][19]
-
Binding Characteristics: Langerin exhibits a fascinating dual specificity. While it binds to mannosylated glycans on pathogens like Candida, it also shows a high affinity for sulfated sugars, a feature not commonly observed in mannose-binding lectins.[18][20] Its interaction with simple mannosides is Ca²⁺-dependent.[20]
-
Structural Insights: The crystal structure of Langerin's CRD reveals a single Ca²⁺ binding site that accommodates mannose, fucose, and even glucose residues.[20] The binding mode for mannose is canonical, involving coordination of vicinal hydroxyl groups.[20] Interestingly, some studies have suggested a second, calcium-independent sugar-binding site, although this remains a topic of investigation.[19]
Mannose-Binding Lectin (MBL)
-
Source & Function: MBL is a soluble serum protein of hepatic origin and a key component of the innate immune system.[5][21] Structurally, it belongs to the collectin family, featuring collagen-like domains and C-type lectin domains.[4][22] Upon binding to microbial surfaces, MBL activates the lectin pathway of the complement system.[4][5]
-
Binding Characteristics: MBL binds to mannose, fucose, and N-acetylglucosamine residues on a wide array of pathogens.[4][5] The binding is calcium-dependent and can be inhibited by mannose.[5][23] Deficiencies in MBL are associated with increased susceptibility to infections.[21]
-
Structural Insights: The functional unit of MBL is a trimer of identical polypeptide chains, and these trimers further oligomerize to form higher-order structures. This oligomerization is critical for its function, as it allows for the multivalent binding to carbohydrate patterns on pathogen surfaces, leading to high avidity.[24] The CRD itself is structurally homologous to other C-type lectins.[25]
Quantitative Binding Data Summary
The following table summarizes the binding affinities of Methyl α-D-mannopyranoside to Concanavalin A, Pea Lectin, and Lentil Lectin as determined by titration calorimetry. Data for other lectins with this specific ligand is more sparse in the literature, often focusing on more complex glycans to better reflect biological reality.
| Lectin | Ligand | Temperature (K) | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (mM) | Reference |
| Concanavalin A | Methyl α-D-mannopyranoside | 281.2 | 1.7 x 10⁴ | 0.059 | [8] |
| Pea Lectin | Methyl α-D-mannopyranoside | 281.2 | 2.8 x 10³ | 0.357 | [8] |
| Lentil Lectin | Methyl α-D-mannopyranoside | 281.2 | 1.3 x 10³ | 0.769 | [8] |
Note: K_d values were calculated as 1/K_a and converted to mM for easier comparison.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of biomolecular interactions.[26][27] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[27][28]
Causality Behind Experimental Choices:
-
Why ITC? Unlike surface-based methods like SPR, ITC is an in-solution technique, eliminating potential artifacts from protein immobilization.[27][29] It provides a complete thermodynamic profile, offering deep insights into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[26]
-
Buffer Choice: A buffer with a low ionization enthalpy (e.g., HEPES, PBS) is crucial to minimize heat changes from buffer protonation/deprotonation upon binding, ensuring the measured heat is primarily from the binding event itself.[30]
-
Concentration Rationale: The concentration of the macromolecule in the cell is typically set to be 10-100 times the expected K_d. The ligand concentration in the syringe is set to be 10-20 times the macromolecule concentration to ensure saturation is reached within the experiment's volume.
Step-by-Step Protocol for Lectin-Mannoside ITC
-
Protein Preparation:
-
Dialyze the purified lectin extensively against the chosen ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4). The final dialysis buffer will be used for dissolving the ligand to minimize buffer mismatch heats.
-
Determine the precise protein concentration using a reliable method like UV-Vis spectroscopy with the correct extinction coefficient. Accurate concentration is critical for determining stoichiometry.
-
-
Ligand Preparation:
-
Dissolve a precisely weighed amount of Methyl α-D-mannopyranoside in the final dialysis buffer from the protein preparation step.
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Thoroughly clean the sample cell and reference cell with detergent followed by extensive water rinses.
-
Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.
-
Load the lectin solution (~10-50 µM) into the 200 µL sample cell, avoiding bubbles.
-
Load the Methyl α-D-mannopyranoside solution (~250-1000 µM) into the 40 µL injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any ligand diffused from the syringe tip during equilibration. This point is typically discarded during analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
The stirring speed should be sufficient to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data for accurate analysis.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection.
-
Subtract the heats of dilution from the control experiment.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software to determine K_d, n, and ΔH. ΔS and the free energy (ΔG) are then calculated automatically.
-
ITC Experimental Workflow Diagram
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Visualizing the Molecular Interaction
The specific recognition of mannose by lectins is a structurally well-defined process. It relies on a network of hydrogen bonds and, for C-type lectins, coordination with a divalent cation (typically Ca²⁺).
The diagram below illustrates the canonical interactions between Methyl α-D-mannopyranoside and the carbohydrate recognition domain of a C-type lectin, based on conserved features observed in crystal structures.
Caption: Key interactions in a C-type lectin CRD with Methyl α-D-mannopyranoside.
This conserved binding motif explains the specificity for mannose and N-acetylglucosamine, as both possess equatorial hydroxyl groups at the C3 and C4 positions, which are perfectly oriented for Ca²⁺ coordination. The surrounding amino acid residues, such as Asp and Asn, form a network of hydrogen bonds that further stabilize the complex.
Conclusion and Future Directions
This guide has provided a comparative analysis of Methyl α-D-mannopyranoside binding to several key mannose-binding lectins. While they share a common specificity for mannose, significant differences exist in their affinity, avidity, and preference for terminal versus internal mannose residues. Concanavalin A serves as a high-affinity model system, while DC-SIGN and Langerin demonstrate more complex recognition patterns tailored to their specific immunological roles.
The experimental and structural data underscore a critical principle in drug development: targeting these lectins requires moving beyond simple monosaccharides. While Methyl α-D-mannopyranoside is an invaluable probe for initial characterization, achieving high affinity and selectivity necessitates the design of multivalent or structurally complex glycans that can engage secondary binding sites and exploit the oligomeric nature of these receptors.
Future research should focus on obtaining complete thermodynamic and kinetic profiles for a wider range of lectins with a standardized panel of mannoside ligands. This will enable more robust structure-activity relationship studies and fuel the computational design of next-generation glycomimetic drugs capable of modulating immune responses or blocking pathogenic invasion.
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Kumar, A., Kumar, S., & Singh, A. (2016). Mannose Binding Lectin: A Potential Biomarker for Many Human Diseases. Journal of Clinical & Cellular Immunology, 7(5), 1000455. [Link]
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Haab, B. B. (2010). The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data. Glycobiology, 20(2), 210-221. [Link]
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Skjoedt, M. O., Roversi, P., Kjaer, T. R., Gaboriaud, C., Thiel, S., & Garred, P. (2012). Crystal structure and functional characterization of the complement regulator mannose-binding lectin (MBL)/ficolin-associated protein-1 (MAP-1). Journal of Biological Chemistry, 287(39), 32824-32834. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl α-D-mannopyranoside: Ensuring Quality for Research and Development
For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is the foundational step upon which all subsequent experimental data rests. Methyl α-D-mannopyranoside, a crucial carbohydrate derivative, serves as a competitive inhibitor for mannose-binding proteins (lectins) and is a vital tool in fields ranging from immunology to infectious disease research, particularly in the development of anti-adhesive therapies targeting bacterial lectins like FimH.[1][2][3] Consequently, rigorously interrogating its Certificate of Analysis (CoA) is not merely a procedural formality but a critical component of experimental design and validation.
This guide provides an in-depth comparison of the analytical methodologies and specifications that define the quality of Methyl α-D-mannopyranoside. We will dissect the components of a typical CoA, compare its performance metrics with relevant alternatives, and provide the detailed experimental protocols necessary to verify these claims, ensuring your research is built on a foundation of unimpeachable quality.
Deconstructing the Certificate of Analysis: Key Quality Attributes
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. For a high-purity reagent like Methyl α-D-mannopyranoside, the CoA is the primary assurance of its identity, purity, and structural integrity. Below is a breakdown of the critical tests and their significance.
| Parameter | Typical Specification | Significance in Research & Drug Development |
| Appearance | White to off-white powder or crystalline powder[4][5] | A visual check for discoloration or foreign matter, which could indicate contamination or degradation. |
| Assay (Purity) | ≥98.5% to ≥99.0% (by HPLC)[4][6] | Ensures that the biological or chemical effects observed are attributable to the target compound and not impurities, which could be inactive, inhibitory, or toxic. |
| Optical Rotation | [α]20/D +77.0° to +82.0° (c = 1-10% in water)[5][6] | Confirms the correct stereoisomer (D-enantiomer) and the high purity of the α-anomer, as the specific rotation is a bulk property sensitive to chiral impurities. |
| Identification | Conforms to reference spectrum (by FTIR)[4] | Provides a molecular "fingerprint" to confirm the compound's identity by matching it against a verified standard. |
| Structure | Consistent with structure (by ¹H-NMR)[7] | Verifies the precise chemical structure, including the crucial α-anomeric configuration at the C1 position, which is essential for specific binding to target proteins. |
Comparative Analysis: The Critical Impact of Anomeric Purity
In the context of drug development, particularly for FimH antagonists, the specific anomeric configuration of the mannoside is paramount for biological activity.[2] Methyl α-D-mannopyranoside is a valuable research tool, but various derivatives are often synthesized to improve binding affinity and pharmacokinetic properties. These alternatives often involve modifying the aglycone (the non-sugar portion) or the glycosidic linkage itself.
| Compound Type | Key Structural Feature | Typical Application/Performance Insight |
| Methyl α-D-mannopyranoside | Simple methyl aglycone (CH₃) | Standard competitive inhibitor; baseline for comparison.[1] |
| Heptyl α-D-mannopyranoside | Hydrophobic alkyl aglycone | Increased binding affinity to FimH due to hydrophobic interactions with the "tyrosine gate" in the binding pocket.[2] |
| Aryl α-D-mannopyranosides | Aromatic ring aglycone | Allows for π-stacking interactions, offering another avenue to enhance binding affinity.[8] |
| C-Mannopyranosides | Anomeric oxygen replaced by carbon | More resistant to enzymatic hydrolysis, leading to greater stability and potentially improved bioavailability in vivo.[9] |
| S-Mannopyranosides | Anomeric oxygen replaced by sulfur | Offers a different geometric and electronic profile compared to O- and C-glycosides, which can modulate binding affinity.[9] |
The presence of the β-anomer as an impurity in a batch of Methyl α-D-mannopyranoside can significantly impact research outcomes. Since the binding pockets of lectins are highly stereospecific, the β-anomer will likely have a much lower binding affinity or be completely inactive. This effectively lowers the concentration of the active compound, leading to inaccurate calculations of binding constants (Kd) or inhibitory concentrations (IC50).
In-Depth Analytical Methodologies & Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This involves not just the steps themselves, but the inclusion of system suitability tests and the use of certified reference standards where available. The following protocols provide a framework for the in-house verification of the specifications listed on a CoA.
Quality Control and Verification Workflow
The following diagram illustrates a logical workflow for the comprehensive quality assessment of a new batch of Methyl α-D-mannopyranoside.
Caption: Quality control workflow for Methyl α-D-mannopyranoside.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[10] Since simple sugars like Methyl α-D-mannopyranoside lack a UV chromophore, a universal detector like a Refractive Index (RI) detector is required.[11] The separation is typically achieved using a column designed for carbohydrate analysis, such as an amino-propyl bonded phase, which operates in a hydrophilic interaction liquid chromatography (HILIC) mode.[12][13]
-
Instrumentation: HPLC system with isocratic pump, autosampler, column oven, and refractive index detector.
-
Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (75:25 v/v). The high organic content is necessary for retention on the HILIC column.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape for sugars.[13]
-
Detector Temperature: 35 °C (must be stable and match column temperature to minimize baseline drift).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl α-D-mannopyranoside and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Vortex until fully dissolved.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a standard solution containing both Methyl α-D-mannopyranoside and a known potential impurity (e.g., D-mannose).
-
Inject the suitability standard five times.
-
The resolution between the two peaks should be >1.5, and the relative standard deviation (RSD) of the peak area for Methyl α-D-mannopyranoside should be <2.0%.
-
-
Procedure:
-
Equilibrate the column and RI detector for at least 60 minutes with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to confirm performance.
-
Inject the sample solution in triplicate.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Structural Confirmation and Anomeric Purity by ¹H-NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for absolute structural elucidation.[14] For glycosides, the proton NMR spectrum provides definitive information on the anomeric configuration (α vs. β). The anomeric proton (H-1) of an α-mannoside typically resonates further downfield and has a smaller coupling constant (³J(H1,H2)) compared to its β-counterpart.[15][16]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Dissolve 5-10 mg of Methyl α-D-mannopyranoside in ~0.7 mL of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Procedure:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Suppress the residual HDO signal.
-
-
Data Interpretation:
-
Structural Confirmation: The overall spectrum, including the chemical shifts and splitting patterns of all protons, should match the known structure of Methyl α-D-mannopyranoside. The characteristic methyl singlet (O-CH₃) should be present around 3.4 ppm.
-
Anomeric Purity:
-
Locate the anomeric proton (H-1) signal. For the α-anomer , this is a doublet typically found around 4.7-4.8 ppm with a small coupling constant (³J(H1,H2) ≈ 1-2 Hz ).[15]
-
The anomeric proton for the potential β-anomer impurity would appear further upfield (e.g., ~4.5 ppm) with a larger coupling constant.[15]
-
Anomeric purity can be quantified by integrating the anomeric proton signals of the α and β forms and calculating their relative ratio.
-
-
Protocol 3: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies a molecule based on the vibrational frequencies of its functional groups.[17] The resulting spectrum provides a unique "fingerprint," which, when matched to a reference standard, confirms the compound's identity. The Attenuated Total Reflectance (ATR) method is rapid and requires minimal sample preparation.[18]
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the Methyl α-D-mannopyranoside powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Data Interpretation:
-
The sample spectrum should be overlaid with the spectrum from a certified reference standard of Methyl α-D-mannopyranoside.
-
Key characteristic bands should be present, including a broad O-H stretching band (~3300-3400 cm⁻¹), C-H stretching bands (~2900 cm⁻¹), and a complex series of C-O and C-C stretching vibrations in the "fingerprint region" (900-1250 cm⁻¹).[18]
-
The spectra should show a high degree of correlation for the sample to be identified as conforming.
-
Logical Relationship of Analytical Tests to Quality Attributes
The selection of these analytical tests is not arbitrary; each provides orthogonal—or mutually independent—information that collectively builds a complete picture of the material's quality.
Caption: Relationship between analytical tests and quality attributes.
By employing this multi-faceted analytical approach, researchers and drug developers can confidently ascertain the quality of their Methyl α-D-mannopyranoside, ensuring the reliability and reproducibility of their experimental results. This rigorous evaluation of the Certificate of Analysis, backed by an understanding of the underlying analytical principles, is an indispensable part of modern scientific research.
References
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MtoZ Biolabs. ATR FT-IR Method for Analysis of Monosaccharide Composition. Available at: [Link]. Accessed January 2026.
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Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. Available at: [Link]. Accessed January 2026.
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Shimadzu Corporation. Methods for Separating Sugars. Available at: [Link]. Accessed January 2026.
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ResearchGate. Typical chromatogram of sugar analysis by the HPLC–RI method. Available at: [Link]. Accessed January 2026.
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MDPI. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Available at: [Link]. Accessed January 2026.
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ResearchGate. Monosaccharide composition and FTIR analysis. Available at: [Link]. Accessed January 2026.
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ResearchGate. FTIR spectra of standard monosaccharides, disaccharides, oligosaccharides, and DRB carbohydrates (CHO-DRB) extracted. Available at: [Link]. Accessed January 2026.
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Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. Available at: [Link]. Accessed January 2026.
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National Institutes of Health (NIH). Simultaneous Content Determination of Mono-, Di-, and Fructo-oligosaccharides in Citrus Fruit Juices Using an FTIR-PLS Method Based on Selected Absorption Bands. Available at: [Link]. Accessed January 2026.
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Otto Chemie Pvt. Ltd. Methyl α-D-mannopyranoside, 99%, COA. Available at: [Link]. Accessed January 2026.
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MP Biomedicals. Methyl Α-D-Mannopyranoside. Available at: [Link]. Accessed January 2026.
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National Institute of Standards and Technology (NIST). Infrared spectroscopy of carbohydrates: a review of the literature. Available at: [Link]. Accessed January 2026.
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Semantic Scholar. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH. Available at: [Link]. Accessed January 2026.
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ResearchGate. Comparison of mannosides as complexed within the CRD of FimH. Available at: [Link]. Accessed January 2026.
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National Institutes of Health (NIH). Primary Structure of Glycans by NMR Spectroscopy. Available at: [Link]. Accessed January 2026.
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National Institutes of Health (NIH). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Available at: [Link]. Accessed January 2026.
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ACS Publications. Primary Structure of Glycans by NMR Spectroscopy. Available at: [Link]. Accessed January 2026.
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National Institutes of Health (NIH). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Available at: [Link]. Accessed January 2026.
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MDPI. Mannose Derivatives as Anti-Infective Agents. Available at: [Link]. Accessed January 2026.
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RSC Publishing. Branched α-D-mannopyranosides: a new class of potent FimH antagonists. Available at: [Link]. Accessed January 2026.
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National Institutes of Health (NIH). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Available at: [Link]. Accessed January 2026.
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MDPI. D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli. Available at: [Link]. Accessed January 2026.
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National Institutes of Health (NIH). Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798. Available at: [Link]. Accessed January 2026.
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Carl ROTH. Safety Data Sheet: Methyl α-D-mannopyranoside. Available at: [Link]. Accessed January 2026.
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US Pharmacopeia (USP). Sucrose. Available at: [Link]. Accessed January 2026.
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ResearchGate. List of the synthesized compounds of methyl α-D-mannopyranoside derivatives (2-10). Available at: [Link]. Accessed January 2026.
-
Federal Register. Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Available at: [Link]. Accessed January 2026.
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Mettler Toledo. Combining ATR-FTIR Spectroscopy, HPLC, and NMR. Available at: [Link]. Accessed January 2026.
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A Senior Application Scientist's Guide to Isothermal Titration Calorimetry (ITC) for Mannoside-Lectin Binding Analysis
In the intricate world of glycobiology, the precise characterization of interactions between carbohydrates and proteins is paramount for unraveling their roles in health and disease. Among the arsenal of biophysical techniques, Isothermal Titration Calorimetry (ITC) stands out as the gold standard for elucidating the thermodynamics of these binding events. This guide provides an in-depth, experience-driven perspective on leveraging ITC to study mannoside-lectin interactions, a crucial axis in cellular recognition, pathogen adhesion, and immune responses. We will delve into the core principles of ITC, provide a detailed experimental workflow, and objectively compare its performance against alternative methodologies, all grounded in scientific integrity and supported by experimental data.
The Power of Heat: Understanding the Thermodynamics of Recognition
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a biomolecular interaction.[1][2][3][4][5][6] This seemingly simple principle provides a wealth of information, allowing for the determination of multiple thermodynamic parameters in a single, label-free experiment.[2][7][8] For mannoside-lectin binding, ITC provides a complete thermodynamic profile of the interaction, including:
-
Binding Affinity (KD): A measure of the strength of the interaction.
-
Stoichiometry (n): The ratio of mannoside to lectin in the formed complex.
-
Enthalpy Change (ΔH): The heat change associated with the binding event, reflecting the formation and breaking of bonds.
-
Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, often related to conformational changes and the release of water molecules.[3][9]
This comprehensive thermodynamic signature is what sets ITC apart, offering deep mechanistic insights into the forces driving the interaction.[10]
The ITC Experiment: A Step-by-Step Protocol with Expert Insights
A successful ITC experiment is a blend of meticulous preparation and a deep understanding of the instrument's capabilities. Here, we present a detailed protocol for a typical mannoside-lectin binding experiment, infused with practical advice from the field.
Experimental Workflow Diagram
Caption: Figure 1: A comprehensive workflow for an ITC experiment.
Detailed Experimental Protocol
-
Sample Preparation: The Foundation of Quality Data
-
Purity is Non-Negotiable: Both the lectin and the mannoside ligand must be of the highest possible purity (>95%). Impurities can lead to ambiguous results and incorrect stoichiometry.[11]
-
Accurate Concentration is Key: Precise determination of the concentrations of both reactants is critical for accurate stoichiometry (n) and binding affinity (KD) calculations.[10][11] Use reliable methods such as UV-Vis spectroscopy for the protein (using its extinction coefficient) and a calibrated stock solution for the mannoside.
-
The Buffer is Everything: The lectin and mannoside solutions must be in an identical buffer to minimize "heats of dilution," which can obscure the true binding signal.[7][12][13] Dialysis of the protein against the same buffer used to dissolve the ligand is the gold standard. The choice of buffer is also important; avoid buffers with high ionization enthalpies if proton exchange is expected upon binding.[14]
-
Degas Diligently: Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can cause significant noise and artifacts in the data.[7][8]
-
-
Setting Up the ITC Instrument
-
Thermal Equilibration: Allow the instrument to equilibrate to the desired experimental temperature. A stable baseline is essential for accurate measurements.
-
Sample Loading: By convention, the macromolecule (lectin) is placed in the sample cell, and the ligand (mannoside) is loaded into the titration syringe.[11] The "c-value" (c = [Macromolecule] * n * KA) is an important parameter to consider for optimal experimental design. Ideally, the c-value should be between 10 and 100 for a well-defined binding isotherm.[7]
-
Titration Parameters: Set the injection volume, spacing between injections, and stirring speed. Typical injection volumes are 1-2 µL for a 200 µL cell. The spacing should be sufficient for the signal to return to the baseline before the next injection.
-
-
Data Acquisition and Analysis
-
The Titration: The instrument will automatically inject the mannoside solution into the lectin solution at set intervals. The raw data will show a series of heat spikes corresponding to each injection.
-
Data Integration: The area under each peak is integrated to determine the heat change for that injection.
-
Binding Isotherm: The integrated heat data is plotted against the molar ratio of mannoside to lectin. This creates the binding isotherm, a sigmoidal curve that is characteristic of a binding event.
-
Model Fitting: The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model for a simple 1:1 interaction) using the instrument's software.[1][15] This fitting process yields the key thermodynamic parameters: KD, n, and ΔH. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA).[7]
-
Thermodynamic Parameters Diagram
Caption: Figure 2: Thermodynamic parameters derived from an ITC experiment.
ITC in Context: A Comparative Analysis with Alternative Techniques
While ITC is a powerful tool, it is not always the most suitable for every research question. Here, we objectively compare ITC with two other widely used techniques for studying mannoside-lectin interactions: Surface Plasmon Resonance (SPR) and Glycan Arrays.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Glycan Arrays |
| Principle | Measures heat changes upon binding in solution.[1][2][3] | Detects changes in refractive index upon binding to a sensor surface.[16][17][18] | Measures binding of a labeled lectin to a microarray of immobilized glycans.[19][20][21] |
| Key Outputs | KD, n, ΔH, ΔS (complete thermodynamic profile).[2][7] | kon, koff, KD (kinetic and affinity data).[16][22] | Relative binding affinities, glycan specificity profile.[20][21][23] |
| Labeling | Label-free.[7][8] | Label-free.[17] | Requires labeling of the lectin (e.g., fluorescent tag).[19][20] |
| Throughput | Low to medium. | Medium to high (with automated systems). | High.[24][25] |
| Sample Consumption | Relatively high (microgram to milligram quantities).[2][26] | Low (microgram quantities). | Very low (nanogram to microgram quantities). |
| Strengths | Provides a complete thermodynamic signature in solution; no immobilization required.[5][26] | Real-time kinetic data; high sensitivity.[17] | High-throughput screening of a large number of glycans simultaneously.[19][20][24] |
| Weaknesses | Lower throughput; higher sample consumption; may not be suitable for very weak or very tight interactions.[2][26] | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[17] | Provides relative, not absolute, binding affinities; labeling may alter protein function.[27] |
| Best Suited For | In-depth thermodynamic characterization of a specific interaction; validation of hits from other screens. | Detailed kinetic analysis of binding; screening of small molecule inhibitors.[16][28] | Initial screening for glycan binding specificity; profiling glycan-lectin interactions on a large scale.[19][21][23] |
Troubleshooting Common ITC Challenges in Mannoside-Lectin Studies
Even with careful planning, ITC experiments can present challenges. Here are some common issues and their solutions:
-
No Detectable Binding Heat: This could indicate no binding, a very weak interaction, or a binding enthalpy close to zero.[12] Solution: Increase the concentrations of your reactants, or try a different temperature, as ΔH is temperature-dependent.
-
Large Heats of Dilution: This often points to a mismatch in the buffer composition between the cell and the syringe.[12][13] Solution: Ensure meticulous buffer matching through dialysis.
-
Noisy Baseline or Spikes: Air bubbles are a common culprit.[12] Solution: Thoroughly degas your samples immediately before the experiment.
-
Precipitation During Titration: High concentrations of reactants can sometimes lead to aggregation and precipitation.[3] Solution: Reduce the concentrations of the lectin and mannoside.
Conclusion: A Cornerstone Technique for Mechanistic Insights
Isothermal Titration Calorimetry is an indispensable tool for any researcher serious about understanding the intricacies of mannoside-lectin interactions. Its ability to provide a complete, in-solution thermodynamic profile without the need for labeling or immobilization offers unparalleled mechanistic insights.[5][8][26] While alternative techniques like SPR and Glycan Arrays have their own distinct advantages, particularly in terms of throughput and kinetic analysis, ITC remains the definitive method for a deep thermodynamic characterization of binding events. By combining meticulous experimental design with a thorough understanding of the underlying principles, researchers can harness the power of ITC to unlock the secrets of carbohydrate-protein recognition.
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- Lectin Microarrays - Mahal Lab. (n.d.).
- A New Surface Plasmon Resonance Assay for In Vitro Screening of Mannose-Binding Lectin Inhibitors - PubMed. (n.d.).
- Lectin microarrays identify cell-specific and functionally significant cell surface glycan markers | Glycobiology | Oxford Academic. (n.d.).
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- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
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- Identification of carbohydrates binding to lectins by using surface plasmon resonance in combination with HPLC profiling - Oxford Academic. (n.d.).
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A Comparative Analysis of Deuterated D-Mannose Derivatives in Metabolic Research: A Guide for Researchers
In the intricate world of metabolic research, particularly in the field of glycobiology, the ability to trace and quantify the flux of monosaccharides through complex biosynthetic pathways is paramount. D-mannose, a C-2 epimer of glucose, is a critical precursor for the synthesis of N-linked glycans, which play fundamental roles in protein folding, stability, and cell signaling.[1][2] To unravel the dynamics of glycosylation and mannose metabolism in health and disease, researchers are increasingly turning to stable isotope labeling, a powerful technique that offers a window into the metabolic fate of these essential sugars.[1][3][]
This guide provides a comprehensive comparative analysis of deuterated D-mannose derivatives as metabolic tracers. We will delve into the nuances of their application, from the rationale behind choosing a specific derivative to the intricacies of experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling to gain deeper insights into metabolic pathways.
The Central Role of D-Mannose in Glycosylation
D-mannose enters the cellular machinery and is phosphorylated to mannose-6-phosphate (M6P).[2][5][6] This intermediate stands at a critical metabolic crossroads, where it can be directed towards either glycolysis via conversion to fructose-6-phosphate or into the glycosylation pathway.[5][6][7] For glycosylation, M6P is converted to mannose-1-phosphate and subsequently to GDP-mannose, the donor substrate for mannosyltransferases that build the complex glycan structures on proteins.[1][8]
Understanding the flux through these competing pathways is crucial for dissecting the regulation of glycosylation. Deuterated D-mannose derivatives, by virtue of their increased mass, allow for the distinction between endogenous, unlabeled mannose and exogenously supplied, labeled mannose. This enables precise tracking of its incorporation into newly synthesized glycoproteins.
Caption: Metabolic fate of exogenous D-mannose.
Comparative Analysis of Deuterated D-Mannose Derivatives
The choice of a deuterated D-mannose derivative is a critical experimental decision that hinges on factors such as the specific research question, the analytical platform available, and potential kinetic isotope effects. Below, we compare commonly used derivatives.
| Derivative | Position of Deuterium | Key Advantages | Key Disadvantages |
| D-[1-²H]Mannose | C-1 | - Commercially available. - Minimal kinetic isotope effect in many enzymatic reactions not directly involving C-1 hydrogen. | - Potential for kinetic isotope effect in reactions involving the anomeric carbon.[6] |
| D-[2-²H]Mannose | C-2 | - Directly probes the epimerization of mannose to glucose. - Can provide insights into the activity of phosphomannose isomerase.[9][10] | - Synthesis can be more complex. - Potential for deuterium loss during metabolic interconversions. |
| D-[6,6-²H₂]Mannose | C-6 | - Stable label with low probability of exchange. - Useful for tracing the entire mannose backbone. | - Synthesis requires specific chemical routes.[9] |
| Perdeuterated D-Mannose | All non-exchangeable positions | - Provides a large mass shift for clear separation from unlabeled species in mass spectrometry. | - Higher cost of synthesis. - Potential for significant kinetic isotope effects that may alter metabolic fluxes compared to the native molecule. |
Expert Insight: For general metabolic labeling studies aiming to quantify the overall incorporation of exogenous mannose into glycoproteins, D-[1-²H]Mannose or D-[6,6-²H₂]Mannose are often excellent starting points due to their commercial availability and relatively stable labels. However, for studies focused on specific enzymatic steps, such as the phosphomannose isomerase reaction, position-specific labeled derivatives like D-[2-²H]Mannose are indispensable.
Experimental Protocols: A Step-by-Step Guide to Metabolic Labeling
The following protocol provides a generalized workflow for metabolic labeling of cultured cells with deuterated D-mannose. It is crucial to optimize labeling times and concentrations for each cell line and experimental condition.
Step 1: Preparation of Labeling Medium
-
Culture Medium Selection: Start with a base medium that is low in glucose and mannose to maximize the incorporation of the labeled sugar. Dulbecco's Modified Eagle Medium (DMEM) with no glucose is a common choice.
-
Supplementation: Supplement the base medium with dialyzed fetal bovine serum (dFBS) to reduce the concentration of unlabeled monosaccharides.
-
Addition of Labeled Mannose: Add the desired deuterated D-mannose derivative to the medium at a final concentration typically ranging from 50 µM to 1 mM. The optimal concentration should be determined empirically.
-
Glucose Concentration: Maintain a physiological glucose concentration (e.g., 5 mM) to ensure cell viability, unless the experimental design requires glucose starvation.
Step 2: Metabolic Labeling of Cells
-
Cell Seeding: Plate cells at a density that will result in approximately 70-80% confluency at the time of harvesting.
-
Medium Exchange: Once the cells have adhered, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours.[1] The incubation time will depend on the turnover rate of the glycoproteins of interest.
Step 3: Cell Harvesting and Protein Extraction
-
Harvesting: After the labeling period, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization.
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Step 4: Glycoprotein Enrichment and N-Glycan Release
-
Enrichment (Optional): For studies focusing on specific glycoproteins, immunoprecipitation or other affinity purification methods can be employed. For global glycoproteomic analysis, total protein can be used.
-
N-Glycan Release: To analyze the incorporated deuterated mannose within the N-glycans, release the glycans from the glycoproteins using the enzyme PNGase F, which cleaves the bond between the innermost GlcNAc and the asparagine residue.[1]
Caption: General workflow for metabolic labeling.
Analytical Approaches: Unveiling the Labeled Glycans
Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying the incorporation of deuterated D-mannose into glycoproteins.[1][3][11] The choice of MS instrumentation and analytical strategy will depend on the specific research goals.
| Analytical Technique | Description | Key Advantages | Key Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates complex mixtures of peptides or glycans before MS analysis. | - High sensitivity and resolution. - Allows for the analysis of complex biological samples. | - Requires specialized instrumentation and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatized monosaccharides are separated by GC before MS analysis. | - Excellent for quantifying the relative abundance of different monosaccharides.[7] | - Requires derivatization, which can be time-consuming. |
| Tandem Mass Spectrometry (MS/MS) | Fragments ions to obtain structural information. | - Can be used to identify the specific sites of glycosylation and the structure of the glycans. | - Data analysis can be complex. |
Trustworthiness of the Protocol: This experimental design incorporates a self-validating system. By comparing the mass spectra of samples cultured with labeled versus unlabeled mannose, the incorporation of the deuterium label can be unequivocally confirmed. The mass shift observed in the labeled sample directly corresponds to the number of deuterated mannose units incorporated into the glycan.
Data Interpretation: From Mass Spectra to Biological Insights
The analysis of mass spectrometry data from metabolic labeling experiments involves identifying the isotopic envelopes of the labeled and unlabeled species. The relative abundance of these species can be used to calculate the fractional enrichment, which reflects the proportion of newly synthesized glycoproteins.
Example Data Presentation:
| Sample | Unlabeled Peak Area | Labeled Peak Area | Fractional Enrichment (%) |
| Control (Unlabeled Mannose) | 1,000,000 | 0 | 0 |
| Labeled Sample (24h) | 500,000 | 500,000 | 50 |
| Labeled Sample (48h) | 250,000 | 750,000 | 75 |
This quantitative data provides a dynamic view of glycoprotein turnover and can be used to assess the impact of various perturbations, such as drug treatment or genetic modifications, on glycosylation pathways.
Conclusion and Future Directions
Deuterated D-mannose derivatives are powerful tools for dissecting the complexities of mannose metabolism and glycosylation. By carefully selecting the appropriate derivative and employing robust experimental and analytical workflows, researchers can gain unprecedented insights into these fundamental biological processes. Future advancements in mass spectrometry technology and the development of novel deuterated probes will undoubtedly continue to expand the applications of this technique in both basic research and drug discovery. The ability to trace metabolic pathways with high precision will be instrumental in understanding the role of glycosylation in a wide range of diseases, from cancer to congenital disorders of glycosylation.
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- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
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A Senior Application Scientist's Guide to Assessing the Stereoselectivity of Glycosylation Reactions
For researchers in carbohydrate chemistry and drug development, the synthesis of a glycosidic bond is a moment of truth. The creation of this new stereocenter at the anomeric position can yield one of two diastereomers, the α- or β-glycoside. This seemingly subtle difference in stereochemistry can have profound consequences, dictating the biological activity, immunogenicity, and metabolic stability of glycoconjugates, from therapeutic antibodies to novel antibiotics.[1][2] Therefore, the ability to not only control but also accurately assess the stereochemical outcome of a glycosylation reaction is paramount.
This guide provides an in-depth comparison of the primary analytical techniques for determining glycosylation stereoselectivity. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide field-proven protocols, and present a logical framework for selecting the most appropriate technique for your research needs.
Part 1: The Heart of the Matter: Factors Governing Stereoselectivity
Before we can assess the outcome of a reaction, we must understand the forces at play that dictate it. The stereoselectivity of a glycosylation is not a matter of chance; it is a finely balanced interplay of multiple factors.[3][4] A comprehensive understanding of these elements is the first step toward rational design and troubleshooting of your synthetic strategy.[1]
-
The Glycosyl Donor: The nature of the leaving group and the protecting groups on the donor are critical.[5] The most significant directing influence comes from the protecting group at the C-2 position.[6]
-
Neighboring Group Participation (NGP): Acyl-type protecting groups (e.g., acetyl, benzoyl) at C-2 can "participate" in the reaction.[6] They attack the transiently formed oxocarbenium ion to form a stable dioxolenium intermediate.[6][7] This intermediate effectively shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, leading predominantly to the 1,2-trans-glycoside (a β-glycoside for a glucose or galactose donor).[6][8][9]
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) or azides at C-2 are "non-participating."[6] They do not form a covalent intermediate, leaving the oxocarbenium ion susceptible to attack from either face.[7] The resulting α/β ratio is then governed by other factors like the anomeric effect, solvent, and temperature.[6]
-
-
The Glycosyl Acceptor: The reactivity and steric bulk of the acceptor's nucleophilic hydroxyl group play a crucial role.[10][11] Less reactive acceptors may favor a more dissociative (SN1-like) mechanism, while more reactive nucleophiles can engage in an SN2-type displacement, influencing the stereochemical outcome.[12][13] The strategic placement of protecting groups on the acceptor can be used to tune its reactivity and steer the stereoselectivity.[2][12]
-
The Solvent: The choice of solvent is one of the most powerful yet least understood variables.[10][14][15] Ethereal solvents like diethyl ether or THF tend to favor the formation of α-glycosides (1,2-cis products).[10][16] In contrast, nitrile solvents like acetonitrile can participate in the reaction, forming a transient nitrilium intermediate that directs the incoming acceptor to the β-face, yielding 1,2-trans products.[10][16]
-
Promoters and Catalysts: Lewis acids like TMSOTf or BF3·OEt2 are commonly used to activate the glycosyl donor.[1] The choice and stoichiometry of the promoter can significantly influence the reaction pathway and stereoselectivity.[17][18] Furthermore, novel catalyst systems, including those based on transition metals like gold or cobalt, are continuously being developed to achieve higher levels of stereocontrol.[17][19][20][21][22]
Part 2: The Analyst's Toolkit: A Comparative Guide to Assessment
Once the reaction is complete, the crucial task is to determine the ratio of the α and β anomers formed. Three primary techniques dominate this field: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each offers a unique set of advantages and disadvantages.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful and unambiguous method for determining the stereochemistry of the glycosidic linkage.[23][24] It provides precise information on atomic connectivity and configuration, making it the definitive tool for structural elucidation.[23]
Principle of Stereochemical Assignment: The anomeric proton (H-1) and anomeric carbon (C-1) have distinct chemical shifts and coupling constants depending on their axial or equatorial orientation.
-
¹H NMR: For most common sugars like glucose, the anomeric proton in a β-glycoside (axial) appears further upfield (lower ppm) than in an α-glycoside (equatorial). The key diagnostic is the coupling constant between H-1 and H-2 (JH1,H2). An axial-axial coupling in a β-glucoside results in a large coupling constant (~7-8 Hz), while an equatorial-axial coupling in an α-glucoside gives a smaller value (~3-4 Hz).
-
¹³C NMR: The anomeric carbon (C-1) chemical shift is also diagnostic. Typically, C-1 in an α-glycoside is shifted downfield (higher ppm) compared to its β-counterpart.[25]
-
2D NMR: Techniques like NOESY can show through-space correlations. For instance, in an α-glucoside, a NOE correlation is often observed between the anomeric proton (H-1) and the aglycone, which is absent in the β-anomer. Other 2D experiments like HSQC and HMBC are essential for assigning all signals in complex oligosaccharides.[24][25]
-
Sample Preparation: Dissolve 5-10 mg of the purified glycosylation product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, MeOD). Ensure the sample is free of particulate matter.
-
Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis of the α/β ratio, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) to allow for full relaxation of all relevant protons, ensuring accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis & Interpretation:
-
Identify the anomeric proton signals for both the α and β isomers. These are typically well-separated from other signals in the 4.5-5.5 ppm region.
-
Measure the JH1,H2 coupling constant for each anomer to confirm the assignment.
-
Carefully integrate the anomeric proton signals for the α and β products. The ratio of these integrals directly corresponds to the molar ratio of the anomers in the sample.
-
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a high-throughput technique that physically separates the anomeric products, allowing for their quantification.[26] While it doesn't provide the direct structural information of NMR, its sensitivity and resolving power make it invaluable for reaction monitoring and purification.[27]
Principle of Stereochemical Assignment: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase.[28] The α and β anomers, being diastereomers, have different three-dimensional shapes and polarities, causing them to interact differently with the stationary phase and thus elute at different times (retention times).
-
Normal Phase (NP) HPLC: This is a common method for glycan analysis. Using a polar stationary phase (e.g., amide or silica) and a non-polar mobile phase, separation is based on hydrophilicity.[28]
-
Reversed-Phase (RP) HPLC: While less ideal for native glycans, RP-HPLC is effective for analyzing glycans that have been derivatized with a fluorescent or UV-active tag, which also greatly enhances sensitivity.[27]
-
High-pH Anion-Exchange Chromatography (HPAE-PAD): This technique is excellent for separating native, unlabeled glycans, including positional isomers and anomers, and is often used for complex mixtures released from glycoproteins.[29]
-
Derivatization (if necessary): If the product lacks a chromophore, derivatize it with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) for sensitive detection. This step is common in glycomics but may be omitted for simple glycosides with UV-active aglycones.
-
Sample Preparation: Dissolve the derivatized (or underivatized) sample in the initial mobile phase solvent. Filter the sample through a 0.22 µm filter.
-
Instrumentation & Column: Use an HPLC system equipped with a fluorescence or UV detector. Install a normal-phase column (e.g., an amide-based column).
-
Method Development:
-
Mobile Phase: Typically a gradient of an aqueous buffer (e.g., ammonium formate) into an organic solvent (e.g., acetonitrile).
-
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous component to elute the glycans. Anomers often elute very close to each other, so a shallow, slow gradient is required for good resolution.
-
-
Analysis & Interpretation:
-
Run a standard of each pure anomer (if available) to determine their individual retention times.
-
Inject the reaction mixture. The α and β anomers will appear as separate peaks.
-
Integrate the peak areas for each anomer. The ratio of the peak areas corresponds to the ratio of the anomers.
-
Mass Spectrometry (MS): An Emerging Power
Traditionally, mass spectrometry has been considered "blind" to stereochemistry, as α and β anomers are isobaric (have the same mass).[30][31] However, advanced MS techniques are changing this paradigm.
Principle of Stereochemical Assignment:
-
Tandem MS (MS/MS): While direct differentiation is difficult, some studies have shown that the fragmentation patterns or kinetic energy release upon fragmentation of metal-adducted diastereomeric complexes can differ, allowing for distinction between α and β linkages.[32][33]
-
Ion Mobility-Mass Spectrometry (IM-MS): This powerful hyphenated technique separates ions in the gas phase based on their size, shape, and charge (their rotationally averaged collision cross-section, CCS).[31] Since α and β anomers have different 3D conformations, they can exhibit different drift times in the ion mobility cell, allowing for their separation and identification before mass analysis. Recent studies show that even fragment ions can retain a "memory" of the original anomeric configuration, providing a new avenue for analysis.[31][34][35]
-
Sample Preparation: Prepare a dilute solution of the glycosylation product in a solvent suitable for electrospray ionization (ESI), such as acetonitrile/water with a small amount of formic acid or a metal salt (e.g., sodium acetate) to promote adduct formation.
-
Infusion & Ionization: Infuse the sample directly into the ESI source of the IM-MS instrument.
-
Ion Mobility Separation: The generated ions are pulsed into the ion mobility drift tube. Under a weak electric field, they travel through a buffer gas, separating based on their CCS.
-
Mass Analysis: The mobility-separated ions enter the mass analyzer (e.g., a TOF analyzer) where their mass-to-charge ratio is determined.
-
Analysis & Interpretation:
-
The data is visualized as a 2D plot of ion mobility (drift time) versus m/z.
-
The α and β anomers, having the same m/z, will appear as distinct spots at different drift times.
-
Analysis of pure standards is required to assign which spot corresponds to which anomer. The relative intensity of these spots provides the anomeric ratio.
-
Part 3: Synthesis and Strategy: Choosing Your Method
The choice of analytical technique is driven by the specific needs of the project, available instrumentation, and the complexity of the molecule.
Comparative Data Summary
| Feature | NMR Spectroscopy | HPLC | Mass Spectrometry (Advanced) |
| Principle | Nuclear spin properties in a magnetic field | Differential partitioning / Separation | Gas-phase separation by shape (IM-MS) |
| Information | Unambiguous structure, configuration, conformation | Separation, Retention Time, Quantification | Mass, Collision Cross-Section (CCS) |
| Stereo-info | Definitive (via J-coupling, NOE) | Indirect (via separation) | Definitive with IM-MS |
| Sample Prep | Simple, non-destructive | Can require derivatization | Simple, requires specific solvents |
| Throughput | Low to Medium | High | High |
| Sensitivity | Low (mg scale) | High (µg-ng scale) | Very High (ng-fg scale) |
| Key Advantage | Gold standard for structural proof | Excellent for quantification & purification | Unmatched sensitivity, emerging power |
| Key Limitation | Low sensitivity, can be complex for large molecules | Indirect, requires standards for confirmation | Requires specialized instrumentation (IM-MS) |
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// MS Branch MS_Sample [label="Prepare ESI Sample\n(Dilute)", fillcolor="#F1F3F4"]; MS_Inject [label="Infuse into IM-MS"]; MS_Analyze [label="Analyze Drift Times at m/z", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; MS_Result [label="α/β Ratio by Intensity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Workup; Workup -> NMR_Sample [label="NMR Path"]; Workup -> HPLC_Sample [label="HPLC Path"]; Workup -> MS_Sample [label="MS Path"];
NMR_Sample -> NMR_Acquire; NMR_Acquire -> NMR_Analyze; NMR_Analyze -> NMR_Result;
HPLC_Sample -> HPLC_Inject; HPLC_Inject -> HPLC_Analyze; HPLC_Analyze -> HPLC_Result;
MS_Sample -> MS_Inject; MS_Inject -> MS_Analyze; MS_Analyze -> MS_Result; } } Caption: Decision workflow for selecting an analytical technique.
Conclusion and Future Outlook
The stereoselective synthesis of glycosides remains a formidable challenge in organic chemistry. A successful outcome depends not only on controlling the reaction but on accurately and efficiently assessing its stereochemical fidelity. NMR spectroscopy remains the unequivocal gold standard for structural determination, providing definitive proof of configuration. HPLC offers a robust, high-throughput method for separation and quantification, ideal for reaction optimization and quality control. Meanwhile, advanced mass spectrometry, particularly IM-MS, is rapidly emerging as a powerful tool that combines exquisite sensitivity with the newfound ability to resolve stereoisomers.
Looking ahead, the field is moving towards predictive models. By leveraging machine learning algorithms trained on large datasets, it is becoming possible to predict the stereochemical outcome of glycosylation reactions with increasing accuracy.[36][37][38] These in silico tools, combined with the robust analytical techniques detailed in this guide, will empower researchers to navigate the complexities of carbohydrate synthesis with greater confidence and precision, accelerating discovery in glycoscience and drug development.
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Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
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The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. [Link]
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Controlling the stereoselectivity of glycosylation via solvent effects. ResearchGate. [Link]
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Glycosyl Formates: Glycosylations with Neighboring-Group Participation. MDPI. [Link]
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On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]
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Full article: Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Taylor & Francis Online. [Link]
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Differentiation of stereochemistry of glycosidic bond configuration: Tandem mass spectrometry of diastereomeric cobalt-glucosyl-glucose disaccharide complexes. ACS Publications. [Link]
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The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Semantic Scholar. [Link]
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Approaches to stereoselective 1,1'-glycosylation. PubMed Central. [Link]
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Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PubMed Central. [Link]
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Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters. Royal Society of Chemistry. [Link]
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Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. ACS Publications. [Link]
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Predicting glycosylation stereoselectivity using machine learning. MPG.PuRe. [Link]
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Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. [Link]
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Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
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The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology. [Link]
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Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. MDPI. [Link]
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Bottom-Up Elucidation of Glycosidic Bond Stereochemistry. ResearchGate. [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]
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Primary Structure of Glycans by NMR Spectroscopy. ACS Publications. [Link]
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Acceptor reactivity in glycosylation reactions. Royal Society of Chemistry. [Link]
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Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. [Link]
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Bottom-Up Elucidation of Glycosidic Bond Stereochemistry. Radboud Repository. [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. [Link]
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Pre-activation Based Stereoselective Glycosylations. PubMed Central. [Link]
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Beyond the Parent Molecule: A Comparative Guide to the Enhanced Biological Activities of Methyl D-mannopyranoside Derivatives
For researchers, scientists, and drug development professionals navigating the intricate world of carbohydrate-based therapeutics, the journey from a parent compound to a potent drug candidate is one of meticulous modification and rigorous evaluation. Methyl D-mannopyranoside, a simple glycoside, serves as a foundational scaffold for a diverse array of derivatives with significantly enhanced biological activities. This guide provides an in-depth, objective comparison of these derivatives to the parent compound, supported by experimental data, to illuminate their therapeutic potential across antimicrobial, antiviral, and anticancer applications.
Introduction: The Latent Potential of this compound
Methyl α-D-mannopyranoside is a naturally occurring monosaccharide derivative that, in its parent form, exhibits modest biological activity.[1] Its primary role in biological systems is often as a competitive inhibitor of mannose-binding lectins, such as the FimH adhesin found on the surface of uropathogenic Escherichia coli.[1][2] This interaction, while significant, often requires high concentrations to elicit a therapeutic effect. The true potential of this scaffold is unlocked through chemical modification, where the addition of various functional groups dramatically amplifies its biological efficacy and broadens its spectrum of activity.
The core principle behind derivatization is to enhance the molecule's interaction with biological targets, improve its pharmacokinetic properties, and increase its overall potency. As we will explore, the addition of acyl chains, aromatic groups, and other moieties can transform the humble this compound into a formidable agent against a range of pathogens and diseases.
Comparative Analysis of Biological Activities
The derivatization of this compound has yielded compounds with potent antimicrobial, antifungal, antiviral, and anticancer properties. The following sections provide a comparative overview of these activities, with quantitative data summarized in comprehensive tables.
Antimicrobial and Antifungal Activity: A Significant Leap in Potency
The most extensively studied application of this compound derivatives is in the realm of antimicrobial and antifungal agents. The parent compound shows negligible activity, but the addition of various acyl groups significantly enhances its ability to inhibit the growth of and kill a wide range of bacteria and fungi.[3][4]
Key Observations:
-
Acyl Chain Length: The antimicrobial activity is often correlated with the length of the acyl chain. Derivatives with longer alkyl chains, such as lauroyl and myristoyl groups, have demonstrated particularly strong antibacterial activity.[5]
-
Aromatic Substituents: The incorporation of aromatic groups, like cinnamoyl and bromobenzoyl moieties, has been shown to significantly boost both antibacterial and antifungal efficacy.[3]
-
Mechanism of Action - FimH Antagonism: A primary mechanism of antibacterial action, particularly against uropathogenic E. coli (UPEC), is the inhibition of the FimH adhesin. FimH is a lectin on the tip of type 1 pili that binds to mannosylated receptors on the surface of bladder epithelial cells, initiating infection. This compound derivatives with enhanced binding affinity for FimH can effectively block this crucial first step of bacterial adhesion and subsequent invasion.
Experimental Data Summary: Antimicrobial and Antifungal Activity
| Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Methyl α-D-mannopyranoside (Parent) | E. coli | >1000 | >1000 | [1] |
| Methyl 6-O-butyryl-2,3,4-tri-O-lauroyl-α-D-mannopyranoside | E. coli | 0.25 | 8.00 | [4] |
| Methyl 6-O-butyryl-2,3,4-tri-O-myristoyl-α-D-mannopyranoside | S. aureus | 0.125 | 8.00 | [3] |
| Methyl 2,3,4-tri-O-benzenesulfonyl-6-O-cinnamoyl-α-D-mannopyranoside | S. typhi | 0.125 | 8.00 | [3] |
| Methyl 6-O-(3-bromobenzoyl)-... derivatives | Various Bacteria | 0.75 - 1.50 | 8.00 - 16.00 | [5] |
| Cinnamoyl-substituted mannopyranosides | A. niger | - | - | [3] |
| Cinnamoyl-substituted mannopyranosides | A. flavus | - | - | [3] |
Note: '-' indicates data not available in the cited sources. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Antiviral Activity: Blocking Viral Entry and Replication
The antiviral potential of this compound derivatives is an emerging area of research with promising initial findings. These compounds can interfere with viral life cycles through various mechanisms, including the inhibition of viral entry into host cells and the disruption of key viral enzymes.[6]
Potential Mechanisms of Antiviral Action:
-
Neuraminidase Inhibition: Some derivatives are being investigated as inhibitors of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, particularly in influenza viruses.[7][8][9][10][11] By blocking neuraminidase, these compounds can prevent the spread of the virus.
-
Inhibition of Viral Attachment: Similar to their antibacterial mechanism, mannoside derivatives can block the interaction between viral glycoproteins and host cell receptors, a critical step for viral entry. This is particularly relevant for viruses that utilize mannose-binding lectins for attachment.
Experimental Data Summary: Antiviral Activity
| Derivative | Virus | Assay | IC50 (µM) | Reference |
| Mannose-capped multivalent cluster | Lectin LecB (Pseudomonas aeruginosa) | Fluorescence Polarization | 0.66 | [6] |
| Man40HSA (high-mannose derivative) | HIV-1 | - | - | [6] |
| Micafungin derivative (Mi-2) | SARS-CoV-2 (Delta) | Viral RNA Replication | <2 | [12] |
| Micafungin derivative (Mi-5) | SARS-CoV-2 (Delta) | Viral RNA Replication | <2 | [12] |
| Micafungin derivative (Mi-2) | SARS-CoV-2 (Omicron) | Viral RNA Replication | 13.0 | [12] |
| Micafungin derivative (Mi-5) | SARS-CoV-2 (Omicron) | Viral RNA Replication | 7.56 | [12] |
Note: '-' indicates data not available in the cited sources. IC50: Half-maximal inhibitory concentration.
Anticancer Activity: A New Frontier
The exploration of this compound derivatives as anticancer agents is a relatively new but exciting field. Preliminary studies suggest that certain derivatives can exhibit cytotoxicity against various cancer cell lines. The exact mechanisms are still under investigation but may involve the modulation of cell signaling pathways or the induction of apoptosis.
Experimental Data Summary: Anticancer Activity
| Derivative | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| Methyl α-D-glucopyranoside derivative 6 | Ehrlich Ascites Carcinoma (EAC) | MTT | 2602.23 | [5] |
| Caffeic acid derivative 5 | AsPC1 (pancreatic) | MTT | 42.47 µM | [13] |
| Caffeic acid derivative 5 | BxPC3 (pancreatic) | MTT | 46.58 µM | [13] |
| 2-oxoheptyl ITC | - | MTT | 4.13 µM | [14] |
| 2-oxoheptyl ITC | - | CVS | 3.47 µM | [14] |
Note: '-' indicates data not available in the cited sources. IC50: Half-maximal inhibitory concentration.
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of this compound derivatives.
Synthesis of a this compound Derivative (Example: Cinnamoyl Derivative)
This protocol describes a general method for the regioselective acylation of Methyl α-D-mannopyranoside.
Workflow for Synthesis of a Cinnamoyl Derivative
Caption: General workflow for the synthesis of a cinnamoyl derivative of Methyl α-D-mannopyranoside.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl α-D-mannopyranoside in anhydrous N,N-dimethylaniline (DMA) containing a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
-
Cooling: Cool the stirred solution to -5 °C using an ice-salt bath.
-
Acylation: Slowly add the desired acyl chloride (e.g., cinnamoyl chloride) dropwise to the cooled solution.[3]
-
Reaction: Maintain the reaction at 0 °C for 5-6 hours and then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectrometry.[3]
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized derivatives.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies after incubation.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxicity of the derivatives against cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[13][14][15][16][17]
Mechanisms of Action and Signaling Pathways
A deeper understanding of the mechanisms through which these derivatives exert their effects is crucial for rational drug design.
FimH-Mediated Adhesion and Its Inhibition
As previously mentioned, a key antibacterial mechanism is the inhibition of FimH adhesin in uropathogenic E. coli. The binding of FimH to mannosylated uroplakin receptors on bladder cells triggers a signaling cascade that leads to bacterial invasion. This compound derivatives act as competitive inhibitors, preventing this initial attachment.
FimH-Mediated Adhesion Signaling Pathway
Caption: Inhibition of FimH-mediated UPEC adhesion to host cells by a this compound derivative.
Conclusion and Future Perspectives
The derivatization of this compound represents a highly successful strategy for transforming a simple sugar into a versatile platform for drug discovery. The enhanced antimicrobial, antifungal, antiviral, and anticancer activities of its derivatives highlight the profound impact of targeted chemical modifications.
The data presented in this guide unequivocally demonstrate that these derivatives significantly outperform the parent compound, offering promising avenues for the development of novel therapeutics. Future research should focus on further elucidating the structure-activity relationships, optimizing the pharmacokinetic profiles of lead compounds, and exploring their efficacy in preclinical and clinical settings. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.
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A Senior Application Scientist's Guide: D-Mannose-¹³C₆ vs. ¹⁵N-Glutamine Tracing in Metabolic Studies
Welcome to a comprehensive comparison of two powerful stable isotope tracers: D-Mannose-¹³C₆ and ¹⁵N-Glutamine. In the landscape of metabolic research, the selection of an appropriate tracer is paramount; it dictates the questions you can answer and the clarity of those answers. This guide moves beyond a simple catalog of features to provide an in-depth analysis grounded in biochemical principles and field-proven applications. We will explore the causality behind experimental choices, ensuring that your study is not only technically sound but also logically robust.
The core of metabolic analysis is no longer just about identifying what is present, but understanding the dynamic flow—the flux—of molecules through the intricate networks that sustain life.[1][2] Stable isotope tracing, coupled with mass spectrometry, provides an unparalleled window into this dynamism.[3] By introducing substrates labeled with heavy, non-radioactive isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), we can follow their journey as they are incorporated into downstream metabolites, painting a vivid picture of cellular activity.[4][5]
This guide is designed for researchers, scientists, and drug development professionals who seek to harness these techniques to unravel the complexities of cellular metabolism.
Part 1: D-Mannose-¹³C₆ — A Precision Tool for Glycosylation and Carbon Metabolism
D-Mannose is not merely an alternative sugar; it is a critical node in cellular metabolism, primarily serving as a key precursor for glycosylation—a post-translational modification essential for protein function and cellular signaling.[6][7][8] Tracing with uniformly labeled D-Mannose-¹³C₆ allows for the precise interrogation of pathways that are often overshadowed when using more ubiquitous tracers like ¹³C-glucose.
The Metabolic Journey of D-Mannose
Upon cellular uptake, D-Mannose, a C-2 epimer of glucose, is phosphorylated by hexokinase to Mannose-6-Phosphate (M6P).[6] From this branch point, its fate is twofold:
-
Entry into Glycolysis: M6P can be isomerized to Fructose-6-Phosphate by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway and the Pentose Phosphate Pathway (PPP).[6][9]
-
Fueling Glycosylation: Alternatively, M6P is converted to Mannose-1-Phosphate and then activated to GDP-Mannose, the primary donor for N-linked glycosylation and other glycosylation events.[6][7][9]
The use of D-Mannose-¹³C₆ enables the quantification of flux through these competing pathways, providing direct insights into the cell's resource allocation between energy production and protein modification.[9]
Core Applications and Causality
-
Quantifying Glycosylation Dynamics: The primary strength of D-Mannose-¹³C₆ is its ability to directly measure the de novo synthesis of nucleotide sugars and their incorporation into complex glycans.[7][9] This is invaluable for studying diseases with known glycosylation defects, such as cancer and congenital disorders of glycosylation (CDG).[7][10]
-
Dissecting Metabolic Reprogramming: In cancer, altered glycosylation is a hallmark.[9] D-Mannose-¹³C₆ tracing can reveal how cancer cells prioritize mannose utilization to support the synthesis of aberrant cell surface glycans crucial for malignancy.
-
Therapeutic Evaluation: For therapies targeting glycosylation or glucose metabolism, this tracer can provide direct evidence of target engagement and downstream metabolic consequences.[9]
Part 2: ¹⁵N-Glutamine — The Definitive Tracer for Nitrogen Flux
While carbon skeletons form the backbone of most metabolites, nitrogen is the defining element of amino acids and nucleotides. Glutamine is the most abundant amino acid in circulation and serves as the primary nitrogen shuttle in the body.[11][12] Tracing with ¹⁵N-Glutamine, particularly with nitrogen atoms labeled in the amide ([5-¹⁵N] or [amide-¹⁵N]), alpha-amino ([2-¹⁵N] or [amine-¹⁵N]), or both ([2,5-¹⁵N₂]) positions, offers an exclusive view into the flow of nitrogen.
The Metabolic Journey of ¹⁵N-Glutamine
Glutamine's metabolic role is multifaceted, serving as both a carbon and nitrogen source.[13][14] Using ¹⁵N-labeled glutamine specifically illuminates its function as a nitrogen donor:
-
Nucleotide Synthesis: The amide (γ) nitrogen of glutamine is a direct precursor for the synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA.[11] This process is fundamental for cell proliferation.
-
Amino Acid Synthesis: The alpha (α) nitrogen can be transferred to other carbon skeletons via transamination reactions to synthesize other non-essential amino acids.[11][15]
-
Hexosamine Biosynthesis: The amide nitrogen is also donated to fructose-6-phosphate to initiate the hexosamine pathway, which produces precursors for glycosylation.
The choice of ¹⁵N labeling position is critical. For instance, [amide-¹⁵N]glutamine specifically tracks the nitrogen donated to nucleotide synthesis, while [amine-¹⁵N]glutamine follows the nitrogen through transamination networks.[14]
Core Applications and Causality
-
Tracking Nitrogen Fate: The unequivocal strength of ¹⁵N-glutamine is its ability to trace nitrogen flux, a dimension inaccessible with ¹³C tracers.[16] This is crucial for understanding how cells build nitrogen-containing biomass like nucleotides and proteins.
-
Investigating "Glutamine Addiction": Many cancer cells are "addicted" to glutamine, using it to fuel both the TCA cycle (carbon) and biosynthesis (nitrogen).[11][17] ¹⁵N tracing directly quantifies the nitrogen sink, revealing the extent of this dependency.
-
High Signal-to-Noise: A significant technical advantage is the extremely low natural abundance of ¹⁵N (~0.37%) compared to ¹³C (~1.1%).[] This results in a cleaner background in mass spectrometry, allowing for higher sensitivity in detecting labeled metabolites.[16]
Part 3: Head-to-Head Performance Comparison
The decision between D-Mannose-¹³C₆ and ¹⁵N-Glutamine is not about which is "better," but which is correct for the hypothesis being tested. The causality is simple: to study carbon flux into glycosylation, use a carbon-labeled sugar; to study nitrogen flux into nucleotides, use a nitrogen-labeled donor.
| Feature | D-Mannose-¹³C₆ | ¹⁵N-Glutamine |
| Isotope | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Primary Pathways | Glycosylation, Glycolysis, Pentose Phosphate Pathway.[6][7][9] | Nucleotide synthesis, amino acid transamination, hexosamine pathway.[11][14][15] |
| Key Question | What is the fate of exogenous mannose carbon? How active are glycosylation pathways? | What is the fate of glutamine nitrogen? How are nucleotides and amino acids synthesized? |
| Strengths | - Directly probes de novo glycosylation.[7]- Elucidates the mannose-glycolysis interface.[19] | - Directly tracks nitrogen atoms.[16]- Very low natural abundance provides a clean MS background and high sensitivity.[16][] |
| Limitations | - Does not provide information on nitrogen metabolism.- May have lower incorporation into central carbon pools compared to glucose. | - Provides no information on the carbon skeleton's fate (requires ¹³C-glutamine).[16]- Does not directly trace glucose-derived pathways. |
| Typical Applications | Cancer metabolism (aberrant glycosylation), congenital disorders of glycosylation (CDG).[9][10] | Cancer metabolism (glutamine addiction, nucleotide synthesis), immunology, neuroscience.[11][12][15] |
Synergistic Insights: The most comprehensive understanding often comes from using multiple tracers. For example, running parallel experiments with ¹³C-glucose, D-Mannose-¹³C₆, and ¹⁵N-Glutamine can create a holistic map of how a cell utilizes its key carbon and nitrogen sources. Furthermore, dual-labeled [U-¹³C₅, ¹⁵N₂]-glutamine allows for the simultaneous tracking of both atoms from a single molecule, offering unparalleled resolution of its metabolic fate.[20][21]
Part 4: Experimental Workflow: A Self-Validating Protocol
A robust experimental design is a self-validating system. Each step is designed to minimize variability and ensure the data's integrity. The following is a generalized, high-level protocol for a stable isotope tracing experiment in cultured cells using LC-MS.
Step-by-Step Methodology
-
Experimental Design & Validation:
-
Causality: The choice of tracer and labeling time is critical. For rapid pathways like glycolysis, a short time course (minutes to hours) is needed. For incorporation into biomass like protein or DNA, longer times (24+ hours) may be required.[22]
-
Protocol: a. Select the tracer based on your hypothesis (D-Mannose-¹³C₆ for glycosylation, ¹⁵N-Glutamine for nitrogen flux). b. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine when isotopic steady-state is reached for key metabolites. This validates your chosen endpoint. c. Include a "0 hour" time point (cells harvested immediately after adding the tracer) to establish the unlabeled baseline. d. Culture cells in at least biological triplicate for statistical power.[22]
-
-
Cell Culture & Isotope Labeling:
-
Causality: Consistency in cell culture conditions is paramount to prevent metabolic shifts unrelated to your experimental variable. The labeling medium should mimic the complete medium as closely as possible to avoid nutrient stress.
-
Protocol: a. Seed cells and grow to a consistent confluency (e.g., 70-80%). b. Prepare the labeling medium by replacing the standard nutrient (e.g., mannose or glutamine) with its isotopically labeled counterpart.[6][22] c. At the start of labeling, gently wash cells with pre-warmed PBS to remove the old medium. d. Add the pre-warmed labeling medium and incubate for the predetermined time.
-
-
Metabolite Extraction (The Critical Quenching Step):
-
Causality: Metabolism must be instantly halted ("quenched") to capture an accurate snapshot of the metabolic state. Failure to quench effectively will allow enzymatic activity to continue post-harvest, skewing results. Cold methanol is a common and effective quenching agent.
-
Protocol: a. Aspirate the labeling medium. b. Immediately wash the cell monolayer with ice-cold saline or PBS to remove extracellular metabolites. c. Instantly add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate on dry ice.[23] d. Scrape the cells in the cold solvent and transfer the lysate to a microfuge tube. e. Vortex thoroughly and centrifuge at high speed in the cold to pellet protein and cell debris. f. Collect the supernatant, which contains the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Causality: Liquid chromatography separates the complex mixture of metabolites, and tandem mass spectrometry detects and quantifies them based on their mass-to-charge ratio, including the mass shifts caused by the stable isotopes.
-
Protocol: a. Dry the metabolite extract under nitrogen or in a vacuum concentrator. b. Reconstitute the sample in a suitable injection solvent. c. Inject the sample onto an LC-MS/MS system.[24][25] The LC method (e.g., HILIC for polar metabolites) and MS parameters must be optimized for the compounds of interest.[22] d. Acquire data by monitoring the mass isotopologues for each targeted metabolite. For example, for a 6-carbon metabolite labeled with D-Mannose-¹³C₆, you would monitor M+0 (unlabeled), M+1, M+2... up to M+6.
-
-
Data Analysis & Interpretation:
-
Causality: Raw data must be corrected for the natural abundance of heavy isotopes to accurately determine the fractional enrichment from the tracer.
-
Protocol: a. Integrate the peak areas for each mass isotopologue of a given metabolite. b. Correct the raw peak areas for natural isotope abundance using established algorithms.[26] c. Calculate the Mass Isotopomer Distribution (MID) and the fractional contribution of the tracer to the metabolite pool. d. Interpret the labeling patterns in the context of known biochemical pathways to infer metabolic flux.[26]
-
Conclusion
The choice between D-Mannose-¹³C₆ and ¹⁵N-Glutamine is fundamentally a choice of the biological question you are asking. They are not interchangeable; they are complementary tools that probe distinct, fundamental axes of metabolism.
-
D-Mannose-¹³C₆ is the specialist's tool for directly investigating the carbon flux into glycosylation pathways and its interplay with central carbon metabolism.
-
¹⁵N-Glutamine is the definitive choice for tracking the fate of nitrogen, offering unparalleled insight into the biosynthesis of nucleotides and amino acids with exceptional analytical sensitivity.
By understanding the biochemical causality behind each tracer and implementing a rigorous, self-validating experimental protocol, you can generate clear, unambiguous data to drive your research forward. The power of these techniques lies not just in the data they produce, but in the carefully constructed questions they are designed to answer.
References
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Zaal, E. A., & van der Stelt, M. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2855, 103-116. Available from: [Link]
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Kohl, J., & Murphy, M. P. (2018). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology (pp. 13-24). Springer. Available from: [Link]
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Utrecht University. (n.d.). Stable Isotope Tracing Experiments Using LC-MS. UU Research Portal. Available from: [Link]
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Yang, C. (2020). Metabolic flux analysis—linking isotope labeling and metabolic fluxes. Metabolites, 10(11), 447. Available from: [Link]
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Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Advances in Metabolic Flux Analysis from Stable Isotope Experiments: Theory and Applications. AIChE Annual Meeting Conference Proceedings. Available from: [Link]
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Yang, C., et al. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 447. Available from: [Link]
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Zaal, E. A., & van der Stelt, M. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2855, 103-116. Available from: [Link]
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Kumar, A., et al. (2016). A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases. Journal of Analytical & Bioanalytical Techniques, 7(5). Available from: [Link]
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ResearchGate. (n.d.). Figure 1. Tracing of metabolic pathways. ResearchGate. Available from: [Link]
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Yuan, J., et al. (2012). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Nature Protocols, 7(5), 874-886. Available from: [Link]
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Wang, Z., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. PNAS, 119(19), e2119932119. Available from: [Link]
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ResearchGate. (n.d.). Tracing the ¹⁵N labeled glutamine and aspartic acid incorporation in de novo synthesized pyrimidines. ResearchGate. Available from: [Link]
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Yudkoff, M., et al. (1989). Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle. Journal of Neurochemistry, 52(4), 1343-1348. Available from: [Link]
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Nargund, S., et al. (2022). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 18(10), e11053. Available from: [Link]
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ResearchGate. (n.d.). Metabolic flux of glutamine-nitrogen and glutamine-carbon in nucleoside.... ResearchGate. Available from: [Link]
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F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N.... F1000Research. Available from: [Link]
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Sharma, V., et al. (2014). The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry, 289(10), 6548-6558. Available from: [Link]
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bioRxiv. (n.d.). In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. bioRxiv. Available from: [Link]
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Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLoS ONE, 4(1), e4286. Available from: [Link]
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. Available from: [Link]
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ResearchGate. (n.d.). Studies of Hepatic Glutamine Metabolism in the Perfused Rat Liver with 15N-Labeled Glutamine. ResearchGate. Available from: [Link]
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Alves, C. L., et al. (2023). Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives. Metabolomics, 19(8), 65. Available from: [Link]
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Lee, W., et al. (2022). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism, 4(1), 133-146. Available from: [Link]
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ResearchGate. (n.d.). Hyperpolarized [5- 13 C,4,4- 2 H 2 ,5- 15 N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. ResearchGate. Available from: [Link]
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Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. Available from: [Link]
-
Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. Comprehensive Reviews in Food Science and Food Safety, 15(2), 387-396. Available from: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols, 14(10), 2856-2878. Available from: [Link]
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ResearchGate. (n.d.). 15 N-NMR-Based Approach for Amino Acids-Based 13 C-Metabolic Flux Analysis of Metabolism. ResearchGate. Available from: [Link]
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GPnotebook. (2024). D mannose for prevention and treatment of urinary tract infection (UTI). GPnotebook. Available from: [Link]
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WebMD. (2024). D-Mannose: Uses and Risks. WebMD. Available from: [Link]
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Chaudhry, M. T., et al. (2020). RETRACTED: Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review. BioMed Research International, 2020, 4296439. Available from: [Link]
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ResearchGate. (n.d.). Comparative site-specific N-glycoproteome analysis reveals aberrant N-glycosylation and gives insights into mannose-6-phosphate pathway in cancer. ResearchGate. Available from: [Link]
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NIH. (n.d.). Extensive Determination of Glycan Heterogeneity Reveals an Unusual Abundance of High Mannose Glycans in Enriched Plasma Membranes of Human Embryonic Stem Cells. National Institutes of Health. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl D-mannopyranoside
As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. Proper waste management is a cornerstone of a safe, compliant, and environmentally conscious laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl D-mannopyranoside, a commonly used monosaccharide in biochemical research. While this compound is not classified as hazardous under current regulations, adherence to rigorous disposal procedures is essential to uphold the principles of laboratory safety and environmental stewardship.
Foundational Knowledge: Hazard Assessment and Key Properties
The first step in any disposal plan is to understand the material's characteristics. This compound is a naturally occurring simple sugar that is ubiquitous in plants[1][2]. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have classified it as having low acute toxicity and not meeting the criteria for a hazardous substance[3][4][5].
However, a lack of a formal hazard classification does not permit indiscriminate disposal. The substance is a combustible powder that can form dust clouds which may ignite, and its combustion produces carbon monoxide and carbon dioxide[6][7]. Furthermore, it is readily biodegradable and not expected to bioaccumulate, which informs its low environmental risk profile when managed correctly[3][6].
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₁₄O₆ | [8][9] |
| Molecular Weight | 194.18 g/mol | [5][9] |
| Appearance | White crystalline powder | [9] |
| GHS Hazard Class | Not classified as hazardous | [3][5] |
| Biodegradation | Readily biodegradable | [3][6] |
| Aquatic Toxicity | Shall not be classified as hazardous to the aquatic environment |[3][6] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before handling any chemical waste, ensuring personal and environmental safety is paramount. This involves using the correct Personal Protective Equipment (PPE) and establishing a clear system for waste segregation.
Personal Protective Equipment (PPE)
Even for non-hazardous substances, a baseline of PPE is required to prevent contact and minimize exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles[3][6][8].
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, tested according to standards like EN 374[6].
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating significant dust, a particulate filter respirator (e.g., P1 or N95) is necessary[6][10].
Waste Segregation and Labeling
Proper segregation prevents accidental mixing of incompatible waste streams and ensures the disposal pathway is appropriate.
-
Designate a Waste Container: Use a clearly labeled, sealable container compatible with the waste. For solid this compound, a sturdy, wide-mouthed plastic or glass container is suitable.
-
Label Correctly: The label must be clear and durable. It should include:
-
The words "Non-Hazardous Chemical Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The date waste accumulation began.
-
The responsible researcher's name and lab location.
-
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the waste. The following protocols outline the procedures for solid waste, contaminated materials, and aqueous solutions. The cardinal rule for all chemical waste is to never dispose of it down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office after a thorough risk assessment[3][11].
Protocol 1: Uncontaminated Solid this compound
This applies to pure, unused, or expired this compound powder.
-
Collection: Carefully transfer the solid waste into the designated, pre-labeled "Non-Hazardous Solid Chemical Waste" container. Minimize dust generation during transfer.
-
Storage: Keep the waste container sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers[6][12].
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup[11]. They will ensure it is sent to an approved waste disposal facility, where it will likely be incinerated[13].
Protocol 2: Contaminated Labware and Materials
This includes items like weigh boats, gloves, or paper towels grossly contaminated with the powder.
-
Collection: Place these contaminated items directly into the same solid waste container as the pure chemical[14]. Do not place them in regular or biohazard trash bins.
-
Rationale: This practice prevents the introduction of chemicals into municipal waste streams and ensures all contaminated material is handled with the appropriate level of care.
Protocol 3: Decontamination and Disposal of Empty Containers
An improperly handled "empty" container can still pose a risk.
-
Triple Rinse: For containers that held this compound, perform a triple rinse with a suitable solvent (water is effective)[15][16].
-
Collect Rinseate: The first rinseate, which will contain the most residual chemical, must be collected and disposed of as non-hazardous aqueous waste. Pour it into a designated, labeled container for this purpose. Subsequent rinseates can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion[11][17].
-
Final Disposal: The clean, triple-rinsed, and defaced container can now be disposed of in the appropriate recycling stream (e.g., glass or plastic recycling)[15].
Spill Management Protocol
In the event of a spill, a swift and correct response is critical.
-
Secure the Area: Ensure you are wearing the appropriate PPE as detailed above.
-
Containment: For a solid spill, prevent the powder from becoming airborne. Avoid dry sweeping if it creates dust.
-
Cleanup: Mechanically and carefully scoop or sweep up the spilled material[6][7][12]. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your designated solid chemical waste container.
-
Ventilation: After cleanup, ensure the affected area is well-ventilated[6].
Visualizing the Disposal Workflow
To aid in rapid decision-making, the following diagram outlines the logical steps for handling this compound waste.
Caption: Disposal decision workflow for this compound.
References
-
Safety Data Sheet: Methyl α-D-mannopyranoside. (2024). Carl ROTH. [Link]
-
Safety Data Sheet: Methyl α-D-mannopyranoside. (2024). Carl ROTH. [Link]
-
Proposed Registration Decision for the New Active Ingredient Methyl-alpha-D-mannopyranoside. (2018). Regulations.gov. [Link]
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Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. (2018). Federal Register. [Link]
-
Methyl alpha-D-mannopyranoside. PubChem - NIH. [Link]
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Safety Data Sheet: Methyl-alpha-D-mannopyranoside. (2010). Thermo Fisher Scientific. [Link]
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Methyl alpha-D-mannopyranoside or α-Methyl D-mannoside Manufacturers. Muby Chemicals. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Laboratory Waste Disposal Guidelines. University of Wollongong. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies. (2024). PubMed Central. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl D-mannopyranoside
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. While Methyl D-mannopyranoside is a compound widely used in glycobiology and not classified as hazardous under the Globally Harmonized System (GHS), a culture of safety dictates a proactive and thorough approach to handling any laboratory chemical.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond mere compliance to instill a deep-rooted understanding of why each protective measure is a critical component of sound scientific practice.
The toxicological properties of this compound have not been fully investigated, a common scenario for many research chemicals.[3] Therefore, our protocols are built on the principle of minimizing all potential routes of exposure—inhalation, ingestion, and skin or eye contact—ensuring that our operational plans are self-validating systems of safety.
The Hierarchy of Controls: A Foundation for Laboratory Safety
Before detailing specific Personal Protective Equipment (PPE), it's crucial to ground our safety protocols in the established hierarchy of controls. PPE is the final line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through other means.
-
Engineering Controls: The primary method for exposure reduction. When handling this compound powder, always work within a chemical fume hood or a ventilated enclosure to control the generation of dust.[1][4]
-
Administrative Controls: These are the procedures and work practices that minimize exposure. This includes thorough training on handling protocols and adhering to good laboratory hygiene, such as washing hands after handling the substance and before leaving the lab.[4]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential.
Personal Protective Equipment (PPE) for this compound
Even though this compound is not classified as a hazardous substance, the potential for dust generation and the lack of comprehensive toxicological data necessitate the use of PPE.[1][5] The following table summarizes the recommended PPE for routine handling.
| Protection Type | Specific PPE | Key Considerations |
| Eye/Face | Safety goggles with side shields | Protects against dust particles entering the eyes.[6] |
| Hand | Nitrile rubber (NBR) gloves | Thickness: >0.11 mm; Breakthrough time: >480 minutes.[6] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for normal use | Required if dust formation is likely or ventilation is inadequate.[3][5] |
Detailed PPE Protocols
Eye and Face Protection Always wear safety goggles with side protection when handling this compound powder to prevent eye contact with airborne particles.[1] This is a non-negotiable standard for all chemical handling.
Hand Protection Wear suitable chemical-resistant gloves.[6] Nitrile gloves are recommended due to their resistance and durability.
-
Selection: Choose gloves tested according to standards like EN 374.[6]
-
Inspection: Before each use, inspect gloves for any signs of degradation or puncture.
-
Removal: Use the proper technique to remove gloves to avoid contaminating your hands.
Body Protection A standard laboratory coat should be worn and kept fully fastened to protect against spills and contamination of personal clothing.
Respiratory Protection Under normal handling conditions within a well-ventilated area or fume hood, respiratory protection is not necessary.[3][5] However, if there is a potential for significant dust generation (e.g., during large-scale weighing or in case of a spill), a particulate filter respirator is required.[1][6] A P1 filter, which removes at least 80% of airborne particles, is recommended.[1]
Visualizing PPE Selection
The decision to use respiratory protection is task-dependent. The following workflow illustrates this decision-making process.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A robust safety plan extends beyond PPE to include clear, actionable steps for handling, emergencies, and disposal.
Step-by-Step Guide for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the laboratory coat and fasten it completely.
-
Put on safety goggles.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring they cover the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contamination.
-
Remove the laboratory coat by folding it inward and storing it appropriately.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency Plan: Spills and Exposure
In the event of an accidental release, a clear and immediate response is critical.
Spill Response:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or creates significant dust.
-
Containment and Cleanup: Mechanically collect the spilled solid.[1] Avoid dry sweeping which can generate dust. Use a damp cloth or absorbent pads for final cleaning.
-
Disposal: Place all contaminated materials into a sealed container for proper disposal.[1]
Caption: Step-by-step spill response workflow.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention if irritation persists.[3][5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][5]
-
Ingestion: Clean mouth with water and seek medical attention.[3][5]
Disposal Plan
-
Contaminated PPE: Used gloves and any other contaminated disposable materials should be placed in a designated, sealed waste container.
-
Chemical Waste: Unused this compound and spill cleanup waste should be disposed of in accordance with all federal, state, and local environmental regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
By integrating these expert-validated protocols into your daily laboratory operations, you build a foundation of trust and reliability in your scientific endeavors. Safety is not a static checklist but a dynamic, integral part of the research process itself.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl alpha-D-mannopyranoside. PubChem Compound Database. Retrieved from [Link]
-
Federal Register. (2018, February 22). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]
-
Kansas State University Research and Extension. (n.d.). Working Safely Around Hazardous Substances. Retrieved from [Link]
-
Occupational Health and Safety Authority. (n.d.). HEALTH AND SAFETY GUIDELINES REGARDING THE USE OF DANGEROUS SUBSTANCES AT THE WORKPLACE. Retrieved from [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
